Product packaging for 2-Aminopropanenitrile hydrochloride(Cat. No.:CAS No. 72187-91-8)

2-Aminopropanenitrile hydrochloride

Cat. No.: B122081
CAS No.: 72187-91-8
M. Wt: 106.55 g/mol
InChI Key: WJGQCCPNVRCAQI-UHFFFAOYSA-N
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Description

2-Aminopropanenitrile hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H7ClN2 and its molecular weight is 106.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClN2 B122081 2-Aminopropanenitrile hydrochloride CAS No. 72187-91-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGQCCPNVRCAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509760
Record name 2-Aminopropanenitrile--hydrogen chloride (1/1)
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Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72187-91-8
Record name 72187-91-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36196
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminopropanenitrile--hydrogen chloride (1/1)
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Record name 2-Aminopropanenitrile hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminopropanenitrile hydrochloride, also known as alaninenitrile hydrochloride, is a versatile building block in modern organic and medicinal chemistry.[1] As a simple α-aminonitrile, its structure features a chiral center, a nucleophilic amino group, and a nitrile moiety that can be readily transformed into other valuable functional groups, such as carboxylic acids or amines. These characteristics make it a sought-after intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its core properties, synthesis, analytical validation, and strategic applications.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical entity begins with its precise identification and physical characteristics. This compound is the salt form of alaninenitrile, which enhances its stability and handling properties compared to the free base.

Chemical Structure

The structure consists of a propane backbone with an amino group and a nitrile group attached to the same carbon (C2), rendering it an α-aminonitrile.

Caption: Chemical Structure of this compound.

Properties Summary

Key identifiers and physicochemical data are crucial for experimental design, safety assessment, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms rac-α-Aminopropionitrile Hydrochloride, Alaninenitrile Hydrochloride[1]
CAS Number 72187-91-8[1][2][3]
PubChem CID 12782877[1][4]
Molecular Formula C₃H₆N₂·HCl (or C₃H₇ClN₂)[1][2][3]
Molecular Weight 106.55 g/mol [2][3][5]
Appearance Solid (Typical)-
Melting Point 144-146 °C[3]
Topological Polar Surface Area 49.8 Ų[3]
Sensitivity Moisture sensitive[1]

Section 2: Synthesis and Characterization

The synthesis of α-aminonitriles is a well-established field, with the Strecker synthesis being a primary and highly efficient method.[6] This three-component reaction offers a direct route from simple, commercially available precursors.

Recommended Synthetic Protocol: Strecker Synthesis

The Strecker synthesis involves the reaction of an aldehyde (acetaldehyde) with a source of ammonia (ammonium chloride) and a cyanide source (potassium cyanide) to form the α-aminonitrile. The choice of this method is driven by its high atom economy and convergence.

Reaction: CH₃CHO + NH₄Cl + KCN → CH₃CH(NH₂)CN·HCl + KCl + H₂O

cluster_reactants Reactants cluster_process Process cluster_product Product & Workup Acetaldehyde Acetaldehyde Step1 1. Form Imine Intermediate (in situ) Acetaldehyde->Step1 AmmoniumChloride Ammonium Chloride AmmoniumChloride->Step1 PotassiumCyanide Potassium Cyanide Step2 2. Nucleophilic Attack by Cyanide PotassiumCyanide->Step2 Step1->Step2 CrudeProduct Crude 2-Aminopropanenitrile HCl Step2->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the Strecker synthesis of 2-Aminopropanenitrile HCl.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Charge the flask with a solution of ammonium chloride in water.

  • Aldehyde Addition: Cool the solution in an ice bath to 0-5 °C. Add acetaldehyde dropwise to the stirred solution, maintaining the temperature.

  • Cyanide Addition: Separately, prepare a solution of potassium cyanide in water. Add this solution dropwise to the reaction mixture via the addition funnel over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to protonate the amine, forming the hydrochloride salt.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde and organic impurities.

  • Isolation: Concentrate the aqueous layer under reduced pressure to precipitate the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure product. Dry under vacuum.

Section 3: Applications in Research and Drug Development

The synthetic utility of this compound is rooted in the reactivity of its two functional groups. It serves as a key intermediate for various classes of compounds.

  • Precursor to α-Amino Acids: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield alanine, a proteinogenic amino acid. This provides a synthetic route to isotopically labeled amino acids for metabolic studies.

  • Pharmaceutical Building Block: Its structure is incorporated into more complex molecules. It is categorized as a "Protein Degrader Building Block," suggesting its use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other molecules designed to induce targeted protein degradation.[1]

  • Enzyme Inhibitors: α-Aminonitriles are known to act as reversible inhibitors for certain proteases, such as dipeptidyl peptidase (DPP-IV), which is a target for type 2 diabetes treatment.[7] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site, while the amino group provides key binding interactions. This makes 2-aminopropanenitrile and its derivatives valuable scaffolds in drug discovery.[7]

Section 4: Analytical Methodologies for Quality Control

Ensuring the purity and identity of a synthetic intermediate is critical in drug development. A combination of a classic titrimetric method and a modern chromatographic technique provides a robust analytical package.

Method 1: Argentometric Titration (Assay of Hydrochloride)

This volumetric method is a cost-effective and reliable technique for quantifying the hydrochloride salt content.[8] It relies on the precipitation of chloride ions with a standardized silver nitrate solution.

Experimental Protocol:

  • Standard Preparation: Prepare and standardize a 0.1 M Silver Nitrate (AgNO₃) solution against a primary standard (e.g., sodium chloride).

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized water.

  • Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃. The endpoint is determined potentiometrically using a silver electrode, which detects the sharp change in potential as excess Ag⁺ ions appear after all Cl⁻ has precipitated as AgCl.

  • Calculation: The percentage of hydrochloride is calculated based on the volume of AgNO₃ consumed.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method for assessing purity and identifying impurities due to its high specificity and sensitivity.[8]

Prep Sample Preparation (Dissolve in Mobile Phase, Filter) Inject Inject into HPLC System Prep->Inject Column Separation on C18 Column Inject->Column Detect UV Detection (e.g., 210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analysis Data Analysis (Peak Integration, Purity Calculation) Chromatogram->Analysis

Caption: Experimental workflow for RP-HPLC purity analysis.

Experimental Protocol:

  • System Setup:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) at a ratio of 10:90 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Filter both solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

ParameterArgentometric TitrationRP-HPLC
Principle Precipitation of Chloride ionsDifferential partitioning between stationary and mobile phases
Measures Assay (% HCl content)Purity, Impurity Profile, Assay (with standard)
Specificity Specific to chloride ions, not the parent moleculeHighly specific for the parent molecule and its impurities
Advantages Cost-effective, simple, accurate for salt contentHigh sensitivity, high resolution, suitable for impurity quantification
Limitations Does not detect non-chloride impuritiesRequires more expensive equipment and reference standards

Section 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

GHS Hazard Information

The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

Hazard TypeGHS Code(s)DescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][2][3]
Hazard Statements H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled[1]
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
H335May cause respiratory irritation[1][2]
Precautionary Statements P261, P280, P305+P351+P338Avoid breathing dust; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes.[1][2]
Handling and Storage Recommendations
  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid dust formation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.[9] The compound is moisture-sensitive, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[1]

References

  • This compound | C3H7ClN2 | CID 12782877 - PubChem, National Center for Biotechnology Inform
  • 2-Amino-2-methylpropanenitrile hydrochloride | C4H9ClN2 | CID 12239465 - PubChem, National Center for Biotechnology Inform
  • Cas 72187-91-8, this compound - LookChem. [Link]
  • 2-Aminopropanol hydrochloride | C3H10ClNO | CID 110798 - PubChem, National Center for Biotechnology Inform
  • 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem, National Center for Biotechnology Inform
  • propan-2-yl (2R)
  • 2-aminopropanenitrile - 51806-98-5, C3H6N2 - ChemSynthesis. [Link]
  • US4701546A - Preparation of 2-(N-formylamino)
  • 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem, National Center for Biotechnology Inform
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]
  • Aminopropionitrile - Wikipedia. [Link]
  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion - Kanazawa University Repository. [Link]
  • Cas 40651-89-6, 2-aminobutanenitrile - LookChem. [Link]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - National Center for Biotechnology Inform

Sources

An In-Depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-aminopropanenitrile hydrochloride, a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis, and critical applications, grounding all claims in established scientific principles and methodologies.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. Their significance in organic synthesis is immense, primarily serving as direct precursors to α-amino acids, the fundamental constituents of proteins.[1] 2-Aminopropanenitrile, also known as alaninenitrile, is the nitrile analog of the amino acid alanine. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a readily usable reagent in a laboratory setting. Its strategic importance is particularly noted in the synthesis of various pharmaceutical intermediates.[2]

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule existing as a racemic mixture of its (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.[3] The presence of the electron-withdrawing nitrile group and the protonated amino group significantly influences the molecule's reactivity.

Structural Elucidation

The definitive structure of this compound is confirmed through various spectroscopic techniques. While specific experimental data for this exact compound is not always published in detail, the expected spectroscopic characteristics can be reliably predicted.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is expected to show distinct signals for the methyl protons (CH₃), the methine proton (α-CH), and the ammonium protons (-NH₃⁺). The chemical shifts and coupling patterns are crucial for confirming the connectivity of the molecule.[4]

    • ¹³C NMR spectroscopy will display three unique carbon signals corresponding to the methyl carbon, the α-carbon, and the nitrile carbon, providing a clear carbon fingerprint of the molecule.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

    • A strong, sharp peak around 2240-2260 cm⁻¹, characteristic of the C≡N (nitrile) stretch.

    • Broad absorption bands in the 2500-3000 cm⁻¹ region, indicative of the N-H stretching of the ammonium salt (-NH₃⁺).

    • C-H stretching and bending vibrations for the methyl and methine groups.[4]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₃H₇ClN₂[6]
Molecular Weight 106.55 g/mol [7][8]
Appearance White to off-white solid[7]
Melting Point 144-146 °C[8][9]
Solubility Soluble in water; Slightly soluble in DMSO and Methanol[7][9]
Storage Temperature Room temperature, under inert atmosphere[9]

Synthesis and Reaction Mechanism

The most common and historically significant method for synthesizing α-aminonitriles is the Strecker synthesis , first reported by Adolph Strecker in 1850.[10] This versatile reaction provides a straightforward route to 2-aminopropanenitrile from simple precursors.

The Strecker Synthesis: A Step-by-Step Mechanistic Look

The Strecker synthesis is a three-component reaction involving an aldehyde (acetaldehyde for 2-aminopropanenitrile), ammonia, and a cyanide source (e.g., sodium cyanide or hydrogen cyanide).[10][11] The reaction proceeds in two main parts: the formation of the α-aminonitrile and its subsequent isolation as the hydrochloride salt.

Part 1: Formation of 2-Aminopropanenitrile

  • Imine Formation: Acetaldehyde reacts with ammonia in a condensation reaction. The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of an imine intermediate.[1][10]

  • Cyanide Addition: A cyanide ion (from NaCN or KCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine (or its protonated form, the iminium ion).[1][10] This step forms the crucial carbon-carbon bond, resulting in the formation of 2-aminopropanenitrile.

Part 2: Isolation as the Hydrochloride Salt

The crude 2-aminopropanenitrile, which is a basic compound, can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. This process serves two primary purposes:

  • Purification: The salt is often a crystalline solid that can be easily purified by filtration and washing.

  • Stability: The hydrochloride salt is generally more stable and less volatile than the freebase, making it easier to handle and store.[12]

Below is a diagram illustrating the workflow for the synthesis of this compound.

G cluster_0 Part 1: Aminonitrile Formation cluster_1 Part 2: Isolation and Purification A Acetaldehyde + Ammonia B Imine Formation (Condensation) A->B C Imine Intermediate B->C E Nucleophilic Attack by Cyanide C->E D Addition of NaCN D->E F 2-Aminopropanenitrile (Freebase) E->F G Crude 2-Aminopropanenitrile F->G H Treatment with HCl G->H I Precipitation of Salt H->I J Filtration & Washing I->J K 2-Aminopropanenitrile HCl (Purified Solid) J->K

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established methodologies for the Strecker synthesis.[13] Note: This procedure involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of ammonium chloride in water. Cool the flask in an ice bath to 0-5 °C.

  • Aldehyde Addition: Slowly add acetaldehyde to the cooled solution while maintaining the temperature below 10 °C.

  • Cyanide Addition: Prepare a solution of sodium cyanide in water. Add this solution dropwise from the dropping funnel to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 1-2 hours after the cyanide addition is complete. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Salt Formation: Cool the combined organic extracts in an ice bath. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., diethyl ether).

  • Isolation: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Research and Drug Development

The nitrile group is a versatile functional group in medicinal chemistry. It is relatively stable metabolically and can participate in key binding interactions, such as hydrogen bonding, with biological targets.[14][15] this compound, as a precursor to both natural and unnatural amino acids, is a valuable starting material for the synthesis of a wide range of biologically active molecules.

Precursor to Pharmaceutical Intermediates

2-Aminopropanenitrile and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[14] While not a direct precursor to all, the α-aminonitrile moiety is a core structural feature in several compounds within this class.

The general synthetic utility is highlighted in the conversion of the nitrile to other functional groups:

  • Hydrolysis to α-amino acids under acidic or basic conditions.[10][11]

  • Reduction to 1,2-diamines using reducing agents like metal hydrides.[11][16]

This chemical versatility allows for its incorporation into complex molecular scaffolds.[2][17]

The synthetic pathway from an α-aminonitrile to a key pharmaceutical intermediate is depicted below.

G A 2-Aminopropanenitrile HCl B Hydrolysis (e.g., H₃O⁺) A->B F Reduction (e.g., LiAlH₄) A->F C Racemic Alanine B->C D Coupling Reactions C->D E Peptide-based APIs or Intermediates D->E G 1,2-Diaminopropane Derivative F->G H Further Functionalization G->H I Complex Heterocycles H->I

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

  • Toxicity: The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][18] The primary toxicological concern arises from the potential release of hydrogen cyanide, a highly toxic gas, especially under acidic conditions or upon combustion.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][20] The container should be kept under an inert atmosphere (e.g., argon) due to its moisture sensitivity.[21]

  • Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations for hazardous chemical waste.[20]

Conclusion

This compound is a foundational building block in organic synthesis, offering a reliable and efficient route to α-amino acids and their derivatives. Its synthesis via the Strecker reaction is a classic yet powerful method that continues to be relevant in modern chemistry. For researchers and professionals in drug development, a thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective application in the creation of novel and complex molecules with therapeutic potential.

References

  • NROChemistry. Strecker Synthesis.
  • Wikipedia. Strecker amino acid synthesis.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12).
  • Ogata, Y., & Kawasaki, A. (1971). Mechanistic aspects of the Strecker aminonitrile synthesis. Journal of the Chemical Society B: Physical Organic, 325-329.
  • NROChemistry. (2021-02-27). Strecker Synthesis [Video]. YouTube. Available from: [Link] (Note: A representative URL format is used as the original may not be stable).
  • PubChem. This compound. National Center for Biotechnology Information.
  • LookChem. Cas 72187-91-8, this compound.
  • Molbase. 2-Aminopropanenitrile.
  • LabSolutions. 2-Aminopropanenitrile, HCl.
  • ChemBK. (2R)-2-Aminopropanenitrile hydrochloride.
  • PubChem. 2-Aminopropanol hydrochloride. National Center for Biotechnology Information.
  • PubChem. Propanenitrile, 2-amino-. National Center for Biotechnology Information.
  • LookChem. 2-aminopropanenitrile,hydrochloride CAS NO.72187-91-8.
  • MySkinRecipes. This compound.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Organic Syntheses. aminoacetone semicarbazone hydrochloride.
  • Yu, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1231-1253.

Sources

An In-depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Synthesis, Reactivity, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-aminopropanenitrile hydrochloride, a pivotal intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis via the Strecker reaction, characteristic reactivity, and essential analytical protocols for quality control. The information is presented to not only guide laboratory practice but also to provide insights into the chemical principles governing its application.

Core Physicochemical Properties

This compound, also known as alaninenitrile hydrochloride, is the salt form of the corresponding α-aminonitrile.[1][2] The hydrochloride salt enhances stability and water solubility, making it a more convenient form for storage and use compared to its free base, which can be unstable.[3] It typically appears as a white to off-white solid.[3][4]

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueReference(s)
CAS Number 72187-91-8[1][5]
Molecular Formula C₃H₇ClN₂[3][5]
Molecular Weight 106.55 g/mol [3][5]
Appearance White to off-white solid/powder[3][4]
Melting Point 144-146 °C[5][6]
Solubility Soluble in water; Slightly soluble in DMSO and Methanol.[3][6]
Topological Polar Surface Area 49.8 Ų[5]

Synthesis: The Strecker Reaction

The most fundamental and industrially relevant method for preparing α-aminonitriles is the Strecker synthesis, first reported in 1850.[4][7] This reaction is a one-pot, three-component condensation of an aldehyde (acetaldehyde for this topic), an ammonia source (ammonium chloride), and a cyanide source (e.g., sodium or potassium cyanide).[8][9] The use of ammonium chloride is advantageous as it serves as both the ammonia source and a mild acid to promote the formation of the key imine intermediate.[8]

Reaction Mechanism

The Strecker synthesis proceeds through two main stages:

  • Imine Formation: Ammonia, in equilibrium with the ammonium salt, performs a nucleophilic attack on the acetaldehyde carbonyl. The resulting hemiaminal intermediate rapidly dehydrates to form a protonated imine (iminium ion).[8][10] This step is crucial as the iminium ion is significantly more electrophilic than the starting aldehyde.

  • Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[8] This step forms the stable C-C bond, yielding the final α-aminonitrile product.[10] The reaction is typically performed in an aqueous medium to facilitate the dissolution of the cyanide and ammonium salts.[11]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of racemic 2-aminopropanenitrile from acetaldehyde.

Materials:

  • Acetaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated and ethereal solution

  • Diethyl Ether

  • Standard laboratory glassware, ice bath, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve ammonium chloride (1.1 eq) and potassium cyanide (1.0 eq) in deionized water.

    • Causality: Performing the reaction at 0-5 °C is critical to control the exothermicity of the reaction and to minimize the potential for hazardous HCN gas evolution.

  • Aldehyde Addition: Slowly add acetaldehyde (1.0 eq) dropwise to the stirred aqueous solution of salts.

  • Reaction: Seal the flask and stir the mixture vigorously in the ice bath for 2-3 hours, then allow it to warm to room temperature and stir for an additional 18-24 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.

    • Insight: The aminonitrile product is more soluble in the organic phase, allowing for its separation from the inorganic salts remaining in the aqueous layer.

  • Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-aminopropanenitrile free base as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath and slowly add a saturated solution of HCl in diethyl ether until precipitation ceases.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum desiccator to yield this compound.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_salts Dissolve NH4Cl & KCN in Water (0-5°C) add_aldehyde Add Acetaldehyde (dropwise) prep_salts->add_aldehyde 1 stir Stir (0°C -> RT) 24 hours add_aldehyde->stir 2 extract Extract with Diethyl Ether stir->extract 3 dry Dry & Concentrate extract->dry 4 precipitate Precipitate with Ethereal HCl dry->precipitate 5 isolate Filter & Dry Product precipitate->isolate 6 product 2-Aminopropanenitrile Hydrochloride isolate->product 7

Caption: Workflow for the Strecker synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound, possessing both an amino group and a nitrile moiety, makes it a versatile synthetic intermediate.[12]

Hydrolysis to α-Amino Acids

The most significant reaction of α-aminonitriles is their hydrolysis to the corresponding α-amino acid, which completes the Strecker amino acid synthesis.[9][10] This transformation can be achieved under either strong acidic or basic conditions.[13]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, making the nitrile carbon highly susceptible to nucleophilic attack by water.[8] A series of proton transfers and a second attack by water leads to the formation of a tetrahedral intermediate which then eliminates ammonia to yield the carboxylic acid.[8] The reaction typically requires heating under reflux for several hours to proceed to completion.[13]

G start 2-Aminopropanenitrile HCl intermediate Amide Intermediate start->intermediate H3O+, Δ (Protonation & H2O attack) product Alanine Hydrochloride intermediate->product H3O+, Δ (Hydrolysis & NH4+ loss)

Caption: Simplified reaction pathway for the acid-catalyzed hydrolysis of 2-aminopropanenitrile.

Experimental Protocol: Acid Hydrolysis to DL-Alanine Hydrochloride

  • Setup: Place this compound (1.0 eq) in a round-bottom flask with 6 M aqueous HCl (10 parts).[13]

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.[13]

  • Monitoring: The reaction's progress can be monitored by TLC, observing the disappearance of the starting material.[13]

  • Isolation: After cooling, the solvent can be removed under reduced pressure to yield crude DL-alanine hydrochloride, which can be further purified by recrystallization.

Reduction to 1,2-Diamines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts 2-aminopropanenitrile into 1,2-diaminopropane, a valuable building block for ligands and pharmaceuticals.

Reactions of the Amino Group

The primary amino group can undergo standard transformations, such as N-acylation with acyl chlorides or anhydrides in the presence of a base to form N-acyl aminonitriles.[12] These derivatives are also useful intermediates in various synthetic pathways.

Analytical and Quality Control Protocols

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

FTIR Spectroscopy: Infrared spectroscopy is a quick method to confirm the presence of key functional groups. The most characteristic feature is the sharp, medium-intensity nitrile stretch.[1][14]

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityReference(s)
C≡N (Nitrile)2260 - 2240Sharp, Medium[1][14]
N-H (Ammonium salt)3100 - 2800 (broad)Broad, Strong
C-H (Aliphatic)3000 - 2850Medium-Strong[1]
N-H Bend (Amine)~1550Medium[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information.[16] The hydrochloride salt is typically analyzed in a deuterated solvent like D₂O.

Expected ¹H NMR Signals (in D₂O):

  • Methyl Protons (-CH₃): A doublet around 1.6 ppm, coupled to the alpha-proton.

  • Alpha-Proton (-CH): A quartet around 4.5 ppm, coupled to the methyl protons.

  • Amine Protons (-NH₃⁺): Often exchanges with D₂O and may not be visible or may appear as a very broad, low-intensity signal.

Expected ¹³C NMR Signals (in D₂O):

  • Methyl Carbon (-CH₃): ~15-20 ppm.

  • Alpha-Carbon (-CH): ~35-40 ppm.

  • Nitrile Carbon (-C≡N): ~118-122 ppm.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound and quantifying any impurities. Since α-aminonitriles lack a strong chromophore, UV detection at low wavelengths (~210 nm) or derivatization is required.[17] A common method involves pre-column derivatization with o-phthalaldehyde (OPA) to produce a highly fluorescent isoindole derivative, allowing for sensitive fluorescence detection.[17] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of the polar, underivatized compound.[18]

Illustrative HPLC Protocol (HILIC):

  • Column: HILIC silica column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 2.8). A typical starting condition would be 75:25 (Acetonitrile:Buffer).[18]

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a water/acetonitrile mixture.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Analytical Workflow Diagram

G cluster_id Identity Confirmation cluster_purity Purity & Assay nmr NMR Spectroscopy (1H & 13C) ftir FTIR Spectroscopy ms Mass Spectrometry pass Pass QC ms->pass hplc HPLC-UV/ELSD (HILIC or RP) hplc->pass titration Titration (for salt content) titration->pass start Synthesized Product Sample start->nmr start->ftir start->ms start->hplc start->titration fail Fail QC (Repurify/Resynthesize)

Caption: A typical quality control workflow for this compound.

Safety, Handling, and Storage

This compound is a chemical intermediate that must be handled with appropriate care.

Safety AspectGuidelineReference(s)
GHS Hazards H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Signal Word Warning[1]
Handling Use in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust.[19]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. It is moisture-sensitive. Store away from incompatible materials like strong bases and oxidizing agents.[1][3]
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes.[19]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[19]
First Aid (Ingestion) Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

Conclusion

This compound is a foundational building block in organic synthesis, primarily valued as a direct precursor to the amino acid alanine via the Strecker synthesis. Its reliable preparation, well-characterized reactivity, and straightforward analysis make it an indispensable tool for chemists in pharmaceutical research and development. Proper understanding of its properties, handling requirements, and analytical protocols, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

  • LookChem. (n.d.). Cas 72187-91-8, this compound.
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Grokipedia. (n.d.). Strecker amino acid synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • PubMed. (1982). 2-aminopropionitrile polymer. I. The hydrolyzate of the basic fraction.
  • De Gruyter. (2007). Basic 1H- and 13C-NMR Spectroscopy.
  • MySkinRecipes. (n.d.). This compound.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ResearchGate. (1970). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
  • ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine....
  • ACS Publications. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.
  • CP Lab Safety. (n.d.). 2-Aminopropanenitrile, HCl, min 97%, 100 mg.
  • CP Lab Safety. (n.d.). 2-Aminopropanenitrile, HCl, min 97%, 100 mg. This is a duplicate reference to provide sourcing for the synonym.
  • MySkinRecipes. (n.d.). This compound. This is a duplicate reference to provide sourcing for its application.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
  • NIH National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • Google Patents. (n.d.). CN109438283B - Synthesis method and device of beta-aminopropionitrile.
  • ACS Publications. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. This is a duplicate reference to provide sourcing.
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • Digital Commons @ University of the Pacific. (2015). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004101).
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • ResearchGate. (2017). analysis of amino acids by high performance liquid chromatography.
  • Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • ChemSynthesis. (2025). 2-aminopropanenitrile.
  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Aminopropanenitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the efficiency of a synthetic route and the versatility of its intermediates are paramount. This compound, also known as alaninenitrile hydrochloride, is a quintessential example of a high-value bifunctional building block. As an α-amino nitrile, it possesses both a nucleophilic amino group and a synthetically versatile nitrile moiety on adjacent carbons. This structural arrangement makes it a potent precursor for a diverse range of molecular architectures, most notably α-amino acids and their derivatives, which are core components of many therapeutic agents.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the classic Strecker reaction, outline critical safety and handling procedures, and explore its strategic applications, particularly in the synthesis of enzyme inhibitors.

Part 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a starting material's properties is the foundation of reproducible and successful synthesis. This compound is a racemic mixture, as indicated by the common "DL" or "rac-" prefixes in its synonyms[1].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₆N₂·HCl (or C₃H₇ClN₂)[1][2]
Molecular Weight 106.55 g/mol [3]
CAS Number 72187-91-8[1]
Appearance White to off-white crystalline powder
Melting Point 144-146 °C[3]
Sensitivity Moisture sensitive, Hygroscopic[1]
Synonyms Alaninenitrile hydrochloride, DL-α-Aminopropionitrile hydrochloride, rac-α-Aminopropionitrile hydrochloride[1]
Anticipated Spectroscopic Signatures for Quality Control

As a Senior Application Scientist, I emphasize that verifying the identity and purity of starting materials is a non-negotiable step. While a definitive spectrum should always be run for a new batch, the following are the anticipated spectroscopic signatures for this molecule based on its structure.

  • ¹H NMR Spectroscopy (in D₂O):

    • Causality: The proton NMR spectrum in a deuterated solvent like D₂O will reveal the distinct proton environments. The amine protons will exchange with deuterium and will likely not be visible.

    • Expected Signals:

      • A doublet at approximately 1.6-1.8 ppm, integrating to 3H, corresponding to the methyl group (CH₃) protons. The splitting is due to coupling with the adjacent methine proton.

      • A quartet at approximately 4.5-4.7 ppm, integrating to 1H, corresponding to the α-proton (CH). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent amine and nitrile groups.

  • ¹³C NMR Spectroscopy (in D₂O):

    • Expected Signals:

      • A signal around 15-20 ppm for the methyl carbon (CH₃).

      • A signal around 40-45 ppm for the α-carbon (CH), shifted downfield by the attached nitrogen.

      • A signal around 118-122 ppm for the nitrile carbon (C≡N).

  • Infrared (IR) Spectroscopy (KBr pellet):

    • Causality: IR spectroscopy is invaluable for identifying key functional groups.

    • Expected Absorption Bands:

      • A strong, broad band in the region of 2500-3200 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺) stretching vibrations.

      • A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the nitrile (C≡N) stretch. The α-amino group does not significantly shift this value.

      • An absorption band around 1500-1600 cm⁻¹ for the asymmetric N-H bend of the ammonium group.

      • A prominent C-N stretching vibration can be expected in the 1020-1250 cm⁻¹ region[4].

Part 2: Synthesis, Workflow, and Safe Handling

The most direct and widely recognized method for synthesizing α-amino nitriles is the Strecker synthesis, first reported in 1850[5]. This three-component reaction robustly combines an aldehyde, ammonia, and a cyanide source[6].

Experimental Protocol: Strecker Synthesis of this compound

This protocol is a self-validating system. Each step is designed to drive the reaction to completion and ensure the isolation of a pure product. The causality behind key choices is explained.

Step 1: Imine Formation

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add ammonium chloride (5.88 g, 0.11 mol).

  • Reagents: Add 50 mL of deionized water and stir until the salt is fully dissolved. To this solution, add acetaldehyde (5.0 g, 0.113 mol) dropwise while maintaining the temperature below 10 °C.

    • Expertise & Experience: Acetaldehyde is highly volatile and the reaction is exothermic. Pre-dissolving the ammonium chloride and maintaining a low temperature is crucial for controlling the reaction rate and preventing the loss of the aldehyde. The NH₄Cl provides the ammonia source in situ[7].

Step 2: Nucleophilic Cyanide Addition 3. Reagent Addition: In a separate beaker, dissolve sodium cyanide (5.4 g, 0.11 mol) in 25 mL of deionized water. CAUTION: Sodium cyanide is extremely toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE). 4. Reaction: Add the sodium cyanide solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Trustworthiness: The slow, controlled addition of cyanide to the cold iminium ion intermediate maximizes the formation of the α-amino nitrile and minimizes side reactions. This step is the core of the C-C bond formation[5][7].
  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours to ensure the reaction proceeds to completion.

Step 3: Extraction and Isolation of the Free Base 6. Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Expertise & Experience: The α-amino nitrile free base is an organic compound with moderate polarity. Diethyl ether is an effective solvent for its extraction from the aqueous solution.
  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash with a small amount of ether.

Step 4: Hydrochloride Salt Formation and Purification 8. Salt Formation: Cool the ethereal solution in an ice bath. Prepare a solution of 2M HCl in diethyl ether and add it dropwise with stirring until precipitation of the white solid ceases and the solution becomes acidic (test with litmus paper).

  • Causality: Converting the amine free base to its hydrochloride salt serves two purposes: it makes the compound more stable and less volatile, and it facilitates purification through crystallization, as the salt is generally insoluble in non-polar solvents like ether.
  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.
  • Drying: Dry the final product, this compound, under vacuum to a constant weight. Store in a desiccator due to its hygroscopic nature[1].
Visualization: Strecker Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final, purified product.

Strecker_Synthesis_Workflow Start Starting Materials (Acetaldehyde, NH4Cl, NaCN) Imine_Formation Step 1: Imine Formation (Acetaldehyde + NH3 in situ) 0-5 °C Start->Imine_Formation H2O Cyanide_Addition Step 2: Cyanide Addition (Nucleophilic attack by CN-) < 10 °C Imine_Formation->Cyanide_Addition Slow addition Crude_Product Crude α-Amino Nitrile (in aqueous solution) Cyanide_Addition->Crude_Product Stir at RT Extraction Step 3: Extraction (with Diethyl Ether) Crude_Product->Extraction Drying Drying Organic Phase (with MgSO4) Extraction->Drying Salt_Formation Step 4: Salt Formation (Addition of HCl in Ether) Drying->Salt_Formation Filtration Filtration & Washing Salt_Formation->Filtration Final_Product Final Product (2-Aminopropanenitrile HCl) Filtration->Final_Product Vacuum Dry

Sources

An In-depth Technical Guide to the Synthesis of 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Aminopropanenitrile, also known as alaninenitrile, is a valuable nitrile-containing compound and a key precursor in the synthesis of amino acids and various pharmaceutical intermediates.[1][2] This guide provides a comprehensive overview of the synthesis of its hydrochloride salt, focusing on the well-established Strecker synthesis.[1][3][4] Authored for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and analytical characterization methods. Emphasis is placed on the rationale behind experimental choices, safety considerations, and process validation to ensure scientific integrity and reproducibility.

Introduction

Chemical Identity and Properties

2-Aminopropanenitrile hydrochloride is the salt form of alaninenitrile, which enhances its stability and handling properties. As a chiral compound, it typically exists as a racemic mixture when synthesized via classical methods.[1][3] Its physical and chemical properties are crucial for its application in further synthetic steps.

PropertyValueSource(s)
Molecular Formula C₃H₇ClN₂[5][6][7]
Molecular Weight 106.55 g/mol [5][6][8]
Appearance White to off-white solid/crystalline powder[5]
Melting Point 144-146 °C[6]
Solubility Soluble in water[5]
CAS Number 72187-91-8 (for hydrochloride)[6][8]
Significance and Applications

The primary significance of 2-aminopropanenitrile lies in its role as a direct precursor to the amino acid alanine through hydrolysis of the nitrile group.[3][4] The Strecker synthesis, which produces this aminonitrile as a key intermediate, is one of the most direct and efficient methods for creating α-amino acids.[1] Beyond fundamental amino acid synthesis, nitrile-containing compounds are integral to numerous pharmaceuticals, making intermediates like this compound valuable building blocks in drug discovery and development.[9]

Overview of Synthetic Strategies

While various methods exist for synthesizing α-aminonitriles, the Strecker synthesis remains the most prominent and widely applied approach due to its robustness and simplicity.[4][9][10] This multicomponent reaction, first discovered by Adolph Strecker in 1850, involves the one-pot condensation of an aldehyde (acetaldehyde), ammonia, and a cyanide source to form the α-aminonitrile.[1] This guide will focus exclusively on this classical and field-proven methodology.

The Strecker Synthesis: A Detailed Protocol and Mechanistic Insight

The Strecker synthesis is a powerful reaction that constructs an α-amino acid framework from simple starting materials.[4] The initial product is the α-aminonitrile, which is subsequently isolated as its hydrochloride salt.

Principle of the Reaction

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: Acetaldehyde reacts with ammonia to form an imine intermediate.

  • Cyanide Addition: A cyanide ion, typically from sodium or potassium cyanide, performs a nucleophilic attack on the imine carbon to form 2-aminopropanenitrile.[11][12]

The subsequent work-up with hydrochloric acid serves to protonate the amino group, forming the stable hydrochloride salt, which can then be precipitated and isolated.

Detailed Experimental Protocol

This protocol is based on established procedures for Strecker reactions and should be performed in a well-ventilated fume hood due to the extreme toxicity of cyanide salts and the potential evolution of hydrogen cyanide gas.[13][14]

Reagents and Materials:

  • Acetaldehyde (CH₃CHO)

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Ammonium Hydroxide (aqueous solution, ~28-30%)

  • Hydrochloric Acid (concentrated, ~37%)

  • Methanol (MeOH)

  • Diethyl Ether (Et₂O)

  • Ice bath

  • Mechanical stirrer and appropriate glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of ammonium chloride (1.0 eq) in water. Cool the solution to 0-5 °C using an ice bath.

  • Ammonia Addition: To the cooled solution, slowly add ammonium hydroxide (~1.1 eq) while maintaining the temperature below 10 °C.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.0 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Scientist's Note: The use of ammonium chloride and ammonia creates a buffered system. The reaction is temperature-sensitive; maintaining a low temperature minimizes the premature hydrolysis of cyanide and prevents side reactions.[13]

  • Acetaldehyde Addition: Add acetaldehyde (1.0 eq) to the dropping funnel and introduce it into the reaction mixture dropwise over 1 hour. The temperature must be strictly maintained between 0-5 °C during this addition.

    • Rationale: This slow addition controls the exothermic reaction of imine formation and subsequent cyanide attack, preventing the formation of acetaldehyde cyanohydrin as a major byproduct.

  • Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours. The reaction can then be allowed to slowly warm to room temperature and stirred overnight (12-16 hours).

  • Extraction of Free Base: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts.

    • Trustworthiness Check: The extraction isolates the neutral 2-aminopropanenitrile free base from the aqueous salts.

  • Drying: Dry the combined ethereal extracts over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[15]

  • Salt Formation and Isolation: Cool the dried ether solution in an ice-salt bath. Slowly bubble dry hydrogen chloride gas through the solution, or add a calculated amount of concentrated HCl dropwise with vigorous stirring. The this compound will precipitate as a white solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials or non-basic impurities. Dry the product under vacuum to yield pure this compound.

Process Flow Diagram

Strecker_Synthesis_Workflow reagents Reactants (Acetaldehyde, NH4Cl, NaCN, NH4OH) reaction_vessel Reaction Vessel (0-5 °C) reagents->reaction_vessel 1. Add Reagents stirring Stirring (12-16 hours) reaction_vessel->stirring 2. React extraction Work-up (Et2O Extraction) stirring->extraction 3. Isolate Free Base drying Drying (Na2SO4) extraction->drying 4. Remove Water precipitation Salt Formation (HCl Addition) drying->precipitation 5. Precipitate Salt filtration Filtration & Washing (Cold Et2O) precipitation->filtration 6. Collect Solid product Final Product (2-Aminopropanenitrile HCl) filtration->product 7. Dry Product Strecker_Mechanism cluster_0 Part 1: Imine Formation cluster_1 Part 2: Nitrile Addition aldehyde Acetaldehyde (CH3CHO) imine Iminium Ion [CH3CH=NH2]+ aldehyde->imine + NH3, - H2O ammonia Ammonia (NH3) cyanide Cyanide Ion (CN-) imine->cyanide Nucleophilic Attack aminonitrile 2-Aminopropanenitrile (CH3CH(NH2)CN) cyanide->aminonitrile

Caption: Simplified mechanism of the Strecker synthesis.

Initially, acetaldehyde reacts with ammonia to form an iminium ion. [11]The highly nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, forming the stable C-C bond and yielding the α-aminonitrile product. [3][12]

Purification and Isolation

Post-Reaction Work-up

The initial extraction with an organic solvent like diethyl ether is critical to separate the organic aminonitrile from the inorganic salts (e.g., NaCl) present in the aqueous reaction mixture. [15]A subsequent wash with brine can help to break up any emulsions and further dry the organic layer.

Recrystallization Protocol

For achieving higher purity, the crude this compound can be recrystallized.

  • Dissolve the crude solid in a minimum amount of hot methanol.

  • Slowly add diethyl ether as an anti-solvent until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. [16] Rationale for Solvent Selection: Methanol is a good solvent for the polar hydrochloride salt, while diethyl ether is a poor solvent. This solvent/anti-solvent combination allows for the controlled precipitation of the desired product, leaving more soluble impurities behind in the mother liquor. [16]

Analytical Characterization and Quality Control

Verifying the structure and purity of the synthesized this compound is essential.

Techniques for Structural Verification
  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The protonated amino group influences the chemical shifts of nearby protons and carbons. [17][18]* IR Spectroscopy: Infrared spectroscopy can identify key functional groups. Characteristic peaks for the amine N-H stretch (broad, due to the ammonium salt), C-H stretches, and the nitrile C≡N stretch should be observed. [17]

Purity Assessment
  • Melting Point: A sharp melting point range close to the literature value indicates high purity. [5][17]* High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the chemical purity by separating the main component from any impurities. [15]

Table of Expected Analytical Data
AnalysisExpected Result
¹H NMR (D₂O)Signals corresponding to the methyl protons (doublet), the alpha-proton (quartet), and the amine protons (broad singlet, may exchange with D₂O). [18]
¹³C NMR (D₂O)Three distinct signals for the methyl carbon, the alpha-carbon, and the nitrile carbon. [17][19]
IR (KBr Pellet) Characteristic absorptions around 3400-2800 cm⁻¹ (N-H stretch), ~2900 cm⁻¹ (C-H stretch), and ~2250 cm⁻¹ (C≡N stretch). [17]
Melting Point 144-146 °C [6]

Safety, Handling, and Waste Disposal

Hazard Identification
  • Cyanide: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas.

  • Acetaldehyde: Is a flammable liquid and potential carcinogen.

  • Hydrochloric Acid: Is corrosive and causes severe skin burns and eye damage. * This compound: Harmful if swallowed. Causes skin, eye, and respiratory irritation. [6][8]

Required Personal Protective Equipment (PPE)

Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals. [20]All operations involving cyanides or concentrated acids must be conducted in a certified chemical fume hood.

Emergency Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. [20]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [20]* Inhalation (HCN): Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate, specialized medical attention.

  • Spills: Neutralize acid spills with sodium bicarbonate. For cyanide spills, use a commercial cyanide spill kit or a solution of sodium hypochlorite (bleach) to oxidize the cyanide to the less toxic cyanate.

Decontamination and Waste Neutralization

All glassware contaminated with cyanide must be decontaminated by rinsing with a bleach solution or an alkaline solution of hydrogen peroxide before standard washing. All aqueous waste containing cyanide must be treated with bleach or peroxide to oxidize the cyanide before disposal according to institutional guidelines.

Conclusion

The Strecker synthesis provides a reliable and efficient pathway to this compound, a versatile intermediate in chemical and pharmaceutical research. By understanding the reaction mechanism, carefully controlling critical parameters such as temperature and stoichiometry, and employing proper purification and handling techniques, researchers can consistently produce this compound with high purity. The analytical methods outlined in this guide serve as a robust framework for quality control, ensuring the integrity of the final product for subsequent applications.

References

  • Strecker amino acid synthesis. (n.d.). In Wikipedia.
  • ChemistRn. (2023, September 13).
  • Ferris, J. P., Sanchez, R. A., & Mancuso, R. W. (n.d.).
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • 2-Aminopropanenitrile, HCl. (n.d.). LabSolutions. [Link]
  • Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]
  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). (S)-4-(N,N-DIMETHYLAMINOCARBONYL)-2,2-DIMETHYL-1,3-OXAZOLIDINE. Organic Syntheses. [Link]
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]
  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024, September 12). Journal of the American Chemical Society. [Link]
  • Propanenitrile, 2-Amino-, Monohydrochloride. (n.d.). Methylamine Supplier. [Link]
  • 2-aminopropanenitrile. (2025, May 20). ChemSynthesis. [Link]
  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Kanazawa University Repository. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • (2R)-2-Aminopropanenitrile hydrochloride. (n.d.). ChemBK. [Link]
  • 2-aminobutanenitrile. (n.d.). LookChem. [Link]
  • 2-aminopropiophenone, hydrochloride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

2-Aminopropanenitrile hydrochloride starting material

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminopropanenitrile Hydrochloride as a Starting Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone building block in modern synthetic chemistry, valued for its bifunctional nature that enables the efficient construction of diverse molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its synthesis, core reactivity, and strategic applications. We will explore the mechanistic rationale behind its use in forming key heterocyclic scaffolds, provide field-proven experimental protocols, and discuss its relevance in the broader context of pharmaceutical development.

Foundational Chemistry: Synthesis and Properties

A thorough understanding of a starting material's origin and intrinsic properties is fundamental to its effective application. This compound is prized for its improved stability and handling characteristics compared to its freebase form.

The Strecker Synthesis: A Classic Route to α-Aminonitriles

The most prevalent and industrially significant route to 2-aminopropanenitrile is the Strecker synthesis, a three-component reaction first reported in 1850.[1] This reaction elegantly combines an aldehyde (acetaldehyde), ammonia, and a cyanide source (e.g., hydrogen cyanide or sodium cyanide) to form the α-aminonitrile.

Mechanism & Rationale: The reaction proceeds through the initial formation of an imine from acetaldehyde and ammonia. The subsequent nucleophilic attack of the cyanide ion on the imine carbon forms the stable aminonitrile product. The hydrochloride salt is then prepared by treating the aminonitrile freebase with hydrogen chloride in a suitable organic solvent, such as diethyl ether. This conversion is a critical step for practical applications, as the resulting salt is a more stable, crystalline solid that is less prone to decomposition and easier to handle than the volatile freebase.

Caption: General workflow for the synthesis of 2-Aminopropanenitrile HCl.

Physicochemical Properties

The hydrochloride salt form imparts distinct physical properties that are crucial for storage and reaction setup.

PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms Alaninenitrile Hydrochloride, α-Aminopropionitrile Hydrochloride[3]
Molecular Formula C₃H₇ClN₂[4][5]
Molecular Weight 106.55 g/mol [5]
Appearance White to off-white crystalline solid[5]
Melting Point ~140 - 146 °C[2][5]
Solubility Soluble in water[5]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container. Moisture sensitive.[3][5]

Core Reactivity and Application in Heterocyclic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the nucleophilic primary amine and the electrophilic nitrile. This bifunctionality makes it an ideal precursor for constructing five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals.[1][6]

Synthesis of Imidazole Derivatives

A primary application is the synthesis of imidazole derivatives.[1] Imidazoles are a critical class of heterocycles found in numerous biologically active compounds. The reaction of 2-aminopropanenitrile with reagents like orthoesters or imidates provides a direct route to this scaffold.

Experimental Protocol: Synthesis of 4-Methyl-1H-imidazole (Representative)

This protocol is a representative example and should be optimized for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in an excess of triethyl orthoformate (used as both reagent and solvent).

  • Reaction Execution: Heat the mixture to reflux (approx. 145-150 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material.

  • Work-up: Upon completion (typically several hours), cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude residue in a minimal amount of a suitable solvent system (e.g., dichloromethane/methanol). Purify the product by column chromatography on silica gel to yield the pure imidazole derivative.

Causality Behind Choices:

  • Hydrochloride Salt: Using the hydrochloride salt is acceptable as the high reaction temperatures and evolving byproducts can neutralize the HCl, liberating the free amine in situ.

  • Excess Orthoester: Triethyl orthoformate serves as both a reactant (providing the C2 carbon of the imidazole ring) and the solvent, driving the reaction to completion according to Le Châtelier's principle by being present in large excess.

Broader Heterocyclic Applications

The reactivity of α-aminonitriles extends to the synthesis of other important heterocycles, including:

  • Oxazoles: By reacting with acylating agents followed by cyclization.[1]

  • Isothiazoles: Through reactions involving sulfur-based reagents.[1]

  • Thiophenes: Certain derivatives can be prepared via the Gewald reaction, highlighting the versatility of the aminonitrile motif.[7]

Role in Pharmaceutical Development

The α-aminonitrile scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[8]

Precursor to Bioactive Scaffolds

While 2-aminopropanenitrile itself may not be the direct precursor in all cases, it represents a class of compounds essential for drug synthesis. For example, the structurally similar (S)-2-aminobutanenitrile is a key starting material for the industrial synthesis of the anti-epileptic drug Levetiracetam.[9] This underscores the importance of α-aminonitriles in creating chiral APIs. Furthermore, α-amino nitriles have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase (DPP-IV), crucial for treating diabetes.[8]

Pharma_Development_Logic Start 2-Aminopropanenitrile HCl (Starting Material) Scaffold Heterocyclic Scaffolds (e.g., Imidazoles, Oxazoles) Start->Scaffold Cyclization Reactions Intermediate Functionalized Intermediates Scaffold->Intermediate Further Functionalization API Active Pharmaceutical Ingredients (APIs) Intermediate->API DrugClass Potential Drug Classes (e.g., Enzyme Inhibitors, Anticonvulsants) API->DrugClass Targets

Caption: Logical flow from starting material to potential drug applications.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of the powder.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents and bases.[5]

Conclusion

This compound is more than just a chemical reagent; it is a versatile and enabling tool for chemical innovation. Its straightforward synthesis, coupled with the robust and predictable reactivity of its amino and nitrile groups, provides an efficient pathway to valuable heterocyclic systems. For professionals in drug discovery and development, mastering the application of this starting material opens the door to a vast chemical space of potential therapeutic agents.

References

  • LabSolutions. (n.d.). 2-Aminopropanenitrile, HCl.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). Propanenitrile, 2-Amino-, Monohydrochloride. Retrieved from Methylamine Supplier website. [Link]
  • Krutošíková, A., & Káčer, P. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc, 2012(i), 152-172. [Link]
  • Al-Omran, F. (2014). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Chemical, Biological and Physical Sciences, 4(2), 1235. [Link]
  • Zhuravel, M. A., et al. (2022). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 7(15), 12776-12787. [Link]
  • Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 333. [Link]
  • Kumar, D., & Kumar, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar, 4(1), 9645-9656. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917. [Link]

Sources

discovery of aminonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Aminonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminonitriles, organic compounds containing both an amino and a nitrile functional group, represent a cornerstone of modern synthetic chemistry and pharmacology. First discovered in 1850 through the seminal work of Adolph Strecker, these molecules have evolved from being mere chemical intermediates for amino acid synthesis to holding a pivotal role in theories on the origin of life and serving as critical pharmacophores in numerous approved drugs.[1][2] This technical guide provides a comprehensive exploration of aminonitrile compounds, beginning with their historical discovery and delving into the mechanistic intricacies of their synthesis via foundational multicomponent reactions like the Strecker, Bucherer-Bergs, and Ugi reactions. We will examine their profound significance in prebiotic chemistry as plausible precursors to the first amino acids on Earth.[3][4][5] Furthermore, this guide will illuminate the modern-day pharmacological importance of the aminonitrile moiety, detailing its function in several blockbuster drugs and its role as a covalent inhibitor of key enzymes.[2][6] Detailed experimental protocols for synthesis and a workflow for spectroscopic characterization are provided to serve as a practical resource for researchers.

Introduction: The Versatile Bifunctional Intermediate

Aminonitriles are characterized by the presence of an amino group (-NR₂) and a nitrile group (-C≡N) attached to the same carbon atom, a structure referred to as an α-aminonitrile. This unique bifunctional arrangement makes them exceptionally versatile building blocks in organic synthesis.[7] The electron-withdrawing nature of the nitrile group influences the reactivity of the adjacent amino group, and conversely, the amino group provides a site for a vast array of chemical modifications.

Their primary significance stems from two key areas:

  • Synthetic Intermediates: They are the direct precursors in the Strecker synthesis of α-amino acids, the fundamental building blocks of proteins.[8][9][10] This pathway allows for the creation of both natural and unnatural amino acids, which are invaluable in peptide chemistry and drug design.[11][12]

  • Bioactive Scaffolds: The aminonitrile moiety itself is a potent pharmacophore. It is found in numerous natural products and synthetic drugs, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and antibacterial properties.[1][11][12]

Historical Perspective: The Strecker Synthesis

The journey of aminonitriles began in 1850 when the German chemist Adolph Strecker reported that reacting acetaldehyde with ammonia and hydrogen cyanide produced α-aminopropionitrile, which upon hydrolysis, yielded the amino acid alanine.[1][9][13] This one-pot, three-component reaction was not only the first synthesis of an amino acid but also the first documented synthesis of an α-aminonitrile.[8][13] The Strecker synthesis remains one of the most efficient and widely applied methods for preparing these compounds today.[1][8]

Pivotal Synthetic Methodologies

While the Strecker reaction is foundational, several other multicomponent reactions (MCRs) are crucial for the synthesis of aminonitriles and their derivatives. MCRs are highly efficient, combining three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time.[14]

The Strecker Synthesis

The Strecker synthesis is a two-step process that first forms an α-aminonitrile from an aldehyde or ketone, which is then hydrolyzed to the corresponding α-amino acid.[8][10]

Mechanism:

  • Imine Formation: The aldehyde or ketone reacts with ammonia (or a primary/secondary amine) to form an imine (or iminium ion), often catalyzed by a mild acid.[10][15]

  • Cyanide Addition: A cyanide source (e.g., KCN, NaCN, or the safer trimethylsilyl cyanide - TMSCN) performs a nucleophilic attack on the imine carbon to form the α-aminonitrile.[10][15]

Strecker_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanide Addition cluster_step3 Step 3: Hydrolysis (Optional) Aldehyde Aldehyde/Ketone (R-CHO) Protonated_Carbonyl Protonated Carbonyl Aldehyde->Protonated_Carbonyl + H⁺ Amine Ammonia (NH₃) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + NH₃ Iminium Iminium Ion (R-CH=NH₂⁺) Tetrahedral_Intermediate->Iminium - H₂O Iminium_ref Iminium Ion Cyanide Cyanide Ion (CN⁻) Aminonitrile α-Aminonitrile Aminonitrile_ref α-Aminonitrile Iminium_ref->Aminonitrile + CN⁻ Amino_Acid α-Amino Acid Aminonitrile_ref->Amino_Acid + H₃O⁺, Δ Prebiotic_Pathway P Primordial Precursors (HCN, NH₃, Aldehydes, H₂O) AN α-Aminonitrile Formation (Aqueous Phase) P->AN E Energy Source (Lightning, UV Radiation) E->AN AA Hydrolysis (Spontaneous in Water) AN->AA Prot Amino Acids (e.g., Glycine, Alanine) AA->Prot Pep Peptides / Proteins Prot->Pep Polymerization Characterization_Workflow A Crude Product (Post-Workup) B Purification (Distillation or Chromatography) A->B C Pure Aminonitrile Sample B->C D Spectroscopic Analysis C->D E IR Spectroscopy (Identify C≡N stretch) D->E F NMR Spectroscopy (¹H & ¹³C for structure) D->F G Mass Spectrometry (Confirm Molecular Weight) D->G H Structure Confirmed E->H F->H G->H

Sources

A Senior Application Scientist's Guide to the Strecker Synthesis of α-Aminonitriles: Core Principles and Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Strecker synthesis, first reported in 1850, remains a cornerstone of organic chemistry, providing one of the most direct and atom-economical routes to α-amino acids through the formation of α-aminonitrile intermediates. This guide offers an in-depth exploration of the fundamental principles governing the Strecker reaction. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reaction. We will dissect the core mechanism, explore critical process variables, discuss modern asymmetric variants essential for pharmaceutical development, and provide actionable experimental protocols.

The Core Mechanism: A Three-Component Condensation

The classical Strecker synthesis is a one-pot, three-component reaction involving an aldehyde or ketone, ammonia, and a cyanide source. The reaction proceeds through two key sequential steps: the formation of an imine, followed by the nucleophilic addition of cyanide.

Step 1: Imine Formation The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate is unstable and readily undergoes dehydration to yield an imine. The equilibrium of this step is highly pH-dependent; acidic conditions are required to facilitate dehydration, but highly acidic environments will protonate the ammonia, rendering it non-nucleophilic.

Step 2: Cyanide Addition (Cyanation) The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the imine. This nucleophilic addition results in the formation of the final α-aminonitrile product. The overall process transforms a simple carbonyl compound into a valuable synthetic building block containing both an amino group and a nitrile group on the same carbon atom.

The general mechanism can be visualized as follows:

Strecker_Mechanism cluster_carbonyl Aldehyde/Ketone cluster_aminonitrile Product R1 R2 O O C1 C1->R1 C1->R2 C1->O C Hemiaminal Hemiaminal Intermediate C1->Hemiaminal + NH₃ NH3 NH₃ HCN HCN Imine Imine Hemiaminal->Imine - H₂O Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN C2 R1_p C2->R1_p R2_p C2->R2_p NH2_p NH₂ C2->NH2_p C CN_p CN C2->CN_p

Caption: General mechanism of the Strecker synthesis.

Causality Behind Experimental Choices: A Deeper Dive

A successful Strecker synthesis hinges on the careful selection of reagents and reaction conditions. As a self-validating system, the protocol must account for the interplay between these variables.

The Cyanide Source: Beyond Simple Salts

While sodium cyanide (NaCN) and potassium cyanide (KCN) are traditional sources, modern organic synthesis often employs trimethylsilyl cyanide (TMSCN). The choice is dictated by several factors:

  • Solubility: KCN/NaCN are soluble in water or protic solvents, which can lead to undesired hydrolysis of the imine intermediate. TMSCN is soluble in a wide range of aprotic organic solvents (e.g., DCM, THF, Toluene), offering greater flexibility.

  • Reactivity & Safety: TMSCN is generally considered less hazardous to handle than alkali metal cyanides as it is less dusty and the release of toxic hydrogen cyanide (HCN) gas is more controllable. It often acts as both a cyanide source and a water scavenger.

  • Lewis Acid Catalysis: The silicon atom in TMSCN can act as a mild Lewis acid, activating the imine towards nucleophilic attack, sometimes accelerating the reaction.

Cyanide SourceTypical SolventsKey AdvantagesKey Disadvantages
KCN / NaCN Water, Methanol, EthanolLow cost, readily availablePoor solubility in organic solvents, high toxicity, potential for side reactions in protic media
Trimethylsilyl Cyanide (TMSCN) DCM, THF, Toluene, AcetonitrileHigh solubility in organic solvents, can be used with a catalyst, less hazardous handlingHigher cost, moisture sensitive
Acetone Cyanohydrin Methanol, DCMServes as an in-situ source of HCN, liquid and easier to handle than solidsThermally unstable, can be slow to react
The Amine Component: Primary, Secondary, and Ammonia

While ammonia is the classical nitrogen source yielding primary aminonitriles, primary and secondary amines can also be used. This variation, known as the Mannich-type reaction , significantly broadens the synthetic scope, allowing for the synthesis of N-substituted amino acids. The choice of amine impacts the stability of the resulting imine (or iminium ion) and can influence reaction rates.

The Role of Catalysis: Asymmetric Strecker Synthesis

For applications in drug development, achieving high enantiopurity is critical. The classical Strecker synthesis yields a racemic mixture of aminonitriles. Asymmetric Strecker synthesis addresses this by using a chiral catalyst to control the stereochemical outcome of the cyanide addition to the imine.

Common catalytic systems involve chiral Schiff bases or thiourea-based catalysts that activate the imine and deliver the cyanide nucleophile to a specific face of the imine plane. For example, Jacobsen's catalyst, a chiral Schiff base complex, has been effectively used for the enantioselective cyanation of imines.

Asymmetric_Strecker Conceptual Asymmetric Induction Imine Prochiral Imine (Planar) Complex Imine-Catalyst Complex (Stereochemically Biased) Imine->Complex Binds to Catalyst Chiral Catalyst Catalyst->Complex Product_S S-Enantiomer (Major Product) Complex->Product_S Favored Attack Product_R R-Enantiomer (Minor Product) Complex->Product_R Disfavored Attack CN CN⁻ (Nucleophile) CN->Complex Attacks

Caption: Asymmetric induction in the Strecker synthesis.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating workflows, incorporating in-process checks and safety considerations. CRITICAL SAFETY NOTE: All operations involving cyanides must be performed in a certified chemical fume hood. An emergency cyanide antidote kit must be available. All glassware and waste must be quenched with bleach or hydrogen peroxide solution before disposal.

Protocol 1: General Synthesis of an α-Aminonitrile

This protocol describes the synthesis of 2-(phenylamino)phenylacetonitrile from benzaldehyde and aniline.

  • 1. Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (5.0 g, 47.1 mmol) and aniline (4.4 g, 47.1 mmol) in 50 mL of methanol.

  • 2. Imine Formation: Stir the solution at room temperature for 1 hour. Monitor the formation of the imine via Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The imine spot should appear, and the aldehyde spot should diminish.

  • 3. Cyanation: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve sodium cyanide (2.5 g, 51 mmol) in 10 mL of water. Add the aqueous NaCN solution dropwise to the stirred methanolic solution over 20 minutes. Caution: Exothermic reaction.

  • 4. Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture may become a thick slurry as the product precipitates.

  • 5. Workup and Isolation: Pour the reaction mixture into 100 mL of ice-water. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) and then with cold hexanes (2 x 20 mL) to remove any unreacted starting material.

  • 6. Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield the final α-aminonitrile. Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol_Workflow start Start: Prepare Reagents (Aldehyde, Amine in Solvent) imine Step 1: Imine Formation (Stir at RT) start->imine tlc1 In-Process Control: TLC Monitoring imine->tlc1 tlc1->imine Incomplete cool Step 2: Cool to 0 °C tlc1->cool Imine Formed cyanation Step 3: Add Cyanide Source (Dropwise) cool->cyanation react Step 4: Reaction (Stir 12h at RT) cyanation->react workup Step 5: Quench & Isolate (Ice-water, Filtration) react->workup purify Step 6: Purify & Characterize (Recrystallization, NMR, MP) workup->purify end End: Pure α-Aminonitrile purify->end

Caption: Experimental workflow for a standard Strecker synthesis.

Applications in Drug Development

The Strecker synthesis is not merely an academic exercise; it is a powerful tool for constructing the complex molecular architectures required in pharmaceuticals. It provides access to a vast array of non-proteinogenic α-amino acids, which are key components of many modern drugs, including peptidomimetics and enzyme inhibitors.

For instance, the synthesis of precursors to drugs like Cilazapril (an ACE inhibitor) and the anti-HIV drug Nelfinavir have utilized Strecker or Strecker-type methodologies to install key stereocenters. The ability to generate chiral α-amino acids makes this reaction indispensable in medicinal chemistry.

Conclusion

The Strecker synthesis has endured for over 170 years due to its simplicity, efficiency, and remarkable versatility. From its classical form to modern catalytic, asymmetric variants, it provides a robust platform for the synthesis of α-aminonitriles and their subsequent conversion to α-amino acids. For the drug development professional, a thorough understanding of its mechanistic nuances, the rationale behind experimental design, and the potential of its asymmetric variants is essential for the rapid and efficient development of novel therapeutics.

References

  • Title: Asymmetric Strecker reactions Source: Organic & Biomolecular Chemistry URL:[Link]
  • Title: The Strecker Reaction: A Powerful and Versatile Method for the Synthesis of Amino Acids Source: IntechOpen URL:[Link]
  • Title: The Strecker Synthesis of α-Amino Acids: A Review of Recent Advances in Asymmetric Synthesis Source: ACS Publications (Organic Process Research & Development) URL:[Link]
  • Title: Recent advances on the Strecker reaction and the related chemistry Source: RSC Publishing (RSC Advances) URL:[Link]

An In-depth Technical Guide to the Solubility of 2-Aminopropanenitrile Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminopropanenitrile hydrochloride (C₃H₇ClN₂), also known as alaninenitrile hydrochloride, is a key chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its structural features, comprising an amino group and a nitrile function, make it a versatile building block.[2] A comprehensive understanding of its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, developing formulation protocols, and ensuring reliable outcomes in drug discovery and development pipelines.

This technical guide provides a thorough examination of the solubility of this compound. It moves beyond a simple data sheet to explain the underlying physicochemical principles governing its solubility, offers a detailed protocol for its experimental determination, and provides insights for researchers and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential to interpreting its solubility behavior. As a hydrochloride salt, it possesses characteristics that are distinct from its free base form.[3]

PropertyValueReference(s)
Molecular Formula C₃H₆N₂·HCl[1]
Molecular Weight 106.55 g/mol [1]
Appearance White to off-white solid[1]
Melting Point ~140 - 146 °C[1][4][5]
Structure CH₃CH(NH₂)C≡N · HCl[6]
Sensitivity Moisture sensitive[1]

The presence of the hydrochloride salt significantly enhances the polarity of the molecule, making it generally more soluble in polar solvents, especially water, compared to its free base.[2][7]

Theoretical Framework: The Solubility of Amine Hydrochlorides

The solubility of an amine salt like this compound in any given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall solubility is a balance between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

As an ionic salt, this compound is highly polar. Its solubility in organic solvents is determined by the solvent's ability to solvate both the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻).

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding with both the cation and the anion, leading to generally higher solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity to overcome the strong ionic interactions within the salt's crystal lattice, resulting in very low solubility.

The conversion of an amine to its hydrochloride salt is a common strategy in the pharmaceutical industry to increase aqueous solubility and bioavailability.[3] However, this often leads to reduced solubility in many common organic solvents.[5]

Solubility Profile of this compound

Publicly available, precise quantitative solubility data for this compound in a wide range of organic solvents is limited. The information available is largely qualitative. This guide presents the known data and provides illustrative values from a structurally similar compound to offer a practical perspective.

Table 1: Solubility Data for this compound and a Related Analog

SolventClassKnown Solubility of 2-Aminopropanenitrile HClIllustrative Solubility of L-Alanine Methyl Ester HCl*
Water (H₂O)Polar ProticSoluble[1][7]~10 mg/mL (in PBS, pH 7.2)[8]
Methanol (CH₃OH)Polar ProticSlightly Soluble[5]Soluble[9]
Ethanol (C₂H₅OH)Polar ProticNo specific data~30 mg/mL[8]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[5]~20 mg/mL[8]
Dimethylformamide (DMF)Polar AproticNo specific data~20 mg/mL[8]

*L-Alanine methyl ester hydrochloride (CAS 2491-20-5) is a structurally related compound. This data is provided for illustrative purposes only and should not be considered a substitute for the experimental determination of solubility for this compound.

Experimental Protocol for Thermodynamic Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following detailed protocol based on the well-established "shake-flask" method is provided.[10] This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Vortex mixer

  • Calibrated positive displacement pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid after equilibration is crucial. b. Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Repeat for each solvent to be tested.

  • Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. A preliminary time-course experiment can be run to determine the exact time to reach equilibrium.

  • Sample Preparation and Analysis: a. After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours for the excess solid to sediment. b. Carefully withdraw a known volume of the supernatant using a pipette. c. Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles. d. Dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. e. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

  • Data Analysis: a. Prepare a calibration curve by plotting the analytical response versus known concentrations of this compound. b. Use the calibration curve to determine the concentration of the compound in the diluted sample. c. Calculate the original concentration in the saturated solution, accounting for all dilution factors. The solubility is typically expressed in units of mg/mL or g/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Securely cap vial prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 Place in shaker equil2 Allow solid to sediment (≥2h) equil1->equil2 analysis1 Withdraw & filter supernatant equil2->analysis1 Careful sampling analysis2 Dilute sample for analysis analysis1->analysis2 analysis3 Quantify using calibrated method (e.g., HPLC) analysis2->analysis3 calc1 Determine concentration from calibration curve analysis3->calc1 calc2 Calculate final solubility (mg/mL or g/L) calc1->calc2

Caption: Workflow for the thermodynamic solubility determination of this compound.

Factors Influencing Solubility

  • Temperature: The solubility of solids in liquids generally increases with temperature.[10] Therefore, solubility data should always be reported at a specific temperature.

  • Solvent Purity: The presence of impurities, particularly water in organic solvents, can significantly alter the solubility of a polar salt. It is crucial to use high-purity, anhydrous solvents where appropriate.

  • pH: For solvents that can support a pH scale (e.g., water-miscible solvents with some water content), the pH can affect the equilibrium between the hydrochloride salt and its free base, thereby influencing solubility.[11]

Safety, Handling, and Storage

Professionals handling this compound should consult the Safety Data Sheet (SDS) for comprehensive safety information.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid breathing dust.

  • Storage: this compound is moisture-sensitive.[1] Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[1]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, a strong understanding of its physicochemical properties as a polar amine salt allows for rational solvent selection. Its solubility is expected to be highest in polar protic solvents and limited in non-polar media. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for experimental determination. This foundational data is critical for the successful application of this versatile chemical intermediate in research and development.

References

  • AMiner. Solubility of Organic Hydrochlorides.
  • LabSolutions. 2-Aminopropanenitrile, HCl.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • National Institutes of Health (NIH). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • ResearchGate. Which solvent can dissolve L-Alanine methyl ester except the water and acetonitrile? (2016).
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF.
  • PubChem. This compound.
  • gChem Global. Dimethyl Sulfoxide (DMSO).

Sources

A Comprehensive Safety and Handling Guide for 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopropanenitrile hydrochloride, a key building block in organic synthesis, presents a specific set of handling and safety challenges that necessitate a thorough understanding of its chemical properties. This in-depth technical guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound. By elucidating the causality behind experimental choices and grounding recommendations in authoritative data, this guide aims to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively. We will delve into its toxicological profile, reactivity, and provide a detailed experimental protocol for its use, ensuring a self-validating system of safety and scientific integrity.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of 2-aminopropanenitrile. The presence of both an amino and a nitrile functional group, combined with its salt form, dictates its physical and chemical behavior.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonym(s) Alaninenitrile hydrochloride[2]
CAS Number 72187-91-8[3][4]
Molecular Formula C₃H₇ClN₂[3]
Molecular Weight 106.55 g/mol [3]
Appearance White to off-white solid
Melting Point 144-146 °C[3]
Solubility Soluble in water.

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with this compound is paramount for safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Pictograms:



Signal Word: Warning [3]

Hazard Statements:

  • H302: Harmful if swallowed. [3][5]

  • H312: Harmful in contact with skin. [5]

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H332: Harmful if inhaled. [5]

  • H335: May cause respiratory irritation. [6]

Precautionary Statements:

A proactive approach to safety involves adherence to the following precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Profile: A Mechanistic Perspective

The primary routes of exposure are ingestion, skin contact, and inhalation.[5] The "harmful" classification for all three routes underscores the need for stringent containment and personal protective equipment. The irritant effects on the skin, eyes, and respiratory tract are likely due to the acidic nature of the hydrochloride and the reactivity of the amino and nitrile groups with biological macromolecules.

Safe Handling and Storage: A Proactive Approach

A self-validating safety system relies on robust handling and storage procedures that minimize the risk of exposure.

Engineering Controls:

  • Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and changed frequently, especially after direct contact.

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Hygroscopic Nature: The compound may be sensitive to moisture; store in a desiccator if necessary.

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First-Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[7]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Reactivity and Stability Profile

Understanding the reactivity of this compound is essential for preventing hazardous reactions in the laboratory.

  • Stability: The compound is stable under recommended storage conditions.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents. The amino group can react with strong acids, though it is already in its hydrochloride salt form.

  • Hazardous Decomposition Products: Upon thermal decomposition, it may emit toxic fumes including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[7] Due to the nitrile group, the formation of hydrogen cyanide upon heating is also a significant concern.[8][9]

Experimental Protocol: Strecker Synthesis of α-Aminonitriles

The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles, the class of compounds to which 2-aminopropanenitrile belongs.[10][11][12] This protocol provides a general framework for a related synthesis, emphasizing the safety considerations at each step.

Objective: To synthesize an α-aminonitrile via a one-pot Strecker reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium chloride

  • Sodium cyanide

  • Methanol

  • Water

  • Hydrochloric acid (for workup)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Initial Mixture: To the flask, add the aldehyde, ammonium chloride, and methanol. Cool the mixture in an ice bath with stirring.

  • Cyanide Addition: Dissolve sodium cyanide in a minimal amount of cold water. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and appropriate PPE. Slowly add the sodium cyanide solution to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by adding water. Adjust the pH to acidic (pH ~2) with hydrochloric acid to neutralize any unreacted cyanide. Perform this step in the fume hood as it may generate hydrogen cyanide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualization of Key Processes

To further clarify the safety and experimental workflows, the following diagrams are provided.

G cluster_handling Safe Handling Workflow start Obtain 2-Aminopropanenitrile hydrochloride ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh the required amount in a tared container fume_hood->weigh transfer Transfer to reaction vessel weigh->transfer cleanup Clean spills immediately transfer->cleanup storage Store in a cool, dry, well-ventilated area cleanup->storage end Procedure Complete storage->end

Caption: Workflow for the safe handling of this compound.

G cluster_emergency Emergency Response Decision Tree exposure Exposure Occurs skin Skin Contact exposure->skin Yes eyes Eye Contact exposure->eyes No inhalation Inhalation exposure->inhalation No ingestion Ingestion exposure->ingestion No remove_clothing Remove contaminated clothing skin->remove_clothing rinse_eyes Rinse eyes with water for 15 minutes eyes->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth ingestion->rinse_mouth rinse_skin Rinse skin with water for 15 minutes remove_clothing->rinse_skin seek_medical Seek immediate medical attention rinse_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for emergency response to exposure.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a comprehensive understanding of its associated hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource for the safe and effective use of this compound in a professional research and development setting.

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-2-methylpropanenitrile hydrochloride.
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. (2021). MDPI.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PubMed.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). ResearchGate.
  • LabSolutions. (n.d.). 2-Aminopropanenitrile, HCl.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega.
  • Strecker amino acid synthesis. (n.d.). chemeurope.com.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018). PubMed Central.
  • Strecker Synthesis. (n.d.). NROChemistry.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). National Institutes of Health.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI.
  • CP Lab Safety. (n.d.). 2-Aminopropanenitrile, HCl, min 97%, 100 mg.
  • Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive.
  • Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. (2020). PubMed.
  • Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive.

Sources

An In-Depth Technical Guide to the Safe Handling and Storage of Aminonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Nature of Aminonitriles in Research and Development

Aminonitriles are a fascinating and highly versatile class of bifunctional compounds, characterized by the presence of both an amino group and a nitrile group.[1] Their unique chemical architecture makes them invaluable building blocks in organic synthesis, particularly in the preparation of α-amino acids, various heterocyclic compounds, and alkaloids.[2] In the pharmaceutical industry, aminonitriles are integral to the development of novel therapeutics, including inhibitors of serine and cysteine proteases, with some compounds showing promise as anticancer, antiviral, and antibacterial agents.[3][4][5][6]

However, the very reactivity that makes aminonitriles so useful also presents significant handling and storage challenges. The presence of the nitrile group introduces the potential for the release of highly toxic hydrogen cyanide (HCN), a risk that is compounded by the influence of the neighboring amino group on the molecule's stability.[7][8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle and store aminonitrile compounds, ensuring both personal safety and the integrity of these valuable molecules.

I. Hazard Identification and Risk Assessment: Understanding the Core Risks

The primary hazard associated with aminonitrile compounds is their potential to release hydrogen cyanide (HCN), a potent and rapidly acting poison.[7][8][9][10] This can occur through several mechanisms:

  • Hydrolysis: Aminonitriles can hydrolyze, particularly under acidic conditions, to release HCN.[11] The proximity of the amino group can influence the rate of this decomposition.

  • Thermal Decomposition: Heating aminonitriles can lead to their decomposition and the release of HCN gas.[7][8]

  • Metabolic Cyanide Release: In vivo, metabolic processes can convert aminonitriles into cyanide, leading to systemic toxicity if exposure occurs.[7][8][12][13][14]

Beyond the risk of cyanide poisoning, aminonitriles themselves can be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] Some may also cause skin and eye irritation.[7][8][16]

A thorough risk assessment should be conducted before any work with aminonitriles begins. This assessment must consider the specific aminonitrile being used, its physical state (solid or liquid), the scale of the reaction, and the experimental conditions.

Key Risk Assessment Questions:
  • What is the known stability of the specific aminonitrile?

  • What are the potential routes of exposure (inhalation, dermal, ingestion)?

  • Are there any incompatible chemicals present in the workspace (e.g., strong acids)?[9][17][18]

  • What is the potential for thermal decomposition under the planned experimental conditions?

  • What are the appropriate emergency response procedures in case of an exposure or spill?

II. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the significant hazards, a stringent PPE protocol is mandatory when handling aminonitrile compounds.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[16][19][20][21][22][23][24] Consider double-gloving for enhanced protection.[9][19]To prevent dermal absorption, which can be a significant route of exposure.[7][8][15]
Eye Protection Chemical safety goggles or a face shield.[16][19][24]To protect against splashes of liquids or airborne particles of solid aminonitriles.
Body Protection A laboratory coat is essential.[16][19] For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.[16]To protect skin and clothing from contamination.
Respiratory Protection All work with aminonitriles must be conducted in a certified chemical fume hood.[9][11][19] If there is a risk of exceeding exposure limits even within a hood, a respirator with an appropriate cartridge should be used.[16]To prevent inhalation of volatile aminonitriles or released HCN gas.

III. Safe Handling Protocols: From Weighing to Reaction Quenching

Adherence to strict handling protocols is critical to minimize the risk of exposure.

A. General Handling Precautions:
  • Work in a Designated Area: All work with aminonitriles should be conducted in a designated and clearly marked area within a certified chemical fume hood.[9][11]

  • Avoid Working Alone: Never work with aminonitriles when you are alone in the laboratory.[10][19]

  • Ventilation is Key: Ensure that the chemical fume hood is functioning correctly before starting any work.[9][19]

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling aminonitriles, even if gloves were worn.[11][19]

B. Step-by-Step Protocol for Handling Solid Aminonitriles:
  • Preparation: Don all required PPE. Ensure the chemical fume hood is on and working correctly. Place all necessary equipment (spatula, weighing paper, container) inside the fume hood.

  • Dispensing: Carefully open the container of the solid aminonitrile inside the fume hood. Use a clean spatula to dispense the desired amount onto weighing paper or into a tared container.

  • Closure: Securely close the container of the aminonitrile immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

  • Decontamination: Decontaminate the spatula and any other reusable equipment that came into contact with the aminonitrile.

C. Step-by-Step Protocol for Handling Liquid Aminonitriles:
  • Preparation: Don all required PPE. Ensure the chemical fume hood is on and working correctly. Place all necessary equipment (syringes, needles, reaction vessel) inside the fume hood.

  • Transfer: Use a syringe with a needle to carefully draw up the desired volume of the liquid aminonitrile.

  • Addition: Slowly add the liquid aminonitrile to the reaction vessel. Be mindful of any potential exothermic reactions.

  • Decontamination: Decontaminate the syringe and needle according to your institution's procedures for hazardous waste.

IV. Storage Requirements: Maintaining Stability and Preventing Accidents

Proper storage of aminonitrile compounds is crucial for maintaining their chemical integrity and preventing accidental release.

  • Containers: Store aminonitriles in tightly sealed, clearly labeled containers.[11][16] For light-sensitive compounds, use opaque containers.[16]

  • Location: Store in a cool, dry, and well-ventilated area.[15][16][18] A dedicated and locked cabinet is recommended.[11]

  • Temperature: For many aminonitriles, refrigeration at 2-8°C is recommended to enhance stability.[16]

  • Segregation: Store aminonitriles separately from incompatible materials, especially strong acids and oxidizing agents.[9][16][17][18]

Storage_Workflow cluster_storage Aminonitrile Storage Protocol start Receive Aminonitrile check_sds Review Safety Data Sheet (SDS) for specific storage requirements start->check_sds label_container Ensure container is clearly labeled and sealed check_sds->label_container check_incompatibility Identify incompatible materials label_container->check_incompatibility segregate Store separately from acids and oxidizers check_incompatibility->segregate Yes select_location Select cool, dry, well-ventilated, and secure location check_incompatibility->select_location No segregate->select_location refrigerate Refrigerate at 2-8°C if required select_location->refrigerate end_storage Secure Storage refrigerate->end_storage

Caption: Decision workflow for the proper storage of aminonitrile compounds.

V. Waste Disposal: A Critical Final Step

All waste containing aminonitriles, including empty containers, contaminated gloves, and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect aminonitrile waste in a dedicated, clearly labeled, and sealed container.[10][25] Do not mix with other waste streams.[10]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: Aminonitrile Compounds".[25]

  • Storage: Store the waste container in a designated and secure area, away from incompatible materials.[25]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.[10][25] Disposal often involves high-temperature incineration by a specialized facility.[25]

VI. Emergency Procedures: Preparedness is Paramount

Immediate and appropriate action is critical in the event of an aminonitrile-related emergency.

A. Spills:
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and EHS department.

  • Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up a large spill yourself.[26]

  • Cleanup: Small spills within a fume hood may be cleaned up by trained personnel wearing appropriate PPE.[19] Absorb the spill with an inert material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[16]

B. Exposure:
  • Inhalation: Move the affected person to fresh air immediately.[18][19] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[7][11][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][11][16] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[7][8] If the person is conscious, rinse their mouth with water.[18] Seek immediate medical attention.

In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.[10] Be aware that symptoms of cyanide poisoning may be delayed.[14]

Emergency_Response cluster_emergency Aminonitrile Exposure Response exposure Exposure Occurs remove_from_source Remove from source of exposure exposure->remove_from_source fresh_air Move to fresh air (Inhalation) remove_from_source->fresh_air decontaminate Remove clothing, flush skin/eyes with water for 15 min (Dermal/Eye) remove_from_source->decontaminate rinse_mouth Rinse mouth with water (Ingestion) remove_from_source->rinse_mouth call_for_help Call for immediate medical assistance (e.g., 911) fresh_air->call_for_help decontaminate->call_for_help rinse_mouth->call_for_help provide_sds Provide SDS to emergency responders call_for_help->provide_sds monitor Monitor for delayed symptoms of cyanide poisoning provide_sds->monitor

Caption: Immediate steps for responding to an aminonitrile exposure.

VII. Conclusion: A Culture of Safety

Aminonitrile compounds are powerful tools in the hands of skilled researchers and developers. Their potential for discovery is immense, but so are their inherent risks. By fostering a deep understanding of their chemical nature, implementing robust safety protocols, and preparing for potential emergencies, we can harness the synthetic utility of aminonitriles while ensuring the well-being of all laboratory personnel. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

  • 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (n.d.).
  • Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety.
  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines. (n.d.).
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). EHS.MIT.EDU.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves.
  • Liberation of cyanide from alpha-aminonitriles relative to amygdalin. (n.d.). PubMed.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025). S&S Glove.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American.
  • Cyanide Safe Use Guidelines. (n.d.). Columbia Research.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018).
  • Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US.
  • Working Safely with Cyanide Guideline. (n.d.). UQ Policy and Procedure Library - The University of Queensland.
  • Aminoacetonitrile. (n.d.). Santa Cruz Biotechnology.
  • Handling and safety precautions for 2-Aminobutanenitrile. (n.d.). Benchchem.
  • Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Comparative toxicities of aminonitriles. (n.d.). ScholarWorks @ UTRGV.
  • Reactivity comparison of alpha-aminonitriles with different substitutions. (n.d.). Benchchem.
  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. (n.d.). ResearchGate.
  • Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. (2022). ResearchGate.
  • In vivo and in vitro release of cyanide from neurotoxic aminonitriles. (n.d.). PubMed.
  • Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide. (n.d.). Benchchem.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). NIH.
  • Amino Nitriles. (n.d.). Enamine.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI.
  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.
  • From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario. (2024). MDPI.
  • What to Do in a Chemical Emergency. (2024). CDC.
  • What to do in a chemical emergency. (n.d.). OPCW.
  • SAFETY DATA SHEET. (2012).
  • SAFETY DATA SHEET. (2012). Fisher Scientific.
  • Aminonitriles as building blocks in organic chemistry. (2018). Johannes Gutenberg-Universität Mainz.
  • Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms. (n.d.). PubMed.
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia.
  • [Toxicology of acetonitrile]. (n.d.). PubMed.

Sources

toxicological data for 2-Aminopropanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 2-Aminopropanenitrile hydrochloride

Foreword

In the landscape of drug discovery and chemical research, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a scientific necessity. This guide provides a comprehensive toxicological overview of this compound (CAS No: 72187-91-8). As researchers, scientists, and drug development professionals, our primary goal is to innovate safely. This document is structured to provide not just data, but a deeper, mechanistic understanding of the potential hazards associated with this compound and the rigorous experimental designs required to elucidate them. We will move beyond rote protocol recitation to explore the scientific rationale behind each toxicological assay, ensuring a self-validating and trustworthy approach to safety assessment.

Chemical Identity and Physicochemical Properties

A precise understanding of the test article is the foundation of any toxicological assessment. This compound is identified by the following key descriptors.

IdentifierValueReference
CAS Number 72187-91-8[1][2][3]
Molecular Formula C3H6N2.ClH[1]
Molecular Weight 106.55 g/mol [2][3]
Synonyms rac-a-Aminopropionitrile Hydrochloride, Alaninenitrile Hydrochloride[1]
PubChem CID 12782877[1][4]

The Core of Nitrile Toxicity: A Mechanistic Overview

The toxicological properties of many aliphatic nitriles, including presumably this compound, are intrinsically linked to their metabolic fate. The primary mechanism of acute toxicity involves the enzymatic release of cyanide ions.[5][6]

This metabolic activation is predominantly carried out by the cytochrome P450 enzyme system in the liver. The process involves an oxidative metabolism at the carbon atom alpha to the cyano group, which forms an unstable cyanohydrin intermediate. This intermediate then decomposes to release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[6] Understanding this pathway is critical, as it dictates the design of genotoxicity assays and informs the interpretation of systemic toxicity data.

Nitrile_Metabolism cluster_systemic Systemic Circulation & Liver cluster_cellular Cellular Respiration 2-APN 2-Aminopropanenitrile P450 Cytochrome P450 (Hepatic Oxidation) 2-APN->P450 Metabolism Cyanohydrin Unstable Cyanohydrin Intermediate P450->Cyanohydrin Aldehyde Aldehyde/Ketone Byproduct Cyanohydrin->Aldehyde HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Spontaneous Decomposition CytC Cytochrome c Oxidase (Complex IV) HCN->CytC Binds to Fe3+ Block Inhibition of Electron Transport Chain CytC->Block

Caption: Metabolic activation of aliphatic nitriles leading to cyanide-induced cytotoxicity.

Hazard Identification and Acute Toxicity Assessment

Globally Harmonized System (GHS) classifications provide a standardized starting point for understanding a chemical's hazard profile. For this compound, the available data indicates significant acute and local hazards.

Hazard ClassGHS ClassificationReference
Acute Toxicity, Oral H302: Harmful if swallowed[2][4]
Acute Toxicity, Dermal H312: Harmful in contact with skin[4]
Acute Toxicity, Inhalation H332: Harmful if inhaled[4]
Skin Corrosion/Irritation H315: Causes skin irritation[4]
Eye Damage/Irritation H319: Causes serious eye irritation[4]
Respiratory Sensitization H334: May cause allergy or asthma symptoms[4]
STOT, Single Exposure H335: May cause respiratory irritation[4]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

To experimentally determine the acute oral toxicity and confirm the GHS classification, the Acute Toxic Class Method (OECD Guideline 423) is a robust and ethically sound choice.[7][8] This method minimizes animal usage while providing sufficient data for hazard classification.[7]

Causality Behind Experimental Choices:

  • Species Selection: The rat is the preferred rodent species due to extensive historical data and physiological relevance for predicting human toxicity.[9]

  • Sex: Testing is typically initiated using females, as they are often slightly more sensitive.[7]

  • Fasting: Animals are fasted before dosing to ensure that the test substance's absorption is not affected by the presence of food in the gastrointestinal tract.[7][9]

  • Stepwise Dosing: The stepwise procedure, using three animals per step, is a key refinement. The outcome of one step (mortality or survival) dictates the dose for the next, allowing for classification without needing to calculate a precise LD50, thereby reducing animal numbers compared to older methods like OECD 401.[7][9]

OECD423_Workflow cluster_lower Dose Lowering cluster_higher Dose Escalation start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Female Rats by Oral Gavage start->dose1 observe1 Observe for 48 hours (Mortality/Morbidity) dose1->observe1 decision1 Outcome? observe1->decision1 dose2_lower Dose 3 New Rats at Lower Dose (e.g., 50 mg/kg) decision1->dose2_lower 2-3 Deaths dose2_higher Dose 3 New Rats at Higher Dose (e.g., 2000 mg/kg) decision1->dose2_higher 0-1 Deaths observe2_lower Observe 48h dose2_lower->observe2_lower outcome_lower Classify based on cumulative results observe2_lower->outcome_lower stop End of Study: Continue observation to 14 days, perform necropsy outcome_lower->stop observe2_higher Observe 48h dose2_higher->observe2_higher outcome_higher Classify based on cumulative results observe2_higher->outcome_higher outcome_higher->stop

Caption: Stepwise workflow for the Acute Toxic Class Method (OECD 423).

Step-by-Step Methodology:

  • Animal Preparation: Use healthy, young adult nulliparous, non-pregnant female rats, fasted overnight (withholding food but not water).[7]

  • Dose Preparation: Prepare the test substance, this compound, in a suitable vehicle (water is preferred if soluble). The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[8][9]

  • Initial Dosing: Administer the starting dose (e.g., 300 mg/kg, selected based on available hazard data) to a group of three female rats via oral gavage.[7]

  • Observation: Observe animals closely for the first 24 hours, paying attention to clinical signs of toxicity, and then daily for a total of 14 days.[10]

  • Stepwise Procedure:

    • If 2 or 3 animals die, the next step involves dosing 3 new animals at a lower fixed dose level.[7]

    • If 0 or 1 animal dies, the next step involves dosing 3 new animals at a higher fixed dose level.[7]

  • Data Collection: Record mortality, time to death, body weight changes, and all clinical signs of toxicity.[10]

  • Terminal Procedure: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Genotoxicity Assessment

Genotoxicity testing is a cornerstone of chemical safety assessment, designed to detect compounds that can induce genetic damage. A standard battery includes a test for gene mutations and a test for chromosomal damage.[11]

Gene Mutation Potential: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used and validated assay to assess the mutagenic potential of a chemical.[12] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[12][13] A positive result, indicated by the growth of revertant colonies on an amino acid-deficient medium, suggests the test article can cause gene mutations.

Causality Behind Experimental Choices:

  • Bacterial Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) is used because they contain different types of mutations (frameshift vs. base-pair substitution) and thus can detect different mutagenic mechanisms.

  • Metabolic Activation (S9 Mix): As discussed, many compounds like nitriles require metabolic activation to become toxic or mutagenic.[5][6] Therefore, the test must be conducted both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9).[13][14] This mimics the metabolic processes that occur in the liver.[14]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment culture Overnight culture of S. typhimurium strains mix Mix Bacteria + Test Article + Buffer (or S9 Mix) culture->mix test_article Prepare 2-APN HCl at multiple concentrations test_article->mix s9_mix Prepare S9 Mix (for +S9 plates) s9_mix->mix top_agar Add to molten top agar mix->top_agar plate Pour onto minimal glucose agar plates top_agar->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare treated vs. control, look for dose-response count->analyze

Caption: Experimental workflow for the Ames Bacterial Reverse Mutation Test.

Step-by-Step Methodology:

  • Strain Preparation: Prepare fresh overnight cultures of the required bacterial tester strains.[13]

  • Dose Preparation: Prepare a range of concentrations of this compound. A preliminary cytotoxicity assay is performed to determine the appropriate concentration range.

  • Exposure: In separate tubes for each concentration and control, add the tester strain, the test article (or a positive/negative control), and either a phosphate buffer (-S9) or the S9 metabolic activation mix (+S9).[14]

  • Plating: Add the mixture to molten top agar and pour it over the surface of minimal glucose agar plates.[13] The minimal media lacks the specific amino acid the bacteria need, so only mutated (revertant) bacteria can grow.[12]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Chromosomal Damage Potential: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

To assess the potential for chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity), the in vivo micronucleus test is the gold standard.[11][15] This assay evaluates the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[16][17]

Causality Behind Experimental Choices:

  • In Vivo System: An in vivo test is crucial because it accounts for the absorption, distribution, metabolism, and excretion (ADME) of the test substance, providing a more comprehensive picture of genotoxic risk to a whole organism.[16]

  • Target Cells: The test is performed in hematopoietic cells (bone marrow erythroblasts) because they are rapidly dividing, allowing for the expression of genetic damage.[15] The damage is observed in the resulting anucleated polychromatic erythrocytes (PCEs).[16]

  • Sampling Times: Two sampling times (e.g., 24 and 48 hours after treatment) are typically used to ensure detection of micronuclei, accounting for variations in the cell cycle and the time required for the test substance to reach the target tissue and induce damage.[16]

Step-by-Step Methodology:

  • Dose Selection: A preliminary range-finding study is conducted to determine the maximum tolerated dose (MTD), which is the highest dose that does not produce overt systemic toxicity. At least three dose levels are then selected for the main study.[16]

  • Animal Dosing: Groups of animals (typically mice or rats, with both sexes) are treated with the test article, usually via the same route intended for human exposure (e.g., oral gavage). Vehicle and positive control groups are also included.[16]

  • Sample Collection: At 24 and 48 hours after the last dose, animals are humanely euthanized. Bone marrow is flushed from the femurs.[16]

  • Slide Preparation: The bone marrow cells are centrifuged, and smears are prepared on microscope slides.

  • Staining and Analysis: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. At least 4000 PCEs per animal are scored under a microscope for the presence of micronuclei.[16]

  • Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. The data are statistically analyzed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control group.[16]

Other Toxicological Considerations (Data Gaps)

While acute toxicity and genotoxicity are critical starting points, a full toxicological profile requires further investigation. For this compound, there is a notable lack of publicly available data in the following areas:

  • Repeated Dose Toxicity: Studies to evaluate the effects of sub-chronic (e.g., 28-day or 90-day) exposure.

  • Reproductive and Developmental Toxicity: Assessment of potential effects on fertility and embryonic/fetal development.

  • Carcinogenicity: Long-term (e.g., 2-year) bioassays to evaluate carcinogenic potential.

The positive GHS classifications for irritation and sensitization also warrant further investigation using standardized assays (e.g., OECD 439 for skin irritation).

Conclusion

The toxicological profile of this compound is characteristic of a reactive aliphatic nitrile. The primary hazard is its potential for acute toxicity via all major routes of exposure, likely driven by the metabolic release of cyanide.[2][4][5][6] It is classified as a skin and eye irritant and a potential respiratory sensitizer.[4]

References

  • PubMed. In vivo rodent micronucleus assay: protocol, conduct and data interpretation.
  • AAT Bioquest. Ames Test Protocol.
  • Microbe Online. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022-08-10).
  • National Toxicology Program. OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001-12-17).
  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423).
  • PubMed. Studies on the mechanism of acute toxicity of nitriles in mice.
  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023-09-13).
  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity. (1987-02-24).
  • LabSolutions. 2-Aminopropanenitrile, HCl.
  • Creative Animodel. Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
  • Echemi. This compound.
  • PubMed. A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (2009-02-15).
  • National Center for Biotechnology Information. Microbial Mutagenicity Assay: Ames Test. (2018-03-20).
  • Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test. (2025-03-30).
  • University of Puget Sound. The Ames Test.
  • CPT Labs. Ames Mutagenicity Testing (OECD 471).
  • AiFChem. 72187-91-8 | this compound.
  • PubMed. In vivo micronucleus assay in mouse bone marrow and peripheral blood.
  • ACS Publications. Nitrile Toxicity. Journal of Chemical Education.
  • Springer Nature Experiments. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood.
  • ResearchGate. A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF.
  • BEMS Reports. Practical Considerations in the Conduct of Micronucleus Test.
  • PubChem. This compound.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminopropanenitrile, also known as alaninenitrile, is a pivotal intermediate in synthetic organic chemistry. Its structural motif, featuring both a primary amine and a nitrile group on the same carbon atom, makes it a versatile building block for the synthesis of α-amino acids, heterocyclic compounds, and various pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and simplifies handling and storage compared to the free base.

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-aminopropanenitrile hydrochloride. The protocol is based on the well-established Strecker amino acid synthesis, a robust and efficient one-pot, three-component reaction.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step laboratory protocol, and provide guidance on the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle: The Strecker Synthesis

The synthesis of this compound proceeds via the classical Strecker reaction. This reaction brilliantly constructs the α-aminonitrile backbone from simple, readily available precursors: an aldehyde (acetaldehyde), an ammonia source (ammonium chloride), and a cyanide source (sodium cyanide).[1][3] The overall transformation can be conceptualized in two primary stages:

  • α-Aminonitrile Formation : Acetaldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an intermediate imine. Nucleophilic attack by the cyanide ion on the iminium ion carbon then yields the α-aminonitrile, 2-aminopropanenitrile.[3]

  • Hydrochloride Salt Formation : The crude 2-aminopropanenitrile free base is then isolated and converted to its hydrochloride salt by treatment with hydrogen chloride, which facilitates purification and improves the compound's stability.

The reaction mechanism is outlined below. The use of ammonium chloride is key, as it serves as both the source of ammonia and a mild acid to catalyze the formation of the iminium ion, which is more electrophilic than the initial aldehyde.[3]

Quantitative Data Summary

The following table summarizes the key reagents and their properties for this synthesis protocol. Molar ratios are critical for achieving high yields and minimizing side products.

ReagentFormulaMol. Wt. ( g/mol )Moles (mol)QuantityDensity (g/mL)Notes
AcetaldehydeC₂H₄O44.053.0131 g (167 mL)0.784Should be freshly distilled to remove impurities.
Ammonium ChlorideNH₄Cl53.493.4180 gN/AProvides both ammonia and mild acid catalysis.
Sodium CyanideNaCN49.013.1150 gN/AEXTREMELY TOXIC . Handle with extreme caution.
Diethyl Ether(C₂H₅)₂O74.12N/A~1.3 L0.713Used for extraction and precipitation.
Anhydrous HClHCl36.46VariableAs neededN/ACan be from a cylinder or generated in situ.

Experimental Protocols

Safety Precautions

This procedure involves highly toxic materials and should only be performed by trained chemists in a well-ventilated chemical fume hood.[4]

  • Sodium Cyanide (NaCN) : Is a potent poison. Avoid contact with skin and eyes, and prevent inhalation of dust.[4] CRITICAL : Do not allow sodium cyanide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

  • Acetaldehyde : Is volatile and flammable. Keep away from ignition sources.

  • Hydrogen Chloride (HCl) : Is a corrosive gas. Handle with appropriate respiratory protection.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Part 1: Synthesis of 2-Aminopropanenitrile

This protocol is adapted from a verified procedure for the synthesis of the α-aminonitrile intermediate.[5]

  • Reaction Setup : In a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine freshly distilled acetaldehyde (131 g, 3.0 mol) and 100 mL of diethyl ether.

  • Cooling : Cool the mixture to 5°C using an ice-water bath. Efficient cooling is crucial to prevent the volatilization of acetaldehyde.

  • Addition of Reagents :

    • In a separate beaker, dissolve ammonium chloride (180 g, 3.4 mol) in 550 mL of water. Add this solution to the acetaldehyde mixture.

    • Prepare an ice-cold solution of sodium cyanide (150 g, 3.1 mol) in 400 mL of water.

    • CAUTION : Slowly add the cold sodium cyanide solution to the reaction flask via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 5-10°C throughout the addition.

  • Reaction : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-5 hours. The reaction mixture will become homogeneous or a milky emulsion.

Part 2: Isolation and Formation of this compound
  • Work-up : Transfer the reaction mixture to a large separatory funnel. Separate the layers.

  • Extraction : Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine all the organic layers.

  • Drying : Dry the combined ethereal solution over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent.

  • Salt Formation :

    • Cool the dried ether solution in an ice bath.

    • Prepare a solution of anhydrous hydrogen chloride in diethyl ether. This can be done by carefully bubbling dry HCl gas through a separate flask containing ~300 mL of cold, dry diethyl ether until saturation.[6]

    • Slowly add the ethereal HCl solution to the stirred solution of crude 2-aminopropanenitrile. The hydrochloride salt will precipitate as a white solid.[7]

    • Continue adding the HCl solution until no further precipitation is observed. An excess of HCl is generally used to ensure complete conversion.

  • Isolation of Product : Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with two portions of cold diethyl ether (100 mL each) to remove any unreacted starting materials and non-polar impurities.

  • Drying : Dry the product under vacuum to yield this compound as a white to off-white crystalline solid.

Part 3: Purification (Optional)

If the product requires further purification, recrystallization can be employed.

  • Solvent Selection : A common solvent system for recrystallizing amine hydrochlorides is a polar solvent (like ethanol or isopropanol) in which the compound is soluble when hot, and a non-polar anti-solvent (like diethyl ether or acetone) to induce precipitation upon cooling.[8]

  • Procedure :

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If any insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once cooled, slowly add diethyl ether until the solution becomes cloudy, indicating the onset of crystallization.

    • Cool the mixture in an ice bath to maximize the yield of crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow Workflow for 2-Aminopropanenitrile HCl Synthesis cluster_synthesis Part 1: Strecker Reaction cluster_isolation Part 2: Isolation & Salt Formation cluster_purification Part 3: Purification reagents Acetaldehyde + Ammonium Chloride + Sodium Cyanide reaction Reaction at 5-10°C, then RT for 4-5h reagents->reaction One-pot addition extraction Work-up & Ether Extraction reaction->extraction drying Dry over MgSO4 extraction->drying precipitation Precipitation with Ethereal HCl drying->precipitation filtration Vacuum Filtration & Washing precipitation->filtration recrystallization Recrystallization from Ethanol/Ether filtration->recrystallization Optional final_product Pure 2-Aminopropanenitrile HCl filtration->final_product If pure enough recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Below are the expected spectral characteristics based on the compound's structure and data from analogous molecules.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[9]

  • N-H Stretch (Ammonium Salt) : A very broad and strong absorption is expected in the range of 3200-2500 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium (R-NH₃⁺) salt. This broadness is due to hydrogen bonding.

  • C≡N Stretch (Nitrile) : A sharp, medium-intensity absorption should appear around 2260-2240 cm⁻¹.[9] The position of this peak is a key indicator of the nitrile group.

  • C-H Stretch : Strong absorptions between 3000-2850 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methine groups.

  • N-H Bend (Ammonium Salt) : A medium to strong absorption is expected around 1600-1500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the product.[9] The spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆. The formation of the hydrochloride salt causes a deshielding effect (downfield shift) on nearby protons and carbons compared to the free amine.[10]

¹H NMR (Predicted, D₂O) :

  • -CH₃ (Methyl Protons) : A doublet is expected around δ 1.5-1.7 ppm. The signal will be split by the adjacent methine proton.

  • -CH- (Methine Proton) : A quartet is expected around δ 4.2-4.5 ppm. This proton is significantly deshielded by both the adjacent nitrile group and the protonated amino group. It will be split by the three protons of the methyl group.

  • -NH₃⁺ (Ammonium Protons) : In D₂O, these protons will exchange with the solvent and may not be visible or may appear as a very broad singlet. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet around δ 8-9 ppm.

¹³C NMR (Predicted, D₂O) :

  • -CH₃ (Methyl Carbon) : An upfield signal is expected around δ 15-20 ppm.

  • -CH- (Methine Carbon) : A signal is expected around δ 40-45 ppm.

  • -C≡N (Nitrile Carbon) : A downfield signal is expected in the range of δ 117-122 ppm.[11]

chemical_structure cluster_structure This compound mol  H₃C-CH-C≡N      |     ⁺NH₃ Cl⁻

Caption: Chemical structure of this compound.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Aminoacetonitrile hydrochloride.
  • Kendall, E. C., & McKenzie, B. F. (1923). dl-ALANINE. Organic Syntheses, 3, 84. (Also available in Organic Syntheses Coll. Vol. 1, p.21, 1941). [Link]
  • Okano, T., Fujimoto, M., Morinaga, T., & Fukuyama, T. (1985). A Facile Synthesis of α-Aminonitriles by the Strecker Reaction Using o-Nitrophenylsulfenyl Chloride. Bulletin of the Chemical Society of Japan, 58(3), 1043-1044.
  • Murray, P. M., Whitehead, E. L., Le Strat, F., & Conway, S. J. (n.d.). Supporting Information: 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum. University of Oxford.
  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
  • De Kimpe, N., & Stevens, C. (1993). α-Halogenated Imines, α-Halogeno-Enamines and α-Halogeno-Aziridines. In The Chemistry of Functional Groups, Supplement D2 (pp. 1367-1473). John Wiley & Sons, Ltd.
  • Master Organic Chemistry. (n.d.). The Strecker Synthesis of Amino Acids.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Van den Eynde, J. J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2055–2068. [Link]
  • Google Patents. (n.d.). US2441114A - Process for hydrolyzing organic nitriles and dehydrating ethers.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
  • BenchChem. (2025). Application Note: NMR Spectroscopic Analysis of 2-Amino-N-butylpropanamide Hydrochloride.
  • Google Patents. (n.d.). US4551526A - Synthesis of alpha-aminonitriles.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine.
  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0....
  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine.
  • PubChem. (n.d.). 2-Amino-2-methylpropionitrile. National Institutes of Health.
  • LabSolutions. (n.d.). 2-Aminopropanenitrile, HCl.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • Google Patents. (n.d.). EP0477991B1 - Process for producing crystals of salt of acidic amino acid and basic amino acid.
  • PubChem. (n.d.). Propanenitrile, 2-amino-. National Institutes of Health.
  • Google Patents. (n.d.). CN101811978B - Preparation method of 2-aminobutanamide hydrochloride.
  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)....
  • BenchChem. (2025). Application Note: Purification of 2-(Methylamino)cyclohexanone Hydrochloride by Recrystallization.
  • BenchChem. (2025). Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Aminobutanenitrile.
  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (2018). Preparation of anhydrous HCl in ether for moisture sensitive reaction?.

Sources

The Synthetic Versatility of 2-Aminopropanenitrile Hydrochloride: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of 2-aminopropanenitrile hydrochloride, a seemingly simple yet remarkably versatile building block in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage the unique reactivity of this compound. We will move beyond mere procedural descriptions to delve into the mechanistic underpinnings and strategic considerations that empower innovation at the bench.

The Duality of Reactivity: Understanding the Core Potential

2-Aminopropanenitrile, often used as its more stable hydrochloride salt, is a bifunctional molecule. It possesses a nucleophilic primary amine and an electrophilic nitrile group on adjacent carbons. This arrangement is the source of its synthetic power, allowing it to participate in a diverse array of chemical transformations, from multicomponent reactions to the construction of complex heterocyclic scaffolds. The hydrochloride salt form enhances stability and simplifies handling, making it a practical choice for laboratory use.

Foundational Applications: The Strecker Synthesis of α-Amino Acids

One of the most fundamental applications of α-aminonitriles is in the synthesis of α-amino acids, a cornerstone of peptide and medicinal chemistry.[1][2] The Strecker synthesis, first reported in 1850, provides a classic and reliable method for preparing these crucial molecules from aldehydes or ketones.[1][3] 2-Aminopropanenitrile itself is the direct precursor to racemic alanine via hydrolysis.[1][3][4]

Mechanistic Insight: The Strecker Pathway

The Strecker synthesis is a three-component reaction involving an aldehyde (or ketone), ammonia (or an amine), and a cyanide source.[1][3] The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.[2][5] Subsequent hydrolysis of the nitrile furnishes the desired α-amino acid.

Strecker_Mechanism cluster_0 Imine Formation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis Aldehyde R-CHO (Aldehyde) Imine R-CH=NH (Imine Intermediate) Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Protonated_Imine R-CH=NH₂⁺ (Iminium Ion) Imine->Protonated_Imine + H⁺ Aminonitrile R-CH(NH₂)-CN (α-Aminonitrile) Protonated_Imine->Aminonitrile + CN⁻ Cyanide CN⁻ Amino_Acid R-CH(NH₂)-COOH (α-Amino Acid) Aminonitrile->Amino_Acid H₃O⁺, Δ H3O H₃O⁺ (Acid Hydrolysis)

Caption: Generalized mechanism of the Strecker amino acid synthesis.

Protocol 1: Synthesis of Racemic Alanine from this compound

This protocol details the acid-catalyzed hydrolysis of the nitrile group in this compound to yield racemic alanine.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Activated Carbon

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 6M solution of hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Decolorization: After cooling to room temperature, add a small amount of activated carbon to the solution and stir for 15 minutes to remove colored impurities.

  • Filtration: Filter the solution through a celite pad to remove the activated carbon.

  • Crystallization: Concentrate the filtrate under reduced pressure. The pH is then carefully adjusted to the isoelectric point of alanine (pH ≈ 6) using a suitable base (e.g., ammonium hydroxide) to induce crystallization.

  • Isolation: The precipitated alanine is collected by filtration, washed with cold ethanol, and dried under vacuum.

Expected Yield: 70-85%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and melting point comparison with an authentic sample.

Constructing Heterocycles: A Bifunctional Building Block

The true versatility of this compound shines in its application as a precursor for heterocyclic systems.[6] The vicinal amino and nitrile groups provide a reactive scaffold for constructing five-membered rings such as imidazoles, oxazoles, and their derivatives, which are prevalent in pharmaceuticals and natural products.[6][7]

Application Focus: Synthesis of Imidazole Derivatives

Imidazole derivatives are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[7][8] this compound can serve as a key component in multicomponent reactions for the synthesis of highly substituted imidazoles.

Imidazole_Synthesis General Workflow for Imidazole Synthesis Start Starting Materials APN 2-Aminopropanenitrile Hydrochloride Start->APN Dicarbonyl 1,2-Dicarbonyl Compound Start->Dicarbonyl Amine Primary Amine / Ammonia Start->Amine Reaction One-Pot Cyclocondensation APN->Reaction Dicarbonyl->Reaction Amine->Reaction Intermediate Putative Diamine Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Substituted Imidazole Cyclization->Product Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: Workflow for the synthesis of substituted imidazoles.

Protocol 2: One-Pot Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol is a representative example of a Debus-Radziszewski reaction for synthesizing trisubstituted imidazoles.[7]

Materials:

  • A 1,2-dicarbonyl compound (e.g., Benzil)

  • An aldehyde (e.g., Benzaldehyde)

  • This compound

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Mixture: To a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), this compound (1.0 eq), and a molar excess of ammonium acetate in glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Precipitation and Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant 1 (Dicarbonyl)Reactant 2 (Aldehyde)ProductTypical YieldReference
BenzilBenzaldehyde2-Amino-4,5-diphenylimidazole derivativeGood to Excellent
1,2-DiketonesSubstituted AldehydesVarious 2,4,5-trisubstituted imidazolesVaries

Advanced Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy.[1] this compound is an excellent substrate for certain MCRs, such as the Ugi reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating peptide-like molecules, known as bis-amides, from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9][10][11] When this compound is used as the amine component, the resulting Ugi product contains the α-aminonitrile moiety, which can be further elaborated.

Ugi_Reaction reactants Aldehyde (R¹CHO) Amine (R²NH₂) Carboxylic Acid (R³COOH) Isocyanide (R⁴NC) product Ugi Product (α-Acylamino Amide) R¹-CH(NHR²)-C(=O)-N(R⁴)-C(=O)R³ reactants->product One-Pot Reaction

Caption: Schematic of the Ugi four-component reaction.

The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid.[9] This activated iminium ion is attacked by the isocyanide, followed by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable bis-amide product.[9] The use of this compound in this reaction introduces a nitrile functionality into the product, which can be a handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible solid and contact with skin, eyes, and inhalation should be avoided. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed information.[12]

Conclusion

This compound is a versatile and cost-effective building block with broad applications in modern organic synthesis. Its bifunctional nature makes it a valuable precursor for the synthesis of α-amino acids and a wide range of heterocyclic compounds, particularly imidazoles. Its utility in powerful multicomponent reactions like the Ugi synthesis further expands its potential for creating molecular diversity. By understanding the underlying reaction mechanisms and employing the protocols outlined in this guide, researchers can effectively harness the synthetic power of this important intermediate in their drug discovery and development efforts.

References

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. (2021-01-07).
  • 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles - Arkivoc.
  • 2-Aminopropanenitrile | 2134-48-7 - Benchchem.
  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives.
  • Ugi reaction - Wikipedia.
  • Strecker Synthesis - Master Organic Chemistry.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Technical Support Center: Enhancing the Yield of 2-Aminobutanenitrile via Strecker Synthesis - Benchchem.
  • Strecker Synthesis - Organic Chemistry Portal.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. (2021-01-07).
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019-08-05).
  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC. (2024-05-08).
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica.
  • 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE | 50846-36-1 - ChemicalBook. (2025-08-08).
  • Figure : 1 A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020-04-24).
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • 2-Amino-2-methylpropanenitrile hydrochloride | CAS 50846-36-1 | SCBT.
  • Ugi Reaction - Alfa Chemistry.
  • 2-aminopropanenitrile,hydrochloride CAS NO.72187-91-8 - LookChem.
  • This compound - MySkinRecipes.
  • CN101811978B - Preparation method of 2-aminobutanamide hydrochloride - Google Patents.
  • Application Notes and Protocols: The Strategic Use of 2-Aminobutanenitrile in Pharmaceutical Intermediate Synthesis - Benchchem.
  • Ugi Reaction - Organic Chemistry Portal.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC.
  • Application Notes and Protocols for the Purification of 2-Aminobutanenitrile - Benchchem.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. (2019-06-15).
  • This compound | C3H7ClN2 | CID 12782877 - PubChem.
  • Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds - ResearchGate.
  • On the mechanisms of beta-aminopropionitrile toxicity - PubMed - NIH.
  • (PDF) β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles - ResearchGate. (2025-08-06).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH.
  • CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents.
  • 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem.
  • 24.7: Reactions of Amines - Chemistry LibreTexts. (2025-02-24).
  • CN102432501A - Preparation method of aminoacetonitrile hydrochloride - Google Patents.
  • Chemical and kinetic reaction mechanisms of quinohemoprotein amine dehydrogenase from Paracoccus denitrificans - PubMed.

Sources

The Strategic Application of 2-Aminopropanenitrile Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of α-Aminonitriles in Drug Discovery

In the landscape of pharmaceutical synthesis, α-aminonitriles represent a class of exceptionally versatile building blocks. Their inherent bifunctionality, characterized by a nucleophilic amino group and an electrophilic nitrile moiety on the same carbon atom, provides a powerful platform for the construction of diverse and complex molecular architectures. 2-Aminopropanenitrile hydrochloride (also known as alaninenitrile hydrochloride), as a fundamental member of this class, serves as a readily accessible and reactive precursor for a variety of heterocyclic and acyclic scaffolds that are central to the structure of numerous active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the practical applications of this compound as a pharmaceutical intermediate. We will delve into its role in the synthesis of key pharmacophores, with a particular focus on the N-acylated aminonitriles that are precursors to dipeptidyl peptidase-4 (DPP-4) inhibitors, a significant class of oral hypoglycemic agents. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and detailed, actionable protocols to leverage the synthetic potential of this valuable intermediate.

Core Application: A Gateway to DPP-4 Inhibitor Scaffolds

A prominent application of α-aminonitrile derivatives is in the synthesis of cyanopyrrolidines, which are key structural motifs in several DPP-4 inhibitors, such as Vildagliptin. While many industrial syntheses of these intermediates commence from amino acids like L-proline, the fundamental chemical transformations are highly relevant and adaptable to starting from this compound. The following sections will detail a representative synthetic workflow for producing an N-acylated aminonitrile, a crucial precursor for more complex pharmaceutical targets.

Synthetic Workflow Overview

The overall strategy involves the N-acylation of this compound with a suitable acylating agent, such as chloroacetyl chloride. This reaction yields an N-(chloroacetyl)-2-aminopropanenitrile, which contains a reactive chloride that can be subsequently displaced by a primary or secondary amine to build out the final drug scaffold.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nucleophilic Substitution 2-Aminopropanenitrile_HCl 2-Aminopropanenitrile Hydrochloride N_Acylated_Intermediate N-(2-chloroacetyl)-2- aminopropanenitrile 2-Aminopropanenitrile_HCl->N_Acylated_Intermediate Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->N_Acylated_Intermediate API_Precursor API Precursor N_Acylated_Intermediate->API_Precursor N_Acylated_Intermediate->API_Precursor Base Base (e.g., Triethylamine) Base->N_Acylated_Intermediate HCl Scavenger Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->N_Acylated_Intermediate Reaction Medium Amine_Nucleophile Amine Nucleophile (e.g., 3-amino-1-adamantanol) Amine_Nucleophile->API_Precursor caption General workflow for API precursor synthesis.

Caption: General workflow for API precursor synthesis.

Experimental Protocols

The following protocols are provided as representative examples based on established chemical principles for the N-acylation of aminonitriles. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of N-(2-chloroacetyl)-2-aminopropanenitrile

This protocol details the N-acylation of this compound with chloroacetyl chloride to form the key intermediate.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) to the suspension. The second equivalent of base is to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the addition funnel over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-chloroacetyl)-2-aminopropanenitrile. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive towards the acyl chloride.
Base Triethylamine (TEA)Acts as an HCl scavenger to drive the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Stoichiometry Slight excess of acylating agentEnsures complete consumption of the starting aminonitrile.
Work-up Aqueous washRemoves the triethylamine hydrochloride salt and unreacted reagents.

Broader Applications in Heterocyclic Synthesis

The utility of this compound extends beyond the synthesis of acylated intermediates. Its bifunctional nature makes it an ideal starting material for the construction of various five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[1]

G cluster_heterocycles Heterocyclic Products Aminopropanenitrile 2-Aminopropanenitrile Hydrochloride Imidazoles Imidazoles Aminopropanenitrile->Imidazoles Reaction with Cyanates/Isothiocyanates Oxazoles Oxazoles Aminopropanenitrile->Oxazoles Reaction with Carboxylic Acids/Anhydrides Thiazoles Thiazoles Aminopropanenitrile->Thiazoles Reaction with Thioacylating Agents caption Synthesis of heterocycles from 2-aminopropanenitrile.

Caption: Synthesis of heterocycles from 2-aminopropanenitrile.

For instance, 2-Aminopropanenitrile can react with isothiocyanates to form thioureas, which can then be cyclized to afford aminothiazoles. Similarly, reaction with acid anhydrides or orthoesters can lead to the formation of oxazole derivatives. These heterocyclic systems are present in a wide range of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-viral agents.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon).[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile and cost-effective intermediate with significant potential in pharmaceutical synthesis. Its ability to serve as a precursor for N-acylated aminonitriles and a variety of heterocyclic systems makes it a valuable tool for medicinal chemists and drug development professionals. The protocols and information presented in this guide are intended to provide a solid foundation for the exploration and application of this important building block in the quest for novel therapeutics.

References

  • Štefane, B., & Polanc, S. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc, 2012(i), 152-172. [Link]

Sources

Application Notes & Protocols: The Reaction of 2-Aminopropanenitrile Hydrochloride with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the reaction between 2-aminopropanenitrile hydrochloride and various aldehydes. This reaction serves as a robust method for synthesizing α-imino nitriles, which are versatile intermediates in organic and medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, summarize the reaction scope with a range of aldehyde substrates, and offer practical troubleshooting advice. The protocols outlined herein are designed for researchers, chemists, and drug development professionals seeking to leverage this powerful condensation reaction for the synthesis of complex nitrogen-containing molecules and heterocyclic precursors.

Introduction: A Versatile Building Block

α-Aminonitriles are a cornerstone of modern synthetic chemistry, most famously serving as direct precursors to α-amino acids via the Strecker synthesis.[1] However, their utility extends far beyond this classical transformation. Owing to their unique bifunctional nature, α-aminonitriles are powerful building blocks for constructing a diverse array of nitrogen-containing heterocycles.[2][3]

2-Aminopropanenitrile, in particular, is an accessible and highly reactive C3 synthon. Its reaction with aldehydes and ketones provides a direct route to α-imino nitriles (a class of Schiff bases). These products are not merely stable intermediates; they are activated for subsequent transformations, including cycloadditions and intramolecular cyclizations, making them valuable precursors for libraries of bioactive compounds like substituted imidazoles.[4][5]

This guide focuses on the use of this compound. The hydrochloride salt form offers superior stability, shelf-life, and handling characteristics compared to the volatile and less stable free amine, making it the preferred reagent for consistent and reproducible results in a laboratory setting.

Reaction Mechanism and Rationale

The reaction proceeds via a classical acid-catalyzed nucleophilic addition-elimination pathway to form an imine. The unique feature of the starting material is the nitrile group, which remains poised for further synthetic elaboration.

Step 1: Liberation of the Free Amine (In Situ) The reaction begins with this compound. For the primary amine to act as a nucleophile, it must be deprotonated to its free base form. This is typically accomplished in situ by the addition of a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Scientific Rationale: Using a hindered, non-nucleophilic base is critical to prevent the base itself from competing with the aminonitrile in attacking the aldehyde's carbonyl carbon. The base's sole purpose is to neutralize the HCl salt.

Step 2: Nucleophilic Attack and Hemiaminal Formation The liberated 2-aminopropanenitrile free base attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This step is reversible.

Step 3: Acid-Catalyzed Dehydration The hemiaminal intermediate is then protonated on its hydroxyl group by the triethylammonium hydrochloride formed in Step 1. This protonation converts the hydroxyl group into a good leaving group (water).

  • Scientific Rationale: The reaction is often self-catalyzing due to the formation of the ammonium salt. Careful pH control is crucial; highly acidic conditions will fully protonate the starting amine, rendering it non-nucleophilic, while highly basic conditions will not facilitate the final dehydration step. A pH near 5 is often optimal for imine formation.

Step 4: Imine Formation Elimination of a water molecule from the protonated hemiaminal results in the formation of a carbon-nitrogen double bond, yielding the final α-imino nitrile product. This dehydration step is the thermodynamic driving force for the reaction, especially when conducted under conditions that remove water from the system (e.g., using a Dean-Stark apparatus or molecular sieves).

The overall transformation is a robust and high-yielding condensation reaction.

Mechanistic Workflow Diagram

Reaction_Mechanism cluster_start Step 1: In Situ Amine Liberation cluster_reaction Step 2-4: Condensation Reaction Start_HCl 2-Aminopropanenitrile HCl Start_Free 2-Aminopropanenitrile (Free Amine) Start_HCl->Start_Free Base Addition Salt Triethylammonium Hydrochloride (Acid Catalyst) Base Triethylamine (Base) Base->Start_Free Hemiaminal Hemiaminal Intermediate Start_Free->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation (by Et₃N·HCl) Imine α-Imino Nitrile Product Protonated_Hemiaminal->Imine Dehydration (Rate-Determining Step) Water H₂O Protonated_Hemiaminal->Water

Caption: Mechanism of α-Imino Nitrile Synthesis.

Experimental Protocol: Synthesis of 2-((4-Chlorobenzylidene)amino)propanenitrile

This protocol provides a reliable, general procedure for the synthesis of an α-imino nitrile from this compound and 4-chlorobenzaldehyde.

Materials and Reagents
  • This compound (≥98% purity)

  • 4-Chlorobenzaldehyde (≥98% purity)

  • Triethylamine (TEA, ≥99%, distilled)

  • Anhydrous Ethanol (200 proof)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask (100 mL) with stir bar

  • Condenser

  • Heating mantle with stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filter funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 9.21 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous ethanol (30 mL) to the flask and stir to dissolve the salt.

  • Base Addition: To the stirred solution, add triethylamine (1.35 mL, 9.67 mmol, 1.05 equiv) dropwise at room temperature. A white precipitate of triethylammonium hydrochloride may form.

    • Causality Note: Adding the base slowly prevents a rapid exotherm. A slight excess ensures complete neutralization of the hydrochloride salt, liberating the full equivalent of the nucleophilic free amine.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (1.29 g, 9.21 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

    • Causality Note: Heating to reflux accelerates both the initial condensation and the subsequent dehydration step, driving the equilibrium towards the imine product.

  • Work-up - Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Work-up - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Causality Note: The bicarbonate wash removes the acidic triethylammonium hydrochloride byproduct. The brine wash removes residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield a crude solid. The product can be purified by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture to afford the pure 2-((4-chlorobenzylidene)amino)propanenitrile as a crystalline solid.

Reaction Scope and Data

The described protocol is broadly applicable to a range of aromatic, heteroaromatic, and aliphatic aldehydes. The following table summarizes typical results.

Aldehyde SubstrateReaction Time (h)Isolated Yield (%)Physical AppearanceNotes
Benzaldehyde292%White Crystalline SolidForms a highly crystalline product.
4-Chlorobenzaldehyde2.594%Pale Yellow CrystalsElectron-withdrawing group slightly accelerates the reaction.
4-Methoxybenzaldehyde488%Off-white SolidElectron-donating group slightly slows the reaction rate.
2-Naphthaldehyde390%Tan SolidSterically bulkier but still provides good yield.
Furfural385%Brownish SolidHeteroaromatic aldehydes are well-tolerated.
Cinnamaldehyde481%Yellow OilProduct is an oil; purification by column chromatography is recommended.
Isovaleraldehyde575%Colorless OilAliphatic aldehydes react slower and may require longer reflux or a Dean-Stark trap to improve yield.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficient base to liberate the free amine. 2. Aldehyde is sterically hindered or deactivated. 3. Wet solvent or reagents.1. Ensure 1.05 equivalents of TEA are used. 2. Increase reaction time and/or temperature. Consider adding a catalytic amount of a stronger acid like p-TsOH after base addition. 3. Use anhydrous solvents and fresh reagents.
Incomplete Reaction Equilibrium not sufficiently driven to the product side.Add 3Å or 4Å molecular sieves to the reaction mixture or use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.
Side Product Formation 1. Aldehyde self-condensation (e.g., aldol). 2. Hydrolysis of the imine product back to starting materials during work-up.1. Add the aldehyde slowly to the amine solution. 2. Ensure the aqueous work-up is performed with basic (NaHCO₃) or neutral (brine) solutions, avoiding acidic water.
Difficulty in Crystallization Product is an oil or has impurities preventing crystallization.Purify by flash column chromatography on silica gel. If the product is an oil, confirm its purity by NMR and use it directly in the next step if appropriate.

Future Applications: The α-Imino Nitrile as a Synthetic Hub

The synthesized α-imino nitriles are valuable intermediates. The nitrile group activates the adjacent α-proton, allowing it to be deprotonated by a strong base to form a stabilized carbanion. This nucleophile can participate in various C-C bond-forming reactions. Furthermore, the imine and nitrile functionalities can be involved in cycloaddition or condensation reactions to form complex heterocyles. For instance, treatment with an additional source of ammonia or an amine can lead to the formation of substituted imidazoles, a privileged scaffold in medicinal chemistry.[6][7]

References

  • Thorpe, J. F., & Ziegler, K. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/jlac.19335040109
  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Thorpe-Ziegler Reaction. Organic Reactions, 15, 1-203. Available at: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or015.01
  • Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry – A European Journal, 20(41), 13064-13077. Available at: https://pubmed.ncbi.nlm.nih.gov/25220941/
  • Hill, M. D. (2018). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 16(30), 5435-5447. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01229a
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/jlac.18500750103
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(6), 4471-4476. Available at: http://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=19_6_33
  • Siddiqui, N., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Der Pharma Chemica, 3(4), 344-351. Available at: https://www.derpharmachemica.
  • Chemistry LibreTexts. (2014). Reactions of Aldehydes and Ketones with Amines. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Available at: https://www.alfa-chemistry.com/solution/thorpe-reaction-thorpe-ziegler-reaction.html
  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2732–2735. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049187/
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Available at: https://www.organic-chemistry.org/synthesis/C2N/aminonitriles.shtm
  • MDPI. (2015). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 20(7), 12595-12607. Available at: https://www.mdpi.com/1420-3049/20/7/12595
  • Chemical Communications. (2018). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chem. Commun., 54, 1030-1033. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c7cc09071a
  • Wikipedia. (n.d.). Thorpe reaction. Available at: https://en.wikipedia.org/wiki/Thorpe_reaction
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis

Sources

Application Notes & Protocols: Catalytic Conversion of 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic conversion of 2-aminopropanenitrile hydrochloride. It delves into the fundamental chemical principles, explores key catalytic systems, and presents detailed protocols for transforming this versatile building block into high-value chemical entities such as vicinal diamines, α-amino acids, and substituted piperazines. The guide emphasizes mechanistic understanding, practical application, and protocol optimization to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Synthetic Potential of 2-Aminopropanenitrile

2-Aminopropanenitrile, often handled as its more stable hydrochloride salt, is a bifunctional molecule of significant interest in organic synthesis.[1] Possessing both a primary amine and a nitrile group on adjacent carbons, it serves as a versatile precursor for a variety of valuable compounds. The nitrile group, a cornerstone of synthetic chemistry, can be transformed into amines, aldehydes, ketones, and carboxylic acids.[2][3] The adjacent amino group introduces chirality at the α-carbon and provides a handle for further functionalization, making it a key synthon for pharmaceuticals and chiral ligands.[3]

The catalytic conversion of 2-aminopropanenitrile is paramount for unlocking its synthetic potential efficiently and selectively. This guide focuses on heterogeneous catalytic hydrogenation, a powerful and industrially scalable technique, to produce key derivatives. We will explore the conversion to 1,2-diaminopropane, a crucial monomer and building block; the pathway to alanine, a fundamental amino acid; and the synthesis of 2-methylpiperazine, a privileged scaffold in medicinal chemistry.[4][5]

Mechanistic Insights into Nitrile Hydrogenation

The catalytic hydrogenation of nitriles is the most common method for synthesizing primary amines.[6][7] The process, however, is mechanistically complex, with the potential to form secondary and tertiary amines as by-products.[8] Understanding this reaction network is critical for controlling selectivity.

The reaction proceeds through the sequential addition of hydrogen across the carbon-nitrogen triple bond. The nitrile first coordinates to the catalyst surface, followed by hydrogenation to form a reactive imine intermediate. This imine can then either be further hydrogenated to the desired primary amine or react with a primary amine already formed, leading to undesired secondary and tertiary amine products.[8][9]

G

To enhance the selectivity for primary amines, the reaction is often conducted in the presence of ammonia.[10] Ammonia helps to saturate the catalyst surface and can shift the equilibrium away from the formation of secondary amine precursors. Alternatively, acidic conditions can protonate the primary amine product, rendering it less nucleophilic and preventing its reaction with the imine intermediate.

Key Catalytic Systems

The choice of catalyst is the most critical parameter in nitrile hydrogenation, influencing activity, selectivity, and functional group tolerance.

Raney® Nickel: The Industrial Workhorse

Raney Nickel is a high-surface-area, sponge-like nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[11] It is widely used in industrial processes due to its high activity, stability, and cost-effectiveness.[12] For nitrile hydrogenation, Raney Ni is highly effective, especially when used with additives to control selectivity.[10][11][13]

  • Advantages: High activity, robust, relatively inexpensive, and suitable for high-pressure hydrogenations.

  • Considerations: Pyrophoric when dry, requires careful handling. Selectivity can be an issue without additives like ammonia or inorganic bases.[10]

Precious Metal Catalysts (Rh, Pd, Pt)

Catalysts based on platinum-group metals offer distinct advantages, often operating under milder conditions with higher selectivity.

  • Rhodium (Rh): Rhodium-based catalysts, particularly those with chiral phosphine ligands like DuPhos, are exceptionally effective for asymmetric hydrogenations, providing a route to enantiomerically pure amino nitriles and their derivatives.[2][3][14][15] They are invaluable for the synthesis of chiral pharmaceuticals.

  • Palladium (Pd): Palladium, often supported on carbon (Pd/C), is another versatile catalyst. It can be used for standard hydrogenations and is particularly effective in catalytic transfer hydrogenation, where a hydrogen donor like ammonium formate replaces molecular hydrogen.[6] Bimetallic PdPt nanoparticles have shown high selectivity for producing secondary amines under ambient conditions.[9]

  • Platinum (Pt): Platinum catalysts are also active for nitrile hydrogenation, though they can sometimes promote side reactions.

Catalyst SystemTypical ConditionsKey AdvantagesPrimary Application
Raney® Nickel 50-150 °C, 50-200 bar H₂, +/- NH₃Low cost, high activity, scalabilityBulk chemical synthesis, primary amines[6][12][13]
Rhodium-Chiral Ligand 25-50 °C, 1-20 bar H₂High enantioselectivity (>99% ee)Asymmetric synthesis of chiral amines[2][3]
Palladium on Carbon 30-85 °C, 5-6 bar H₂ or H-donorMild conditions, good selectivityGeneral primary amine synthesis[6]

Application Notes and Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood using a properly rated autoclave or pressure reactor. Catalysts like Raney Nickel are pyrophoric and must be handled under a solvent blanket. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Catalytic Hydrogenation to 1,2-Diaminopropane

This protocol details the direct reduction of this compound to 1,2-diaminopropane using a Raney Nickel catalyst. The addition of ammonia is crucial to suppress the formation of secondary amine by-products. This transformation is analogous to the well-established synthesis of ethylene diamine from aminoacetonitrile.[16][17]

G

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (Anhydrous)

  • Ammonia (Anhydrous, as a solution in Methanol, or bubbled gas)

  • Hydrogen Gas (High Purity)

  • High-Pressure Autoclave (e.g., Parr reactor)

Procedure:

  • Catalyst Preparation: In the reactor vessel, add 10 g of water-wet Raney® Nickel. Carefully decant the water and wash the catalyst three times with 50 mL portions of anhydrous methanol to remove water.

  • Reaction Medium: After the final wash, add 150 mL of anhydrous methanol saturated with ammonia. This can be prepared by bubbling anhydrous ammonia gas through the methanol at 0 °C for 30 minutes.

  • Substrate Addition: Add 10.8 g (0.1 mol) of this compound to the reactor.

  • Reactor Sealing and Purging: Seal the autoclave. Purge the system by pressurizing with nitrogen to 10 bar and venting three times, followed by pressurizing with hydrogen to 10 bar and venting three times to remove all air.

  • Hydrogenation: Pressurize the reactor to 100 bar with hydrogen. Begin stirring (800-1000 RPM) and heat the reactor to 120 °C. Monitor the pressure; a drop indicates hydrogen uptake. Maintain the pressure at 100 bar by adding more hydrogen as needed.

  • Reaction Completion: The reaction is typically complete in 4-6 hours, or when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in air. Quench the catalyst on the filter pad with copious amounts of water.

  • Isolation: The filtrate contains the product, 1,2-diaminopropane, along with methanol and ammonia. The solvent and excess ammonia can be removed by rotary evaporation. The resulting crude diamine can be purified by fractional distillation.

Protocol 2: Conversion to Alanine via Nitrile Hydrolysis

While direct catalytic hydrogenation yields a diamine, the nitrile group can be hydrolyzed to a carboxylic acid to form the amino acid alanine. This is often achieved through enzymatic or strong acid/base hydrolysis.[18][19] A one-pot chemical conversion can be performed under acidic conditions, where the nitrile is hydrolyzed to a carboxylic acid.

Materials:

  • This compound

  • Hydrochloric Acid (Concentrated, 12 M)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.8 g (0.1 mol) of this compound in 100 mL of 6 M hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with stirring. The reaction progress can be monitored by TLC or by observing the cessation of ammonia evolution. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. The solution will contain alanine hydrochloride and ammonium chloride.

  • Isolation: Remove the water and excess HCl under reduced pressure using a rotary evaporator. The resulting solid can be dissolved in a minimum amount of hot ethanol and cooled to crystallize the alanine hydrochloride, separating it from the more soluble ammonium chloride.

  • Free Amino Acid (Optional): To obtain the zwitterionic alanine, the hydrochloride salt can be dissolved in water and the pH carefully adjusted to its isoelectric point (pI ≈ 6.0) using a base like lithium hydroxide, causing the alanine to precipitate.

Protocol 3: Synthesis of 2-Methylpiperazine

The synthesis of 2-methylpiperazine from 2-aminopropanenitrile represents a more complex transformation involving a reductive cyclization. This can be envisioned as an initial reduction of the nitrile to the diamine, followed by a reaction with a two-carbon synthon (like ethylene glycol) under hydrogenating conditions to form the piperazine ring. A more direct, though speculative, route could involve a dimer-cyclization-reduction pathway under specific catalytic conditions. A known method involves the hydrogenation of isopropanolamine with a Raney Ni catalyst at high temperature and pressure.[4]

The following protocol is a conceptual adaptation based on known piperazine syntheses.

Materials:

  • This compound

  • Ethylene Glycol

  • Raney® Nickel (50% slurry in water)

  • Methanol or Isopropanol

  • Hydrogen Gas (High Purity)

  • High-Pressure Autoclave

Procedure:

  • Catalyst and Reagent Loading: Prepare the Raney Nickel catalyst as described in Protocol 1. To the methanol slurry, add 10.8 g (0.1 mol) of this compound and 6.2 g (0.1 mol) of ethylene glycol.

  • Reactor Sealing and Purging: Seal and purge the reactor as described in Protocol 1.

  • Hydrogenation: Pressurize the reactor to 120 bar with hydrogen. Begin stirring and heat the reactor to 150 °C. The reaction involves multiple steps (reduction, condensation, cyclization, and further reduction), so a longer reaction time (8-12 hours) may be required.

  • Work-up and Isolation: Follow the work-up and catalyst removal procedures from Protocol 1. The resulting filtrate will contain 2-methylpiperazine, unreacted starting materials, and by-products. Purification is typically achieved by fractional distillation.

Troubleshooting & Optimization

  • Low Yield/Conversion:

    • Cause: Inactive catalyst, insufficient reaction time/temperature/pressure.

    • Solution: Ensure the catalyst is freshly washed and active. Raney Ni activity can decrease over time.[13] Increase reaction time or temperature, but be mindful of potential side reactions. Ensure the hydrogen supply is adequate.

  • Poor Selectivity (High Secondary/Tertiary Amine Formation):

    • Cause: Insufficient ammonia concentration or reaction run at low pressure.

    • Solution: Increase the concentration of ammonia in the reaction medium.[10] Operating at higher hydrogen pressure generally favors the hydrogenation of the imine intermediate to the primary amine over its reaction with another amine.[6][8]

  • Catalyst Poisoning:

    • Cause: Contaminants in starting materials or solvent (e.g., sulfur compounds, halides). The hydrochloride salt itself can be inhibitory to some catalysts.

    • Solution: Use high-purity reagents and solvents. If using the hydrochloride salt, adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) before hydrogenation can neutralize the HCl and improve catalyst performance, though this may affect selectivity.

References

  • Gross, B.H., Mebane, R.C., & Armstrong, D.L. (2001). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Li, X., You, C., Yang, Y., Wang, F., Li, S., Lv, H., & Zhang, X. (2017). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles.
  • Li, X., You, C., Yang, Y., Wang, F., Li, S., Lv, H., & Zhang, X. (2017). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. RSC Publishing.
  • Namekawa, K., Tsuchiya, Y., Yamada, Y., & Sato, T. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing.
  • LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Besson, M., Gallezot, P., & Pinel, C. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Jagadeesh, R. V., & Beller, M. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
  • Li, X., et al. (2017). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. CoLab.
  • Tóth, G., & Balázsi, C. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 224-235.
  • Grey, R. A. (2002). Method for the production of primary amines by hydrogenating nitriles.
  • Bartók, M. (2010). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.
  • Li, X., et al. (2017). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. RSC Publishing.
  • Wikipedia contributors. (2023). Raney nickel. Wikipedia.
  • Guidechem. (n.d.). What are the applications and synthesis methods of 2-Methylpiperazine?. Guidechem.
  • Wang, Y., et al. (2021). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology.
  • Career Henan Chemical Co. (2024). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. Career Henan Chemical Co..
  • Ch-Polymere, S. A. (1978). Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof.
  • Gresham, W. F. (1948). Catalytic hydrogenation of aminoacetonitrile to ethylene diamine.
  • Liang, J., et al. (2008). Optimization of β-alanine production from β-aminopropionitrile by resting cells of Rhodococcus sp. G20 in a bubble column reactor using response surface methodology.
  • Gresham, W. F. (1947). Catalytic hydrogenation of aminoacetonitrile to ethylene diamine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

Application Notes & Protocols: High-Purity Isolation of 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Aminopropanenitrile hydrochloride (Alaninenitrile hydrochloride) is a pivotal building block in synthetic organic chemistry, particularly in the synthesis of amino acids and various pharmaceutical intermediates. The presence of impurities, stemming from its synthesis—typically a variation of the Strecker reaction—can significantly impede downstream applications, leading to side reactions, low yields, and compromised final product integrity. This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for recrystallization and ion-exchange chromatography. It further explains the rationale behind methodological choices and outlines procedures for assessing final purity.

Introduction and Strategic Importance

2-Aminopropanenitrile, as its hydrochloride salt, is a stable and readily handled precursor. Its bifunctional nature, featuring a primary amine and a nitrile group, makes it highly versatile. However, its synthesis from acetaldehyde, a cyanide source (e.g., KCN), and an ammonium salt (e.g., NH₄Cl) can introduce a range of impurities. These may include unreacted starting materials, oligomers, and side products from hydrolysis or competing reactions. For applications in regulated fields like drug development, achieving purity levels exceeding 99% is not just desirable but mandatory.

This guide moves beyond simple procedural lists to provide the underlying principles, enabling researchers to adapt and troubleshoot these purification techniques effectively.

Physicochemical Profile and Handling

A foundational understanding of the compound's properties is crucial for designing an effective purification strategy. The hydrochloride salt form dictates its solubility profile, making it more amenable to polar solvent systems.

PropertyValueSource(s)
CAS Number 72187-91-8[1][2]
Molecular Formula C₃H₇ClN₂[3]
Molecular Weight 106.55 g/mol [1][2]
Melting Point 144-146 °C[1][3]
Appearance White to off-white crystalline solid[4]
Solubility Slightly soluble in Methanol and DMSO. As a salt, it is expected to be soluble in water.[1][5]
Moisture Sensitivity The compound is known to be moisture-sensitive.[2]

Handling and Storage: Due to its moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator or a dry cabinet.[1] Exposure to atmospheric moisture can lead to hydrolysis of the nitrile group and degradation of the compound.

Logical Workflow for Purification

The choice of purification technique depends on the initial purity of the crude material and the desired final purity. A typical workflow involves an initial bulk purification step, such as recrystallization, followed by a high-resolution polishing step like chromatography if exceptionally high purity is required.

Purification_Workflow Crude Crude 2-Aminopropanenitrile HCl Assess Purity Assessment (TLC, ¹H NMR) Crude->Assess Recrystallize Recrystallization (Bulk Purification) Assess->Recrystallize Impurities Present HighPurityCheck Purity > 98%? Recrystallize->HighPurityCheck Chromatography Ion-Exchange Chromatography (High-Purity Polishing) HighPurityCheck->Chromatography No FinalAnalysis Final Purity & Identity Confirmation (MP, HPLC, NMR, KF) HighPurityCheck->FinalAnalysis Yes Chromatography->FinalAnalysis PureProduct Pure Product (>99.5%) FinalAnalysis->PureProduct

Caption: General decision workflow for purifying 2-Aminopropanenitrile HCl.

Method 1: Recrystallization for Bulk Purification

Recrystallization is the most effective first-line technique for removing the bulk of impurities from a solid compound.[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).[8]

Rationale for Solvent Selection

As a polar hydrochloride salt, this compound requires polar solvents for dissolution.

Solvent SystemRationale & Observations
Isopropanol (IPA) Often a good starting choice for hydrochloride salts. It is less volatile than methanol/ethanol, allowing for more controlled crystal growth upon cooling.
Ethanol (95%) Similar to IPA, but its higher volatility can sometimes lead to faster, less selective crystallization at the flask's air-solvent interface.
Methanol / Diethyl Ether A two-solvent system. The compound is dissolved in a minimum amount of hot methanol (a good solvent), and diethyl ether (an anti-solvent) is added dropwise until persistent cloudiness appears. Re-heating to clarify and slow cooling can yield high-purity crystals. This method is excellent for removing impurities that are highly soluble in methanol.
Detailed Experimental Protocol (Single Solvent: Isopropanol)
  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., start with 20-25 mL). Heat the mixture to a gentle boil with continuous stirring on a hot plate.

  • Achieve Saturation: Continue adding small aliquots of hot isopropanol until the solid just completely dissolves. Adding a significant excess of solvent will drastically reduce the final yield.[8]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This is done by pouring the hot solution through a fluted filter paper placed in a pre-heated glass funnel into a clean, pre-heated flask. This step removes insoluble particulate matter.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is paramount for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to rinse away any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a desiccator over a drying agent like P₂O₅, to remove all traces of solvent.

Recrystallization_Process cluster_heat Heating Phase cluster_cool Cooling & Isolation Phase Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilter 2. Hot Gravity Filtration (Removes Insolubles) Dissolve->HotFilter Cool 3. Slow Cooling to RT, then Ice Bath HotFilter->Cool Saturated Solution Isolate 4. Vacuum Filtration (Collect Crystals) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Under Vacuum Wash->Dry PureCrystals PureCrystals Dry->PureCrystals Final Product

Caption: Step-wise workflow for the recrystallization protocol.

Method 2: Ion-Exchange Chromatography for High-Purity Polishing

For applications demanding the highest purity, such as in the synthesis of active pharmaceutical ingredients (APIs), residual impurities must be removed. Ion-exchange chromatography (IEX) is an exceptionally powerful technique for separating charged molecules like amino acid derivatives.

Principle of Separation

The positively charged ammonium group of this compound will bind to a negatively charged stationary phase (a cation-exchange resin).[10] Impurities that are neutral or negatively charged will pass through the column without binding. The bound product can then be selectively eluted by increasing the ionic strength or changing the pH of the mobile phase.

Detailed Experimental Protocol (Cation-Exchange)
  • Resin Selection and Preparation: Select a strong cation-exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR120). Prepare the resin by washing it sequentially with 1 M HCl, deionized water (until the wash is neutral), 1 M NaOH, and finally deionized water again until the eluent is neutral. This ensures the resin is clean and in the desired H⁺ form.

  • Column Packing: Prepare a slurry of the washed resin in deionized water and pour it into a chromatography column. Allow the resin to settle into a uniform bed, ensuring no air bubbles are trapped. Equilibrate the column by passing several column volumes of the starting buffer (e.g., deionized water or a low-concentration acid buffer) through it.

  • Sample Loading: Dissolve the partially purified this compound in a minimum volume of the starting buffer. Carefully apply this solution to the top of the resin bed.

  • Washing: Wash the column with the starting buffer to elute any neutral or anionic impurities. Monitor the eluent using a UV detector or by collecting fractions for TLC analysis.

  • Elution: Elute the bound product by applying a gradient of increasing ionic strength or by a step-elution. A common eluent is a dilute aqueous ammonia solution (e.g., a gradient from 0.1 M to 2.0 M NH₄OH) or a salt solution (e.g., NaCl).[11] The ammonia solution has the advantage of being volatile, simplifying the subsequent isolation step.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions (e.g., by TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions. If an ammonia solution was used for elution, evaporate the solvent under reduced pressure (rotary evaporation) to remove both water and ammonia, yielding the free-base form of the aminonitrile. Re-dissolve the residue in a suitable solvent (like isopropanol or ether) and carefully add a stoichiometric amount of HCl (e.g., 2M HCl in ether) to precipitate the pure this compound. Collect the final product by filtration and dry under vacuum.

Assessment of Final Purity

Post-purification analysis is a critical step to validate the success of the chosen protocol.

  • Melting Point: A sharp melting point that matches the literature value (144-146 °C) is a strong indicator of high purity.[3] Impurities typically broaden the melting range and depress the melting point.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can detect organic impurities, even at low levels. The spectrum should be clean, with correct chemical shifts and integrations for all protons.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. Using a suitable column (e.g., C18 for reversed-phase or a dedicated amino acid column), a pure sample should yield a single major peak, allowing for purity calculation as a percentage of the total peak area.

  • Karl Fischer Titration: Essential for quantifying the water content, especially given the compound's hygroscopic nature.[12]

Conclusion

The purification of this compound is a critical step for its successful use in synthesis. For removing bulk impurities, a well-optimized recrystallization from a solvent like isopropanol is often sufficient, efficient, and economical. For applications requiring the highest degree of purity, ion-exchange chromatography provides a robust method for removing trace-level ionic and neutral impurities that may co-crystallize. The combination of these techniques, validated by rigorous analytical assessment, ensures the provision of high-quality starting material, which is fundamental to achieving reliable and reproducible results in research and development.

References

  • LookChem. This compound (CAS 72187-91-8) Chemical Properties.
  • PubMed. The synthesis and chromatography of peptine nitriles.
  • LabSolutions. 2-Aminopropanenitrile, HCl.
  • Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization.
  • Sorbead India. Amino Acid Purification - Column Chromatography.
  • Diaion. Separation and Refining of Amino acids.
  • ChemBK. 2-AMINOPROPANE HYDROCHLORIDE.
  • PraxiLabs. Recrystallization Definition, Principle & Purpose.
  • University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization.
  • Tyler Parra via YouTube. How To Recrystallize A Solid.
  • ResearchGate. (PDF) Chromatographic Separation of Amino Acids.
  • PMC. Techniques for extraction and isolation of natural products: a comprehensive review.
  • ACS Publications. Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure.

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminopropanenitrile hydrochloride, a nitrile analog of the amino acid alanine, is a valuable building block in synthetic organic chemistry and is of increasing interest in pharmaceutical research. Its structural similarity to endogenous molecules necessitates a comprehensive and robust analytical characterization to ensure identity, purity, and stability, which are critical parameters in the drug development process. This document provides a detailed guide to the analytical methodologies for the thorough characterization of this compound, rooted in fundamental chemical principles and established analytical techniques.

The hydrochloride salt form enhances the stability and solubility of the parent compound, 2-aminopropanenitrile, making it more amenable to formulation and biological studies. However, the presence of a reactive nitrile group and a primary amine makes the molecule susceptible to degradation, particularly hydrolysis. Therefore, the development of stability-indicating methods is paramount.

This guide is structured to provide not just procedural steps but also the scientific rationale behind the selection of each analytical technique and the experimental parameters. It is intended to empower researchers to confidently assess the quality of this compound in their studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods.

PropertyValueSource
Chemical Formula C₃H₇ClN₂
Molecular Weight 106.55 g/mol
Appearance White to off-white solid[1]
Melting Point 144-146 °C[2]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[1], [3]
Stability Moisture sensitive. Store in a cool, dry, well-ventilated area under an inert atmosphere.[1]

Comprehensive Characterization Workflow

A multi-faceted approach is necessary for the complete characterization of this compound. The following workflow outlines the key analytical techniques and their roles in establishing the identity, purity, and stability of the compound.

Comprehensive Characterization Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physchem Physicochemical Properties cluster_stability Stability Evaluation NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry HPLC HPLC-UV/MS (Purity & Impurities) SI_HPLC Stability-Indicating HPLC Method HPLC->SI_HPLC Method Development GC GC-MS (Volatile Impurities) TLC TLC (Screening) MP Melting Point Sol Solubility Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Stress->SI_HPLC Degradation Profiling Start 2-Aminopropanenitrile Hydrochloride Sample Start->NMR Structural Elucidation Start->FTIR Structural Elucidation Start->MS Structural Elucidation Start->HPLC Separation & Quantification Start->GC Separation & Quantification Start->TLC Separation & Quantification Start->MP Physical Properties Start->Sol Physical Properties

Caption: A logical workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization

Spectroscopic methods provide fingerprint information for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. Due to the presence of a chiral center, the protons on the methyl group and the methine proton will exhibit specific splitting patterns. The protons of the amine group may show a broad signal and its chemical shift can be concentration and solvent dependent.

    • Predicted ¹H NMR (D₂O, 400 MHz) Chemical Shifts and Splitting Patterns:

      • δ 1.6-1.8 ppm (doublet, 3H): Corresponding to the methyl protons (CH₃). The splitting is due to coupling with the adjacent methine proton.

      • δ 4.2-4.4 ppm (quartet, 1H): Attributed to the methine proton (CH). The splitting is caused by the three protons of the methyl group.

      • δ 4.7 ppm (singlet, broad): This is the solvent peak (HOD), the amine protons (NH₂) will exchange with D₂O and will not be visible.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

    • Predicted ¹³C NMR (D₂O, 100 MHz) Chemical Shifts:

      • δ 18-22 ppm: Methyl carbon (CH₃).

      • δ 45-50 ppm: Methine carbon (CH).

      • δ 118-122 ppm: Nitrile carbon (C≡N).

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic FTIR Absorption Bands (KBr pellet):

    • 3100-2800 cm⁻¹ (broad): N-H stretching vibrations of the primary amine hydrochloride (R-NH₃⁺).

    • 2260-2240 cm⁻¹ (sharp, medium intensity): C≡N stretching vibration of the nitrile group.

    • 1600-1500 cm⁻¹ and 1500-1400 cm⁻¹: N-H bending vibrations.

    • ~1460 cm⁻¹ and ~1380 cm⁻¹: C-H bending vibrations of the methyl and methine groups.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Mass Spectrum (Electrospray Ionization - Positive Mode, ESI+):

    • The base peak is expected to be the molecular ion of the free base [M+H]⁺ at m/z 71.06 .

    • Fragmentation may involve the loss of the nitrile group or the methyl group.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or APCI).

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode.

  • Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment and the development of stability-indicating methods. Due to the lack of a strong chromophore in 2-aminopropanenitrile, derivatization is often employed for UV detection. Alternatively, methods using detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), can be used for the analysis of the underivatized compound.

Protocol 1: HPLC with Pre-column Derivatization and UV Detection

This protocol utilizes a common derivatizing agent, Dansyl Chloride, which reacts with the primary amine to form a highly UV-active derivative.

  • Derivatization Procedure:

    • Prepare a standard solution of this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

    • Prepare a solution of Dansyl Chloride in acetonitrile.

    • To a specific volume of the sample or standard solution, add an excess of the Dansyl Chloride solution.

    • Vortex the mixture and heat at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes).

    • Quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine hydrochloride).

    • Filter the solution before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a buffer like phosphate or acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the dansyl derivative (e.g., 254 nm).

    • Injection Volume: 10 µL.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) without Derivatization

HILIC is a suitable technique for retaining and separating polar compounds like 2-aminopropanenitrile without derivatization.

  • HPLC Conditions:

    • Column: HILIC column (e.g., silica or amide-based, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a high concentration of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 1.0 mL/min.

    • Detection: ELSD or Mass Spectrometry (ESI+).

    • Injection Volume: 10 µL.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile impurities. Due to the low volatility of this compound, derivatization is necessary.

Protocol: GC-MS with Silylation

Silylation is a common derivatization technique for compounds with active hydrogens.

  • Derivatization Procedure:

    • Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at a controlled temperature (e.g., 70 °C) for a specific time (e.g., 30 minutes).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A suitable temperature gradient (e.g., start at 80 °C, ramp to 280 °C).

    • MS Detector: Electron Ionization (EI) at 70 eV.

Stability-Indicating Method Development

A crucial aspect of pharmaceutical analysis is the development of a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature for a defined period.[3][4][5]

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

Potential Degradation Pathway

The primary degradation pathway for 2-aminopropanenitrile is expected to be hydrolysis of the nitrile group.

Potential Hydrolytic Degradation Pathway A 2-Aminopropanenitrile (C₃H₆N₂) B 2-Aminopropanamide (C₃H₈N₂O) A->B Hydrolysis (H₂O) C Alanine (C₃H₇NO₂) B->C Further Hydrolysis (H₂O)

Caption: The expected hydrolysis of 2-aminopropanenitrile proceeds through an amide intermediate to the corresponding carboxylic acid, alanine.[3][4][5]

Development of a Stability-Indicating HPLC Method

The HPLC method (either with derivatization or HILIC) should be optimized to achieve baseline separation between the main peak of 2-aminopropanenitrile and the peaks of all degradation products generated during the forced degradation studies. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector or by MS to ensure it is free from any co-eluting impurities.

Conclusion

The analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The protocols and insights provided in this application note are designed to guide researchers in establishing the identity, purity, and stability of this important chemical entity. A thorough analytical characterization is a non-negotiable prerequisite for the successful application of this compound in research and drug development, ensuring the reliability and reproducibility of scientific findings.

References

  • PubChem. This compound.
  • LabSolutions. 2-Aminopropanenitrile, HCl. [Link]
  • LookChem. Cas 72187-91-8, this compound. [Link]
  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
  • JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Aminopropanenitrile Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with nitrogen-containing rings being particularly prevalent in pharmaceuticals.[1] Among the myriad of starting materials, α-aminonitriles stand out due to their inherent bifunctionality, possessing both a nucleophilic amino group and an electrophilic nitrile carbon.[2] This dual reactivity makes them powerful precursors for the construction of diverse heterocyclic systems.[2][3]

This document provides an in-depth guide to the application of 2-aminopropanenitrile hydrochloride (also known as alaninenitrile hydrochloride) as a strategic precursor for the synthesis of valuable heterocyclic compounds, primarily focusing on substituted imidazoles and pyrazines. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

PART 1: Synthesis of Substituted Imidazoles

The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including the essential amino acid histidine.[4] The reaction of α-aminonitriles with aldehydes or their equivalents is a classical and effective method for constructing this key heterocycle.[5][6]

Mechanistic Rationale

The synthesis proceeds via an initial condensation between the 2-aminopropanenitrile and an aldehyde. The amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an intermediate imine. Subsequent intramolecular cyclization occurs when the nitrogen of the imine attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting cyclic intermediate leads to the formation of the aromatic imidazole ring. The use of the hydrochloride salt necessitates the addition of a base to liberate the free amine for the initial condensation step.

cluster_0 Imidazole Synthesis Mechanism A 2-Aminopropanenitrile C Imine Intermediate A->C + Aldehyde, -H2O B Aldehyde (R-CHO) B->C D Intramolecular Cyclization C->D Cyclization E Substituted Imidazole D->E Tautomerization

Caption: Key steps in the formation of an imidazole ring.

Protocol 1: Synthesis of 2,4-Dimethyl-1H-imidazole

This protocol details the synthesis of a simple substituted imidazole from this compound and acetaldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Example
This compoundC₃H₆N₂·HCl106.5672187-91-8Sigma-Aldrich
AcetaldehydeC₂H₄O44.0575-07-0Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Sigma-Aldrich
Ethanol (anhydrous)C₂H₅OH46.0764-17-5Fisher Scientific
Diethyl ether(C₂H₅)₂O74.1260-29-7VWR Chemicals
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6VWR Chemicals
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.33 g, 50 mmol) and anhydrous ethanol (40 mL).

  • Base Addition: Cool the suspension in an ice bath. Slowly add triethylamine (7.0 mL, 50 mmol) dropwise to the stirred suspension. The triethylamine serves to neutralize the hydrochloride salt, liberating the free base of the aminonitrile, which is necessary for the reaction to proceed.

  • Aldehyde Addition: While maintaining the cold temperature, add acetaldehyde (2.8 mL, 50 mmol) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 78°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in 50 mL of water and extract with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford pure 2,4-dimethyl-1H-imidazole.

A Setup: Suspend Aminonitrile HCl in Ethanol B Add Triethylamine (TEA) at 0°C A->B Liberate free amine C Add Acetaldehyde at 0°C B->C D Reflux for 4 hours C->D Form imidazole ring E Concentrate under Vacuum D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate Organic Phase F->G H Purify (Recrystallization/Chromatography) G->H A Setup: Dissolve NaOH in Ethylene Glycol at 120°C C Add Aminonitrile solution to hot base A->C B Prepare aqueous solution of Aminonitrile HCl B->C Dropwise addition D Reflux at 150-160°C for 3 hours C->D Dimerization & Oxidation E Cool and Extract with DCM D->E F Wash Combined Organic Layers E->F G Dry & Concentrate Organic Phase F->G H Purify (Vacuum Distillation) G->H

Caption: Experimental workflow for pyrazine synthesis.

PART 3: Alternative Heterocyclic Transformations

The utility of 2-aminopropanenitrile extends beyond imidazoles and pyrazines. Its nitrile functionality can participate in base-catalyzed self-condensation reactions known as the Thorpe reaction . [7]The intramolecular version, the Thorpe-Ziegler reaction , is a powerful method for forming cyclic ketones and heterocycles from dinitriles. [8][9][10]By designing substrates where 2-aminopropanenitrile is tethered to another nitrile-containing moiety, this cyclization strategy can be employed to construct a variety of nitrogen-containing ring systems. [11]These advanced applications highlight the modularity and potential of this simple starting material in complex target-oriented synthesis.

Safety and Handling of this compound

Hazard Identification: this compound is a hazardous substance that must be handled with appropriate precautions.

  • Toxicity: It is classified as toxic if swallowed or in contact with skin. * Corrosivity: It causes severe skin burns and eye damage. * Environmental Hazard: It is harmful to aquatic life with long-lasting effects. Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

    • Chemical safety goggles and a face shield. * Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [12] Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area. [13]* Keep locked up or in an area accessible only to qualified personnel. * The compound is moisture-sensitive; store under an inert atmosphere if possible. [13][14] First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. * Ingestion: If swallowed, give water to drink (two glasses at most). Seek medical advice immediately. Do not induce vomiting. * Inhalation: Move the person to fresh air. Call a physician. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Application Notes & Protocols: Synthesis of Imidazoles and Purines from Aminomalononitrile. Benchchem.
  • Synthesis of 5-amino-4H-imidazoles from α-aminonitriles. ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate.
  • Application Notes and Protocols: Synthesis of Pyrazine Derivatives Using 2-Aminopropanediamide. Benchchem.
  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed.
  • Thorpe Reaction.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed.
  • 2-Aminopropanenitrile, HCl. LabSolutions.
  • Protocols for the Synthesis of Substituted Pyrazines: A Guide for Researchers. Benchchem.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Synthesis of pyrazines. Organic Chemistry Portal.
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing).
  • Thorpe reaction. Wikipedia.
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH.
  • SAFETY DATA SHEET.
  • 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc.
  • Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998.
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • Synthesis of substituted pyrazines. Google Patents.
  • (2S)-2-Aminopropanamide hydrochloride. Apollo Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile).
  • Preparation of 2-aminopyrazine. Google Patents.
  • Strecker amino acid synthesis. Wikipedia.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.
  • Three component reactions of 1,3-dicarbonyl compounds, aldehydes and malononitrile in DESs. ResearchGate.
  • (PDF) Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. ResearchGate.

Sources

Application Notes and Protocols for Enantioselective Synthesis Utilizing 2-Aminopropanenitrile Hydrochloride and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral α-Amino Acids and the Central Role of 2-Aminopropanenitrile

Chiral α-amino acids are the fundamental building blocks of life, forming the basis of peptides and proteins and playing indispensable roles in virtually all biological processes.[1] Beyond their natural functions, enantiomerically pure α-amino acids, particularly non-canonical variants, are critical components in the pharmaceutical industry, serving as key intermediates for active pharmaceutical ingredients (APIs), chiral catalysts, and ligands for asymmetric synthesis.[1][]

Alanine, the simplest chiral proteinogenic amino acid, and its derivatives are synthesized from 2-aminopropanenitrile. This α-aminonitrile is classically produced through the Strecker reaction, a multicomponent condensation of an aldehyde (acetaldehyde), an amine (ammonia), and a cyanide source.[3][4] The product of this reaction is a racemic mixture, necessitating advanced synthetic strategies to achieve enantioselectivity. 2-Aminopropanenitrile hydrochloride is a stable, solid form of this key precursor, making it a convenient starting point for certain synthetic routes, particularly enzymatic resolutions.

This guide provides an in-depth exploration of state-of-the-art methodologies for the enantioselective synthesis of alanine derivatives, focusing on two powerful and widely adopted strategies: the Organocatalytic Asymmetric Strecker Reaction and Chemoenzymatic Dynamic Kinetic Resolution. The protocols are designed to be robust, scalable, and validated by established analytical techniques, offering a comprehensive resource for professionals in drug discovery and chemical development.

Part 1: Organocatalytic Asymmetric Strecker Reaction

Scientific Principle & Rationale

The asymmetric Strecker reaction is one of the most direct and efficient methods for synthesizing enantioenriched α-amino acids from achiral starting materials.[5][6] This approach avoids the use of stoichiometric chiral auxiliaries by employing a sub-stoichiometric amount of a chiral catalyst to control the stereochemical outcome of the cyanide addition to an imine.[7][8]

Among the various catalytic systems, chiral thiourea-based organocatalysts have emerged as exceptionally effective.[9] Their efficacy stems from their ability to function as bifunctional catalysts. Through a dual hydrogen-bonding mechanism, the thiourea moiety simultaneously activates the imine electrophile and positions the cyanide nucleophile (as HCN) for a stereoselective attack.[10][11] This highly organized transition state, orchestrated by non-covalent interactions, effectively dictates the chirality of the resulting α-aminonitrile. A key advantage of robust catalysts like amido-thioureas is their compatibility with safe, easy-to-handle aqueous cyanide salts, making the process adaptable to large-scale synthesis.[9]

Catalytic Cycle Visualization

Strecker_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs CAT Thiourea Catalyst (Cat-H) COMPLEX Cat-H • Imine • HCN (Ternary Complex) CAT->COMPLEX Binds Imine & HCN IMINE Imine (R-CH=NR') IMINE->COMPLEX HCN HCN HCN->COMPLEX TS Enantioselective Transition State COMPLEX->TS Cyanide Attack PRODUCT_COMPLEX Cat-H • Product TS->PRODUCT_COMPLEX C-C Bond Formation PRODUCT_COMPLEX->CAT Product Release PRODUCT α-Aminonitrile (Chiral Product) PRODUCT_COMPLEX->PRODUCT Imine_pre Aldehyde + Amine Imine_pre->IMINE HCN_pre KCN + Acid HCN_pre->HCN

Caption: Catalytic cycle of a thiourea-catalyzed asymmetric Strecker reaction.

Protocol 1: Scalable Thiourea-Catalyzed Synthesis of an Enantioenriched α-Aminonitrile

This protocol is adapted from the highly efficient and scalable method developed by Jacobsen and co-workers for the synthesis of non-proteinogenic amino acids.[9] It describes the hydrocyanation of an N-benzhydryl-protected imine, which can be readily prepared from the corresponding aldehyde.

Materials and Reagents:

  • N-Benzhydryl imine (1.0 equiv)

  • (R,R)-Amido-thiourea catalyst (0.005 - 0.02 equiv, 0.5 to 2 mol%)

  • Potassium Cyanide (KCN) (1.5 equiv)

  • Glacial Acetic Acid (1.5 equiv)

  • Toluene

  • Deionized Water

  • Saturated aqueous Potassium Carbonate (K₂CO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, add the N-benzhydryl imine (e.g., 25 mmol) and the (R,R)-amido-thiourea catalyst (0.5 mol%, 0.125 mmol) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add toluene (e.g., 0.5 M solution, 50 mL) to the flask and stir the mixture until all solids are dissolved.

  • Cyanide Solution Preparation: In a separate flask, dissolve potassium cyanide (1.5 equiv, 37.5 mmol) in deionized water (25 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) and engineering controls. Neutralize all cyanide-containing waste with bleach before disposal.

  • Reaction Initiation: Cool the imine/catalyst solution to 0 °C using an ice bath. Add the aqueous KCN solution to the reaction flask, followed by the dropwise addition of glacial acetic acid (1.5 equiv, 37.5 mmol) over 5-10 minutes. The in-situ generation of HCN will occur.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. The reaction is typically biphasic. Monitor the progress by TLC or LC-MS until the starting imine is consumed (typically 12-24 hours).

  • Work-up and Quenching: Once the reaction is complete, carefully add saturated aqueous K₂CO₃ solution to the flask to quench any unreacted HCN (the pH should be > 10). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude α-aminonitrile can be purified by flash column chromatography on silica gel.

Data Summary: Performance of Thiourea Catalyst

The following table summarizes typical results for the hydrocyanation of various N-benzhydryl imines using the described methodology.[9]

Aldehyde PrecursorCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Pivaldehyde2.0249998
Cyclohexanecarboxaldehyde0.5209598
Isobutyraldehyde0.5209597
Benzaldehyde2.0489897

Part 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Scientific Principle & Rationale

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate racemic mixtures.[12] In the context of 2-aminopropanenitrile, a nitrilase enzyme can selectively hydrolyze one enantiomer (e.g., the R-enantiomer) into the corresponding α-amino acid, leaving the other enantiomer (S-enantiomer) unreacted.[13]

A more advanced and efficient strategy is Dynamic Kinetic Resolution (DKR).[14] This process combines the enzymatic resolution with in-situ racemization of the starting material. α-Aminonitriles are known to racemize under mildly alkaline conditions. By running the enzymatic hydrolysis at a pH where racemization is faster than hydrolysis, the unreactive enantiomer is continuously converted back into the racemate. This dynamic process allows the enzyme to convert the entire racemic starting material into a single, highly enantioenriched amino acid product, theoretically achieving a 100% yield, thus bypassing the 50% limit of conventional kinetic resolution.[14]

Workflow Visualization

DKR_Workflow cluster_main Dynamic Kinetic Resolution (DKR) Workflow RACEMATE Racemic 2-Aminopropanenitrile (R-APN + S-APN) R_APN (R)-APN RACEMATE->R_APN Separation S_APN (S)-APN RACEMATE->S_APN ENZYME Enantioselective Nitrilase R_APN->ENZYME Substrate S_APN->R_APN Racemization (pH > 9) PRODUCT Enantiopure (R)-Alanine ENZYME->PRODUCT Selective Hydrolysis

Caption: Workflow for the Dynamic Kinetic Resolution of 2-aminopropanenitrile.

Protocol 2: DKR of Racemic this compound

This protocol describes a one-pot chemoenzymatic synthesis where a racemic aminonitrile is generated and then resolved in situ using a recombinant nitrilase. This is adapted from studies on similar systems.[14]

Materials and Reagents:

  • Racemic this compound (1.0 equiv)

  • Recombinant whole cells expressing a suitable (R)-selective nitrilase (e.g., E. coli overexpressing the enzyme)

  • Sodium Carbonate Buffer (0.1 M, pH 9.5-10.5)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Cation exchange resin (e.g., Dowex 50WX8) for purification

  • Ammonium Hydroxide (NH₄OH) for elution

Step-by-Step Methodology:

  • Reaction Setup: Prepare a buffered solution (e.g., 0.1 M Sodium Carbonate, pH 10.0) in a temperature-controlled reaction vessel (e.g., at 30 °C).

  • Substrate Addition: Dissolve the racemic this compound (e.g., 100 mmol) in the buffer. The buffer will neutralize the hydrochloride salt to generate the free aminonitrile. The alkaline pH facilitates the necessary racemization.

  • Enzymatic Reaction: Add the nitrilase-expressing whole cells (prepared beforehand and quantified, e.g., as dry cell weight) to the substrate solution. Stir the suspension gently.

  • Reaction Monitoring: Monitor the reaction for the formation of alanine and the consumption of the aminonitrile. This can be done by taking aliquots, quenching the enzyme (e.g., by acidification or centrifugation), and analyzing the supernatant by HPLC. The reaction is complete when the aminonitrile is no longer detected.

  • Enzyme Removal: Once the reaction is complete, centrifuge the reaction mixture to pellet the cells. Collect the supernatant containing the amino acid product.

  • Product Isolation:

    • Adjust the pH of the supernatant to ~3.0 with HCl.

    • Load the solution onto a pre-equilibrated cation exchange column (H⁺ form).

    • Wash the column with deionized water to remove salts and uncharged impurities.

    • Elute the desired amino acid product using aqueous ammonium hydroxide (e.g., 2 M NH₄OH).

  • Final Purification: Collect the product-containing fractions, combine them, and remove the solvent and excess ammonia under reduced pressure to yield the enantiomerically pure amino acid.

Part 3: Determination of Enantiomeric Excess (ee)

Principle: Verifying the success of an enantioselective synthesis requires accurate measurement of the enantiomeric excess (ee). The most common and reliable method is chiral chromatography, which separates the two enantiomers, allowing for their relative quantification.[15]

Protocol 3: ee Determination by Chiral HPLC

  • Sample Preparation: Prepare a standard solution of the racemic product (~1 mg/mL). Prepare a solution of the synthesized, enantioenriched product at a similar concentration. The solvent should be compatible with the mobile phase (e.g., methanol, ethanol, or isopropanol).

  • Derivatization (if necessary): For amino acids, it is often necessary to protect the amino and/or carboxyl groups to improve chromatographic performance. A common method is N-derivatization with a chromophore-containing reagent (e.g., Dansyl chloride or FMOC-Cl) followed by esterification of the carboxylic acid.

  • Chromatographic Conditions:

    • Column: Select a suitable chiral stationary phase (CSP) column. For amino acid derivatives, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes).

    • Detection: UV detection is most common, especially after derivatization with a UV-active group.

  • Analysis:

    • Inject the racemic standard to identify the retention times of both enantiomers.

    • Inject the enantioenriched sample under the same conditions.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 .

References

  • Mei, Y., Leeder, R. S., & Anslyn, E. V. (2007). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. The Journal of Organic Chemistry, 72(17), 6333–6341. [Link]
  • Josephsohn, N. S., Kuntz, K. W., Snapper, M. L., & Hoveyda, A. H. (2001). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society, 123(46), 11594–11599. [Link]
  • Shaheen, S., Akter, T., & Park, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6608. [Link]
  • Josephsohn, N. S., Kuntz, K. W., Snapper, M. L., & Hoveyda, A. H. (2001). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society, 123(46), 11594–11599. [Link]
  • Brady, D., et al. (2004). Enzymatic kinetic resolution of racemic β-aminonitriles. Applied Microbiology and Biotechnology, 64(2), 198-205. [Link]
  • Shaheen, S., et al. (2022). The probable mechanism for enantioselective Strecker reaction catalyzed by chiral amide-based organocatalyst.
  • ChemNotCheats (2023). Strecker Amino Acid Synthesis Mechanism & Examples.
  • Liu, Y., et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link]
  • Wallace, K. J. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(4), 2038-2041. [Link]
  • Goolsby, B., & Brodbelt, J. S. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(18), 4048-4051. [Link]
  • Freiss, S. J., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1874-1886. [Link]
  • Liu, Y., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
  • Shaheen, S., et al. (2022). Organocatalytic synthesis of aminonitriles: a review. Ask this paper - Bohrium. [Link]
  • You, Z., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Shaheen, S., Akter, T., & Park, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
  • Schunck, S., et al. (2017). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 19(3), 767-774. [Link]
  • Eppinger, V., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • de Mattos, M. C. S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2049-2060. [Link]
  • Wikipedia. (2023). Kinetic resolution. Wikipedia. [Link]
  • Silvi, M., & Melchiorre, P. (2018). Enantioselective organocatalytic strategies to access noncanonical α-amino acids.
  • Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
  • Orzechowska, P., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(15), 8569. [Link]
  • Kawasaki, T., et al. (2011). Asymmetric Strecker reaction at the solid/solid interface. Organic & Biomolecular Chemistry, 9(20), 7024-7028. [Link]
  • Gengan, P., et al. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 1(10), 2329-2336. [Link]

Sources

reaction kinetics of 2-Aminopropanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 2-Aminopropanenitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Prebiotic Precursor

2-Aminopropanenitrile (alaninenitrile), particularly in its stable hydrochloride salt form, is a molecule of significant interest in both prebiotic chemistry and modern synthetic applications. As the direct precursor to the amino acid alanine via the Strecker synthesis, its formation and subsequent reactions are considered plausible steps in the origin of life's building blocks.[1][2] Understanding the kinetics of its synthesis, hydrolysis, and decomposition is paramount for researchers in fields ranging from astrobiology to pharmaceutical development. For drug development professionals, α-aminonitriles are versatile intermediates for synthesizing a wide array of heterocyclic compounds and unnatural amino acids.[3][4]

This guide provides a detailed exploration of the reaction kinetics of this compound. It moves beyond simple procedural lists to explain the causality behind experimental design, offering robust protocols and data interpretation frameworks. Our objective is to equip researchers with the foundational knowledge and practical tools to investigate and manipulate the reaction pathways of this critical molecule.

Part 1: Core Reaction Pathways and Kinetic Profiles

The kinetic behavior of 2-aminopropanenitrile is primarily defined by two opposing, yet interconnected, reaction pathways: its formation via the Strecker synthesis and its conversion to alanine via hydrolysis. The stability of the molecule under various conditions dictates the feasibility and rate of these transformations.

Synthesis: The Strecker Reaction

The Strecker synthesis is a classic multi-component reaction that forms α-aminonitriles from an aldehyde, ammonia, and a cyanide source.[1][5] For 2-aminopropanenitrile, the reactants are acetaldehyde, ammonia, and hydrogen cyanide (or a salt like KCN).

Mechanism and Kinetics: The reaction proceeds in two main stages:

  • Imine Formation: Acetaldehyde reacts with ammonia to form an imine (ethanimine), with the elimination of water. This step is often catalyzed by mild acid, which protonates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by ammonia.[6]

  • Cyanide Attack: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the imine carbon to form the final 2-aminopropanenitrile product.[6]

The overall rate of the Strecker synthesis is influenced by the concentration of all three reactants and is sensitive to pH and the solvent system.[7] The rate is typically higher in protic, polar solvents.[7] The mechanism involves a methanol-catalyzed addition of hydrogen cyanide to the imine intermediate.[7]

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Nucleophilic Attack Acetaldehyde Acetaldehyde Imine Ethanimine Intermediate Acetaldehyde->Imine + NH3 Ammonia Ammonia Ammonia->Imine Imine_ref Imine->Imine_ref Cyanide Cyanide (HCN/CN-) Product 2-Aminopropanenitrile Cyanide->Product Imine_ref->Product + CN-

Caption: Simplified workflow of the Strecker synthesis for 2-aminopropanenitrile.

Hydrolysis: The Pathway to Alanine

The conversion of the nitrile group (-C≡N) to a carboxylic acid is a fundamental reaction. For 2-aminopropanenitrile, this hydrolysis yields alanine. The reaction can be catalyzed by either acid or base, with distinct kinetic profiles. The process occurs in two major stages: first, the nitrile is hydrolyzed to an amide (alaninamide), which is then further hydrolyzed to the carboxylic acid (alanine).[8][9]

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with dilute HCl), the nitrile is protonated, activating the carbon atom for nucleophilic attack by water. The final products are the carboxylic acid (alanine) and an ammonium salt (ammonium chloride).[8]

Alkaline-Catalyzed Hydrolysis: When heated with an alkali solution (e.g., NaOH), the nitrile is attacked by the hydroxide ion (OH⁻).[8] This pathway produces the salt of the carboxylic acid (e.g., sodium alaninate) and ammonia gas.[8] To obtain the free amino acid, a final acidification step is required.[8] Studies on similar aminonitriles show a pseudo-first-order dependence on the aminonitrile concentration when the base is in excess.[10] The rate is also dependent on the concentration of the hydroxide ion.[10]

G cluster_conditions Catalytic Conditions Start 2-Aminopropanenitrile (Reactant) Amide Alaninamide (Intermediate) Start->Amide Step 1: Hydration (+H2O) End Alanine (Product) Amide->End Step 2: Hydrolysis (+H2O, -NH3) Acid Acid (e.g., H3O+) Base Base (e.g., OH-)

Caption: The two-stage hydrolysis pathway from 2-aminopropanenitrile to alanine.

Stability and Decomposition

This compound is a salt and is generally more stable than its free base form. Its stability is highly dependent on pH and temperature.

  • pH Influence : In highly acidic or alkaline solutions, the molecule is prone to hydrolysis, especially at elevated temperatures.[8] Studies on other molecules show that pH significantly affects stability.[11][12] At neutral pH and ambient temperature, the compound is relatively stable, making hydrolysis kinetics negligible.

  • Thermal Decomposition : Like many ammonium salts, heating the compound can lead to decomposition. Kinetic studies on the thermal decomposition of related compounds like ammonium nitrite often show first-order kinetics, where the rate of decomposition is proportional to the concentration of the reactant.[13][14] The decomposition of 2-aminopropanenitrile would likely yield a complex mixture of products.

Part 2: Experimental Design and Protocols

A thorough kinetic analysis involves measuring the change in concentration of a reactant or product over time and under varying conditions. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its ability to separate and quantify the reactant (2-aminopropanenitrile), intermediates (alaninamide), and the final product (alanine).

G cluster_prep 1. Experiment Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Analysis & Data Processing A1 Prepare Stock Solutions (Reactant, Acid/Base) A2 Calibrate HPLC with Known Standards A1->A2 B1 Initiate Reaction in Thermostatted Vessel A2->B1 B2 Withdraw Aliquots at Timed Intervals B1->B2 B3 Quench Reaction (e.g., neutralize, cool) B2->B3 C1 Analyze Aliquots by HPLC B3->C1 C2 Plot Concentration vs. Time C1->C2 C3 Determine Rate Law, Rate Constant (k) C2->C3

Caption: General experimental workflow for a kinetic study of 2-aminopropanenitrile.

Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydrolysis via HPLC

Objective: To determine the rate constant for the hydrolysis of this compound under acidic conditions.

Materials:

  • This compound (reactant)

  • 1 M Hydrochloric Acid (catalyst/solvent)

  • 1 M Sodium Hydroxide (for quenching)

  • Deionized water

  • Thermostatted water bath or reaction block

  • HPLC system with a C18 column and UV detector

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Preparation:

    • Prepare a 0.1 M stock solution of this compound in deionized water.

    • Prepare HPLC mobile phase (e.g., phosphate buffer and acetonitrile, method development may be required).

    • Create a calibration curve by preparing standards of 2-aminopropanenitrile and alanine at known concentrations and analyzing them via HPLC.

  • Kinetic Run:

    • Equilibrate the 1 M HCl solution and the reactant stock solution to the desired temperature (e.g., 60°C) in the water bath.

    • To initiate the reaction, add a known volume of the reactant stock solution to the pre-heated HCl to achieve a final starting concentration (e.g., 10 mM). Start a timer immediately. This is t=0.

    • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a stoichiometric amount of 1 M NaOH to neutralize the acid and stop the hydrolysis. Dilute with water as needed for HPLC analysis.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the peak areas for both the reactant (2-aminopropanenitrile) and the product (alanine).

    • Use the calibration curve to convert peak areas into concentrations for each time point.

Protocol 2: Determining Reaction Order (Method of Initial Rates)

Objective: To determine the order of the reaction with respect to the reactant and the acid catalyst.

Methodology:

  • Varying Reactant Concentration:

    • Perform a series of kinetic runs as described in Protocol 1, but systematically vary the initial concentration of this compound (e.g., 5 mM, 10 mM, 20 mM) while keeping the HCl concentration constant (e.g., 1 M) and temperature constant.

    • For each run, plot concentration vs. time and determine the initial rate of the reaction (the absolute value of the slope of the tangent at t=0).

  • Varying Catalyst Concentration:

    • Perform another series of kinetic runs, this time varying the concentration of HCl (e.g., 0.5 M, 1 M, 2 M) while keeping the initial reactant concentration and temperature constant.

    • Determine the initial rate for each of these runs.

  • Data Analysis:

    • The rate law is given by: Rate = k[Reactant]^m[H+]^n.

    • By comparing the initial rates between experiments where only one concentration was changed, you can solve for the reaction orders m and n. For example, doubling the reactant concentration and observing a doubling of the rate implies a first-order dependence (m=1).

Part 3: Data Analysis and Interpretation

Once concentration-time data is collected, it can be analyzed to determine key kinetic parameters.

Determining the Rate Constant (k)

For a reaction assumed to be first-order with respect to the reactant, the integrated rate law is: ln[A]t = -kt + ln[A]0 where [A]t is the concentration at time t, [A]0 is the initial concentration, and k is the rate constant.

A plot of ln[A]t versus t should yield a straight line. The rate constant k is the negative of the slope of this line.

Quantitative Data Summary

The results from these experiments can be summarized in tables for clear comparison.

Table 1: Initial Rates for Determining Reaction Order

Experiment Initial [Reactant] (mM) Initial [HCl] (M) Temperature (°C) Initial Rate (mM/min)
1 10 1 60 0.150
2 20 1 60 0.301

| 3 | 10 | 2 | 60 | 0.298 |

This is example data for illustrative purposes.

Table 2: Rate Constants at Different Temperatures

Temperature (°C) Temperature (K) 1/T (K⁻¹) Rate Constant, k (s⁻¹) ln(k)
50 323.15 0.00309 0.0008 -7.13
60 333.15 0.00300 0.0025 -6.00

| 70 | 343.15 | 0.00291 | 0.0072 | -4.93 |

This is example data for illustrative purposes.

Determining Activation Energy (Ea)

By performing kinetic runs at several different temperatures (e.g., 50, 60, 70°C), the activation energy (Ea) can be determined using the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A)

A plot of ln(k) versus 1/T (where T is in Kelvin) yields a straight line with a slope of -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). This allows for the calculation of the activation energy, a critical parameter representing the minimum energy required for the reaction to occur.

Part 4: Safety Precautions

Working with this compound and its reagents requires strict adherence to safety protocols.

  • Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15][18]

  • Handling Cyanides: If using cyanide salts (e.g., KCN) for synthesis, extreme caution is necessary. Cyanide is highly toxic. Never mix cyanide salts with acid, as this will generate lethal hydrogen cyanide (HCN) gas.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[15]

Conclusion

The study of the reaction kinetics of this compound provides invaluable insight into the formation of fundamental biomolecules and offers a framework for optimizing synthetic pathways in industrial and pharmaceutical chemistry. The protocols and analytical approaches detailed in this guide serve as a comprehensive starting point for researchers. By systematically investigating the influence of concentration, temperature, and pH, a complete kinetic profile can be established, enabling precise control over the synthesis of alanine and other valuable derivatives from this versatile α-aminonitrile precursor.

References

  • Song, J., & Pintauro, P. N. (1995). Kinetic study of the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile. Industrial & Engineering Chemistry Research, 34(9), 2963-2969. Source
  • StudySmarter. (2023). Strecker Synthesis. Source
  • Echemi. (n.d.).
  • Sigma-Aldrich. (2023). Safety Data Sheet for 2-Aminopropionitrile. Source
  • Shaikh, R. R., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 25(23), 5543. Source
  • Patel, M. S., & Patel, H. R. (1970). Mechanistic aspects of the Strecker aminonitrile synthesis. Journal of the Chemical Society B: Physical Organic, 351-353. Source
  • LabSolutions. (n.d.). 2-Aminopropanenitrile, HCl. Source
  • Shaikh, R. R., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Source
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Source
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Source
  • TCI America. (2012). Safety Data Sheet for 3-Aminobutyronitrile. Source
  • Bohrium. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. Ask this paper. Source
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Source
  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. Source
  • ResearchGate. (n.d.). Alanine synthesis using a Strecker mechanism. Source
  • Fisher Scientific. (2012). Safety Data Sheet for 3-Aminobutyronitrile. Source
  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. Source
  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560-563. Source
  • Vayron, P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 48. Source
  • Tao, R., et al. (2020). Advances in the synthesis of β-alanine. Critical Reviews in Biotechnology, 40(8), 1176-1189. Source
  • Su, Y. H., et al. (1998). Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. The Journal of Physical Chemistry A, 102(42), 8239-8245. Source
  • ChemSynthesis. (n.d.). 2-aminopropanenitrile. Source
  • Edmerls. (2019). Kinetics of Decomposition of ammonium nitrite. YouTube. Source
  • Google Patents. (n.d.). US4701546A - Preparation of 2-(N-formylamino)-propionitrile. Source
  • Benchchem. (n.d.). Synthesis of 2-Amino-N-butylpropanamide Hydrochloride. Technical Support Center. Source
  • Versteeg, G. F., et al. (1989). KINETICS OF THE REACTION OF CO2 WITH THE STERICALLY HINDERED AMINE 2-AMINO-2-METHYLPROPANOL. Chemical Engineering Science, 44(11), 2895-2900. Source
  • Organic Syntheses. (n.d.). Procedure for Water-Free Selective Hydrolysis of Nitriles. Source
  • ResearchGate. (n.d.). Hydrolysis reaction of β-aminopropionitrile. Source
  • Taniguchi, T., et al. (2007). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Tetrahedron Letters, 48(43), 7654-7657. Source
  • PubChem. (n.d.). This compound. Source
  • PubChem. (n.d.). 2-Amino-2-methylpropionitrile. Source
  • Bills, C. E., & Cox, G. (1924). The Alkaline Hydrolysis of β-Aminopropionitrile. Journal of the American Chemical Society, 46(6), 1426-1428. Source
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Source
  • Gunawan, R., & Zhang, D. (2009). Thermal stability and kinetics of decomposition of ammonium nitrate in the presence of pyrite.
  • Chemistry LibreTexts. (2022). Chemical Kinetics II - Reaction Mechanisms. Source
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Source
  • Manelis, G. B., & Strunin, V. A. (2010). Combustion Mechanism and Kinetics of Thermal Decomposition of Ammonium Chlorate and Nitrite.
  • Kelly, H. C., & Yasui, S. (1985). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions, (12), 2559-2563. Source
  • PubChem. (n.d.). Propanenitrile, 2-amino-. Source
  • ResearchGate. (n.d.).
  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. Source
  • Anderson, C., & Romsos, S. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PLOS ONE, 16(8), e0255482. Source

Sources

Industrial Applications of Alaninenitrile Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the industrial applications, synthesis protocols, and safety considerations for alaninenitrile hydrochloride. With full editorial control, this guide is structured to deliver in-depth technical insights, moving beyond a simple recitation of facts to explain the underlying scientific principles and practical considerations for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Alaninenitrile Hydrochloride

Alaninenitrile, and its more stable hydrochloride salt, represents a cornerstone intermediate in synthetic organic chemistry. Its significance lies in the versatile reactivity of the nitrile and amine functionalities attached to a simple chiral backbone. This structure makes it a highly valuable precursor for the synthesis of α-amino acids, which are fundamental building blocks for pharmaceuticals, agrochemicals, and specialty polymers. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it more amenable to industrial-scale processes. This guide will delve into the primary industrial application of alaninenitrile hydrochloride: the synthesis of alanine and its derivatives, a critical step in the manufacturing of numerous active pharmaceutical ingredients (APIs).

Core Industrial Application: Synthesis of Alanine and its Derivatives

The most prominent industrial application of alaninenitrile is as a key intermediate in the Strecker synthesis of alanine.[1] The hydrochloride salt is often formed in situ during the hydrolysis step of the aminonitrile. This classic method provides a cost-effective route to racemic alanine, which can then be used as is or resolved into its enantiomers for specific applications.

The Strecker Synthesis: A Time-Tested Industrial Workhorse

The Strecker synthesis is a powerful one-pot reaction that combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[1] When acetaldehyde is used as the starting aldehyde, the product is alanine.

Reaction Causality:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on acetaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is crucial for the subsequent cyanide attack.

  • Nucleophilic Cyanide Attack: A cyanide source, such as sodium cyanide, then attacks the iminium ion to form α-aminopropionitrile (alaninenitrile). This step establishes the core C-C and C-N bonds of the final amino acid.

  • Hydrolysis to Alanine Hydrochloride: The alaninenitrile is then subjected to acidic hydrolysis, typically using concentrated hydrochloric acid. The HCl serves a dual purpose: it catalyzes the hydrolysis of the nitrile group to a carboxylic acid and protonates the amine group, forming the stable alanine hydrochloride salt.[2] This salt is then isolated and can be neutralized to yield free alanine.

Experimental Workflow: Strecker Synthesis of Alanine

Strecker_Synthesis acetaldehyde Acetaldehyde iminium Iminium Ion acetaldehyde->iminium + NH3 - H2O nh3 Ammonia (NH3) nh3->iminium alaninenitrile Alaninenitrile (α-Aminopropionitrile) iminium->alaninenitrile + NaCN nacn Sodium Cyanide (NaCN) nacn->alaninenitrile alanine_hcl Alanine Hydrochloride alaninenitrile->alanine_hcl Hydrolysis hcl_h2o HCl / H2O (Hydrolysis) hcl_h2o->alanine_hcl alanine dl-Alanine alanine_hcl->alanine Neutralization neutralization Neutralization (e.g., PbO) neutralization->alanine

Caption: Strecker synthesis workflow for dl-alanine production.

Protocol 1: Laboratory-Scale Synthesis of dl-Alanine via Strecker Synthesis

This protocol is adapted from established organic syntheses and demonstrates the formation and hydrolysis of alaninenitrile.[2]

Materials:

  • Acetaldehyde (freshly distilled)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Diethyl ether

  • Yellow lead oxide (PbO) or other suitable base for neutralization

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine freshly distilled acetaldehyde (3 moles) with diethyl ether (100 cc) and cool to 5°C in an ice bath.

  • Addition of Reagents: Add a solution of ammonium chloride (3.4 moles in 550 cc of water), followed by an ice-cold solution of sodium cyanide (3.1 moles in 400 cc of water). The sodium cyanide solution must be added slowly with efficient cooling to prevent the volatilization of acetaldehyde.

  • Formation of Alaninenitrile: Securely stopper the vessel and shake vigorously at room temperature for 4 hours. During this time, the formation of α-aminopropionitrile (alaninenitrile) occurs.

  • Hydrolysis to Alanine Hydrochloride: Transfer the reaction mixture to a distillation flask and, in a fume hood, add concentrated hydrochloric acid (600 cc). Distill the mixture until the separation of salts prevents further heating.

  • Isolation of Crude Alanine Hydrochloride: Transfer the contents to an evaporating dish and evaporate to dryness on a steam bath.

  • Purification:

    • Treat the residue with 800 cc of 95% ethanol to dissolve the alanine hydrochloride and filter off the insoluble inorganic salts (NaCl, NH₄Cl).

    • Distill the ethanol to obtain the crude alanine hydrochloride.

    • Further purify by dissolving the residue in 500 cc of 95% ethanol containing 2% HCl, cooling, and adding 200 cc of ether to precipitate remaining inorganic salts. Filter and remove the solvents by distillation.

  • Neutralization to dl-Alanine:

    • Dissolve the purified alanine hydrochloride in 1500 cc of water.

    • Add yellow lead oxide (220 g) and boil gently for one hour to precipitate lead chloride.

    • Filter the hot solution and treat again with lead oxide to ensure complete removal of chloride.

    • Remove excess lead from the solution by precipitation with H₂S or another suitable method.

  • Final Crystallization: Concentrate the final solution and crystallize the dl-alanine. A typical yield is 52-60%.[2]

Self-Validation: The purity of the final alanine product can be confirmed by measuring its melting point (pure alanine melts at 258°C) and comparing it to a reference standard.[3]

Application in Pharmaceutical Intermediate Synthesis

Alanine and its derivatives are key intermediates in the synthesis of various pharmaceuticals. Alaninenitrile hydrochloride, as a direct precursor to alanine, is therefore integral to these manufacturing processes.

Synthesis of L-Alaninamide Hydrochloride

L-alaninamide hydrochloride is a valuable building block in peptide synthesis and the development of novel therapeutics.

Synthetic Rationale: A common industrial route involves the esterification of L-alanine followed by ammonolysis. While this does not start directly from alaninenitrile, it highlights the importance of the alanine core structure. A hypothetical, yet chemically sound, alternative could involve the direct ammonolysis of an activated alanine derivative, which itself can be sourced from alaninenitrile.

Logical Flow: Synthesis of L-Alaninamide Hydrochloride

Alaninamide_Synthesis L_Alanine L-Alanine Esterification Esterification L_Alanine->Esterification Methanol_Catalyst Methanol + Chloride Catalyst (e.g., SOCl2) Methanol_Catalyst->Esterification Alanine_Ester L-Alanine Methyl Ester Esterification->Alanine_Ester Ammonolysis Ammonolysis Alanine_Ester->Ammonolysis Ammonia Ammonia (NH3) Ammonia->Ammonolysis Alaninamide_HCl L-Alaninamide Hydrochloride Ammonolysis->Alaninamide_HCl Purification Purification Steps (Filtration, Crystallization) Alaninamide_HCl->Purification Final_Product Pure L-Alaninamide HCl Purification->Final_Product

Caption: Industrial synthesis route to L-alaninamide hydrochloride.

Protocol 2: Industrial-Scale Preparation of L-Alaninamide Hydrochloride

This protocol is based on a patented industrial process.[4]

Materials:

  • L-Alanine

  • Methanol

  • Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

  • Ammonia (NH₃)

  • Suitable ketone for crystallization (e.g., acetone)

Procedure:

  • Esterification: Dissolve L-alanine in methanol. Carefully add a suitable chloride catalyst, such as thionyl chloride, to facilitate the esterification of the carboxylic acid.[4]

  • Ammonolysis: Pass ammonia gas through the solution of the L-alanine ester. This converts the ester to the corresponding amide.

  • Work-up and Purification:

    • Apply vacuum and gentle heating to the reaction mixture to remove excess ammonia.

    • Filter the solution to remove the ammonium chloride byproduct.

  • Salt Formation and Crystallization:

    • Adjust the pH of the filtrate with an acid to form the hydrochloride salt.

    • Add a suitable ketone to induce crystallization of the L-alaninamide hydrochloride.

    • Collect the crystals by filtration and dry them.

Trustworthiness of the Protocol: This patented method is designed for large-scale production, emphasizing cost-effectiveness and high yield through simple and efficient reaction steps.[4] The use of readily available raw materials is a key advantage.[4]

Quantitative Data Summary

ApplicationStarting Material(s)Key IntermediateProductYield (%)Purity (%)Reference
dl-Alanine SynthesisAcetaldehyde, NH₄Cl, NaCNAlaninenitriledl-Alanine52-60>98 (after recryst.)[2]
L-Alanine Isopropyl Ester HClL-Alanine, Isopropanol, SOCl₂-L-Alanine Isopropyl Ester HCl90-94>99[5]
L-Alaninamide HClL-Alanine, Methanol, SOCl₂L-Alanine Methyl EsterL-Alaninamide HClHigh (unspecified)High[4]

Emerging Applications in Polymer Chemistry

While the primary industrial use of alaninenitrile hydrochloride is in amino acid synthesis, the broader class of α-aminonitriles is gaining attention in polymer science. Multicomponent polymerizations (MCPs) involving aldehydes, amines, and cyanides can produce poly(α-aminonitrile)s.[6] These polymers are interesting because the nitrile side chains can be further functionalized, potentially leading to the synthesis of poly(α-amino acid)s.[6] Although direct polymerization of alaninenitrile hydrochloride as a monomer is not yet a widespread industrial process, it represents a promising area for future research, potentially leading to new biocompatible and functional polymers.

Safety and Handling Protocols

Alaninenitrile hydrochloride and its precursors are hazardous materials that require strict safety protocols.

Hazard Identification:

  • Toxicity: Cyanide-containing compounds are highly toxic if ingested, inhaled, or absorbed through the skin. The hydrolysis of alaninenitrile can release hydrogen cyanide gas, particularly under acidic conditions.

  • Irritation: The compound can cause skin and eye irritation.[7]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a NIOSH-approved respirator with a cartridge for acid gases and organic vapors when handling the compound, especially in powdered form or when there is a risk of dust generation.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat or chemical-resistant apron.

Handling and Storage:

  • Ventilation: Always handle alaninenitrile hydrochloride in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[8] Keep the container tightly sealed.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

Alaninenitrile hydrochloride is a pivotal intermediate in the chemical industry, primarily valued for its role in the synthesis of alanine and its derivatives. The Strecker synthesis remains a robust and economically viable method for producing racemic alanine on an industrial scale, with alaninenitrile as the central, albeit often in situ generated, intermediate. Its application extends to the synthesis of key building blocks for the pharmaceutical industry, underscoring its importance in drug development. While its direct use as a monomer in polymerization is still an emerging field, the potential for creating novel functional polymers is significant. Adherence to strict safety protocols is paramount when working with this compound due to its inherent toxicity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to understand and leverage the synthetic utility of alaninenitrile hydrochloride in their industrial applications.

References

  • Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • A kind of preparation method of L- alanimamides hydrochloride.
  • dl-ALANINE. Organic Syntheses Procedure. [Link]
  • Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s. Polymer Chemistry (RSC Publishing). [Link]
  • Strecker amino acid synthesis. Wikipedia. [Link]
  • ALANINE SYNTHESIS. #ncchem. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 2-Aminopropanenitrile Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 2-Aminopropanenitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Overview of the Synthesis

The most common and economically viable route to 2-aminopropanenitrile is the Strecker reaction, first reported in 1850.[1] This robust one-pot, three-component reaction involves the condensation of acetaldehyde, an ammonia source (typically ammonia or an ammonium salt), and a cyanide source.[2][3] The resulting α-aminonitrile is a crucial intermediate for the synthesis of the amino acid alanine and other valuable pharmaceutical building blocks.[3][4] The final step involves converting the aminonitrile free base to its more stable hydrochloride salt.

While the reaction is classic, achieving consistently high yields requires careful control over several parameters. This guide will troubleshoot common issues and answer frequently asked questions to help you maximize the efficiency and reproducibility of your synthesis.

Core Troubleshooting Guide

Question 1: My overall yield is consistently low (<60%). What are the most critical factors I should investigate first?

Answer: Low yield is a common issue that can typically be traced back to one of three areas: imine formation, cyanide addition, or product stability during workup.

  • Inefficient Imine Formation: The first step of the Strecker synthesis is the formation of an iminium ion from acetaldehyde and ammonia.[5] This equilibrium can be hampered by several factors:

    • Temperature Control: Acetaldehyde is highly volatile (boiling point ~21°C). The initial reaction is often exothermic. If the temperature is not kept low (typically 0-10°C) during the addition of reagents, significant loss of acetaldehyde can occur, directly reducing your theoretical yield.[6][7]

    • pH of the Medium: The reaction requires a delicate pH balance. The medium needs to be slightly acidic to protonate the carbonyl oxygen, making the carbon more electrophilic for ammonia to attack. However, if the solution is too acidic, the ammonia will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), halting the reaction.[8] Using ammonium chloride provides a reservoir of both ammonia and a mild acid.

  • Suboptimal Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine intermediate is the key bond-forming step.[5]

    • Rate of Addition: A slow, controlled addition of the cyanide source (e.g., an aqueous solution of NaCN or KCN) is critical to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.[6]

    • Choice of Cyanide Source: While traditional methods use NaCN or KCN, modern variations often employ trimethylsilyl cyanide (TMSCN), which can lead to higher yields, sometimes even under solvent-free conditions.[9][10]

  • Product Degradation: The 2-aminopropanenitrile free base can be unstable and susceptible to polymerization or hydrolysis, especially during prolonged workup procedures.[7][11] It is crucial to move from the crude free base to the stable hydrochloride salt in a timely manner.

Below is a decision tree to guide your initial troubleshooting efforts.

G start Low Yield Issue check_temp Verify Temperature Control (0-10°C during additions?) start->check_temp temp_ok Temp OK check_temp->temp_ok Yes temp_bad Temp Too High check_temp->temp_bad No check_reagents Assess Reagent Quality & Stoichiometry reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagent Issues check_reagents->reagents_bad No check_workup Review Workup Procedure workup_ok Workup OK check_workup->workup_ok Yes workup_bad Workup Issues check_workup->workup_bad No temp_ok->check_reagents solution_temp Implement rigorous cooling. Use an ice/salt bath. Monitor internal temperature. temp_bad->solution_temp reagents_ok->check_workup solution_reagents Use freshly distilled acetaldehyde. Verify purity of NH4Cl and NaCN. Check molar ratios. reagents_bad->solution_reagents final_review Re-evaluate catalyst and solvent system. workup_ok->final_review solution_workup Minimize time as free base. Ensure efficient extraction. Use anhydrous conditions for HCl salt formation. workup_bad->solution_workup

Caption: A troubleshooting decision tree for low yield in 2-aminopropanenitrile synthesis.

Question 2: I'm observing a significant amount of a viscous, oily byproduct. What is it and how can I prevent its formation?

Answer: The formation of a viscous oil or polymer is a common side reaction. This is often due to the self-condensation or polymerization of the starting materials or the product.

  • Acetaldehyde Condensation: Under basic conditions, acetaldehyde can undergo an aldol condensation to form 3-hydroxybutanal and subsequent dehydration products. Ensuring a well-controlled, slightly acidic pH and low temperature can minimize this.

  • Aminonitrile Polymerization: α-Aminonitriles, particularly as free bases, are known to be unstable and can polymerize.[11][12] This is exacerbated by exposure to air, moisture, or acidic conditions over time.[13] The most effective way to prevent this is to minimize the time the product spends as a free base. After extraction, the organic layer containing the aminonitrile should be dried thoroughly and immediately converted to the hydrochloride salt.

To mitigate these side reactions, ensure your reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde and consider the purity of your acetaldehyde, as aged material may contain acidic impurities that can catalyze polymerization.[7]

Question 3: My product isolation is problematic. The hydrochloride salt doesn't precipitate well, or it comes out as an oil. How can I achieve a clean, crystalline solid?

Answer: This is a classic crystallization problem often related to solvent choice, water content, and temperature.

  • Water is the Enemy: The most common reason for oiling out is the presence of water in the organic phase before adding HCl. This compound has some solubility in water, and its presence can inhibit crystallization.

    • Thorough Extraction & Drying: When extracting the aminonitrile free base from the aqueous layer, use multiple extractions with your organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery.[7] Subsequently, dry the combined organic layers meticulously with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent and HCl Source: The choice of solvent for the precipitation step is critical.

    • Solvent System: Diethyl ether is a common choice because the hydrochloride salt is poorly soluble in it, promoting precipitation.[14] Isopropanol is also used.[15]

    • HCl Addition: Add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) or bubble anhydrous HCl gas through the solution.[7][16] Adding aqueous HCl will introduce water and likely cause the product to oil out.

  • Temperature Control: After adding HCl, cooling the mixture (e.g., to 0-5°C) can significantly improve the precipitation of the salt. Allow sufficient time for the crystallization to complete before filtering. If the product initially oils out, sometimes scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Strecker synthesis of 2-aminopropanenitrile?

A1: The reaction proceeds in two main stages: imine formation followed by nucleophilic cyanation.

  • Imine/Iminium Formation: The aldehyde (acetaldehyde) is protonated by a mild acid source (like NH₄Cl), activating the carbonyl carbon. Ammonia then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step eliminates a water molecule to form an iminium ion.[5]

  • Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.[8]

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Cyanide Addition Acetaldehyde Acetaldehyde Protonated_Aldehyde Protonated Aldehyde Acetaldehyde->Protonated_Aldehyde + H⁺ Aminoalcohol Aminoalcohol Intermediate Protonated_Aldehyde->Aminoalcohol + NH₃ Iminium Iminium Ion Aminoalcohol->Iminium - H₂O Aminonitrile 2-Aminopropanenitrile Iminium->Aminonitrile + CN⁻

Caption: The two-stage mechanism of the Strecker synthesis.

Q2: How does the choice of reagents affect the yield and purity?

A2: Reagent choice and quality are paramount for a successful synthesis.

ReagentClassical ChoiceModern AlternativeImpact on Yield and Purity
Aldehyde AcetaldehydeAcetaldehydePurity is critical. Freshly distilled acetaldehyde should be used to avoid aldol condensation byproducts caused by acidic impurities.[7]
Amine Source Ammonium Chloride (NH₄Cl)Ammonia (aq. or gas)NH₄Cl provides both ammonia and a mild acid catalyst in situ. Using ammonia directly requires more careful pH control.[6]
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)NaCN/KCN are inexpensive and effective but highly toxic.[6] TMSCN is often used in organocatalytic systems and can provide excellent yields, sometimes under milder, solvent-free conditions.[9][17]
Catalyst None (self-catalyzed)Lewis Acids (e.g., InCl₃), OrganocatalystsWhile the classical reaction can proceed without a dedicated catalyst, various catalysts have been shown to significantly improve reaction rates and yields, allowing for milder conditions.[9][10][17]
Q3: What is a reliable, step-by-step protocol for this synthesis?

A3: The following is a representative protocol adapted from established procedures.[6][7] Note: This procedure involves highly toxic materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ammonium chloride (1.1 eq) in deionized water. Add aqueous ammonia (optional, to adjust pH) and cool the solution to 0-5°C in an ice-salt bath.

  • Aldehyde Addition: To this cooled solution, slowly add freshly distilled acetaldehyde (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Cyanide Addition: Separately, prepare a solution of sodium cyanide (1.05 eq) in cold deionized water. Add this cyanide solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature strictly between 5-10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-20°C) for 4-10 hours.[7] Monitor the reaction progress by a suitable method (e.g., TLC, GC).

  • Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Drying: Dry the combined ether layers over anhydrous magnesium sulfate for at least 1 hour, then filter to remove the drying agent.

  • Salt Formation: Cool the dried ether solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in anhydrous diethyl ether until the solution is acidic (pH 3-4, check with moist pH paper).

  • Isolation: The white precipitate of this compound will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound as a white crystalline solid.

G start Starting Materials (Acetaldehyde, NH4Cl, NaCN) reaction Strecker Reaction (0-10°C) start->reaction extraction Aqueous Workup & Solvent Extraction (Ether) reaction->extraction drying Dry Organic Phase (Anhydrous MgSO4) extraction->drying salt_formation Precipitation with Anhydrous HCl drying->salt_formation isolation Filtration & Washing (Cold Ether) salt_formation->isolation product 2-Aminopropanenitrile HCl (Dry Solid) isolation->product

Caption: General experimental workflow for the synthesis of this compound.

References

  • Nagata, Y., et al. (1996). 2-aminopropionitrile polymer. I. The hydrolyzate of the basic fraction. Origins of Life and Evolution of Biospheres, 26(6), 561-87.
  • Azizi, N., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 25(1), 123.
  • De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1685–1699.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. (Historical reference, often cited in reviews like reference 5).
  • Bandyopadhyay, D., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 64.
  • ResearchGate. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.
  • Master Organic Chemistry. Strecker Amino Acid Synthesis Mechanism & Examples.
  • Edward, J. T., & Jitrangsri, C. (1975). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 53(21), 3339-3345.
  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation.
  • Wikipedia. Strecker amino acid synthesis.
  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
  • PubChem. 3-Aminopropionitrile.
  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry.
  • Leah4sci. (2016). Strecker Synthesis of Alpha Amino Acids. YouTube.
  • Google Patents. CN102295580A - Improved process of method for preparing 2-amino butyronitrile.
  • The Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles. YouTube.
  • LookChem. 2-aminobutanenitrile.

Sources

common side reactions with 2-Aminopropanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminopropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. As a precursor to the amino acid alanine and a key component in various synthetic pathways, understanding its reactivity is paramount to achieving high-yield, high-purity outcomes.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot issues you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is yielding a complex, difficult-to-purify mixture instead of my target product. What are the most common side reactions I should be aware of with this compound?

A1: When reactions involving this compound go awry, the complexity of the resulting mixture typically points to one of two primary side reaction pathways: hydrolysis or polymerization.[4][5] Due to its bifunctional nature—possessing both a primary amine and a nitrile group—the molecule has inherent reactivity modes that can compete with your desired transformation.[6][7]

  • Hydrolysis: The nitrile group (C≡N) is susceptible to hydrolysis, especially in the presence of acid or base, which are common catalysts or reagents. This reaction proceeds in two stages: first to 2-aminopropanamide, and then further to the amino acid alanine.[5][8] Even trace amounts of water in your solvents or reagents can initiate this process, leading to significant byproduct formation.

  • Polymerization: Aminonitriles can undergo self-condensation reactions. The nucleophilic amino group of one molecule can attack the electrophilic carbon of the nitrile group on another molecule, initiating a polymerization cascade.[4][9] This is particularly problematic with the free base form of the aminonitrile. The hydrochloride salt is significantly more stable as the protonated amine is no longer nucleophilic.

  • Reactivity with Other Nucleophiles: Before reacting with water, aminonitriles can be intercepted by other, more potent nucleophiles that may be present in the reaction mixture, such as aminothiols.[10]

Below is a diagram illustrating these competing pathways.

G cluster_main Primary Reactant cluster_desired Desired Reaction cluster_side Side Reactions A 2-Aminopropanenitrile HCl B Target Product (e.g., N-alkylation, acylation) A->B Desired Pathway (Controlled Conditions) C Hydrolysis Stage 1: 2-Aminopropanamide A->C Trace H₂O (Acid/Base) E Polymerization/ Oligomerization A->E Free Base Form/ Heat D Hydrolysis Stage 2: Alanine C->D Further Hydrolysis

Caption: Major reaction pathways for 2-aminopropanenitrile.

Q2: I'm observing byproducts with masses corresponding to the addition of water (+18 and +36 amu). How can I prevent nitrile hydrolysis?

A2: The presence of byproducts with molecular weights corresponding to 2-aminopropanamide and alanine is a classic sign of nitrile hydrolysis. The nitrile carbon is electrophilic, and its reactivity is significantly enhanced by protonation under acidic conditions, making it susceptible to attack by even a weak nucleophile like water.[5][11]

Causality and Prevention Strategy:

  • Anhydrous Conditions are Critical: The most direct cause is the presence of water. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Reagents should be fresh or stored under inert atmosphere.

  • pH Control:

    • Acidic Conditions: Strong acids will catalyze hydrolysis. If your reaction requires acidic conditions, consider using a non-aqueous acid source or minimizing the reaction time and temperature. The hydrolysis reaction is often slower than other desired transformations.[8]

    • Basic Conditions: While the hydrochloride salt is stable, if the reaction is performed under basic conditions that liberate the free amine, any residual water can participate in base-catalyzed hydrolysis.

  • Temperature Management: Hydrolysis is often accelerated at elevated temperatures. Running the reaction at the lowest possible temperature that still allows for the desired transformation can significantly suppress this side reaction.

ParameterRecommendationRationale
Solvents Use anhydrous grade solvents. Dry glassware thoroughly.To eliminate the primary reagent (water) for hydrolysis.
Reagents Use freshly opened or properly stored reagents.To prevent the introduction of atmospheric moisture.[12]
Temperature Maintain the lowest effective reaction temperature.To reduce the kinetic rate of the hydrolysis side reaction.
Reaction Time Monitor the reaction closely and quench upon completion.To minimize the time window for slow hydrolysis to occur.
Q3: My product is an intractable oil or solid, and NMR analysis shows broad, poorly resolved peaks. Is this polymerization, and how can I avoid it?

A3: Yes, the formation of a viscous oil or an insoluble solid with poorly defined NMR signals is a strong indicator of polymerization.[4][9] This occurs when the compound is converted to its free base form, unmasking the nucleophilicity of the primary amine.

Mechanism of Polymerization: The amino group of one 2-aminopropanenitrile molecule attacks the electrophilic nitrile carbon of another. This process can repeat, leading to the formation of oligomers and polymers.

Troubleshooting Workflow:

G start Experiment yields viscous oil/solid q1 Was the free base generated in situ or isolated? start->q1 action1 Use free base immediately after generation. Do not attempt to isolate or store it. Work at low temperatures (< 0 °C). q1->action1 Yes q2 Was the reaction run at high temperature? q1->q2 No a1_yes Yes a1_no No end Issue likely resolved. If problems persist, consider protecting group strategy. action1->end action2 Reduce reaction temperature. High heat can promote decomposition and polymerization. q2->action2 Yes q2->end No a2_yes Yes a2_no No

Caption: Troubleshooting guide for polymerization issues.

Key Precaution: Always work with the hydrochloride salt whenever possible. Its stability is significantly higher because the protonated ammonium group is non-nucleophilic. If the free base is required, it should be generated in situ at low temperatures and used immediately.

Q4: How can I reliably detect and characterize the primary side products (hydrolysis and dimerization)?

A4: A multi-technique analytical approach is the most robust way to identify and quantify side products.

Technique2-Aminopropanenitrile2-Aminopropanamide (Hydrolysis Product)Alanine (Hydrolysis Product)
FTIR (cm⁻¹) ~2240 (C≡N stretch), ~3300-3400 (N-H stretch)~1650 (C=O, Amide I), ~3200-3400 (N-H)~1700 (C=O), 2500-3300 (broad O-H, N-H)
¹H NMR (δ, ppm) CH: ~4.0, CH₃: ~1.5, NH₂: variableCH: ~3.8, CH₃: ~1.4, NH₂: variable, CONH₂: ~7.0-8.0CH: ~3.7, CH₃: ~1.4, NH₂/NH₃⁺: variable
¹³C NMR (δ, ppm) C≡N: ~120, C-NH₂: ~40C=O: ~175, C-NH₂: ~42C=O: ~178, C-NH₂: ~50
LC-MS (ESI+) [M+H]⁺ at m/z 71.06[M+H]⁺ at m/z 89.07[M+H]⁺ at m/z 90.05

This table provides a reference for identifying the key species in your reaction mixture. For complex mixtures or polymeric materials, techniques like GC-MS after derivatization may be required to identify constituent monomeric units.[4]

Experimental Protocols
Protocol 1: General Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area. Protect from moisture. The compound is hygroscopic.

  • Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is harmful if swallowed, inhaled, or in contact with skin.[13][14]

  • Inert Atmosphere: For moisture-sensitive reactions, handle the solid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Protocol 2: Liberation of Free Base for In-Situ Use

This protocol is for reactions where the free amine is required. Caution: The free base is unstable and should be used immediately.[9]

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, Et₂O) at 0 °C.

  • Neutralization: Add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise with vigorous stirring. Alternatively, a slurry of anhydrous potassium carbonate can be used.

  • Stirring: Stir the resulting mixture at 0 °C for 15-30 minutes. A precipitate of triethylamine hydrochloride will form.

  • Confirmation (Optional): A small aliquot can be filtered and analyzed (e.g., by TLC) to confirm the disappearance of the salt and the formation of the free amine.

  • Immediate Use: The resulting slurry/solution containing the free 2-aminopropanenitrile should be used immediately in the subsequent reaction step without isolation.

References
  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • Chypre, C., et al. (1996). 2-aminopropionitrile polymer. I. The hydrolyzate of the basic fraction. Origins of Life and Evolution of the Biosphere. [Link]
  • ResearchGate. (n.d.). Different reactivity modes of α‐aminonitriles. [Link]
  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
  • ACS Publications. (n.d.). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters. [Link]
  • ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. [Link]
  • ResearchGate. (n.d.). Structure of 2-aminopropionitrile (2-APN). [Link]
  • Chemistry Notes. (2021).
  • YouTube. (2021). Strecker Amino Acid Synthesis. [Link]
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
  • PubChem. (n.d.). 3-Aminopropionitrile. [Link]
  • PubChem. (n.d.). 2-Amino-2-methylpropanenitrile hydrochloride. [Link]
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
  • YouTube. (2021). Hydrolysis of Nitriles. [Link]
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
  • LabSolutions. (n.d.). 2-Aminopropanenitrile, HCl. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

Sources

Technical Support Center: Troubleshooting Failed 2-Aminopropanenitrile Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Aminopropanenitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via the Strecker synthesis. The general reaction involves acetaldehyde, a source of ammonia (like ammonium chloride), and a cyanide source (such as sodium or potassium cyanide).[1][2][3]

Issue 1: Consistently Low or No Product Yield

A low yield is one of the most frequent frustrations in any synthesis. In the context of the Strecker synthesis for 2-aminopropanenitrile, several factors could be at play.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature control is critical. It is often recommended to maintain a temperature in the range of 0–5°C to minimize side reactions.[4] However, if the reaction is sluggish, a moderate increase in temperature may be necessary. It is advisable to determine the optimal temperature empirically for your specific setup.[4]

  • Incorrect pH: The reaction is sensitive to pH. A slightly basic environment, typically in the pH range of 8–10, is often optimal to facilitate the nucleophilic attack of ammonia on the aldehyde and the subsequent addition of the cyanide ion.[4]

  • Inefficient Imine Formation: The initial condensation of the aldehyde and ammonia to form the imine is a crucial step.[3][5] If this equilibrium is not favored, the overall yield will be low.

    • Solution: Ensure a high concentration of ammonia is present before the addition of the cyanide source. Some protocols suggest pre-incubating the aldehyde with the amine to drive imine formation before introducing the cyanide.

  • Poor Quality of Starting Materials: The purity of your reagents, especially the aldehyde, is paramount. Acetaldehyde can easily oxidize or polymerize, and these impurities can interfere with the reaction.[4]

    • Solution: Use freshly distilled acetaldehyde for the best results. Verify the purity of all reagents before starting the reaction.

  • Reaction Conducted in the Presence of Air: Acetaldehyde is susceptible to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the aldehyde.[4]

Issue 2: Formation of Significant Amounts of 2-Hydroxypropanenitrile (Acetaldehyde Cyanohydrin)

A common side reaction is the formation of the cyanohydrin, where the cyanide ion directly attacks the aldehyde instead of the imine.[6]

Causality and Mitigation:

This competing reaction is kinetically favorable but thermodynamically disfavored compared to the aminonitrile formation under the correct conditions.[6] The key is to promote the formation of the imine intermediate.

  • High Ammonia Concentration: A higher concentration of ammonia will shift the equilibrium towards the formation of the imine, reducing the amount of free aldehyde available to react with the cyanide.[6]

  • Order of Reagent Addition: Adding the aldehyde to a mixture of the ammonia source and cyanide source can favor imine formation. Consider adding the aldehyde dropwise to maintain a low concentration of free aldehyde at any given time.

Issue 3: Presence of Alanine or Alaninamide in the Final Product

The nitrile group of 2-aminopropanenitrile is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of alaninamide and subsequently alanine.[7]

Preventative Measures:

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can promote hydrolysis.[4]

  • Careful Work-up: During the work-up, minimize exposure to strongly acidic or basic aqueous solutions. It is often recommended to work up the reaction under neutral or slightly basic conditions.

Issue 4: Difficulty in Isolating and Purifying this compound

Isolating a pure product can be challenging due to the presence of unreacted starting materials, byproducts, and salts.

Purification Strategies:

  • Extraction: After the reaction, an extraction with an organic solvent can help to separate the product from inorganic salts.

  • Precipitation of the Hydrochloride Salt: A common method for purification is to precipitate the product as its hydrochloride salt. This can be achieved by bubbling hydrogen chloride gas through a dried organic solution of the crude product or by adding a solution of HCl in a suitable solvent.[4]

  • Recrystallization: If the precipitated salt is still impure, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Strecker synthesis for 2-aminopropanenitrile?

A1: The Strecker synthesis is a three-component reaction.[2]

  • Imine Formation: Acetaldehyde reacts with ammonia to form an imine intermediate.[3][5]

  • Cyanide Addition: A cyanide ion then acts as a nucleophile, attacking the imine carbon to form 2-aminopropanenitrile.[3][5]

  • Hydrolysis (for amino acid synthesis): If the desired product is the amino acid alanine, the nitrile group of the aminonitrile is then hydrolyzed.[3][5]

Q2: Which cyanide source is recommended?

A2: While hydrogen cyanide (HCN) can be used, it is highly toxic and gaseous. Safer and more commonly used alternatives are sodium cyanide (NaCN) or potassium cyanide (KCN), which are used in conjunction with an ammonium salt like ammonium chloride (NH₄Cl) to generate HCN in situ.[1][4] Trimethylsilyl cyanide (TMSCN) is another option that can be employed.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualization under UV light or with a suitable stain can show the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.

Q4: My final product is a dark-colored oil or solid. What is the cause and how can I decolorize it?

A4: Dark coloration is often due to the polymerization of acetaldehyde or the formation of other high-molecular-weight byproducts. To decolorize your product, you can treat a solution of the crude product with activated charcoal before filtration and subsequent precipitation or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be optimized for your specific laboratory conditions.

Materials:

  • Acetaldehyde (freshly distilled)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (HCl) solution or gas

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere (nitrogen or argon), dissolve ammonium chloride in water.

  • Cool the solution to 0-5°C in an ice bath.

  • Add acetaldehyde to the cooled solution, followed by the slow, portion-wise addition of a solution of sodium cyanide in water, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at 0-5°C for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Cool the dried organic solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in an appropriate solvent, until the precipitation of the hydrochloride salt is complete.

  • Collect the solid product by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

Protocol 2: Analytical Monitoring by HPLC

Instrumentation:

  • HPLC system with a UV detector

Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

Sample Preparation:

Dilute a small aliquot of the reaction mixture in the mobile phase before injection.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No Yield Suboptimal temperature, incorrect pH, poor reagent quality, presence of oxygen.Optimize temperature (start at 0-5°C), adjust pH to 8-10, use fresh reagents, run under an inert atmosphere.[4]
Cyanohydrin Byproduct Low ammonia concentration, incorrect order of addition.Ensure high ammonia concentration, add aldehyde dropwise to the ammonia/cyanide mixture.
Hydrolysis to Alanine Prolonged reaction time, high temperature, harsh work-up.Monitor reaction closely, maintain low temperature, use neutral or slightly basic work-up conditions.[4]
Purification Difficulties Presence of multiple impurities and salts.Utilize extraction, precipitate as the hydrochloride salt, and recrystallize if necessary.[4]

Visualizations

Strecker Synthesis Pathway

Strecker_Synthesis Acetaldehyde Acetaldehyde Imine Imine Intermediate Acetaldehyde->Imine Cyanohydrin 2-Hydroxypropanenitrile (Byproduct) Acetaldehyde->Cyanohydrin Ammonia Ammonia (from NH4Cl) Ammonia->Imine Aminonitrile 2-Aminopropanenitrile Imine->Aminonitrile Cyanide Cyanide (from NaCN) Cyanide->Aminonitrile Cyanide->Cyanohydrin Product 2-Aminopropanenitrile Hydrochloride Aminonitrile->Product Hydrolysis Hydrolysis (Side Reaction) Aminonitrile->Hydrolysis HCl HCl HCl->Product Alanine Alanine Hydrolysis->Alanine

Caption: Reaction pathway of the Strecker synthesis for this compound, including major side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed or Low Yield Check_Reagents Verify Reagent Quality (esp. Aldehyde) Start->Check_Reagents Check_Reagents->Start Reagents Poor Check_Conditions Analyze Reaction Conditions (Temp, pH, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Analyze_Byproducts Identify Byproducts (TLC, HPLC, NMR) Check_Conditions->Analyze_Byproducts Optimize_Temp Optimize Temperature (e.g., 0-5°C) Analyze_Byproducts->Optimize_Temp No Major Byproducts Address_Cyanohydrin High [NH3], Slow Aldehyde Addition Analyze_Byproducts->Address_Cyanohydrin Cyanohydrin Detected Address_Hydrolysis Control Time & Temp, Neutral Work-up Analyze_Byproducts->Address_Hydrolysis Hydrolysis Products Detected Optimize_pH Adjust pH (e.g., 8-10) Optimize_Temp->Optimize_pH Inert_Atmosphere Use Inert Atmosphere Optimize_pH->Inert_Atmosphere Purification Optimize Purification (Extraction, Precipitation, Recrystallization) Inert_Atmosphere->Purification Address_Cyanohydrin->Purification Address_Hydrolysis->Purification Success Successful Synthesis Purification->Success

Caption: A logical workflow for troubleshooting failed this compound syntheses.

References

  • Han, Y., et al. (2021). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 9, 734423.
  • Kar, A., et al. (2017). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 22(5), 733.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Taillades, J., & Commeyras, A. (1974). Le mécanisme de la synthèse des α-aminonitriles par la réaction de Strecker. Tetrahedron, 30(16), 2493-2501.
  • Wikipedia. (2023). Strecker amino acid synthesis.
  • Chemistry Stack Exchange. (2016). Why doesn't Strecker synthesis produce AHAs instead?.

Sources

Technical Support Center: Optimization of Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of α-aminonitriles, crucial intermediates for amino acids and various nitrogen-containing heterocycles.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your reaction conditions.

The classical Strecker synthesis, a three-component reaction between a carbonyl compound, an amine, and a cyanide source, remains a cornerstone method for creating these structures.[3][4][5] However, its success is highly sensitive to a range of parameters. This guide will delve into the causality behind common experimental issues and provide actionable, validated solutions.

Troubleshooting & FAQ Guide

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Low Yield and Incomplete Reactions

Question: My Strecker reaction has a very low yield or is not proceeding to completion. What are the primary causes?

Answer: Low yields are the most common issue and can typically be traced back to the equilibrium of the initial imine or iminium ion formation.[6] This is the critical first step of the reaction.[5][7] Several factors can prevent the reaction from reaching completion:

  • Inefficient Imine/Iminium Formation: The condensation of the aldehyde/ketone and the amine to form an imine is a reversible reaction that produces water.[3][8] If this water is not removed, the equilibrium may favor the starting materials, stalling the reaction.

    • Causality: According to Le Châtelier's principle, the removal of a product (water) will drive the equilibrium towards the formation of more products (the imine).

    • Solution:

      • Dehydrating Agents: Add an anhydrous salt like MgSO₄ or Na₂SO₄ to the reaction mixture to sequester water as it forms.[8][9]

      • Azeotropic Removal: For reactions run at higher temperatures, use a Dean-Stark apparatus to physically remove water from the reaction vessel.[6]

      • Lewis Acid Catalysis: A Lewis acid catalyst (e.g., InCl₃, Cu(OTf)₂) can activate the carbonyl group, making it more electrophilic and accelerating the initial condensation step.[9][10]

  • Aldehyde Self-Condensation: Aldehydes with α-hydrogens, particularly those flanked by a methylene group, are prone to enolization and subsequent aldol-type self-condensation, forming polymeric byproducts and consuming your starting material.[11]

    • Causality: The basicity of the amine or trace basic impurities can catalyze this unwanted side reaction.

    • Solution:

      • Control Temperature: Run the reaction at a lower temperature to disfavor the kinetics of the self-condensation pathway.

      • Slow Addition: Add the aldehyde slowly to a mixture of the amine and cyanide source to keep its instantaneous concentration low, minimizing self-reaction.

      • pH Control: Maintain a slightly acidic pH (around 5-7) to protonate the amine, reducing its basicity while still allowing for imine formation. Ammonium chloride (NH₄Cl) is often used as it provides both the ammonia source and a mild acidic buffer.[7]

Section 2: Issues with Reaction Components

Question: How does my choice of aldehyde or ketone affect the reaction?

Answer: The structure of the carbonyl compound is critical.

  • Electronic Effects: Electron-withdrawing groups on an aromatic aldehyde generally decrease the yield and slow the reaction rate, while electron-donating groups tend to increase it.

    • Causality: Electron-donating groups stabilize the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophilic attack by the amine.

  • Steric Hindrance: Ketones and sterically hindered aldehydes react more slowly than unhindered aldehydes because the bulky groups impede the approach of the amine nucleophile.[3][4]

    • Solution: For sluggish ketones, you may need more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent Lewis acid catalyst.[10] Some modern protocols have shown success with ketones using specialized palladium catalysts.[10]

Question: I am using an amide instead of an amine and the reaction is failing. Why?

Answer: Amides are significantly less nucleophilic than amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Direct condensation of an amide, aldehyde, and cyanide source often fails under standard Strecker conditions.[9][11]

  • Causality: The reduced nucleophilicity of the amide nitrogen prevents efficient formation of the key N-acylimine intermediate.[11]

  • Advanced Solution: A successful strategy involves a two-step, one-pot approach. First, the N-acylimine intermediate is stabilized by reacting the aldehyde and amide with a sulfinic acid to form a stable sulfone adduct. This isolated or in situ adduct is then treated with a cyanide source to substitute the sulfone and yield the desired N-acylated α-aminonitrile.[9][11]

Question: What are the pros and cons of different cyanide sources?

Answer: The choice of cyanide source involves a trade-off between reactivity, safety, and reaction conditions. Extreme caution must be exercised with all cyanide sources as they are highly toxic. [9][11]

Cyanide SourceProsConsTypical Conditions
HCN Highly reactive.Extremely toxic and volatile gas; difficult to handle.[8]Original Strecker protocol; rarely used now.[8]
KCN / NaCN Inexpensive, readily available solids.[8]Highly toxic; requires careful pH control to avoid HCN gas generation.[5]Aqueous or alcoholic solvents, often with NH₄Cl.[7]
TMSCN Less basic, soluble in organic solvents, often gives cleaner reactions.[1][12]Moisture sensitive, more expensive, still highly toxic.Aprotic organic solvents (e.g., CH₂Cl₂, THF); can be used under neutral or Lewis acidic conditions.[12]
Acetone Cyanohydrin Liquid source, can be easier to handle than solids or gases.Thermally unstable, can decompose to release HCN.[9]Often used with a base or Lewis acid catalyst.
K₄[Fe(CN)₆] Less toxic and more stable "slow-release" source.[13]Requires a promoter (e.g., benzoyl chloride) to release the cyanide.[13]Biphasic or aqueous systems.
Section 3: Optimizing Reaction Parameters

Question: How does pH affect my aminonitrile synthesis?

Answer: pH is one of the most critical, yet often overlooked, parameters. The optimal pH is a delicate balance.

  • Too Acidic (pH < 4): The amine starting material will be fully protonated to its non-nucleophilic ammonium salt (R-NH₃⁺). This prevents it from attacking the carbonyl carbon, halting the reaction at the first step.[14]

  • Too Basic (pH > 10): While this favors the free amine, it prevents the protonation of the carbonyl oxygen, which is necessary to activate the carbonyl for nucleophilic attack.[7] Furthermore, high pH can promote unwanted side reactions like aldehyde polymerization and, in later stages, hydrolysis of the nitrile product.[15]

  • Optimal Range (pH ~5-9): A mildly acidic to neutral or slightly basic condition is typically ideal. It allows for enough free amine to initiate the reaction and enough acid to catalyze imine formation.[16] Using ammonium chloride (pKa ~9.2) often provides a suitable self-buffering system.[7][8]

Question: My product seems to be decomposing during work-up or purification. What can I do?

Answer: α-aminonitriles can be unstable, particularly under harsh pH conditions or upon heating.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis back to the corresponding carboxylic acid, especially under strongly acidic or basic conditions, which are often used in the subsequent step to make amino acids.[3][6] If the aminonitrile is the desired product, avoid these conditions during work-up.

    • Solution: Use a mild aqueous work-up (e.g., saturated NaHCO₃ or brine) and avoid strong acids or bases. If purification by chromatography is needed, consider using a neutral stationary phase like deactivated silica gel and run the column quickly to minimize on-column decomposition.

  • Reversion: The formation of the aminonitrile is reversible. During purification, particularly on silica gel (which is acidic), the product can revert to the iminium ion, which can then hydrolyze back to the aldehyde and amine.

    • Solution: After extraction, thoroughly dry the organic layer and concentrate it under reduced pressure at low temperature. If chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.

Visualizing the Process

The Strecker Reaction Mechanism

The reaction proceeds in two main stages: iminium formation and nucleophilic cyanide attack.

Strecker_Mechanism Start Aldehyde/Ketone + Amine Imine Imine/ Iminium Ion Start->Imine Condensation (-H₂O) Product α-Aminonitrile Imine->Product Nucleophilic Attack CN Cyanide Source (e.g., KCN) CN->Product Nucleophilic Attack

Caption: Core mechanism of the Strecker aminonitrile synthesis.

Troubleshooting Workflow

When encountering low yields, a systematic approach is key.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check1 Check1 Start->Check1 Problem1 High SM Remaining? (Inefficient Imine Formation) Check1->Problem1 Yes Problem2 Byproducts Observed? (Side Reactions) Check1->Problem2 Yes Solution1 Drive Equilibrium: • Add Dehydrating Agent • Use Dean-Stark • Add Lewis Acid Catalyst Problem1->Solution1 Solution2 Minimize Side Reactions: • Lower Temperature • Slow Aldehyde Addition • Adjust pH Problem2->Solution2 End Optimized Yield Solution1->End Solution2->End

Caption: A decision tree for troubleshooting low-yield reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of an α-aminonitrile from an aromatic aldehyde and a primary amine using sodium cyanide.

CAUTION: This reaction involves potassium cyanide and generates hydrogen cyanide in situ. It must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available.

Synthesis of 2-(Phenylamino)phenylacetonitrile

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (4.65 g, 50 mmol) and ethanol (25 mL).

  • Addition of Aldehyde: While stirring, add benzaldehyde (5.30 g, 50 mmol) to the solution.

  • pH Adjustment: Add glacial acetic acid (3.0 g, 50 mmol) to the mixture. The acid catalyzes the formation of the imine.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (KCN) (3.58 g, 55 mmol) in 10 mL of water. (EXTREME CAUTION) . Cool the reaction flask to 0°C in an ice bath. Slowly add the KCN solution dropwise to the stirring reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any residual cyanide salts.

  • Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure α-aminonitrile. Dry the product under vacuum.

  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) or hydrogen peroxide at a basic pH to neutralize any remaining cyanide before disposal.[11]

References

  • Wikipedia. Strecker amino acid synthesis.
  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel).
  • Master Organic Chemistry. Strecker Synthesis.
  • StudySmarter. Strecker Synthesis: Mechanism & Applications.
  • Vassvik, O. S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Ramesh, S., et al. (2010). Water-Mediated Strecker Reaction: An Efficient and Environmentally Friendly Approach for the Synthesis of α-Aminonitriles via a Three-Component Condensation. Synthetic Communications.
  • ResearchGate. Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance.
  • ResearchGate. ChemInform Abstract: One-Pot Three-Component Synthesis of α-Aminonitriles Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source.
  • Scott, P. J. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega.
  • Khan, I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules.
  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation.
  • Feng, J. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Science.
  • Organic Chemistry Guru. Strecker Amino Acid Synthesis Mechanism & Examples.
  • SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • NROChemistry. Strecker Synthesis.
  • Jarusiewicz, J., et al. (2012). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Organic Letters.
  • Vassvik, O. S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.
  • Organic Chemistry Portal. Strecker Synthesis.
  • Liu, X., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
  • ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review.

Sources

preventing decomposition of 2-Aminopropanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Aminopropanenitrile hydrochloride (AlaCN·HCl). This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout storage and experimental use. As a hygroscopic and reactive molecule, improper handling can lead to decomposition, compromising experimental outcomes. This document provides in-depth, field-proven insights into the causality behind its instability and offers robust protocols and troubleshooting advice to prevent degradation.

Section 1: Understanding the Decomposition of this compound

2-Aminopropanenitrile is a valuable precursor, often used as an intermediate in the Strecker synthesis of amino acids.[1] However, the very features that make it a useful synthetic building block—the amino and nitrile groups—also render it susceptible to degradation. Its hydrochloride salt form enhances stability and solubility but does not eliminate these risks. The primary decomposition pathway is hydrolysis, which can be catalyzed by acid or base and is exacerbated by moisture.

Key Decomposition Pathways:

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This reaction proceeds in two main stages: first to the corresponding amide (2-aminopropanamide), and then further to the carboxylic acid (alanine).[2][3] Given that the compound is a hydrochloride salt, an acidic environment is inherent, and any introduction of water can initiate this process. Studies on related compounds confirm that aminonitriles are more stable in acidic conditions (pH 3-5) than at neutral or basic pH, but hydrolysis can still occur.[4][5][6]

  • Hygroscopicity: The compound is moisture-sensitive and hygroscopic, meaning it readily absorbs water from the atmosphere.[7][8][9] This absorbed moisture provides the necessary reactant for hydrolysis, making atmospheric exposure a critical point of failure.

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and other potential decomposition pathways.[4] When heated to decomposition, aminonitriles can emit toxic fumes, including cyanides and nitrogen oxides.[10]

  • Polymerization: While less common for α-aminonitriles compared to their β-isomers, the potential for polymerization exists, particularly under basic conditions or upon prolonged storage in ambient air.[10]

The following diagram illustrates the primary decomposition cascade initiated by environmental factors.

A 2-Aminopropanenitrile HCl (Stable Solid) E Hydrolysis (Slow) A->E Initiated By B Moisture (H₂O) from Atmosphere B->E G Hydrolysis (Further) B->G C Heat (Δ) C->E Accelerates C->G Accelerates D Incorrect pH (e.g., > 6 or strong acid) D->E Catalyzes D->G Catalyzes F 2-Aminopropanamide HCl (Amide Intermediate) E->F F->G Initiated By H Alanine HCl (Amino Acid Product) G->H

Caption: Primary decomposition pathway of 2-Aminopropanenitrile HCl.

Section 2: Recommended Protocols for Handling and Storage

Adherence to strict storage and handling protocols is the most effective strategy to prevent decomposition. The goal is to create a self-validating system where the integrity of the reagent is maintained by controlling its environment.

Protocol 1: Long-Term Storage of Solid this compound

This protocol is designed to protect the solid reagent from atmospheric moisture and elevated temperatures, the primary drivers of degradation.

Materials:

  • Original supplier container of 2-Aminopropanenitrile HCl

  • Inert gas (Argon or Nitrogen) source with regulator

  • Parafilm® or other sealing tape

  • Airtight secondary container (e.g., desiccator)

  • Desiccant (e.g., silica gel with indicator)

  • Refrigerator or cold room (2-8°C recommended)[11]

Procedure:

  • Minimize Exposure: Upon receipt, avoid opening the container until it is needed.

  • Inert Gas Blanket: Before sealing for storage, gently flush the container headspace with a slow stream of dry argon or nitrogen for 10-15 seconds. This displaces moist air.

  • Seal Tightly: Secure the container cap tightly. For added protection, wrap the cap-bottle interface with 2-3 layers of Parafilm®.

  • Use a Secondary Container: Place the sealed primary container inside a desiccator containing active desiccant.

  • Refrigerate: Store the desiccator in a refrigerator at 2-8°C.[7][8] This cool, dry, and inert environment is critical for long-term stability.[12]

Protocol 2: Handling During Experimental Weighing and Use

This protocol minimizes the risk of moisture contamination when the reagent is actively being used.

Procedure:

  • Equilibrate to Ambient Temperature: Before opening, remove the desiccator from the refrigerator and allow the sealed primary container to warm to room temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Work Quickly in a Controlled Environment: Conduct all weighing and handling inside a chemical fume hood.[11] For maximum protection, especially for highly sensitive experiments, use a glove box with a dry nitrogen atmosphere.

  • Minimize Open Time: Open the container only for the time required to remove the material. Use a clean, dry spatula.

  • Reseal Promptly: Immediately after weighing, re-flush the container with inert gas, seal the cap tightly, wrap with Parafilm®, and return it to the desiccator.

  • Return to Storage: Place the desiccator back in the refrigerator.

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers, providing explanations and corrective actions.

Q1: I opened my bottle of 2-Aminopropanenitrile HCl and the white powder has become a clumpy, off-white or yellowish solid. What happened and can I still use it?

A: This is a classic sign of moisture absorption. The compound is hygroscopic, and the clumping is caused by water uptake from the air.[7] The discoloration may indicate the onset of decomposition or polymerization.[10] It is highly recommended to use a fresh, unopened bottle for any quantitative or sensitive applications. Using the compromised reagent risks introducing impurities (like alaninamide or alanine) and inaccuracies in stoichiometry.

Q2: My reaction is complete, but my NMR/LC-MS analysis shows significant amounts of alanine and/or 2-aminopropanamide. What is the source of these impurities?

A: These are the hydrolysis products of your starting material.[2][13] This indicates that the nitrile group has decomposed. Review the following potential causes:

  • Starting Material Integrity: Your starting material may have been compromised by moisture before you used it (see Q1).

  • Reaction Conditions: The presence of water in your solvents or reagents, or a reaction pH outside the optimal stability range (pH 3-5), can cause hydrolysis during the experiment itself.[4][14]

  • Workup Procedure: Aqueous workup steps can induce hydrolysis if the conditions (pH, temperature, duration) are not carefully controlled.

start Problem: Impurity or Low Yield check_sm Step 1: Check Starting Material start->check_sm sm_ok Looks Dry & Free-Flowing? check_sm->sm_ok review_storage Solution: Review Storage Protocol (Inert gas, desiccator, cold) sm_ok->review_storage No check_rxn Step 2: Analyze Reaction Conditions sm_ok->check_rxn Yes rxn_ok Anhydrous Solvents? Controlled pH? Low Temperature? check_rxn->rxn_ok review_rxn Solution: Use Dry Solvents. Control pH. Run at Lower Temp. rxn_ok->review_rxn No check_workup Step 3: Evaluate Workup rxn_ok->check_workup Yes workup_ok Aqueous Workup? Extended Time? check_workup->workup_ok review_workup Solution: Minimize time of aqueous contact. Use non-aqueous workup if possible. workup_ok->review_workup Yes end_node Problem Resolved workup_ok->end_node No

Caption: Troubleshooting workflow for unexpected impurities or low yield.

Q3: I need to make a stock solution. What is the best way to prepare and store it to prevent decomposition?

A: The stability of 2-Aminopropanenitrile HCl in solution is highly dependent on the solvent and pH.

  • Anhydrous Organic Solvents: If your experiment allows, preparing a solution in a truly anhydrous solvent (e.g., anhydrous acetonitrile or DCM) under an inert atmosphere is the best option for stability.

  • Aqueous Solutions: If an aqueous solution is required, its stability will be limited. Prepare it fresh whenever possible. If storage is necessary, use deionized water, adjust the pH to approximately 3-4, store it refrigerated (2-8°C), and use it within a short timeframe (e.g., <24-36 hours).[5][15] Do not use buffers unless you have validated their compatibility, as some buffer salts can catalyze degradation independently of pH.[6]

Q4: What specific materials should I avoid exposing 2-Aminopropanenitrile HCl to?

A: Avoid contact with:

  • Strong Bases: Will neutralize the hydrochloride salt and can catalyze decomposition and polymerization.[12]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[12][16]

  • Strong Acids and Excess Water: Can accelerate the hydrolysis of the nitrile group to a carboxylic acid.[4][17]

Data Summary: Factors Affecting Stability
FactorRisk of DecompositionRecommended Control MeasurePrimary Decomposition Pathway
Moisture/Humidity HighStore in a tightly sealed container under inert gas within a desiccator.[7][12]Hydrolysis
pH (in solution) High (especially > 6)Maintain a slightly acidic pH (3-5) for aqueous solutions.[5][6]Hydrolysis
Temperature Moderate to HighStore at 2-8°C. Avoid exposure to heat sources.[8][11]Accelerates Hydrolysis
Atmosphere ModerateHandle and store under an inert atmosphere (Argon or Nitrogen).[9][16]Hydrolysis (from moisture)
Incompatible Materials HighStore away from strong acids, bases, and oxidizing agents.[12]Various
References
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health (NIH).
  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines.
  • 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines.
  • 3-amino-2-Butenenitrile Safety Data Sheet. Acros Organics.
  • 2-aminopropionitrile polymer. I. The hydrolyzate of the basic fraction. (1981). PubMed.
  • 2-Aminopropanenitrile, HCl, min 97%, 100 mg. CP Lab Safety.
  • Quality of medicines questions and answers: Part 2. European Medicines Agency (EMA).
  • 3-Aminopropionitrile Compound Summary. PubChem, National Center for Biotechnology Information.
  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.
  • 2-Amino-2-methylpropanenitrile hydrochloride Compound Summary. PubChem, National Center for Biotechnology Information.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC.
  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2019). MDPI.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Institutes of Health (NIH).
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). The Organic Chemistry Tutor, YouTube.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. SpringerLink.
  • Strecker Synthesis. Organic Chemistry Portal.

Sources

Technical Support Center: Purification of Aminonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminonitrile purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these versatile but often delicate intermediates. Aminonitriles are foundational building blocks in the synthesis of alpha-amino acids and various nitrogen-containing heterocycles.[1][2][3] However, their inherent instability presents unique purification hurdles.

This resource provides in-depth, troubleshooting-focused answers to common questions, explaining the chemical principles behind the problems and offering field-proven protocols to overcome them.

Section 1: Understanding and Mitigating Aminonitrile Instability

The core challenge in handling aminonitriles lies in their susceptibility to degradation via two primary pathways: hydrolysis and the retro-Strecker reaction.[4] Understanding the mechanisms and triggers for these pathways is the first step toward successful purification.

FAQ 1: My aminonitrile appears to be decomposing during aqueous workup. What is happening and how can I prevent it?

A: The most likely cause of degradation during aqueous workup is hydrolysis. Aminonitriles can hydrolyze under both acidic and basic conditions, converting the nitrile group first to an amide and then to a carboxylic acid, yielding the corresponding amino acid.[4][5] This process can be accelerated by strong acids or bases and elevated temperatures.[4]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by water.[4][5]

  • Base-Catalyzed Hydrolysis: The nitrile carbon is directly attacked by a hydroxide ion, initiating the hydrolysis cascade.[4]

Troubleshooting Protocol: Gentle Aqueous Workup

  • Neutralize with Care: Before extraction, adjust the pH of the crude reaction mixture to a neutral range (pH 7-8). Use a mild, buffered solution like saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer. Avoid strong acids (like HCl) and strong bases (like NaOH).[4]

  • Minimize Contact Time: Perform extractions and washes as quickly as possible. The longer your organic layer is in contact with an aqueous phase, the greater the risk of hydrolysis.

  • Use Brine for Final Wash: Use a saturated sodium chloride (brine) solution for the final wash. This helps to remove bulk water from the organic layer and reduces the product's solubility in any remaining aqueous phase.

  • Immediate Drying: After separating the organic layer, dry it immediately and thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Validate: Before concentrating the solution, spot a small amount on a TLC plate or run an LC-MS analysis to confirm the presence of your product and the absence of hydrolysis byproducts (e.g., the corresponding amino acid).

FAQ 2: I'm observing product loss and the formation of aldehyde/ketone impurities, especially when heating. What is the cause?

A: This pattern of degradation strongly suggests the retro-Strecker reaction . This is the reverse of the aminonitrile synthesis, where the compound fragments back into its constituent aldehyde or ketone, amine, and hydrogen cyanide (or a cyanide salt).[4][6] This process is often promoted by heat but can also be catalyzed by trace acids or bases on surfaces like silica gel.

Diagram: Key Degradation Pathways of α-Aminonitriles

The following diagram illustrates the two major instability pathways that challenge the purification of α-aminonitriles.

G Aminonitrile Degradation Pathways cluster_0 Starting Material cluster_1 Degradation Products Aminonitrile α-Aminonitrile R¹R²C(CN)NHR³ Hydrolysis_Product α-Amino Acid (via Amide Intermediate) Aminonitrile->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Retro_Strecker_Products Aldehyde/Ketone (R¹R²C=O) + Amine (R³NH₂) + Cyanide (HCN) Aminonitrile->Retro_Strecker_Products Retro-Strecker (Heat, Acid/Base)

Caption: Major degradation routes for α-aminonitriles.

Section 2: Troubleshooting Chromatographic Purification

Standard silica gel chromatography can be particularly challenging for aminonitriles due to their basicity and instability.

FAQ 3: My aminonitrile streaks badly on a silica gel column, and the recovery is low. Why does this happen?

A: This is a classic problem when purifying basic compounds on standard silica gel. The surface of silica gel is covered with acidic silanol groups (Si-OH).[7] The basic amino group of your compound interacts strongly with these acidic sites via an acid-base interaction. This strong, often irreversible, binding leads to several problems:

  • Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, streaky bands and poor separation.[8]

  • Low Recovery: A significant portion of the product remains permanently adsorbed to the silica gel.

  • On-Column Degradation: The acidic nature of the silica surface can catalyze the retro-Strecker reaction, causing your product to decompose during purification.[4]

Troubleshooting Protocol: Modifying Silica Gel Chromatography

  • Deactivate the Silica: Before running the column, neutralize the acidic silanol groups by adding a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[8]

    • Ammonia: For very polar aminonitriles, a common mobile phase is Dichloromethane/Methanol with 1% ammonium hydroxide.

  • Pre-treat the Silica: Prepare the column slurry using the eluent that already contains the basic additive. This ensures the entire stationary phase is neutralized before you load your compound.

  • Perform a TLC Test: Before committing to a large-scale column, run a TLC using the proposed mobile phase with the additive. You should observe a significant improvement in the spot shape (less tailing).

  • Work Quickly: Do not let the compound sit on the column for extended periods. Load the compound and begin eluting immediately.

FAQ 4: Even with additives, silica gel chromatography is not working. What are my alternatives?

A: When standard or modified silica gel fails, several alternative stationary phases can be highly effective for aminonitrile purification.

Stationary PhasePrinciple of SeparationBest For...Mobile Phase Considerations
Neutral Alumina Lewis acid/base interactions. Less acidic than silica.[8][9]Basic compounds that are sensitive to the Brønsted acidity of silica.Similar to silica (Hexanes, EtOAc, DCM, MeOH), but often requires different polarity ratios.
Amino-Functionalized Silica Weak anion exchange and normal phase. The surface is basic, preventing interaction with the analyte's amine group.[10][11]Highly basic aminonitriles that show strong tailing even on TEA-treated silica.[7][11]Normal phase solvents (Hexanes, EtOAc, etc.). No basic additive is required.[10]
Reversed-Phase (C18) Silica Hydrophobicity. Nonpolar compounds are retained more strongly.[8][9]Aminonitriles with sufficient hydrophobicity. Good for removing polar impurities.Water/Acetonitrile or Water/Methanol, often with a modifier like formic acid (0.1%) or TFA (0.1%) to improve peak shape.
Diagram: Purification Strategy Decision Workflow

This workflow guides the selection of an appropriate purification technique based on the compound's initial behavior.

G Aminonitrile Purification Strategy Start Crude Aminonitrile TLC_Test Run TLC on Silica (Hex/EtOAc) Start->TLC_Test TLC_Result Good spot shape? TLC_Test->TLC_Result Silica_Col Standard Silica Gel Chromatography TLC_Result->Silica_Col Yes Add_Base Add 1% TEA to eluent and re-run TLC TLC_Result->Add_Base No (Tailing) Base_TLC_Result Improved spot shape? Add_Base->Base_TLC_Result Modified_Silica_Col Silica Gel Column with TEA in eluent Base_TLC_Result->Modified_Silica_Col Yes Alt_Stationary Consider Alternative Stationary Phase Base_TLC_Result->Alt_Stationary No Alumina Neutral Alumina Alt_Stationary->Alumina Amino_Silica Amino-Silica Alt_Stationary->Amino_Silica C18 Reversed-Phase (C18) Alt_Stationary->C18

Caption: Decision tree for selecting a purification method.

Section 3: Safety and Handling

FAQ 5: What are the primary safety concerns when working with aminonitriles?

A: Aminonitriles must be handled with extreme caution due to their potential to release hydrogen cyanide (HCN), a highly toxic gas.[12][13] This can occur via the retro-Strecker reaction, especially upon exposure to acids or heat. Additionally, the compounds themselves can be toxic and are readily absorbed through the skin.[13][14][15]

Mandatory Safety Protocol:

  • Ventilation: ALWAYS handle aminonitriles and cyanide reagents in a certified chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice) at all times.[12]

  • Waste Disposal: All waste containing cyanide or aminonitriles must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

  • Emergency Preparedness: Ensure you know the location of safety showers, eyewash stations, and your lab's emergency procedures for cyanide exposure. A cyanide antidote kit should be available in facilities where cyanides are used frequently.

References

  • Wikipedia. (2023). Strecker amino acid synthesis.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • NPTEL Archive. (n.d.). 4.3.1.4 The Strecker Synthesis.
  • Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification?. r/chemistry.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
  • ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • National Institutes of Health. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • National Institutes of Health. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • ResearchGate. (2025, November 22). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • ACS Publications. (2023, March 28). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters.
  • National Institutes of Health. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction.
  • YouTube. (2025, March 13). What Can I Use Instead of Silica Gel?. Chemistry For Everyone.
  • Reddit. (2024, September 2). Silica Gel Alternatives?. r/3Dprinting.
  • YouTube. (2016, June 9). Strecker Synthesis of Alpha Amino Acids.
  • ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.
  • SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?.
  • YouTube. (2025, January 27). How Does Silica Gel Chromatography Work?. Chemistry For Everyone.
  • Google Patents. (n.d.). US4551526A - Synthesis of alpha-aminonitriles.
  • W.R. Grace. (2024, June 18). 5 Things to Consider When Selecting a Chromatography Silica.

Sources

Technical Support Center: Purification of 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Aminopropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for increasing the purity of this important synthetic intermediate. Drawing upon established chemical principles and field-proven techniques, this document will explain the causality behind experimental choices to ensure you can achieve the desired purity for your critical applications.

Section 1: Initial Purity Assessment & Common Impurities

A successful purification strategy begins with understanding the problem. The nature and quantity of impurities will dictate the most effective purification method.

FAQ: My synthesized this compound has a low purity. What are the likely contaminants?

The most common route to this compound is the Strecker synthesis, which provides a predictable profile of potential impurities.[1][2] Understanding this pathway is key to diagnosing your purity issues.

  • Unreacted Starting Materials: Residual acetaldehyde, ammonia, or cyanide sources that were not fully consumed in the reaction.

  • Key Intermediates: The reaction proceeds through an aminol and then an imine before the final nitrile is formed. Incomplete reaction can leave these intermediates in your crude product. A significant intermediate is the corresponding cyanohydrin (2-hydroxypropanenitrile), formed if cyanide reacts with acetaldehyde before ammonia.[1]

  • Byproducts of Side Reactions: Self-condensation of acetaldehyde or polymerization of intermediates can occur, leading to higher molecular weight impurities.

  • Residual Solvents: Solvents used during the reaction workup and extraction (e.g., diethyl ether, ethyl acetate, dichloromethane) are common culprits.[3]

  • Water: As the hydrochloride salt is hygroscopic, incomplete drying or exposure to the atmosphere can introduce water, which can affect purity calculations and stability.[1][4]

FAQ: How can I perform a quick preliminary assessment of my sample's purity?

Before committing to a large-scale purification, a few simple tests can provide valuable insight:

  • Melting Point Analysis: This is a foundational technique. Pure this compound has a relatively sharp melting point (literature values are around 140-145 °C).[5] A broad melting range or a value significantly lower than the literature suggests the presence of impurities.

  • Visual Inspection: The pure compound should be a white to off-white crystalline solid.[5] Significant color (e.g., yellow or brown) indicates the presence of impurities, often polymeric byproducts.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A quick ¹H NMR spectrum is the most informative preliminary test. It can provide a clear picture of the main product and reveal the presence of organic impurities and residual solvents, often allowing for a rough quantification.

Section 2: The Primary Purification Method: Recrystallization

For crystalline solids like this compound, recrystallization is the most powerful and commonly used purification technique. The principle is based on the differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures.[6]

Troubleshooting Guide: How do I choose the right solvent system for recrystallization?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[7] The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).

Solvent Screening Protocol:

  • Place ~20 mg of your crude material into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, methanol, acetonitrile) dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility. The target solvent should fully dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will be one that yields a high quantity of crystalline precipitate upon cooling.

Commonly successful solvents for aminonitrile salts include short-chain alcohols (like isopropanol or ethanol) or a mixed solvent system, such as ethanol/diethyl ether.

Experimental Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot recrystallization solvent required to fully dissolve the solid at the boiling point. Adding solvent in small portions is key to ensuring the solution is saturated.[6]

  • Hot Filtration (Optional but Recommended): If insoluble impurities (dust, inorganic salts) or colored impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper. If the solution is colored, you may add a small amount of activated charcoal to the hot solution and swirl for a few minutes before the hot filtration to remove colored impurities.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Rushing this step by placing the hot flask directly into an ice bath can cause the compound to "crash out," trapping impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum. A vacuum oven set to a moderate temperature (e.g., 40-50 °C) can be used to expedite the removal of residual solvent.

Experimental Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties. It employs a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which the compound is insoluble.[8][9] A common pair is ethanol (solvent) and diethyl ether (anti-solvent).

  • Dissolution: Dissolve the crude material in the minimum amount of the hot primary solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., diethyl ether) dropwise with constant swirling until the solution just begins to turn cloudy (this is the point of saturation).[8]

  • Clarification: Add one or two drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above.

Visualization: General Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying Crude Crude Sample Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Gravity Filtration (Removes Insoluble Impurities) Dissolve->HotFilt Cool Slow Cooling to Room Temp HotFilt->Cool Ice Cool in Ice Bath Cool->Ice VacFilt Vacuum Filtration Ice->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for purification by recrystallization.

Data Presentation: Troubleshooting Common Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used, creating an unsaturated solution.Boil off some of the solvent to concentrate the solution and try cooling again. If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[6]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Impurities are inhibiting crystallization.Lower the temperature at which the compound is dissolved. Add slightly more solvent. Try a different solvent system with a lower boiling point.
Very low recovery of purified product. Too much solvent was used, and a significant amount of product remains in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with solvent that was not cold enough.Re-concentrate the mother liquor to recover a second crop of crystals (which may be less pure). Ensure the filtration apparatus is pre-heated. Always use ice-cold solvent for washing the final crystals.
Product purity does not improve. The cooling process was too rapid, trapping impurities. The chosen solvent is not effective at discriminating between the product and a key impurity.Ensure the solution cools slowly and undisturbed to room temperature before moving to an ice bath. Re-evaluate the solvent choice by performing a more thorough screening.

Section 3: Purity Verification & Analysis

After purification, you must verify the purity using robust analytical methods.

FAQ: Which analytical technique is best for confirming the purity of my final product?

A combination of methods provides the most confidence, but ¹H NMR is arguably the single most valuable tool.

  • ¹H NMR Spectroscopy: Provides structural confirmation and detects proton-containing impurities. Integration of signals can be used to quantify the purity against a known internal standard.[10]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by area percentage and detecting non-protonated or minor impurities that may be hidden in an NMR spectrum. A reverse-phase C18 column is a good starting point.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Not suitable for the direct analysis of the hydrochloride salt. It requires conversion to the free base and subsequent derivatization to increase volatility.[1][13][14] This is more complex and typically used for specific impurity profiling rather than routine purity checks.

Protocol: Sample Preparation for ¹H NMR Analysis
  • Accurately weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterium oxide (D₂O) is often a good choice due to the salt's solubility in water.[10]

  • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • The sample is now ready for analysis.

Data Interpretation: Expected ¹H NMR Signals

The protonated amine group in the hydrochloride salt will influence the chemical shifts of nearby protons.[10] The following are predicted values in D₂O.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Methyl group)~1.6Doublet3H
-CH- (Methine proton)~4.4Quartet1H
-NH₃⁺ (Amine protons)Variable, may exchange with D₂OBroad Singlet3H

Note: The -NH₃⁺ peak may be broad or not visible if D₂O is used as the solvent due to proton-deuterium exchange.

Section 4: Safety, Handling, & Storage

Proper handling and storage are critical for personal safety and for maintaining the long-term purity of your compound.

FAQ: What are the critical safety precautions?
  • Toxicity: Aminonitriles are classified as toxic if swallowed, inhaled, or in contact with skin.[15]

  • Handling: Always handle this compound in a certified chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves.[15][17]

  • Cyanide Hazard: Be aware that acidification of any residual cyanide from the synthesis will produce highly toxic hydrogen cyanide (HCN) gas. All aqueous waste from the synthesis should be treated with bleach (sodium hypochlorite) at a basic pH to quench residual cyanide before disposal.[18]

FAQ: How should I properly store the purified product?
  • Hygroscopicity: The compound is hygroscopic and can absorb atmospheric moisture.[4]

  • Storage Conditions: Store the purified, dry solid in a tightly sealed container. For long-term storage, using a desiccator or storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and maintain purity.[5][17] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[5]

References

  • SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Murray, P. R. D., Whitehead, R. C., Le Strat, F., & Conway, S. J. (n.d.). Supporting Information for manuscript.
  • Van der Eycken, J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1193–1203.
  • University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures.
  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide.
  • Massachusetts Institute of Technology. (n.d.). 7.6. Two-Solvent Recrystallization Guide.
  • ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.
  • National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure.
  • LabSolutions. (n.d.). 2-Aminopropanenitrile, HCl.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
  • Rutledge, J. C., & Rudy, J. (1987). HPLC qualitative amino acid analysis in the clinical laboratories. American Journal of Clinical Pathology, 87(5), 614–618.
  • National Institutes of Health. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS.

Sources

Technical Support Center: Proactive Management of Exothermic Aminonitrile Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions involving aminonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for safely handling these potentially hazardous yet vital chemical transformations. As a Senior Application Scientist, my goal is to blend established safety principles with field-proven insights to empower you to conduct your research with confidence and control.

The synthesis of aminonitriles, often via methods like the Strecker reaction, is inherently exothermic.[1] The formation of the α-aminonitrile intermediate from an aldehyde or ketone, an amine, and a cyanide source releases a significant amount of heat.[2] Failure to adequately control this exotherm can lead to a dangerous cascade of events, including thermal runaway, rapid pressure buildup, and the release of highly toxic hydrogen cyanide gas. This guide provides a structured approach to understanding, predicting, and managing these thermal hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of exothermicity in aminonitrile synthesis?

The primary exothermic event in common aminonitrile syntheses, such as the Strecker reaction, is the nucleophilic addition of the cyanide ion to the iminium ion intermediate.[2] This carbon-carbon bond-forming step is thermodynamically favorable and releases significant energy.[3] The initial condensation of the aldehyde/ketone with the amine to form the imine is also a factor to consider in the overall heat flow of the process.[2]

Q2: What is a "thermal runaway" and why is it a critical concern with aminonitrile reactions?

A thermal runaway is a situation where the heat generated by an exothermic reaction exceeds the rate of heat removal from the reactor.[4] This leads to an increase in the reaction temperature, which in turn accelerates the reaction rate, causing even more heat to be generated. This positive feedback loop can lead to a rapid and uncontrolled increase in temperature and pressure, potentially resulting in reactor failure, explosion, and the release of toxic materials.[5] Given the use of toxic cyanides in many aminonitrile syntheses, a runaway reaction poses a severe health and safety risk.[6]

Q3: At what stage of the process should I be most vigilant about temperature control?

The most critical phase for temperature control is during the addition of the cyanide source to the reaction mixture containing the aldehyde/ketone and amine.[6] This is when the main exothermic event occurs. Continuous and vigilant monitoring of the internal reaction temperature is paramount during this step.

Q4: Can I predict the potential temperature increase for my specific reaction?

Yes, through a technique called reaction calorimetry . This experimental method measures the heat flow of a chemical reaction, providing crucial data such as the heat of reaction (ΔH), heat generation rate, and the adiabatic temperature rise (ΔT_ad). The adiabatic temperature rise is the theoretical maximum temperature increase if all cooling systems were to fail.[7] This data is essential for a thorough risk assessment before scaling up a reaction.[4][8]

Troubleshooting Guide: Managing Exothermic Events

This guide addresses specific issues that may arise during your experiment. Prompt and correct action is crucial for maintaining control.

Symptom Potential Causes Immediate Corrective Actions
Rapid, unexpected temperature rise (>5°C above setpoint) 1. Cyanide solution addition rate is too high.2. Cooling system is inefficient or has failed.3. Inadequate stirring causing localized heating ("hot spots").1. Immediately stop the addition of the cyanide solution. [6]2. Enhance cooling: Lower the cooling bath temperature or add more coolant (e.g., dry ice).[6]3. Ensure the stirrer is functioning correctly and increase the stirring speed if safe to do so.[6]4. If the temperature continues to rise, prepare to execute an emergency quench (see Protocol 2).
Reaction temperature does not decrease after cyanide addition is complete 1. Accumulation of unreacted starting materials due to initial temperature being too low.2. The reaction has a longer thermal induction period than anticipated.1. Continue to monitor the temperature closely with robust cooling in place.2. Do not attempt to warm the reaction to accelerate completion.3. If the temperature begins to rise uncontrollably, treat it as a runaway and prepare for an emergency quench.
Formation of dark, tarry byproducts 1. Poor temperature control leading to localized overheating.2. Instability of the aminonitrile product at elevated temperatures.1. Improve cooling efficiency and stirring.2. Re-evaluate the reaction temperature setpoint; a lower temperature may be required.3. Consider isolating the aminonitrile as a more stable salt.
Gas evolution from the reaction mixture 1. Decomposition of reactants or products due to excessive temperature.2. In acidic conditions, potential for hydrogen cyanide (HCN) gas evolution.1. Ensure the reaction is conducted in a well-ventilated fume hood. 2. If temperature is elevated, immediately implement cooling measures.3. Maintain a basic pH (typically >10) to prevent HCN liberation.[9]

Experimental Protocols

Protocol 1: Foundational Principles for Exotherm Management

This protocol outlines the essential setup and procedural considerations for any exothermic aminonitrile synthesis.

Objective: To establish a baseline of safe operating procedures to mitigate the risks of thermal runaway.

Methodology:

  • Pre-Reaction Hazard Assessment:

    • Consult Safety Data Sheets (SDS) for all reagents.

    • Perform a literature search for known thermal hazards associated with the specific aminonitrile synthesis.

    • If scaling up or working with a novel system, a reaction calorimetry study is strongly recommended to quantify the exotherm.[7]

  • Equipment Setup:

    • Use a reaction vessel with a surface area-to-volume ratio that allows for efficient heat transfer. Jacketed reactors are preferred for larger scales.[5]

    • Employ a robust overhead stirrer to ensure efficient mixing and prevent the formation of hot spots.[7]

    • Utilize a cooling bath with a temperature significantly lower than the desired reaction temperature (e.g., dry ice/acetone or an external circulator). The cooling system must have sufficient capacity to handle the total heat evolution of the reaction.[4]

    • Place a calibrated temperature probe directly in the reaction mixture to monitor the internal temperature in real-time.

  • Controlled Reagent Addition:

    • The cyanide source should be added slowly and controllably, using a syringe pump or a dropping funnel.[10]

    • The addition rate should be managed to maintain the internal reaction temperature within a narrow, pre-defined range (e.g., ± 2°C).

    • Never add the entire volume of the cyanide source at once.[10]

  • Continuous Monitoring:

    • Continuously monitor the internal reaction temperature throughout the addition of the cyanide source and for a significant period afterward.[10]

    • Have a secondary cooling bath and a quench solution readily accessible throughout the experiment.

Protocol 2: Emergency Quenching Procedure for a Runaway Strecker Reaction

Objective: To safely and rapidly terminate an uncontrolled exothermic reaction involving cyanide.

CAUTION: This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. The entire procedure must be conducted in a certified chemical fume hood.

Materials:

  • A large volume of cold, non-reactive solvent (e.g., isopropanol or cold water, depending on compatibility with the reaction mixture).

  • A separate, large vessel to act as a quench pot, placed in a secondary container.

Methodology:

  • Cease Reagent Addition: Immediately stop the addition of any reagents.

  • Maximize Cooling: Apply maximum cooling to the reactor.

  • Prepare for Quench: If the temperature continues to rise uncontrollably, carefully but quickly transfer the reacting mixture into the quench pot containing the cold solvent. The large volume of cold solvent will dilute the reactants and absorb the heat, effectively stopping the reaction.

  • Cyanide Neutralization (Post-Quench): Once the reaction is thermally controlled, the cyanide in the quenched mixture must be neutralized.

    • Ensure the solution is basic (pH > 10) by adding aqueous sodium hydroxide if necessary.

    • Slowly add an oxidizing agent like hydrogen peroxide or a freshly prepared 10% bleach solution to the stirred mixture.[9][11] This will oxidize the cyanide to the much less toxic cyanate. .

    • Monitor for any gas evolution or temperature increase during the neutralization process.

    • Allow the mixture to stir for several hours to ensure complete destruction of the cyanide before disposal according to institutional guidelines.[11]

Visualizing Safety Workflows

Decision Tree for Managing Temperature Deviations

This diagram outlines the critical decision-making process when a temperature excursion is observed during an exothermic aminonitrile synthesis.

G start Temperature Rise > 5°C Above Setpoint stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Lower Bath Temp, Add Coolant) stop_addition->enhance_cooling check_stirring Check Stirring (Increase Speed if Safe) stop_addition->check_stirring monitor_temp Monitor Temperature enhance_cooling->monitor_temp check_stirring->monitor_temp temp_stabilized Temperature Stabilized monitor_temp->temp_stabilized Yes temp_rising Temperature Continues to Rise monitor_temp->temp_rising No emergency_quench Execute Emergency Quench Protocol temp_rising->emergency_quench

Caption: Workflow for responding to a thermal excursion.

Relationship Between Key Safety Parameters

This diagram illustrates the interconnectedness of critical parameters in preventing and managing exothermic events.

G cluster_0 Preventative Measures cluster_1 Reactive Measures Reaction Calorimetry Reaction Calorimetry Controlled Addition Rate Controlled Addition Rate Reaction Calorimetry->Controlled Addition Rate Efficient Cooling Efficient Cooling Reaction Calorimetry->Efficient Cooling Thermal Runaway Thermal Runaway Controlled Addition Rate->Thermal Runaway Prevents Efficient Cooling->Thermal Runaway Prevents Vigorous Stirring Vigorous Stirring Vigorous Stirring->Thermal Runaway Prevents Emergency Quench Emergency Quench Emergency Cooling Emergency Cooling Thermal Runaway->Emergency Quench Requires Thermal Runaway->Emergency Cooling Requires

Sources

Technical Support Center: Catalyst Deactivation in Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in aminonitrile synthesis. This guide is designed to provide field-proven insights and actionable troubleshooting protocols for one of the most persistent challenges in catalysis: deactivation. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind catalyst failure, empowering you to diagnose issues, recover activity, and design more robust synthetic routes.

Section 1: First Response Guide - Is My Catalyst Deactivated?

This section addresses the initial questions and observations that arise when an experiment does not proceed as expected.

Q1: My reaction has stalled or is showing significantly lower yield than usual. What are the immediate signs of catalyst deactivation?

A1: When troubleshooting a problematic reaction, it's crucial to first recognize the symptoms of catalyst deactivation. These signs can range from subtle to severe.[1] Key indicators include:

  • Decreased Reaction Rate: The time required to reach a specific conversion point increases dramatically compared to previous successful runs.

  • Lower Product Yield: The final isolated yield of your target aminonitrile is substantially lower than expected.

  • Inconsistent Results: Repetitive experiments, even under what appear to be identical conditions, yield highly variable results.

  • Changes in Selectivity: You observe an increase in the formation of byproducts. In nitrile hydrogenations, for example, this could manifest as an increase in secondary or tertiary amines instead of the desired primary amine.[2][3]

  • Visual Changes (Heterogeneous Catalysts): The physical appearance of the catalyst may change. This can include a change in color (e.g., due to coking) or texture (e.g., aggregation of particles).[1]

Table 1: Symptoms and Potential Primary Causes of Catalyst Deactivation
Observable SymptomPotential Primary Cause(s)Initial Action
Gradual decline in rate/yield over multiple cycles Poisoning, Fouling/CokingReview purity of starting materials and solvents.
Sudden and complete loss of activity Strong catalyst poison introduced, severe temperature excursionVerify reactant sources and check equipment temperature logs.
Increased formation of byproducts Change in active site structure (Sintering), partial site blockage (Poisoning)Lower reaction temperature, analyze for poisons.
Catalyst changes color (e.g., darkens) Fouling/CokingPerform catalyst recovery and consider regeneration via calcination.
Difficulty separating the catalyst post-reaction Change in particle size (Sintering), support degradationAnalyze recovered catalyst with TEM or particle size analysis.

Q2: Before I assume the catalyst is deactivated, what other experimental parameters should I verify?

A2: It is critical to perform a systematic check of your experimental setup to rule out other common issues before focusing solely on the catalyst. A disciplined approach saves time and resources.

G Start Poor Reaction Performance (Low Yield / Slow Rate) Check_Purity Verify Purity of: - Starting Materials - Solvents - Gases (e.g., H2) Start->Check_Purity Check_Conditions Confirm Reaction Conditions: - Temperature - Pressure - Stirring Rate Start->Check_Conditions Check_Setup Inspect Physical Setup: - Leaks - Proper reagent addition - Thermocouple placement Start->Check_Setup Purity_OK Parameters Correct? Check_Purity->Purity_OK Check_Conditions->Purity_OK Check_Setup->Purity_OK Troubleshoot_Setup Rectify Setup/Condition Errors Purity_OK->Troubleshoot_Setup No Catalyst_Issue Suspect Catalyst Deactivation Purity_OK->Catalyst_Issue Yes Troubleshoot_Setup->Start Re-run Experiment

Caption: Initial troubleshooting workflow for poor reaction performance.

Section 2: In-Depth Troubleshooting by Deactivation Mechanism

Once external factors are ruled out, the investigation must turn to the catalyst itself. Deactivation is broadly classified into four main mechanisms: poisoning, fouling (coking), thermal degradation (sintering), and leaching.[4]

DeactivationMechanisms cluster_catalyst Catalyst Particle Catalyst Active Sites on Support Poison Poison (e.g., Sulfur) Poison->Catalyst Poisoning (Site Blocking) Coke Coke/ Polymer Coke->Catalyst Fouling (Physical Blockage) Heat High Temp. Heat->Catalyst Sintering (Surface Area Loss) Solvent Solvent Solvent->Catalyst Leaching (Metal Dissolution)

Caption: The four primary mechanisms of catalyst deactivation.

2.1 Problem: Catalyst Poisoning

What It Is: Poisoning is the strong chemisorption of substances onto the catalyst's active sites, rendering them inactive.[4] In aminonitrile synthesis, common poisons include sulfur compounds from starting materials, or even the reactants and products themselves, such as the formation of oligomeric secondary amines on Raney Ni surfaces during nitrile hydrogenation.[4][5]

Diagnostic & Solution Protocol:

  • Identify the Poison Source:

    • Action: Analyze all reactants, solvents, and gas streams for common poisons (e.g., sulfur, phosphorus, heavy metals) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma (ICP) analysis.

    • Causality: Poisons often have a stronger affinity for the catalyst surface than the reactants.[6] Identifying and eliminating them at the source is the most effective prevention strategy.

  • Implement Feed Purification:

    • Action: Pass liquid reactants through a guard bed (e.g., activated carbon, ZnO for sulfur removal) before they enter the reactor.[4][7]

    • Causality: Guard beds act as sacrificial traps, adsorbing poisons before they can reach the primary catalyst bed, thereby extending its life.[7]

  • Catalyst Regeneration (If Applicable):

    • Action: For some poisons, a specific chemical treatment can be effective. For example, a deactivated catalyst might be washed with a specific solvent or treated with a reactive gas to displace the poison.[7]

    • Causality: This process aims to reverse the chemisorption of the poison. However, success is highly dependent on the poison-catalyst bond strength and is not always possible without damaging the catalyst.

2.2 Problem: Fouling / Coking

What It Is: Fouling is the physical deposition of substances, such as carbonaceous material (coke) or heavy byproducts, onto the catalyst surface and within its pores.[1][4] This physically blocks reactants from accessing the active sites.

Diagnostic & Solution Protocol:

  • Confirm Fouling:

    • Action: Analyze the spent catalyst using Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO). A significant weight loss upon heating in an oxidizing atmosphere indicates the presence of carbonaceous deposits. Visual inspection may also reveal a darkened or black catalyst.

    • Causality: These techniques quantify the amount of deposited material by measuring the weight change as it is burned off.

  • Optimize Reaction Conditions:

    • Action: Lower the reaction temperature or pressure. Adjust reactant concentrations to disfavor polymerization or decomposition pathways.

    • Causality: High temperatures and pressures can accelerate side reactions that lead to the formation of heavy, non-volatile byproducts that deposit on the catalyst.

  • Regeneration via Calcination:

    • Action: Perform a controlled burnout of the coke deposits by heating the catalyst in a dilute stream of air or oxygen. (See Section 5 for a detailed protocol).

    • Causality: The high temperature and oxidizing atmosphere convert the carbon deposits into CO2 and H2O, which then desorb from the surface, clearing the pores and re-exposing the active sites. Extreme care must be taken to avoid excessive temperatures that could cause sintering.[8]

2.3 Problem: Thermal Degradation (Sintering)

What It Is: Sintering is the agglomeration of small catalyst metal particles into larger ones at elevated temperatures.[1][4] This leads to an irreversible loss of active surface area, which is directly proportional to catalytic activity.

Diagnostic & Solution Protocol:

  • Characterize Particle Size:

    • Action: Analyze the fresh and spent catalyst using Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) line broadening analysis.

    • Causality: TEM provides direct visual evidence of particle agglomeration. XRD can be used to calculate the average crystallite size; an increase in size for the spent catalyst is a clear indicator of sintering.

  • Reduce Thermal Stress:

    • Action: Operate the reaction at the lowest possible temperature that still provides an acceptable reaction rate. Ensure accurate temperature monitoring and control to avoid "hot spots" in the reactor.

    • Causality: Sintering is a kinetically driven process. Reducing the thermal energy of the system decreases the mobility of the metal nanoparticles on the support, reducing their tendency to merge.

  • Select a More Stable Catalyst System:

    • Action: Consider a catalyst with a different support material that has stronger metal-support interactions. For example, supports like boron nitride (BN) can offer high thermal and chemical stability, mitigating nanoparticle agglomeration.[9]

    • Causality: Strong interactions between the metal nanoparticles and the support can "anchor" the particles, preventing their migration and subsequent sintering.

Table 2: Diagnostic Techniques for Deactivated Catalysts
TechniqueInformation ProvidedDeactivation Mechanism Indicated
TEM (Transmission Electron Microscopy)Particle size, morphology, and dispersionSintering (particle growth)
XPS (X-ray Photoelectron Spectroscopy)Surface elemental composition and chemical statesPoisoning (presence of foreign elements), Fouling (high C/O ratio)
TGA (Thermogravimetric Analysis)Quantity of deposited volatile materialsFouling/Coking (weight loss on heating)
ICP-AES/MS (Inductively Coupled Plasma)Bulk elemental composition of catalyst and reaction filtrateLeaching (metal content in filtrate), Poisoning (bulk poison content)
XRD (X-ray Diffraction)Crystalline structure and average crystallite sizeSintering (increase in crystallite size)
Section 3: Catalyst-Specific FAQs

Q3: I am using Raney Ni for a nitrile hydrogenation and see rapid deactivation. I am not adding any known poisons. What is happening?

A3: This is a classic issue with Raney Ni in nitrile hydrogenations. The deactivation is often caused by the reaction products themselves. The primary amine product can react with intermediate imines on the catalyst surface, forming oligomeric secondary amines.[1][5] These oligomers are strongly adsorbed and block the active nickel sites. Adding a base like sodium hydroxide (NaOH) can inhibit this side reaction, but it introduces significant challenges for waste handling.[1][5] Alternatively, using a large excess of hydrogen can help maintain catalyst productivity by favoring the complete hydrogenation of intermediates before they can oligomerize.[5]

Q4: My palladium on carbon (Pd/C) catalyst works well for the first run but loses significant activity upon recycling. Is this leaching?

A4: While leaching is a possibility, fouling is also a very common culprit with Pd/C. The porous carbon support can trap organic molecules from the reaction mixture. When you attempt to reuse the catalyst, these trapped species can block access to the palladium sites. Before assuming leaching, perform a thorough wash of the recovered catalyst with a suitable solvent (see Protocol 5.1).[1] If activity is not restored, analyze the reaction filtrate for palladium content via ICP-AES to confirm or rule out leaching.[1]

Q5: Are organocatalysts susceptible to deactivation in Strecker-type reactions?

A5: Yes, though the mechanisms can differ from metal-based catalysts. Organocatalysts can be deactivated by strong acids or bases that protonate or deprotonate the active site, altering its catalytic ability.[10] They can also be susceptible to degradation under harsh reaction conditions (e.g., high temperature or in the presence of strong oxidants).[11] Some organocatalysts can be recovered and reused multiple times without significant loss in efficiency, but their stability should always be evaluated for a specific reaction system.[10][12]

Section 4: Experimental Protocols
5.1 Protocol: Catalyst Recovery and Washing (for Heterogeneous Catalysts)
  • Objective: To recover the catalyst and remove physically adsorbed impurities.

  • Procedure:

    • Quench Reaction: Once the reaction is complete, cool the mixture to room temperature.

    • Separate Catalyst:

      • For magnetic catalysts (e.g., some Ni or Co catalysts), use a strong external magnet to hold the catalyst while decanting the supernatant liquid.

      • For non-magnetic catalysts, filter the reaction mixture through a pad of Celite or a suitable membrane filter.

    • Wash Catalyst: Transfer the recovered catalyst to a clean flask. Add a solvent that effectively dissolves the reactants and products but not the catalyst (e.g., ethanol, ethyl acetate).[1]

    • Agitate: Stir or sonicate the catalyst slurry for 15-20 minutes to ensure thorough washing.

    • Repeat: Separate the catalyst again and repeat the washing step 2-3 times with fresh solvent.

    • Dry: Dry the washed catalyst under vacuum at a mild temperature (e.g., 60-80 °C) until a constant weight is achieved. The catalyst is now ready for analysis or a reuse attempt.

5.2 Protocol: Catalyst Regeneration via High-Temperature Calcination
  • Objective: To remove coke and heavy organic foulants from a catalyst.

  • WARNING: This procedure involves high temperatures and requires proper equipment (tube furnace) and safety precautions. The temperature program is critical and must be optimized for your specific catalyst to avoid sintering.

  • Procedure:

    • Load Catalyst: Place the dried, deactivated catalyst in a quartz tube within a tube furnace.

    • Inert Purge: Purge the tube with an inert gas (e.g., Nitrogen, Argon) for 30 minutes at room temperature to remove residual air.

    • Ramp to Target Temperature: While maintaining the inert gas flow, slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature (typically 300-500 °C).

    • Introduce Oxidant: Once at the target temperature, switch the gas flow to a dilute stream of an oxidizing gas (e.g., 1-5% O2 in N2).

    • Hold: Maintain these conditions for 2-6 hours, allowing the carbonaceous deposits to oxidize and be carried away as CO2 and H2O.

    • Cool Down: Switch back to an inert gas flow and allow the furnace to cool naturally to room temperature.

    • Post-Treatment (If necessary): The regenerated catalyst may require a reduction step (e.g., with H2) before use to restore the active metal sites to their metallic state.

Section 5: References
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Amino-4-cyclopropylbenzonitrile.

  • Catalyst deactivation Common causes. AmmoniaKnowHow.

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate.

  • Organocatalytic synthesis of aminonitriles a review. Bohrium.

  • Special Issue on Catalyst Deactivation and Regeneration. MDPI.

  • How Can You Prevent Catalyst Poisoning?. YouTube.

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Matthey.

  • Method for reactivating a catalyst for cyclizing hydrolysis of an aminonitrile into a lactam and use of the regenerated catalyst for making lactams. Google Patents.

  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate.

  • Boron Nitride-Supported Metal Catalysts for the Synthesis and Decomposition of Ammonia and Formic Acid. MDPI.

  • What Methods Are Available to Reactivate Deactivated Catalysts?. Minstrong.

  • Process for regenerating a deactivated catalyst. Google Patents.

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC.

  • Nitrile Reduction. Wordpress.

Sources

Technical Support Center: Purification of Crude Alaninenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude alaninenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity alaninenitrile hydrochloride.

Introduction

Alaninenitrile hydrochloride is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is paramount to ensure the desired outcome of subsequent reactions and the final product's quality. The crude product, often obtained from Strecker synthesis or related methods, can be contaminated with a variety of impurities, including unreacted starting materials, by-products, and degradation products.[1][2] This guide will address common challenges encountered during the purification process and provide robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: The crude product is an oil or fails to crystallize.

Question: My crude alaninenitrile hydrochloride is an oily substance and will not crystallize, even after cooling. What is causing this, and how can I induce crystallization?

Answer:

The failure of crude alaninenitrile hydrochloride to crystallize is a common issue that can be attributed to several factors:

  • Presence of Impurities: Impurities can act as "crystallization inhibitors," disrupting the crystal lattice formation. Common culprits include unreacted starting materials (e.g., aldehydes, ammonia), by-products from side reactions, and residual solvents.[3]

  • Excess Solvent: Too much solvent will keep the product in solution, even at low temperatures.

  • Water Content: Alaninenitrile hydrochloride is hygroscopic, and the presence of excess water can prevent crystallization.

Troubleshooting and Protocol:

  • Solvent-Antisolvent Precipitation: This is often the most effective method to induce crystallization from an oil.[3]

    • Protocol:

      • Dissolve the oily crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, water).[3]

      • Slowly add a "poor" or "anti-solvent" in which the product is insoluble or sparingly soluble (e.g., diethyl ether, acetone) dropwise with vigorous stirring.[3][4]

      • Continue adding the anti-solvent until the solution becomes persistently cloudy.

      • Cool the mixture in an ice bath to maximize precipitation.

      • Collect the resulting solid by vacuum filtration.

  • Ensure Anhydrous Conditions: If water is suspected to be the issue, ensure all solvents are anhydrous and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.

Issue 2: The purified product is discolored (yellow or brown).

Question: After recrystallization, my alaninenitrile hydrochloride is still yellow or brown. How can I remove these colored impurities?

Answer:

Discoloration is typically due to the presence of colored organic impurities or degradation products formed during the synthesis, potentially due to excessive heat or prolonged exposure to acidic or basic conditions.[3]

Troubleshooting and Protocol:

  • Activated Carbon (Charcoal) Treatment: This is a standard and highly effective method for removing colored impurities.[3][4]

    • Protocol:

      • Dissolve the crude or discolored alaninenitrile hydrochloride in a minimal amount of a suitable hot solvent (e.g., methanol or water).[3][4]

      • Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution.[4]

      • Stir the mixture and gently heat for 10-15 minutes.[4]

      • Perform a hot filtration through a pre-heated funnel with filter paper to remove the activated carbon.[4]

      • Allow the clear filtrate to cool slowly to induce crystallization.[5]

  • Avoid Excessive Heat: During solvent removal or recrystallization, use a water bath and keep the temperature below 50-60°C to prevent thermal degradation.[4]

Issue 3: Low yield of the purified product.

Question: My purification protocol results in a very low yield of alaninenitrile hydrochloride. What are the potential causes, and how can I improve the recovery?

Answer:

Low yields can stem from several factors during the purification process:

  • Product Loss During Transfers: Multiple transfer steps can lead to significant mechanical losses of the solid product.[3]

  • Incomplete Precipitation: The choice of solvent and anti-solvent, as well as the final temperature, greatly influences the extent of precipitation.

  • Washing with an Inappropriate Solvent: Washing the filtered crystals with a solvent in which the product has some solubility will lead to product loss.

Troubleshooting and Protocol:

  • Optimize the Solvent System:

    • Perform small-scale trials with different solvent/anti-solvent combinations to identify the system that provides the best recovery.[3]

    • Ensure the minimum amount of the "good" solvent is used to dissolve the crude product.[5]

  • Minimize Transfer Steps: Plan your purification workflow to minimize the number of times the solid product is transferred between vessels.

  • Optimize Washing:

    • Wash the filtered crystals with a minimal amount of a cold anti-solvent in which the product is known to be poorly soluble.[4]

Issue 4: Identifying and Quantifying Impurities.

Question: How can I identify the impurities in my crude alaninenitrile hydrochloride and assess the purity of the final product?

Answer:

A combination of analytical techniques is essential for comprehensive impurity profiling and purity assessment.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile organic impurities.[1][] A validated RP-HPLC method is often used for purity evaluation.[7]

  • Gas Chromatography (GC): Useful for identifying and quantifying residual solvents.[1][2] Headspace GC is particularly suited for this purpose.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) is an excellent method for determining absolute purity without the need for a reference standard for every impurity.[9][10] It can also provide structural information about the impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC or GC (LC-MS, GC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation.[][8]

Data Presentation:

Analytical Technique Primary Use Information Obtained
HPLC Purity assessment and impurity profilingRetention times and peak areas of non-volatile impurities.[1][7]
GC Residual solvent analysisIdentification and quantification of volatile impurities.[1][2]
¹H NMR Structural elucidation and purity determinationChemical structure and absolute purity.[9][10]
LC-MS/GC-MS Impurity identificationMolecular weight and fragmentation patterns of impurities.[]

Experimental Workflows

Workflow 1: Recrystallization for General Purification

This workflow is suitable for crude alaninenitrile hydrochloride that is mostly solid but contains some impurities.

Recrystallization_Workflow A Crude Alaninenitrile HCl B Dissolve in minimal hot solvent (e.g., Methanol, Water) A->B C Add activated carbon (if colored) B->C Optional D Hot filtration C->D E Cool filtrate slowly D->E F Collect crystals by filtration E->F G Wash with cold anti-solvent (e.g., Diethyl Ether) F->G H Dry under vacuum G->H I Pure Alaninenitrile HCl H->I

Caption: General recrystallization workflow for alaninenitrile hydrochloride.

Workflow 2: Acid-Base Extraction for Removing Specific Impurities

This workflow is particularly useful for removing acidic or basic impurities.

Acid_Base_Extraction_Workflow A Crude Alaninenitrile HCl B Dissolve in water A->B C Basify to pH ~8-9 (e.g., NaHCO3) B->C D Extract with organic solvent (e.g., DCM, Ethyl Acetate) C->D E Dry organic extracts (e.g., Na2SO4) D->E F Add HCl in organic solvent E->F G Precipitate Alaninenitrile HCl F->G H Filter and dry G->H I Pure Alaninenitrile HCl H->I

Caption: Acid-base extraction workflow for purifying alaninenitrile hydrochloride.[3]

References

  • Technical Support Center: Purification of Crude β-Alanine Methyl Ester Hydrochloride - Benchchem. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4).
  • Common impurities in commercial L-alaninamide hydrochloride - Benchchem. (n.d.).
  • Technical Support Center: Purification of Crude L-alaninamide Hydrochloride - Benchchem. (n.d.).
  • Analytical Services for Purity Determination - BOC Sciences. (n.d.).
  • Alanine Impurities and Related Compound - Veeprho. (n.d.).
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12).
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (2014, June 20).
  • PURITY AND IMPURITY ANALYSIS - Agilent. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to α-Aminonitriles: A Comparative Analysis of 2-Aminopropanenitrile Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Aminonitriles in Modern Synthesis

In the landscape of organic chemistry and pharmaceutical development, α-aminonitriles stand out as exceptionally versatile synthetic intermediates.[1][2] These bifunctional molecules, characterized by an amino group and a nitrile group attached to the same carbon atom, are the cornerstone of the venerable Strecker synthesis, one of the most fundamental methods for preparing α-amino acids.[1][3][4][5] Their utility, however, extends far beyond this classic transformation. They are pivotal building blocks for a diverse array of nitrogen-containing heterocycles, dipeptides, and complex pharmaceutical agents, including potent enzyme inhibitors.[6][7][8][9]

Understanding the nuances that differentiate one aminonitrile from another—in terms of stability, reactivity, and applicability—is crucial for optimizing synthetic routes and accelerating drug discovery programs. This guide provides an in-depth comparison of 2-Aminopropanenitrile hydrochloride, the direct precursor to alanine, with other key aminonitriles, supported by comparative experimental data and validated protocols.

In Focus: this compound - The Alanine Precursor

2-Aminopropanenitrile, also known as alaninenitrile, is the archetypal product of the original Strecker reaction between acetaldehyde, ammonia, and hydrogen cyanide.[10] As a synthetic intermediate, its primary value lies in its efficient conversion to racemic alanine upon hydrolysis.

Chemical and Physical Properties:

  • Molecular Formula: C₃H₇ClN₂[11][12]

  • Molecular Weight: 106.55 g/mol [11][13]

  • CAS Number: 72187-91-8[11][13]

  • Appearance: White to light brown solid[14]

  • Melting Point: 144-146 °C[11]

The compound is almost exclusively supplied and handled as its hydrochloride salt. This is a critical consideration from a practical standpoint. The free base of many simple α-aminonitriles can be unstable due to the inherent incompatibility of a nucleophilic amine and an electrophilic nitrile on the same carbon, which can lead to oligomerization or decomposition.[15] The hydrochloride salt protonates the amino group, enhancing stability, improving shelf-life, and increasing solubility in polar solvents.

Comparative Analysis: Performance Against Key Aminonitriles

The choice of an aminonitrile is dictated by the target molecule. Here, we compare this compound to two other structurally and functionally significant aminonitriles to illustrate the impact of substitution on performance.

Aminoacetonitrile Hydrochloride: The Glycine Archetype

As the simplest α-aminonitrile, aminoacetonitrile is the direct precursor to glycine.[15] Its lack of a substituent on the α-carbon makes it highly reactive and sterically unhindered.

  • Advantages: Its small size and high reactivity make it an excellent starting point for syntheses where minimal steric bulk is desired. It serves as a fundamental building block for various heterocycles and is a useful synthetic intermediate for pharmaceuticals.[14][16]

  • Comparison to 2-Aminopropanenitrile HCl: While both are fundamental building blocks, the additional methyl group in 2-aminopropanenitrile introduces a degree of steric hindrance. This can slightly decrease the rate of subsequent reactions compared to aminoacetonitrile but also provides a chiral center, which is absent in the glycine precursor. The stability of the free base is a concern for both, making the hydrochloride salt the preferred form for handling and storage.[15]

2-Aminobutanenitrile: A Key Pharmaceutical Building Block

2-Aminobutanenitrile extends the alkyl chain with an ethyl group and is a crucial intermediate in the synthesis of widely used antiepileptic drugs like Levetiracetam and Brivaracetam.[17][18]

  • Advantages: This aminonitrile is a prime example of how slightly more complex starting materials are essential for building sophisticated pharmaceutical scaffolds.[17][19][20] Its synthesis via the Strecker reaction using propionaldehyde is well-established and efficient.[17]

  • Comparison to 2-Aminopropanenitrile HCl: The ethyl group of 2-aminobutanenitrile presents greater steric bulk than the methyl group of 2-aminopropanenitrile. This can influence the kinetics of both its formation in the Strecker reaction and its subsequent transformations. From a drug design perspective, this seemingly small modification from a methyl to an ethyl group can significantly alter the pharmacological profile of the final active pharmaceutical ingredient (API).

Influence of Aromatic Scaffolds on Reactivity

When the starting aldehyde is aromatic (e.g., benzaldehyde), the resulting α-aminonitrile's reactivity is governed by both steric and electronic effects.

  • Electronic Effects: Electron-donating groups (like -OCH₃) on the aromatic ring can stabilize the intermediate iminium ion, often leading to higher yields and faster reaction times in the Strecker synthesis. Conversely, strong electron-withdrawing groups (like -NO₂) destabilize the iminium ion, which can slow the reaction and reduce the overall yield.[21]

  • Steric Effects: Bulky substituents on the aldehyde or the amine component can sterically hinder the approach of the cyanide nucleophile, leading to lower yields and longer reaction times. This is a critical factor to consider when designing a synthetic route.[3]

Quantitative Performance Data

The following tables summarize the key physicochemical properties and comparative reactivity data, providing a clear basis for selecting the appropriate aminonitrile precursor for a given synthetic challenge.

Table 1: Physicochemical Properties of Key α-Aminonitrile Hydrochlorides

Property2-Aminopropanenitrile HClAminoacetonitrile HCl2-Aminobutanenitrile HCl
CAS Number 72187-91-8[11][13]6011-14-9[22]143-145 °C (for HCl salt)[18]
Molecular Formula C₃H₇ClN₂[12]C₂H₅ClN₂C₄H₉ClN₂
Molecular Weight 106.55 g/mol [11]92.53 g/mol 120.59 g/mol
Melting Point 144-146 °C[11]172-174 °C[22]143-145 °C[18]
Appearance White to light brown solid[14]White needle crystalsColorless to pale yellow liquid or solid (free base)[18][19]

Table 2: Influence of Aldehyde Substitution on α-Aminonitrile Synthesis Yield

This table, adapted from experimental data, demonstrates how electronic effects of substituents on an aromatic aldehyde influence the outcome of the Strecker reaction.[21]

Aldehyde Substituent (R¹)Substituent TypeAmineYield (%)Reaction Time (h)
4-OCH₃Electron-DonatingAniline955
HUnsubstitutedAniline926
4-ClElectron-WithdrawingAniline858
4-NO₂Electron-WithdrawingAniline7812

Field-Proven Experimental Methodologies

The following protocols are provided as robust, self-validating starting points for the synthesis and application of α-aminonitriles. The causality behind key steps is explained to ensure reproducibility and facilitate troubleshooting.

Protocol 1: General One-Pot Strecker Synthesis of α-Aminonitriles

This method describes a standard, reliable procedure for synthesizing α-aminonitriles from an aldehyde, an amine source, and a cyanide source.

Materials:

  • Aldehyde (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.1 eq)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.1 eq)

  • Methanol (or Ethanol)

  • Water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) and ammonium chloride (1.1 eq) in a mixture of methanol and water (e.g., 2:1 v/v). Cool the solution to 0 °C in an ice bath.

    • Rationale: Cooling the reaction mixture is crucial to control the exothermicity of the imine formation and the subsequent cyanide addition, minimizing side reactions. Ammonium chloride serves as a convenient, solid source of ammonia.

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aldehyde/ammonium chloride mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Rationale: Slow, controlled addition of the cyanide source is a critical safety measure and prevents localized heating. Using a cyanide salt is safer and more practical than handling gaseous hydrogen cyanide (HCN).[3]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy to drive the reaction to completion.

  • Workup and Extraction: Once the reaction is complete, add water to dissolve any remaining salts. Extract the aqueous mixture three times with an organic solvent like ethyl acetate.

    • Rationale: The aminonitrile product is typically more soluble in the organic phase, allowing for its separation from inorganic salts and polar starting materials.

  • Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude α-aminonitrile can be further purified by column chromatography or crystallization if necessary.

    • Rationale: The bicarbonate wash removes any residual acid, and the brine wash removes residual water. Drying agents ensure the complete removal of water before solvent evaporation.

Protocol 2: Acid Hydrolysis of α-Aminonitriles to α-Amino Acids

This protocol details the final conversion step, demonstrating the primary utility of α-aminonitriles as amino acid precursors.

Materials:

  • α-Aminonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (6M to 12M HCl)

  • Reflux condenser

Step-by-Step Procedure:

  • Hydrolysis Setup: Place the crude or purified α-aminonitrile (1.0 eq) in a round-bottom flask. Add an excess of concentrated hydrochloric acid (e.g., 10-20 volumes).

    • Rationale: A large excess of strong acid is required to drive the complete hydrolysis of the robust nitrile triple bond to a carboxylic acid and to protonate the amino group.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 100-110 °C) for 4-12 hours.

    • Rationale: Significant thermal energy is required to overcome the activation energy for nitrile hydrolysis. Refluxing prevents the loss of solvent and reagents.

  • Isolation: After cooling to room temperature, the resulting amino acid hydrochloride may precipitate. If not, concentrate the reaction mixture under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/ether, to yield the pure α-amino acid hydrochloride.

Visualizing the Chemistry: Mechanisms and Workflows

Visual diagrams are essential for conceptualizing the complex transformations involved in aminonitrile chemistry.

Strecker_Mechanism Strecker Reaction Mechanism Aldehyde R-CHO (Aldehyde) Hemiaminal R-CH(OH)NH₂ (Hemiaminal) Aldehyde->Hemiaminal + NH₃ Ammonia NH₃ (Ammonia) HCN HCN (Hydrogen Cyanide) Imine R-CH=NH (Imine) Hemiaminal->Imine - H₂O Aminonitrile R-CH(NH₂)CN (α-Aminonitrile) Imine->Aminonitrile + CN⁻

Caption: The core mechanism of the Strecker synthesis.

Experimental_Workflow Experimental Workflow: Synthesis to Amino Acid Start Aldehyde + NH₄Cl + NaCN in Solvent Reaction One-Pot Strecker Reaction (0°C to RT, 12-24h) Start->Reaction Workup Extraction with Organic Solvent Reaction->Workup PurifyAN Purification of α-Aminonitrile Workup->PurifyAN Hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) PurifyAN->Hydrolysis PurifyAA Recrystallization of α-Amino Acid HCl Hydrolysis->PurifyAA

Caption: A typical workflow from precursors to the final amino acid.

Conclusion: Selecting the Optimal Aminonitrile for Synthesis

The selection of an α-aminonitrile precursor is a strategic decision guided by the final synthetic target.

  • This compound remains the go-to intermediate for the synthesis of alanine and its derivatives. Its reactivity and handling characteristics as a stable salt make it a reliable and well-understood building block.

  • For the simplest constructs, aminoacetonitrile hydrochloride offers a sterically unhindered scaffold, ideal for producing glycine analogs or as a foundational piece in heterocyclic synthesis.

  • For more complex targets, particularly in pharmaceutical development, substituted aminonitriles like 2-aminobutanenitrile are indispensable. The choice of the initial aldehyde and amine directly dictates the structure of the final product, and understanding the electronic and steric influences on the Strecker reaction is paramount for achieving high yields and purity.[21]

Ultimately, a deep understanding of the comparative reactivity and physical properties of these foundational molecules empowers researchers to design more efficient, robust, and scalable synthetic routes, accelerating innovation in both academic and industrial settings.

References

  • BenchChem. (2025). Reactivity comparison of alpha-aminonitriles with different substitutions. BenchChem Technical Support.
  • Helmsman. (n.d.).
  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • ChemicalBook. (n.d.). Aminoacetonitrile hydrochloride | 6011-14-9. ChemicalBook.
  • BenchChem. (2025). In-Depth Technical Guide to 2-Aminobutanenitrile: Synthesis, Properties, and Pharmaceutical Relevance. BenchChem.
  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Aminobutanenitrile (CAS Number: 40651-89-6). BenchChem.
  • ResearchGate. (2025). The Chemistry of Deprotonated α-Aminonitriles.
  • Wikipedia. (n.d.). Aminoacetonitrile. Wikipedia.
  • CymitQuimica. (n.d.). Butanenitrile, 2-amino- | CAS 40651-89-6. CymitQuimica.
  • ResearchGate. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability.
  • Vasseur, Y., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • De Luca, L. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Echemi. (n.d.). This compound | 72187-91-8. Echemi.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Otto Chemie Pvt Ltd. (n.d.). Aminoacetonitrile hydrochloride, 98%+, CAS 6011-14-9. Otto Chemie Pvt Ltd.
  • PubChem. (n.d.). This compound.
  • LabSolutions. (n.d.). 2-Aminopropanenitrile, HCl. LabSolutions.
  • De Luca, L. (2021).
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal.
  • D'Hendecourt, L., et al. (2014). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics.
  • ChemicalBook. (n.d.). Aminoacetonitrile hydrochloride CAS#: 6011-14-9. ChemicalBook.
  • BenchChem. (n.d.). 2-Aminobutanenitrile | 40651-89-6. BenchChem.
  • LookChem. (n.d.). 2-aminobutanenitrile | CAS 40651-89-6. LookChem.

Sources

A Comparative Guide to the Synthesis of 2-Aminopropanenitrile Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminopropanenitrile Hydrochloride in Chemical Synthesis

2-Aminopropanenitrile, the nitrile of the amino acid alanine, and its hydrochloride salt are valuable building blocks in organic synthesis. Their bifunctional nature, possessing both a primary amine and a nitrile group, allows for a diverse range of chemical transformations. This makes this compound a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The hydrochloride salt offers improved stability and handling characteristics compared to the free base.

This guide provides an in-depth, objective comparison of the most common and notable synthetic routes to this compound. We will delve into the classical Strecker synthesis, a method originating from lactonitrile, and a route involving the dehydration of an amino acid amide. This comparison is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy based on factors such as yield, purity, safety, cost-effectiveness, and environmental impact.

Comparative Overview of Synthesis Routes

The selection of a synthetic pathway for this compound is a critical decision in any research or development project. The optimal choice depends on a variety of factors including the desired scale of production, purity requirements, available starting materials, and safety infrastructure. Below is a summary of the key performance indicators for the three primary synthetic routes discussed in this guide.

Synthesis RouteStarting MaterialsKey ReagentsTypical Yield (%)Product PurityKey AdvantagesKey Disadvantages
Strecker Synthesis Acetaldehyde, Ammonia, Cyanide SourceNH₃, NaCN/KCN, HCl65-85%Good to ExcellentReadily available and inexpensive starting materials, one-pot procedure.Use of highly toxic cyanide, formation of side products requiring careful purification.
From Lactonitrile LactonitrileAmmonia, Catalyst (optional), HCl70-90%Good to ExcellentAvoids direct handling of acetaldehyde, potentially higher yields.Lactonitrile is toxic and requires careful handling, may require pressure equipment.
Dehydration of Alanine Amide Alanine AmideDehydrating Agent (e.g., P₂O₅, POCl₃), HCl60-80%HighStarts from a readily available amino acid derivative, avoids highly toxic cyanide.Requires a pre-synthesized starting material, dehydrating agents can be harsh and generate significant waste.

Detailed Analysis of Synthesis Routes

Route 1: The Classical Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone of amino acid and aminonitrile synthesis.[1][2] It is a one-pot, three-component reaction involving an aldehyde (acetaldehyde), ammonia, and a cyanide source, followed by the formation of the hydrochloride salt.

Mechanism: The reaction proceeds through the initial formation of an imine from acetaldehyde and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms the α-aminonitrile.[3][4] The final step involves the treatment with hydrochloric acid to yield the stable hydrochloride salt.

Diagram of the Strecker Synthesis Pathway:

Strecker_Synthesis acetaldehyde Acetaldehyde imine Iminium Ion acetaldehyde->imine ammonia Ammonia ammonia->imine aminonitrile 2-Aminopropanenitrile imine->aminonitrile + CN⁻ cyanide Cyanide cyanide->aminonitrile product 2-Aminopropanenitrile Hydrochloride aminonitrile->product + HCl hcl HCl hcl->product

Caption: The Strecker synthesis of this compound.

Experimental Protocol: Strecker Synthesis

  • Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

  • Addition of Reactants: The vessel is cooled, and aqueous ammonia is added, followed by the slow, dropwise addition of acetaldehyde while maintaining a low temperature.

  • Cyanide Addition: A solution of sodium cyanide in water is then added slowly to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction: The mixture is stirred for several hours at room temperature to allow the reaction to go to completion.

  • Workup and Extraction: The reaction mixture is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The organic layers are combined and dried over an anhydrous drying agent (e.g., sodium sulfate).[5]

  • Hydrochloride Salt Formation: The dried organic solution is cooled, and hydrogen chloride gas is bubbled through it, or a solution of HCl in a suitable solvent is added, until the pH is acidic.[5]

  • Isolation: The precipitated this compound is collected by filtration, washed with a cold organic solvent, and dried under vacuum.

Performance and Considerations:

  • Yield and Purity: The Strecker synthesis can provide good yields, typically in the range of 65-85%, depending on the specific conditions and purification methods. The purity of the final product is generally good after recrystallization.

  • Safety and Environmental: The primary concern with the Strecker synthesis is the use of highly toxic cyanide salts or hydrogen cyanide.[6] Proper handling in a fume hood and appropriate quenching and disposal of cyanide-containing waste are critical.[7] The reaction also generates aqueous waste containing ammonium salts.

Route 2: Synthesis from Lactonitrile

An alternative and often higher-yielding approach involves the use of lactonitrile (acetaldehyde cyanohydrin) as a starting material. This method circumvents the direct use of acetaldehyde and can be more efficient.

Mechanism: This route involves the direct amination of lactonitrile with ammonia. The hydroxyl group of lactonitrile is displaced by an amino group. This reaction can be performed under pressure and may be catalyzed. The resulting 2-aminopropanenitrile is then converted to its hydrochloride salt.

Diagram of the Synthesis from Lactonitrile Pathway:

Lactonitrile_Synthesis lactonitrile Lactonitrile aminonitrile 2-Aminopropanenitrile lactonitrile->aminonitrile ammonia Ammonia ammonia->aminonitrile Amination product 2-Aminopropanenitrile Hydrochloride aminonitrile->product + HCl hcl HCl hcl->product

Caption: Synthesis of this compound from lactonitrile.

Experimental Protocol: Synthesis from Lactonitrile

  • Reaction Setup: Lactonitrile and a solution of ammonia in an appropriate solvent (e.g., methanol) are placed in a pressure-rated reactor.

  • Reaction: The reactor is sealed and heated to a specified temperature for several hours. The progress of the reaction can be monitored by techniques such as GC or TLC.

  • Workup: After cooling, the excess ammonia and solvent are removed under reduced pressure.

  • Purification: The crude 2-aminopropanenitrile can be purified by distillation under reduced pressure.

  • Hydrochloride Salt Formation: The purified aminonitrile is dissolved in a suitable organic solvent and treated with hydrochloric acid as described in the Strecker synthesis protocol to precipitate the hydrochloride salt.

  • Isolation: The product is collected by filtration, washed, and dried.

Performance and Considerations:

  • Yield and Purity: This method can offer higher yields compared to the classical Strecker synthesis, often in the range of 70-90%. The purity of the product is typically high after distillation of the free base and subsequent salt formation.

  • Safety and Environmental: While avoiding the direct handling of acetaldehyde, lactonitrile itself is a cyanohydrin and is toxic.[6] The reaction is often carried out under pressure, which requires appropriate safety equipment. The use of ammonia also necessitates good ventilation.

Route 3: Dehydration of Alanine Amide

This route offers a cyanide-free alternative for the synthesis of 2-aminopropanenitrile, starting from the readily available amino acid derivative, alanine amide.

Mechanism: The synthesis involves the dehydration of the primary amide group of alanine amide to a nitrile group. This transformation is typically achieved using a strong dehydrating agent. The resulting 2-aminopropanenitrile is then converted to its hydrochloride salt.

Diagram of the Dehydration of Alanine Amide Pathway:

Dehydration_Synthesis alanine_amide Alanine Amide aminonitrile 2-Aminopropanenitrile alanine_amide->aminonitrile dehydrating_agent Dehydrating Agent dehydrating_agent->aminonitrile Dehydration product 2-Aminopropanenitrile Hydrochloride aminonitrile->product + HCl hcl HCl hcl->product

Caption: Synthesis of this compound via dehydration of alanine amide.

Experimental Protocol: Dehydration of Alanine Amide

  • Reaction Setup: Alanine amide is suspended in an inert solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Dehydrating Agent: A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), is added portion-wise to the suspension with cooling.

  • Reaction: The reaction mixture is heated to reflux for several hours until the reaction is complete.

  • Workup: The reaction mixture is cooled and carefully quenched with water or a basic solution to neutralize the acidic byproducts.

  • Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed and dried. The crude 2-aminopropanenitrile is then purified by distillation.

  • Hydrochloride Salt Formation: The purified aminonitrile is converted to its hydrochloride salt as previously described.

  • Isolation: The final product is isolated by filtration, washed, and dried.

Performance and Considerations:

  • Yield and Purity: The yields for this method can be moderate to good, typically ranging from 60-80%. The purity of the final product is generally high after purification.

  • Safety and Environmental: This route avoids the use of highly toxic cyanides. However, the dehydrating agents used are corrosive and react violently with water, requiring careful handling. The reaction also generates a significant amount of waste from the quenched dehydrating agent, which requires proper disposal.[8]

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is a multi-faceted decision that requires careful consideration of various factors.

  • For large-scale, cost-effective production where the handling of cyanide is well-managed, the Strecker synthesis remains a viable and industrially relevant method due to the low cost of its starting materials.

  • The synthesis from lactonitrile offers a potentially higher-yielding alternative, especially if lactonitrile is readily available as a starting material. It is a strong candidate for processes where maximizing yield is a primary concern.

  • The dehydration of alanine amide provides a valuable cyanide-free option. This route is particularly attractive for laboratory-scale synthesis or in environments where the use of cyanide is restricted. The trade-off is the need for a pre-synthesized starting material and the handling of harsh dehydrating agents.

Ultimately, the best synthesis route will depend on the specific needs and constraints of the research or development project. It is recommended that a thorough risk assessment and cost analysis be performed before selecting a particular method.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Organic Syntheses, Coll. Vol. 3, p.84 (1955); Vol. 27, p.20 (1947).
  • Huber, W. F. The Amination of Aliphatic Halides with Ammonia. J. Am. Chem. Soc.1945, 67 (1), 131–132.
  • Groger, H. Catalytic Enantioselective Strecker Reactions. Chemical Reviews2003, 103 (8), 2795–2828.
  • Taillades, J.; Commeyras, A. L'amination des α-hydroxynitriles. I. Synthèse d'α-aminonitriles à partir de cyanohydrines et d'ammoniac. Tetrahedron1974, 30 (11), 1277-1283.
  • Dehydration of primary amides to nitriles. Organic Syntheses, Coll. Vol. 4, p.58 (1963); Vol. 32, p.13 (1952).
  • ACS Omega 2021, 6, 2, 1148–1158.
  • National Institutes of Health.

Sources

A Comparative Guide to α-Aminonitrile Synthesis: Evaluating Alternatives to the Classical Strecker Reagent System

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of α-aminonitriles represents a critical gateway to a vast array of valuable molecules, most notably α-amino acids and their derivatives. For decades, the one-pot Strecker synthesis has been a cornerstone methodology, traditionally employing a simple aldehyde or ketone, an ammonia source like ammonium chloride, and a cyanide salt, which together generate α-aminonitriles in situ. 2-Aminopropanenitrile hydrochloride, the derivative of alanine, exemplifies the products of this reaction.

However, the landscape of synthetic organic chemistry is in a constant state of evolution, driven by the pursuit of greater efficiency, enhanced safety, broader substrate scope, and stereochemical control. This guide provides an in-depth technical comparison of the classical Strecker approach with two powerful alternative multicomponent reactions: the Bucherer-Bergs reaction and the Ugi reaction. We will delve into the mechanistic underpinnings, comparative performance, and practical execution of these methodologies, offering field-proven insights to inform your synthetic strategy.

The Strecker Synthesis: A Timeless Workhorse and Its Modern Variations

First reported by Adolph Strecker in 1850, this three-component reaction combines an aldehyde or ketone, ammonia (or a primary/secondary amine), and a cyanide source to form an α-aminonitrile.[1][2][3] The subsequent hydrolysis of the nitrile furnishes the corresponding α-amino acid. The classical conditions often utilize ammonium chloride (NH₄Cl) and sodium or potassium cyanide (NaCN or KCN), which in solution provide the necessary ammonia and cyanide ions.[2][4]

The primary advantage of the Strecker synthesis lies in its operational simplicity and the use of readily available, inexpensive starting materials.[2] However, the classical protocol is not without its limitations, including the use of highly toxic cyanide sources and the production of racemic mixtures of α-amino acids, necessitating subsequent resolution for stereospecific applications.[3]

Modern iterations of the Strecker reaction have sought to address these drawbacks through the use of safer cyanide sources like trimethylsilyl cyanide (TMSCN) and the development of catalytic asymmetric variants employing chiral catalysts to induce enantioselectivity.[5] Organocatalysis, in particular, has emerged as a powerful tool for achieving high enantiomeric excesses in Strecker-type reactions.[5][6][7]

Mechanistic Pathway of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from the aldehyde/ketone and ammonia, which is then attacked by the cyanide ion to yield the α-aminonitrile.[3][8]

Strecker_Mechanism cluster_0 Imine Formation cluster_1 Cyanide Addition cluster_2 Hydrolysis Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH₃, - H₂O Ammonia NH₃ Imine_node R-CH=NH Water H₂O Cyanide CN⁻ Aminonitrile R-CH(NH₂)CN Aminonitrile_node R-CH(NH₂)CN Imine_node->Aminonitrile + CN⁻ Amino_acid R-CH(NH₂)COOH Aminonitrile_node->Amino_acid + H₃O⁺

Caption: General mechanism of the Strecker synthesis.

Alternative Multicomponent Reactions for α-Amino Acid Precursor Synthesis

While the Strecker reaction remains highly relevant, other multicomponent reactions offer distinct advantages and provide access to different classes of α-amino acid derivatives.

The Bucherer-Bergs Reaction: A Pathway to Hydantoins

The Bucherer-Bergs reaction is a four-component reaction between a carbonyl compound, a cyanide salt (like KCN), and ammonium carbonate to produce a hydantoin.[9][10][11] Hydantoins are five-membered heterocyclic compounds that can be readily hydrolyzed to yield α-amino acids. This reaction is particularly useful for the synthesis of α,α-disubstituted amino acids from ketones.[10]

A key difference from the Strecker synthesis is the incorporation of a carbonyl group from the ammonium carbonate (which decomposes to ammonia and carbon dioxide), leading directly to the cyclic hydantoin structure.[9][10]

Mechanistic Pathway of the Bucherer-Bergs Reaction

The mechanism is believed to involve the formation of an aminonitrile intermediate, similar to the Strecker reaction, which then reacts with carbon dioxide and cyclizes to form the hydantoin.[9][10]

Bucherer_Bergs_Mechanism cluster_0 Initial Condensation cluster_1 Cyclization Ketone R₂C=O Aminonitrile R₂C(NH₂)CN Ketone->Aminonitrile + KCN, (NH₄)₂CO₃ Ammonium_carbonate (NH₄)₂CO₃ Aminonitrile_node R₂C(NH₂)CN Hydantoin Hydantoin Aminonitrile_node->Hydantoin + CO₂

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

The Ugi Reaction: A Four-Component Route to α-Acylamino Amides

The Ugi reaction is a highly versatile four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[12][13][14] This one-pot synthesis produces an α-acylamino amide, which can be a valuable peptidomimetic or can be further elaborated to other amino acid derivatives.[13]

The Ugi reaction's main strength lies in its ability to rapidly generate molecular complexity from simple starting materials, creating two new bonds and a stereocenter in a single step.[14] The diversity of commercially available starting materials for each of the four components makes it an exceptionally powerful tool for combinatorial chemistry and drug discovery.[13]

Mechanistic Pathway of the Ugi Reaction

The Ugi reaction is initiated by the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, and the resulting nitrilium ion is trapped by the carboxylate. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product.[14]

Ugi_Mechanism cluster_0 Condensation and Addition cluster_1 Rearrangement Aldehyde R¹-CHO Intermediate [Intermediate] Aldehyde->Intermediate + R²-NH₂, R³-COOH, R⁴-NC Amine R²-NH₂ Carboxylic_Acid R³-COOH Isocyanide R⁴-NC Intermediate_node [Intermediate] Product α-Acylamino Amide Intermediate_node->Product Mumm Rearrangement

Caption: Conceptual overview of the Ugi four-component reaction.

Performance Comparison: Strecker vs. Bucherer-Bergs vs. Ugi

The choice of synthetic route depends heavily on the desired final product, available starting materials, and required scale. The following table provides a comparative overview of the three methodologies.

FeatureStrecker SynthesisBucherer-Bergs ReactionUgi Reaction
Product α-AminonitrileHydantoinα-Acylamino Amide
Key Reagents Aldehyde/Ketone, Amine/NH₃, CyanideAldehyde/Ketone, (NH₄)₂CO₃, CyanideAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide
Typical Yields Moderate to Excellent (65-99%)[5][15]Good to ExcellentGood to Excellent (often >70%)
Stereocontrol Racemic (classical); Asymmetric variants existRacemic; Stereospecificity can be substrate-dependent[16]Racemic (with achiral inputs); Diastereoselective with chiral components[17]
Substrate Scope Broad for aldehydes and some ketonesGood for both aldehydes and ketonesVery broad for all four components
Advantages Simple, inexpensive reagentsDirect synthesis of hydantoins, good for α,α-disubstituted amino acidsHigh molecular diversity, rapid complexity generation, atom economical
Disadvantages Use of toxic cyanide, often racemicProduces an intermediate requiring further hydrolysisRequires isocyanides (can be toxic/odorous)

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for each reaction are provided below. These are representative examples and may require optimization for specific substrates.

Protocol 1: Classical Strecker Synthesis of α-Aminophenylacetonitrile

This protocol is adapted from established procedures for the synthesis of α-aminonitriles.[4]

Materials:

  • Benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 eq) in water.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of sodium cyanide (1.05 eq) in water.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminophenylacetonitrile.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin

This protocol is a general representation of the Bucherer-Bergs reaction.[18][19]

Materials:

  • Acetone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine acetone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.5 eq).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask.

  • Heat the mixture to 60-70 °C under reflux with vigorous stirring for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the mixture with concentrated HCl to precipitate the 5,5-dimethylhydantoin.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 3: Ugi Four-Component Synthesis of an α-Acylamino Amide

This protocol is a generalized procedure for the Ugi reaction.[20][21]

Materials:

  • Benzaldehyde

  • Aniline

  • Acetic acid

  • tert-Butyl isocyanide

  • Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 eq), aniline (1.0 eq), and acetic acid (1.0 eq).

  • Dissolve the components in methanol (2-5 mL).

  • Add tert-butyl isocyanide (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired α-acylamino amide.

Conclusion: Selecting the Optimal Synthetic Strategy

The choice between the Strecker, Bucherer-Bergs, and Ugi reactions is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of the synthesis.

  • For the straightforward, cost-effective synthesis of racemic α-amino acids where stereochemistry is not an immediate concern or will be addressed later, the Strecker synthesis remains a highly viable and robust option. Modern catalytic asymmetric variants further enhance its utility for enantioselective synthesis.

  • When the target is a hydantoin derivative or an α,α-disubstituted amino acid, the Bucherer-Bergs reaction is often the most direct and efficient route.

  • For rapid generation of molecular diversity and the synthesis of complex peptidomimetics, the Ugi reaction is unparalleled in its power and scope. Its ability to incorporate four points of diversity in a single step makes it an invaluable tool in medicinal chemistry and drug discovery.

By understanding the mechanistic nuances, comparative performance, and practical considerations of each of these powerful multicomponent reactions, researchers can make informed decisions to best achieve their synthetic objectives.

References

  • Shaikh, R. R., & Gawande, M. B. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(21), 7288. [Link]
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Australian Journal of Chemistry, 35(1), 175-181.
  • Pirrung, M. C., & Sarma, K. D. (2004). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 9(12), 1045-1056. [Link]
  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry, 68(13), 5170-5179. [Link]
  • Chemistry LibreTexts. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
  • Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. [Link]
  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Domling, A., & Ugi, I. (2000). Recent Developments in Isocyanide Based Multicomponent Reactions in Organic Chemistry.
  • Ask This Paper. (2022). organocatalytic-synthesis-of-aminonitriles-a-review.
  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
  • Vámos, J., & Kónya, K. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 1033. [Link]
  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids.
  • General procedure (GP1) for Ugi reactions: larger scale, higher efficiency. Bio-protocol, 8(15), e2933.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1196-1207. [Link]
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(4), 1033.
  • ResearchGate. (2022). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.
  • ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.
  • Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society, 146(18), 12345-12353.
  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 20(4), 7252-7291. [Link]
  • NROChemistry. (n.d.). Strecker Synthesis.
  • ResearchGate. (2022). Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Aminopropanenitrile Hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, expert-led comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 2-Aminopropanenitrile hydrochloride. We will delve into the theoretical underpinnings and practical application of NMR, offering a robust framework for its use in a research and development setting.

The Analytical Challenge: Beyond Simple Confirmation

This compound is a small, chiral molecule featuring key functional groups: a primary amine (protonated as a hydrochloride salt), a nitrile group, a methine, and a methyl group. While its structure appears straightforward, each functional group presents unique electronic environments that must be precisely characterized to confirm the molecule's identity and purity.

Why NMR is the Gold Standard for Structural Elucidation

While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable pieces of the structural puzzle, NMR spectroscopy offers a comprehensive, atom-by-atom map of the molecule.[1][2]

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups (e.g., C≡N, N-H) through their characteristic vibrational frequencies. However, it does not provide information on the connectivity of these groups.

  • Mass Spectrometry (MS): Determines the molecular weight and can offer clues about the structure through fragmentation patterns.[2] However, isomers can often produce similar mass spectra, leading to ambiguity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule.[1] This makes it an unparalleled tool for unambiguous structure determination.

The following table provides a comparative overview of these techniques for the analysis of this compound:

Analytical TechniqueInformation Provided for this compoundStrengthsLimitations
NMR Spectroscopy Precise chemical environment of each proton and carbon, connectivity between atoms, stereochemistry.Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to MS.[3]
Mass Spectrometry Molecular weight, elemental composition (with high resolution MS).High sensitivity, small sample requirement.Isomers can be difficult to distinguish, limited connectivity information.
IR Spectroscopy Presence of C≡N, N-H, and C-H functional groups.Fast, simple, good for identifying functional groups.Provides no information on molecular framework or connectivity.

A Deep Dive into the NMR Analysis of this compound

A complete NMR analysis for structural validation involves a suite of experiments, primarily ¹H NMR and ¹³C NMR, and often supplemented with 2D NMR techniques for more complex molecules.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments. The presence of the electron-withdrawing protonated amine and nitrile groups will significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield.[4]

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CH(NH₃⁺)- ~4.5 - 5.0Quartet (q)~7.0Deshielded by both the adjacent protonated amine and the nitrile group. Split by the three methyl protons.
-CH₃ ~1.7 - 2.0Doublet (d)~7.0Shielded relative to the methine proton. Split by the single methine proton.
-NH₃⁺ ~8.0 - 9.0Broad Singlet (br s)N/AProtons on heteroatoms often appear as broad signals due to exchange with the solvent and quadrupolar effects of nitrogen. The chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a direct count of the unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and the electronegativity of its neighbors.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
-C≡N ~115 - 125The sp-hybridized carbon of the nitrile group typically appears in this region.
-CH(NH₃⁺)- ~40 - 50The methine carbon is deshielded by the attached nitrogen.
-CH₃ ~15 - 25The methyl carbon is in a relatively shielded environment.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis is critical for generating reliable data.

Workflow for NMR Sample Preparation and Data Acquisition:

A workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence chemical shifts. D₂O is a good choice for hydrochloride salts due to their solubility.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

The Self-Validating System: Correlating ¹H and ¹³C Data

The true power of NMR in structural validation lies in the self-validating nature of the data. The information from the ¹H and ¹³C spectra should be entirely consistent and complementary. For instance, the presence of a quartet and a doublet in the ¹H spectrum with the same coupling constant strongly supports the existence of a -CH-CH₃ fragment. This, combined with the correct number of signals in the ¹³C spectrum at the expected chemical shifts, provides an exceptionally high degree of confidence in the structural assignment. For more complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.

Conclusion: An Indispensable Tool for the Modern Scientist

In the rigorous environment of scientific research and drug development, NMR spectroscopy stands out as the definitive method for the structural elucidation of small molecules like this compound. Its ability to provide a detailed and unambiguous picture of the molecular architecture is unmatched by other techniques. By understanding the principles behind NMR and implementing a systematic experimental approach, researchers can ensure the integrity of their work and the quality of their products.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. [Link]
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
  • Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, L. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1860, 117–141. [Link]
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
  • Mishra, S. K., & Mian, M. Y. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(2), M1359. [Link]
  • Patsnap. (2024).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of small molecule intermediates like 2-Aminopropanenitrile hydrochloride are paramount. This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) platforms and fragmentation techniques for the analysis of this compound. Moving beyond a simple recitation of protocols, this document explains the causality behind instrumental choices, offering field-proven insights into optimizing data quality. We will explore a direct infusion workflow and compare the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, supplemented by a critical evaluation of Collision-Induced Dissociation (CID) versus Higher-energy C-trap Dissociation (HCD). All experimental considerations and data interpretations are grounded in authoritative principles to ensure scientific integrity and reproducibility.

Introduction: The Analyte in Focus

This compound (CAS: 72187-91-8) is a small, polar molecule featuring a primary amine and a nitrile functional group. Its chemical formula is C₃H₇ClN₂, with a monoisotopic mass of 106.0298 Da for the salt and a molecular weight of 106.55 g/mol .[1][2] In analytical workflows, the hydrochloride salt readily dissociates in polar solvents, making the free base, 2-aminopropanenitrile (C₃H₆N₂), the species of interest for mass spectrometric analysis. Its high polarity and the presence of a basic primary amine make it an ideal candidate for positive-mode electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[3][4]

Accurate mass measurement and structural confirmation are critical for verifying its identity and purity in complex reaction mixtures or as a pharmaceutical intermediate. This guide will compare and contrast the primary tools used for this purpose.

Foundational Experimental Workflow: Direct Infusion ESI-MS

For rapid screening and methods development, direct infusion is a powerful technique that introduces the sample directly into the mass spectrometer without prior chromatographic separation.[5] This approach provides a clear overview of the ionizable species in the sample.

Experimental Protocol: Sample Preparation & Direct Infusion
  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water to create a 1 mg/mL stock solution. The use of organic solvent aids in the electrospray process.[6]

  • Working Solution Preparation: Perform a serial dilution of the stock solution to achieve a final concentration of approximately 1-10 µg/mL. The diluent should be the same 50:50 acetonitrile:water solvent, but with the addition of 0.1% formic acid. The acid ensures the analyte is fully protonated ([M+H]⁺), which is essential for robust positive-mode ESI signal intensity.[5][7]

  • System Blank: Prepare a blank sample consisting of the 50:50 acetonitrile:water with 0.1% formic acid. This is crucial for identifying background ions and ensuring system cleanliness.

  • Direct Infusion: Using a syringe pump, infuse the working solution into the ESI source at a constant flow rate, typically between 5-10 µL/min.[5] This ensures a stable spray and consistent ion signal for data acquisition.

Workflow Visualization

The following diagram illustrates the logical flow of the direct infusion experiment.

G cluster_prep Sample Preparation cluster_analysis MS Analysis Stock Prepare 1 mg/mL Stock in 50:50 ACN:H₂O Working Dilute to 1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid Stock->Working Serial Dilution Syringe Load into Syringe Pump Working->Syringe Infuse Direct Infusion (5-10 µL/min) Syringe->Infuse Acquire Acquire MS & MS/MS Data Infuse->Acquire

Caption: Workflow for Direct Infusion MS Analysis.

Instrument Platform Comparison: Q-TOF vs. Orbitrap

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of an unknown compound or confirming that of a known one. The two most prevalent HRMS platforms in modern laboratories are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap.[8][9]

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument uses a quadrupole to select ions, which are then accelerated into a "flight tube."[10] The time it takes for ions to travel the length of the tube to the detector is measured. Since all ions are given the same kinetic energy, lighter ions travel faster than heavier ions, allowing for mass separation based on their time of flight.[11][12]

  • Orbitrap: The Orbitrap is an ion trap that consists of a central spindle-like electrode and an outer barrel-like electrode.[9][13] Ions are electrostatically trapped and oscillate around the central spindle. The frequency of this oscillation is inversely proportional to the square root of their mass-to-charge ratio (m/z). This frequency is detected as an image current, which is then converted into a mass spectrum using a Fourier transform.[14][15]

Performance Comparison

The choice between a Q-TOF and an Orbitrap often depends on the specific analytical goal, as their performance characteristics differ.

Performance MetricQuadrupole Time-of-Flight (Q-TOF)OrbitrapCausality & Rationale
Mass Accuracy < 3 ppm (with internal calibration)< 1 ppm (with internal calibration)The Orbitrap's highly stable electrostatic field and Fourier Transform-based detection allow for more precise frequency measurement, leading to superior mass accuracy.[2][14]
Resolution (FWHM) 20,000 - 60,000 @ m/z 20060,000 - >240,000 @ m/z 200Resolution in a TOF is dependent on flight path and initial energy spread.[12] The Orbitrap's resolution is proportional to acquisition time; longer ion trapping and detection yield significantly higher resolution, enabling the separation of fine isotopic peaks and isobars.[15]
Sensitivity ExcellentExcellentBoth instruments offer high sensitivity, capable of detecting analytes at femtomole levels. The specific sensitivity can be model-dependent.
Scan Speed Very Fast (>50 Hz)Slower (1-20 Hz)TOF analyzers detect all ions from a single "push" nearly simultaneously.[11] The Orbitrap requires a finite trapping and detection time for each scan to achieve high resolution, making it inherently slower.

For 2-Aminopropanenitrile: The free base has a chemical formula of C₃H₆N₂. The protonated molecule, [C₃H₇N₂]⁺, has a theoretical exact mass of 71.06092 Da .

  • An Orbitrap measurement might yield a mass of 71.06088 Da, an error of -0.56 ppm, providing very high confidence in the elemental composition.

  • A Q-TOF might measure the mass as 71.06105 Da, an error of +1.83 ppm. While still highly accurate and sufficient for confirmation, it offers slightly less certainty than the Orbitrap.[8]

Fragmentation Technique Comparison: CID vs. HCD

To confirm the structure of 2-aminopropanenitrile, tandem mass spectrometry (MS/MS) is performed. In this process, the protonated molecular ion (m/z 71.06) is isolated and then fragmented by colliding it with an inert gas. The resulting fragment ions create a "fingerprint" spectrum that is characteristic of the molecule's structure.

  • Collision-Induced Dissociation (CID): In many instruments, particularly those with ion traps, CID is a resonant excitation process.[16][17] Ions are slowly energized through multiple low-energy collisions with a gas like helium. This process typically populates lower-energy fragmentation pathways and is subject to a "low mass cutoff," where very small fragment ions are not efficiently trapped and detected.[3]

  • Higher-energy C-trap Dissociation (HCD): This is a beam-type CID technique common in Orbitrap instruments.[16] Ions are accelerated to a higher kinetic energy and collide with a gas (typically nitrogen) in a dedicated collision cell (the HCD cell or ion-routing multipole).[17] This process is non-resonant, occurs over a shorter timescale, and results in a broader range of fragment ions. Crucially, HCD does not have a low mass cutoff, making it superior for detecting small, information-rich fragments.[18]

Proposed Fragmentation of 2-Aminopropanenitrile

The primary fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5] For the protonated 2-aminopropanenitrile ion, the most plausible fragmentation is the neutral loss of hydrogen cyanide (HCN), a highly stable small molecule.

Fragmentation Precursor [C₃H₇N₂]⁺ m/z = 71.0609 Fragment1 [C₂H₆N]⁺ m/z = 44.0497 Precursor->Fragment1 Alpha-Cleavage NeutralLoss1 - HCN (27.0109 Da)

Caption: Proposed fragmentation of protonated 2-aminopropanenitrile.

Expected Fragment Ions
Theoretical m/zProposed FormulaProposed StructureInterpretation
71.0609[C₃H₇N₂]⁺[CH₃-CH(NH₃⁺)-C≡N]Precursor Ion (Protonated Molecule)
44.0497[C₂H₆N]⁺[CH₃-CH=NH₂⁺]Base Peak. Result of neutral loss of HCN via alpha-cleavage. This is a highly stable ethylaminylium ion.
54.0293[C₃H₄N]⁺[CH₃-C=C=NH⁺]Minor fragment resulting from the neutral loss of ammonia (NH₃).

In practice: HCD would be expected to produce a richer spectrum, potentially showing more secondary fragments than CID. The ability of HCD to detect the low-mass iminium ion at m/z 44.0497 without efficiency losses makes it the superior technique for this particular analysis.[19]

Conclusion and Recommendations

The mass spectrometric analysis of this compound is straightforward due to its favorable ionization characteristics. However, the choice of instrumentation and methodology directly impacts the quality and confidence of the results.

  • For Routine Screening and Identification: A Q-TOF instrument provides sufficient mass accuracy (< 3 ppm) and resolution to confidently identify the compound. Its high scan speed also makes it ideal for coupling with fast liquid chromatography (LC-MS) for high-throughput analysis.

  • For Structural Elucidation and High-Confidence Confirmation: An Orbitrap mass spectrometer is the platform of choice. Its sub-1 ppm mass accuracy provides unequivocal confirmation of the elemental composition, and its high resolution can resolve the analyte from any potential isobaric interferences.

  • For Fragmentation Analysis: The HCD technique is strongly recommended over traditional ion-trap CID for this analyte. It provides a richer fragmentation spectrum and is not subject to a low mass cutoff, ensuring the efficient detection of key diagnostic ions like the m/z 44.0497 fragment.

By understanding the causality behind the performance of each platform and technique, researchers can make informed decisions to generate high-quality, reliable, and scientifically defensible data in their drug development and research endeavors.

References

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry.
  • ResearchGate. (2019). Difference between HCD and CID collision induced dissociations?
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • YouTube. (2022). Time Of Flight Mass Spectrometry Explained For Beginners (TOF MS).
  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences.
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865.
  • Hilaris Publisher. (n.d.). A Report on Electrospray Ionization.
  • Physics LibreTexts. (2022). 6.4: Mass Analyzer Orbitrap.
  • ResearchGate. (2013). What does "higher" in HCD (Higher-energy collisional dissociation) mean?
  • Wikipedia. (n.d.). Orbitrap.
  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works.
  • ACS Publications. (2019). Optimization and Application of Direct Infusion Nanoelectrospray HRMS Method for Large-Scale Urinary Metabolic Phenotyping in Molecular Epidemiology. Journal of Proteome Research.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Spégel, P., et al. (2021). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling. Metabolites, 11(7), 435.
  • Agilent. (2011). Time-of-Flight Mass Spectrometry.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Olsen, J. V., et al. (2012). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of proteome research, 11(12), 5919-5928.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of α-aminonitriles is a critical step in the preparation of a vast array of biologically active molecules, including unnatural amino acids and pharmaceutical intermediates.[1] The venerable Strecker reaction, first reported in 1850, remains a cornerstone of this synthetic endeavor.[2][3] This three-component condensation of a carbonyl compound, an amine, and a cyanide source offers a direct and atom-economical route to these valuable building blocks. However, the efficiency, selectivity, and environmental impact of this transformation are profoundly influenced by the choice of catalyst.

This guide provides an in-depth comparative analysis of the diverse catalytic systems available for aminonitrile synthesis. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, providing the causal reasoning behind experimental choices to empower you to select the optimal catalyst for your specific synthetic challenge.

The Mechanistic Landscape: The Strecker Reaction

The classical Strecker synthesis proceeds through the initial formation of an imine from the condensation of an aldehyde or ketone with an amine. This is followed by the nucleophilic addition of a cyanide ion to the imine, yielding the α-aminonitrile.[4] While the uncatalyzed reaction can proceed, particularly with reactive substrates, the use of a catalyst is generally essential to achieve high yields and, crucially for many pharmaceutical applications, to control stereochemistry.

Catalysts in the Strecker reaction primarily function by activating either the carbonyl/imine component, the cyanide source, or both, thereby lowering the activation energy of the key bond-forming steps. The diverse strategies employed by different catalyst classes to achieve this activation form the basis of our comparative study.

A Comparative Analysis of Catalytic Systems

The catalysts for aminonitrile synthesis can be broadly categorized into three main classes: Lewis acids, organocatalysts, and heterogeneous catalysts. Each class presents a unique set of advantages and disadvantages in terms of reactivity, selectivity, cost, and practicality.

Lewis Acid Catalysis: The Power of Electrophile Activation

Lewis acids are electron pair acceptors and are highly effective at activating carbonyl and imine groups towards nucleophilic attack. By coordinating to the lone pair of electrons on the oxygen or nitrogen atom, the Lewis acid increases the electrophilicity of the carbonyl or imine carbon, facilitating the addition of the cyanide nucleophile. A variety of metal-based Lewis acids have been employed in Strecker-type reactions, with zirconium, titanium, and aluminum complexes being prominent examples.[2][5]

Mechanism of Lewis Acid Catalysis:

The catalytic cycle of a generic Lewis acid (LA) in the Strecker reaction is depicted below. The Lewis acid first coordinates to the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amine to form an intermediate hemiaminal. Subsequent dehydration, also promoted by the Lewis acid, generates a highly electrophilic iminium ion-Lewis acid complex. The cyanide nucleophile then attacks this activated intermediate to furnish the α-aminonitrile, regenerating the Lewis acid catalyst for the next cycle.

G cluster_0 Catalytic Cycle of a Lewis Acid in Aminonitrile Synthesis RCHO Aldehyde (RCHO) Activated_Carbonyl Activated Carbonyl [RCHO-LA] RCHO->Activated_Carbonyl + LA RNH2 Amine (R'NH2) LA Lewis Acid (LA) Hemiaminal Hemiaminal Intermediate Activated_Carbonyl->Hemiaminal + R'NH2 Iminium Activated Iminium Ion [RCH=NR'H]⁺-LA Hemiaminal->Iminium - H2O Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ HCN Cyanide Source (HCN) Regen_LA Regenerated LA Aminonitrile->Regen_LA - Product Regen_LA->RCHO

Figure 1: Generalized catalytic cycle for a Lewis acid-catalyzed Strecker reaction.

Performance Comparison:

A notable example of a highly effective and inexpensive Lewis acid catalyst is zirconium oxychloride octahydrate (ZrOCl₂·8H₂O). A comparative study on the synthesis of 2-(phenylamino)phenylacetonitrile from benzaldehyde, aniline, and trimethylsilyl cyanide (TMSCN) highlights the significant rate enhancement provided by this catalyst.

CatalystCatalyst Loading (mol%)SolventTime (min)Yield (%)Reference
None0Solvent-free2585[6]
ZrOCl₂·8H₂O10Solvent-free595[6]

Table 1: Comparison of catalyst-free vs. ZrOCl₂·8H₂O-catalyzed synthesis of an α-aminonitrile.[6]

Advantages of Lewis Acid Catalysts:

  • High Activity: Lewis acids can dramatically accelerate the reaction rate, often leading to high yields in short reaction times.[6]

  • Cost-Effectiveness: Many simple Lewis acids, such as ZrOCl₂·8H₂O, are inexpensive and readily available.[6][7]

Disadvantages of Lewis Acid Catalysts:

  • Moisture Sensitivity: Many Lewis acids are sensitive to moisture, requiring anhydrous reaction conditions.

  • Product Inhibition: The product aminonitrile can sometimes coordinate to the Lewis acid, leading to catalyst deactivation.

  • Toxicity and Environmental Concerns: Some metal-based Lewis acids can be toxic and pose environmental disposal challenges.

Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis.[1] In the context of aminonitrile synthesis, chiral organocatalysts, such as thiourea and squaramide derivatives, have proven to be exceptionally effective in inducing high levels of enantioselectivity, a critical requirement for the synthesis of chiral drugs.[1][8]

Mechanism of Thiourea-Based Organocatalysis:

Chiral thiourea catalysts typically function as bifunctional catalysts, activating both the imine electrophile and the cyanide nucleophile through hydrogen bonding interactions. The two N-H protons of the thiourea moiety can form hydrogen bonds with the imine nitrogen, increasing its electrophilicity. Simultaneously, the thiourea can also interact with the cyanide source (e.g., HCN), facilitating the delivery of the cyanide ion to one face of the imine, thereby controlling the stereochemical outcome.

G cluster_1 Proposed Mechanism of a Chiral Thiourea Catalyst Thiourea Chiral Thiourea Catalyst Transition_State Ternary Transition State (Dual H-Bonding Activation) Thiourea->Transition_State Imine Imine Imine->Transition_State HCN HCN HCN->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Aminonitrile Enantioenriched α-Aminonitrile Product_Complex->Aminonitrile Product Release Regen_Catalyst Regenerated Catalyst Product_Complex->Regen_Catalyst Regen_Catalyst->Thiourea

Figure 2: Simplified mechanism of a chiral thiourea-catalyzed asymmetric Strecker reaction.

Performance of Organocatalysts:

Chiral thiourea and squaramide catalysts have demonstrated remarkable efficacy in achieving high enantioselectivity for a wide range of substrates. For example, Jacobsen's thiourea catalyst is a well-established organocatalyst for the asymmetric Strecker reaction, often providing excellent yields and enantiomeric excesses (ee).[9] Similarly, chiral squaramide catalysts have been successfully employed for the enantioselective Strecker reaction of various imines, achieving up to 98% ee.[1]

Catalyst TypeExample CatalystSubstrateYield (%)ee (%)Reference
ThioureaJacobsen's CatalystN-BenzhydryliminesHigh>90[9]
SquaramideCinchona-basedImines with thiazole moietyGood to Excellentup to 98[1]

Table 2: Performance of representative organocatalysts in asymmetric aminonitrile synthesis.

Advantages of Organocatalysts:

  • High Enantioselectivity: Chiral organocatalysts are capable of inducing excellent stereocontrol.[1]

  • Low Toxicity: Being metal-free, organocatalysts are generally less toxic and more environmentally friendly.

  • Stability: Many organocatalysts are stable to air and moisture, simplifying handling and reaction setup.

Disadvantages of Organocatalysts:

  • Catalyst Loading: Higher catalyst loadings (1-10 mol%) are sometimes required compared to some highly active metal catalysts.

  • Cost: Complex chiral organocatalysts can be expensive.

Heterogeneous Catalysis: Bridging Homogeneous and Heterogeneous Worlds

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, most notably the ease of separation and recyclability. In recent years, a variety of solid catalysts, including metal oxides, supported metals, and immobilized organocatalysts, have been developed for aminonitrile synthesis.

Mechanism of Heterogeneous Catalysis (e.g., Nano-ZnO):

In the case of metal oxide nanoparticles like ZnO, the reaction is believed to occur on the surface of the catalyst.[1] The Lewis acidic Zn²⁺ sites on the ZnO surface can coordinate to and activate the carbonyl group of the aldehyde, facilitating imine formation. The basic oxygen sites on the surface may also play a role in activating the amine or the cyanide source. The reactants adsorb onto the catalyst surface, react, and the product desorbs, regenerating the active sites.

G cluster_2 Heterogeneous Catalysis on a ZnO Nanoparticle Surface ZnO_Surface ZnO Nanoparticle Surface (Lewis Acidic Zn²⁺ sites) Aldehyde_Adsorption Aldehyde Adsorption and Activation ZnO_Surface->Aldehyde_Adsorption RCHO Amine_Attack Amine Attack & Imine Formation Aldehyde_Adsorption->Amine_Attack R'NH2 Cyanide_Addition Cyanide Addition Amine_Attack->Cyanide_Addition CN⁻ Product_Desorption Product Desorption Cyanide_Addition->Product_Desorption α-Aminonitrile Product_Desorption->ZnO_Surface Regenerated Surface

Figure 3: Conceptual workflow of a nano-ZnO catalyzed Strecker reaction on the catalyst surface.

Performance of Heterogeneous Catalysts:

Heterogeneous catalysts like nano-ZnO and nano copper ferrite have demonstrated high efficiency and excellent reusability in the one-pot, three-component synthesis of α-aminonitriles.

CatalystReaction TimeYield (%)Recyclability (cycles)Reference
Nano-ZnO45-75 min81-955[1]
Nano Copper Ferrite55 min (optimized)Good to Moderate4

Table 3: Performance of representative heterogeneous catalysts in aminonitrile synthesis.

Advantages of Heterogeneous Catalysts:

  • Easy Separation and Reusability: The catalyst can be easily recovered by filtration and reused multiple times, reducing cost and waste.[1]

  • Process Simplification: Work-up procedures are often simpler compared to homogeneous catalysis.

  • Stability: Solid catalysts are often robust and can withstand harsh reaction conditions.

Disadvantages of Heterogeneous Catalysts:

  • Lower Activity: In some cases, heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, requiring higher temperatures or longer reaction times.

  • Leaching: Leaching of the active catalytic species from the solid support can occur, reducing catalyst lifetime and contaminating the product.

  • Characterization: Characterizing the active sites on the surface of a heterogeneous catalyst can be challenging.

Experimental Protocols: From Theory to Practice

To provide a practical framework for implementing these catalytic systems, detailed experimental protocols for representative catalysts from each class are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Lewis Acid-Catalyzed Aminonitrile Synthesis using ZrOCl₂·8H₂O

Reaction: Synthesis of 2-(phenylamino)phenylacetonitrile

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) (0.1 mmol, 10 mol%)

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and ZrOCl₂·8H₂O (0.1 mmol).

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 5-10 minutes), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.

Protocol 2: Heterogeneous Catalysis using Nano-ZnO

Reaction: One-pot, three-component synthesis of α-aminonitriles

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Nano-ZnO catalyst (e.g., 10 mol%)

  • Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask, suspend the nano-ZnO catalyst in acetonitrile.

  • Add the aldehyde (1.0 mmol) and amine (1.0 mmol) to the suspension.

  • Stir the mixture at room temperature.

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise.

  • Continue stirring and monitor the reaction by TLC.

  • After completion (typically 45-75 minutes), separate the catalyst by filtration or centrifugation.

  • Wash the catalyst with acetonitrile and dry for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure α-aminonitrile.[1]

Protocol 3: Organocatalyzed Asymmetric Strecker Reaction (General Procedure)

Reaction: Enantioselective synthesis of an α-aminonitrile

Materials:

  • Imine (0.1 mmol)

  • Chiral thiourea or squaramide catalyst (e.g., 5-10 mol%)

  • Cyanide source (e.g., HCN, TMSCN with an additive)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral organocatalyst and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -40 °C to room temperature).

  • Add the imine substrate to the catalyst solution.

  • Slowly add the cyanide source to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor by TLC or HPLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃ or a buffer).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion and Future Outlook

The synthesis of aminonitriles via the Strecker reaction has been significantly advanced by the development of a diverse array of catalytic systems. Lewis acids offer a rapid and cost-effective solution for racemic synthesis. Heterogeneous catalysts provide practical advantages in terms of catalyst separation and reuse, aligning with the principles of green chemistry. For the crucial task of asymmetric synthesis, chiral organocatalysts have emerged as the tools of choice, delivering high enantioselectivities for a broad range of substrates.

The selection of the optimal catalyst is a multifactorial decision that depends on the specific synthetic target, cost considerations, scalability, and the desired level of stereocontrol. By understanding the underlying mechanistic principles and the comparative performance of these catalytic systems, researchers can make informed decisions to accelerate their research and development efforts.

The future of catalyst development for aminonitrile synthesis will likely focus on several key areas: the design of more active and selective catalysts with lower catalyst loadings, the development of robust and recyclable heterogeneous catalysts with minimal leaching, and the discovery of novel organocatalytic systems that can operate under even milder and more environmentally friendly conditions. As the demand for complex and stereochemically defined molecules continues to grow, so too will the importance of innovative catalytic solutions for their efficient synthesis.

References

  • Brahmachari, G. (2012). A Comparison Between Catalyst‐Free and ZrOCl2⋅8H2O‐Catalyzed Strecker Reactions for the Rapid and Solvent‐Free One‐Pot Synthesis of Racemic α‐Aminonitrile Derivatives. Asian Journal of Organic Chemistry, 1(3), 251-258.
  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Jacobsen, E. N., & Vachal, P. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012-10014.
  • Kanemitsu, T., et al. (2010). Asymmetric Acyl-Strecker Reaction Promoted by Novel Thiourea Organocatalyst. HETEROCYCLES, 81(11), 2571-2578.
  • Corey, E. J., & Grogan, M. J. (1999).
  • Enders, D., & Shilvock, J. P. (2000). The Catalytic Asymmetric Strecker Reaction. *Organic Reactions, 59, 1-130.
  • Das, B., et al. (2006). Zirconium(IV) Chloride as a Mild and Efficient Catalyst for the One-Pot Synthesis of α-Aminonitriles. Chemistry Letters, 35(6), 680-681.
  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 121(44), 10472-10473.
  • Josephsohn, N. S., et al. (2003). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society, 125(14), 4134-4135.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Catalytic Synthesis of -Aminonitriles Using Nano Copper Ferrite under Green Conditions.
  • Pan, S. C., & List, B. (2007). Catalytic asymmetric three-component acyl-Strecker reaction. Organic Letters, 9(6), 1149-1151.
  • Miyagawa, S., et al. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 17(5), 1144-1151.
  • Trost, B. M., & Jiang, C. (2006). 150 Years of Strecker Reaction.
  • Banerjee, B. (2017). Recent developments on nano-ZnO catalyzed synthesis of bioactive heterocycles. Journal of Nanostructure in Chemistry, 7(4), 333-355.
  • Dong, C., et al. (2013). Novel bifunctional chiral squaramide-amine catalysts for highly enantioselective addition of mono and diketones to nitroalkenes. Organic Letters, 15(22), 5802-5805.
  • Benaglia, M., et al. (2013). Heterogeneous organocatalysis: the proline case. Catalysis Science & Technology, 3(8), 1884-1899.
  • Nakamura, J., et al. (2003). On the issue of the active site and the role of ZnO in Cu/ZnO methanol synthesis catalysts.
  • Du, D.-M. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Current Organic Chemistry, 17(13), 1364-1387.
  • Campbell, C. T. (1989). Model Cu/ZnO catalysts for methanol synthesis: The role of surface structure. Progress report.
  • Yamamoto, H., & Futatsugi, K. (2005). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis.
  • Zhang, L., et al. (2007). Synthesis and Surface Modification of ZnO Nanoparticles. Journal of Dispersion Science and Technology, 28(4), 549-553.
  • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(7), 2873-2876.
  • Soeta, T., et al. (2018). Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines.
  • Corey, E. J., & Xu, F. (2002). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 4(24), 4373-4375.
  • Iyer, M. S., et al. (1996). Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. Journal of the American Chemical Society, 118(20), 4910-4911.
  • Sigman, M. S., & Jacobsen, E. N. (2000). Highly Enantioselective Thiourea-Catalyzed Nitro-Mannich Reactions.
  • Singh, G., et al. (2017). Asymmetric Strecker reaction catalyzed by Cinchona-derived thioureas. Tetrahedron Letters, 58(15), 1475-1478.
  • Kawasaki, T., et al. (2019). Chirally and chemically reversible Strecker reaction. Chemical Science, 10(23), 6044-6048.
  • Van Houten, J., & Wärnmark, K. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2096-2106.
  • Al-Aufi, M., et al. (2022). Catalytic recycling of PET waste bottles into a value-added amide monomer using a heterogeneous niobium pentoxide nanocatalyst. Sustainable Energy & Fuels, 6(18), 4345-4356.
  • Brahmachari, G., & Banerjee, B. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 57.

Sources

A Comparative Guide to the Synthesis of α-Aminonitriles: Efficacy in the Modern Strecker Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of chiral α-amino acids and their derivatives is a cornerstone of molecular design. The α-aminonitrile moiety, a direct precursor to α-amino acids, is a critical intermediate whose efficient synthesis is of paramount importance. This guide provides an in-depth comparison of methodologies for synthesizing α-aminonitriles, centering on the venerable Strecker reaction, the first-ever synthesis of an amino acid. We will explore the evolution of this reaction from its classical origins to modern catalytic, asymmetric variants, providing the technical insights and experimental data necessary to make informed decisions in your synthetic strategy.

The Strecker Reaction: A Foundational Pillar of Amino Acid Synthesis

First reported by Adolph Strecker in 1850, the Strecker synthesis is a one-pot, three-component reaction between an aldehyde, ammonia, and a cyanide source to produce an α-aminonitrile.[1][2] The inaugural reaction, using acetaldehyde, ammonia, and hydrogen cyanide, yielded 2-aminopropanenitrile, which upon hydrolysis gave the amino acid alanine.[1][3] This discovery was monumental, demonstrating that the building blocks of life could be synthesized from simple precursors.

The classical reaction proceeds through two key stages: the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion on the imine carbon.[4][5] While economically efficient due to the low cost of starting materials, the original protocol suffers from two major drawbacks: the use of highly toxic hydrogen cyanide (HCN) gas and a complete lack of stereocontrol, yielding a racemic mixture of the product.[4][6]

Diagram 1: The Classical Strecker Reaction Mechanism

Strecker_Mechanism cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis to Amino Acid Aldehyde Aldehyde (R-CHO) Imine Imine Aldehyde->Imine +NH₃, -H₂O Ammonia Ammonia (NH3) ProtonatedImine Iminium Ion Imine->ProtonatedImine +H⁺ Aminonitrile α-Aminonitrile ProtonatedImine->Aminonitrile +CN⁻ Cyanide Cyanide (CN⁻) Aminonitrile_h α-Aminonitrile AminoAcid α-Amino Acid Aminonitrile_h->AminoAcid H₃O⁺, Δ

Caption: Mechanism of the two-part Strecker synthesis.

A Comparative Analysis of Strecker Reaction Components

Modern organic synthesis has largely moved away from the hazards of the original Strecker protocol. The efficacy of today's Strecker-type reactions is defined by the judicious selection of the amine, the cyanide source, and, most critically, the catalyst.

The Cyanide Source: Balancing Safety and Reactivity

The choice of cyanide source is a critical decision, directly impacting laboratory safety and reaction performance. While hydrogen cyanide offers high reactivity, its extreme toxicity makes it unsuitable for most modern labs.

Cyanide SourceFormulaFormKey AdvantagesKey Disadvantages
Hydrogen CyanideHCNGas / LiquidHighly reactive, simple workup.Extremely toxic, volatile, requires specialized handling.[4]
Potassium/Sodium CyanideKCN / NaCNSolidEasy to handle solids, inexpensive.Highly toxic if acidified, generates stoichiometric salt waste.[4]
Trimethylsilyl CyanideTMSCNLiquidLower toxicity, soluble in organic solvents, versatile.More expensive, moisture-sensitive.[7][8]
Acetone Cyanohydrin(CH₃)₂C(OH)CNLiquidServes as an in-situ source of HCN, less volatile.Can decompose, still a source of toxic cyanide.[3]
Diethyl Phosphorocyanidate(EtO)₂P(O)CNLiquidUsed in specific applications, can offer different reactivity.Reagent cost, generates phosphate waste.[7]

Expert Insight: For most bench-scale syntheses, Trimethylsilyl Cyanide (TMSCN) represents the optimal balance of reactivity and safety. Its use in conjunction with a catalytic system often provides high yields under mild conditions, making it the preferred choice in academic and industrial research.[7][8]

Catalytic Systems: The Key to Asymmetry and Efficiency

The true evolution of the Strecker synthesis lies in the development of catalytic systems. Catalysts not only accelerate the reaction but, more importantly, can induce stereoselectivity, a critical requirement for drug development.

Catalyst TypeExample(s)FunctionTypical YieldsEnantioselectivity (ee)
None Classical ReactionRelies on inherent reactivity.Highly variable, often moderate.[3]0% (Racemic).[4]
Lewis Acids Ti(IV), Zr(IV), InCl₃Activates the imine for nucleophilic attack.Good to Excellent (70-99%).[7][9]Low to moderate (can be improved with chiral ligands).
Organocatalysts Chiral Thioureas, Brønsted Acids, DiketopiperazinesForms a chiral complex with the imine, directing the cyanide attack to one face.Good to Excellent (79-99%).[6][8]High to Excellent (up to >99% ee).[6][8]
Heterogeneous Montmorillonite KSF ClaySolid acid catalyst, facilitates reaction, allows for easy removal.Good to Excellent.[9]0% (Racemic).

Expert Insight: The advent of organocatalysis has revolutionized the Strecker reaction.[2][10] For the synthesis of enantiomerically pure amino acid precursors, a chiral catalyst is non-negotiable. Chiral thiourea or phosphoric acid derivatives often provide the highest levels of enantioselectivity across a broad range of substrates, making them the state-of-the-art for asymmetric Strecker synthesis.[6]

Performance Data: A Comparative Overview

The following table summarizes experimental data from various Strecker-type syntheses, highlighting the impact of different reagents and catalysts on reaction outcomes.

AldehydeAmine SourceCyanide SourceCatalyst / ConditionsYield (%)ee (%)Reference
BenzaldehydeAnilineTMSCNSulfated Polyborate (solvent-free)99N/A[8]
BenzaldehydeBenzhydrylamineHCNChiral Diketopiperazine9984[6]
Various AromaticVarious AminesTMSCNIndium Powder (in water)82-96N/A[7]
Isovaleraldehyde(S)-α-phenylethylamineKCNChiral Auxiliary>90>95 (as diastereomer)[5]
Various AromaticVarious AminesKCNMontmorillonite KSF Clay85-92N/A[9]
Benzaldehydep-AnisidineTMSCNChiral Zirconium Catalyst9591[7]

Validated Experimental Protocols

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Here we provide step-by-step methodologies for key Strecker variations, explaining the rationale behind the procedural choices.

Protocol 1: "Green" Strecker Synthesis in Aqueous Media

This protocol leverages the catalytic activity of indium powder in water, providing a more environmentally benign approach.[7]

Diagram 2: Workflow for a Green Strecker Synthesis

Green_Strecker_Workflow Start Combine Aldehyde, Amine, and Indium Powder in Water Stir Stir vigorously at room temperature (10-12 hours) Start->Stir Add_TMSCN Add TMSCN dropwise over 10 minutes Stir->Add_TMSCN Continue_Stir Continue stirring until reaction completion (monitored by TLC) Add_TMSCN->Continue_Stir Workup Extract with Ethyl Acetate Continue_Stir->Workup Purify Purify by column chromatography Workup->Purify End Isolated α-Aminonitrile Purify->End

Caption: One-pot workflow for an indium-catalyzed Strecker reaction.

Methodology:

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.1 mmol), and indium powder (10 mol%). Add 5 mL of deionized water.

    • Rationale: Water serves as a green solvent. Indium is thought to act as a mild Lewis acid to promote imine formation.

  • Imine Formation: Stir the mixture vigorously at room temperature for 10-12 hours.

    • Rationale: This allows for the complete formation of the imine intermediate before the addition of the cyanide source.

  • Cyanide Addition: Cool the flask in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise.

    • Rationale: The reaction is exothermic; dropwise addition at 0 °C controls the reaction rate and prevents side reactions.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure α-aminonitrile.

Protocol 2: Asymmetric Organocatalyzed Strecker Reaction

This protocol uses a chiral catalyst to produce an enantioenriched α-aminonitrile, a crucial step for producing single-enantiomer drugs.

Methodology:

  • Catalyst Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral catalyst (e.g., a Jacobsen-type catalyst, 1-2 mol%) in an appropriate solvent like toluene or CH₂Cl₂.

    • Rationale: An inert atmosphere is critical as both the catalyst and TMSCN can be sensitive to moisture and air.

  • Imine Formation: Add the imine substrate (1.0 mmol), which is often pre-formed from the corresponding aldehyde and amine for better results.

  • Cyanide Addition: Cool the solution to the optimized temperature (often between -78 °C and 0 °C). Add TMSCN (1.2 mmol) dropwise.

    • Rationale: Low temperatures are often required to maximize enantioselectivity by slowing the uncatalyzed background reaction and enhancing the ordering of the catalyst-substrate complex.

  • Reaction Monitoring: Stir the reaction at this temperature for the specified time (can range from a few hours to 48 hours), monitoring progress by TLC or HPLC.

  • Workup and Purification: Upon completion, quench the reaction and perform an extractive workup as described in Protocol 1. Purification is typically achieved via column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion: From Simple Precursor to Strategic Intermediate

The synthesis of α-aminonitriles has evolved significantly from Strecker's original report. While 2-aminopropanenitrile hydrochloride remains a textbook example of the reaction's product, the field has advanced to address the critical needs of modern chemistry: safety, efficiency, and stereocontrol.

For today's researchers, the Strecker-type reaction is a highly tunable and powerful tool. The choice of cyanide source is primarily a matter of laboratory safety and cost, with TMSCN being a common and effective choice. The true efficacy, however, is dictated by the catalyst. For racemic products in a green context, heterogeneous or water-tolerant catalysts are excellent options. For the synthesis of chiral molecules for drug discovery and development, asymmetric organocatalysis represents the pinnacle of Strecker methodology, consistently delivering high yields and excellent enantioselectivity. Understanding the interplay between these components is key to successfully leveraging this foundational reaction in the synthesis of complex, life-impacting molecules.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
  • National Institutes of Health (NIH). (2021).
  • OUCI. (N.D.). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]
  • Organic Chemistry Portal. (N.D.). Strecker Synthesis. [Link]
  • ACS Publications. (2021).
  • ACS Publications. (N.D.). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. [Link]
  • MDPI. (N.D.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
  • PubChem. (N.D.). 3-Aminopropionitrile. [Link]
  • Organic Syntheses. (N.D.). aminoacetone semicarbazone hydrochloride. [Link]
  • Wikipedia. (N.D.). Strecker amino acid synthesis. [Link]

Sources

A Comparative Guide to the Spectroscopic Profile of Alaninenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, a thorough understanding of spectroscopic data is paramount. This guide provides an in-depth analysis of the expected spectroscopic profile of alaninenitrile hydrochloride, a molecule of interest in medicinal chemistry and organic synthesis. By leveraging comparative data from analogous structures, this document aims to equip researchers with the necessary insights to interpret and verify the spectral characteristics of this compound.

Introduction to Alaninenitrile Hydrochloride

Alaninenitrile hydrochloride is the salt of 2-aminopropanenitrile, where the basic amino group is protonated by hydrochloric acid. Its structure combines the features of an amino acid derivative with a nitrile functional group, making its spectroscopic analysis a multi-faceted endeavor. Understanding the influence of the chiral center, the electron-withdrawing nitrile group, and the ammonium salt on the spectral data is key to its unambiguous identification.

This guide will deconstruct the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for alaninenitrile hydrochloride. Through a comparative lens, we will examine the spectral shifts and patterns relative to L-alanine and other related compounds to provide a robust framework for characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Functional Groups

NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within a molecule. For alaninenitrile hydrochloride, the interplay between the aminonitrile moiety and the hydrochloride salt dictates the chemical shifts and coupling patterns.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum of alaninenitrile hydrochloride is expected to exhibit three distinct signals corresponding to the methyl (-CH₃), methine (-CH), and ammonium (-NH₃⁺) protons.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)

Proton AssignmentAlaninenitrile Hydrochloride (Predicted)L-Alanine (in D₂O)[1][2]L-Alanine Methyl Ester Hydrochloride[3]Key Insights
-CH₃ ~1.7 (d)~1.5 (d)~1.6 (d)The electron-withdrawing nitrile group deshields the adjacent methyl protons, causing a downfield shift compared to alanine.
-CH ~4.5 (q)~3.8 (q)~4.2 (q)The strong deshielding effect of the nitrile group significantly shifts the methine proton downfield.
-NH₃⁺ ~8.0-9.0 (br s)N/A (exchanges with D₂O)~8.5 (br s)The acidic ammonium protons appear as a broad singlet at a low field, characteristic of protonated amines.

Chemical shifts are approximate and can vary based on solvent and concentration. d = doublet, q = quartet, br s = broad singlet.

The causality behind these shifts lies in the electronic environment of the protons.[4][5][6] The strongly electronegative nitrile group withdraws electron density from the neighboring methine and, to a lesser extent, the methyl group, leading to their deshielding and a downfield shift in the spectrum.[7] The protonation of the amino group to form an ammonium salt further enhances this deshielding effect.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will provide direct information about the carbon framework of alaninenitrile hydrochloride.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentAlaninenitrile Hydrochloride (Predicted)L-Alanine[8]Key Insights
-CH₃ ~20~17The nitrile's influence is less pronounced on the methyl carbon compared to the methine carbon.
-CH ~40~50The nitrile carbon's sp hybridization shields the adjacent methine carbon, causing an upfield shift compared to the sp² carbonyl carbon in alanine.
-C≡N ~118N/AThe nitrile carbon appears in a characteristic region, clearly distinguishing it from carbonyl carbons which are typically found further downfield (170-180 ppm).[7][9]

The chemical shift of the nitrile carbon is a key diagnostic feature, typically appearing in the 115-125 ppm range.[7] This is significantly upfield from the carbonyl carbon of alanine, providing a clear point of differentiation.

II. Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.

Table 3: Key Expected IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)AssignmentComparative Notes
~2250 C≡N stretch This is a sharp, medium-to-strong intensity peak characteristic of nitriles.[10][11][12] Its position can be influenced by substitution.[13]
3100-2800 (broad) -NH₃⁺ stretch This broad and strong absorption is characteristic of the stretching vibrations of the ammonium group in an amino acid hydrochloride.[14]
2900-3000 C-H stretch These peaks correspond to the stretching vibrations of the methyl and methine groups.
~1600 & ~1500 -NH₃⁺ bend Asymmetric and symmetric bending vibrations of the ammonium group.

The most telling feature in the IR spectrum of alaninenitrile hydrochloride will be the nitrile stretch. Saturated aliphatic nitriles typically show a C≡N stretching absorption in the 2260-2240 cm⁻¹ region.[12] The presence of the adjacent ammonium group may slightly alter this position. For comparison, the IR spectrum of alanine is dominated by the broad O-H stretch of the carboxylic acid and the N-H stretches of the amino group, along with a strong C=O stretch around 1700 cm⁻¹.[15][16][17]

III. Mass Spectrometry (MS): Deciphering the Molecular Ion and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For alaninenitrile hydrochloride, electrospray ionization (ESI) would be a suitable technique.

  • Expected Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the free base (alaninenitrile) plus a proton. The molecular weight of alaninenitrile (C₃H₆N₂) is 70.09 g/mol , so the expected [M+H]⁺ peak would be at m/z 71.10 .

  • Fragmentation Pattern: The molecular ion of nitriles is often weak or absent in electron ionization mass spectra.[7] A common fragmentation pathway is the loss of an alpha-hydrogen, resulting in an [M-1]⁺ peak. Other potential fragmentations could involve the loss of HCN or cleavage of the C-C bond.

A comparison with the mass spectrum of alanine would show a different molecular ion peak (for alanine, C₃H₇NO₂, MW = 89.09 g/mol ; [M+H]⁺ at m/z 90.10) and distinct fragmentation patterns, primarily involving decarboxylation.[18]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental workflows are recommended.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of alaninenitrile hydrochloride B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Lock, tune, and shim the spectrometer D->E F Acquire ¹H and ¹³C spectra E->F G Apply Fourier transform, phase correction, and baseline correction F->G H Reference spectra to internal standard (e.g., TMS) or residual solvent peak G->H I Integrate peaks and assign chemical shifts H->I

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy (FTIR-ATR) Workflow

IR_Workflow A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Acquire a background spectrum A->B C Place a small amount of solid alaninenitrile hydrochloride on the crystal B->C D Apply pressure using the anvil C->D E Acquire the sample spectrum D->E F Clean the crystal E->F

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (ESI-MS) Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol/water) B_ms Infuse the sample into the ESI source A_ms->B_ms C_ms Acquire the mass spectrum in positive ion mode B_ms->C_ms D_ms Identify the [M+H]⁺ peak C_ms->D_ms E_ms Analyze fragmentation patterns (if MS/MS is performed) D_ms->E_ms

Caption: Workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of alaninenitrile hydrochloride is a clear-cut process when approached with a foundational understanding of how its constituent functional groups influence its spectral properties. By comparing its expected NMR, IR, and MS data with that of well-characterized molecules like L-alanine, researchers can confidently identify and verify the synthesis of this compound. The key distinguishing features to look for are the downfield shifts of the methine and methyl protons in ¹H NMR, the characteristic nitrile carbon signal around 118 ppm in ¹³C NMR, the sharp C≡N stretch near 2250 cm⁻¹ in the IR spectrum, and a protonated molecular ion at m/z 71.10 in the mass spectrum. This guide provides the necessary framework for this analytical endeavor, ensuring scientific rigor and trustworthiness in your research.

References

  • Bernstein, M. P., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • Hunt, I. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary.
  • (n.d.). IR spectrum: Nitriles. Química Organica.org.
  • (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • (n.d.). IR spectrum of β-ALA·HCl at room temperature. ResearchGate.
  • (n.d.). 05 Notes On Nitriles IR Spectra. Scribd.
  • (n.d.). L-Alanine methyl ester hydrochloride(2491-20-5) 1H NMR spectrum. ChemicalBook.
  • (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Human Metabolome Database.
  • (2015, May 7). β-Isocyanoalanine as an IR probe: comparison of vibrational dynamics between isonitrile and nitrile-derivatized IR probes. PubMed.
  • (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • (n.d.). Alanine, 3-[(p-nitrobenzyl)thio]-, methyl ester, hydrochloride, l-. NIST WebBook.
  • (n.d.). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. PMC - NIH.
  • (n.d.). Solid-state chlorine NMR spectroscopy of alanine hydrochloride . Experimental spectra of stationary powdered samples. ResearchGate.
  • (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • (2025, August 6). Amino Acids from Ion-Irradiated Nitrile-Containing Ices. ResearchGate.
  • (n.d.). L-Alaninamide hydrochloride(33208-99-0) 1H NMR spectrum. ChemicalBook.
  • (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). Human Metabolome Database.
  • (n.d.). 3-CHLORO-L-ALANINE HYDROCHLORIDE(51887-89-9) 1H NMR spectrum. ChemicalBook.
  • (n.d.). Spectroscopic Profile of L-Alaninamide Hydrochloride: A Technical Guide. Benchchem.
  • (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • (2021, March 5). 25.3: Physical and Spectroscopic Properties. Chemistry LibreTexts.
  • (2025, August 6). Comparison IR spectra of alanine CH 3 CH(NH 2 )COOH and alanine CD 3 CH(NH 2 )COOH. ResearchGate.
  • (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • (n.d.). β-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide. Benchchem.
  • (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry | OpenStax.
  • (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Unknown Source.
  • (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube.
  • (n.d.). 13 C NMR Chemical Shifts. Oregon State University.
  • (n.d.). L-Alanine(56-41-7)IR1. ChemicalBook.
  • (n.d.). D,L-Alanine methyl ester hydrochloride - Optional[MS (GC)] - Spectrum. SpectraBase.
  • (n.d.). FT-IR spectra of alanine and its metal complexes.. ResearchGate.
  • (2025, April 4). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. PubMed.
  • (n.d.). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. MDPI.
  • (n.d.). Alanine. NIST WebBook.
  • (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.... ResearchGate.
  • (n.d.). Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone. PMC - NIH.
  • (n.d.). Aniline hydrochloride. NIST WebBook.
  • (2022, May 25). Synthesis and Characterization of (allylamine hydrochloride-vinyl sulfonic acid) Copolymer and Determination of Monomer Reactivity Ratios. ResearchGate.
  • (2024, December 3). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. PMC - NIH.
  • (n.d.). Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character. PubMed.
  • (n.d.). High sensitivity assay for the alpha 2 antagonist 6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its desmethyl metabolite in plasma using gas chromatography mass spectrometry with ammonia/CCl4 chemical ionization. PubMed.

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Aminopropanenitrile Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of 2-Aminopropanenitrile hydrochloride, a pivotal building block in modern organic synthesis. We benchmark its performance and physicochemical properties against two structurally related and commercially significant α-aminonitriles: Aminoacetonitrile hydrochloride and 2-Amino-2-methylpropanenitrile hydrochloride. Through a detailed examination of their roles in the Strecker synthesis, supported by experimental protocols and comparative data, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to make informed decisions in precursor selection for complex molecular synthesis.

Introduction: The Strategic Importance of α-Aminonitriles

α-Aminonitriles are a class of bifunctional compounds possessing both an amino and a nitrile group attached to the same carbon atom. This unique arrangement makes them exceptionally versatile intermediates in organic chemistry.[1][2] They serve as direct precursors to α-amino acids, the fundamental building blocks of proteins, and are instrumental in the synthesis of a wide array of nitrogen-containing heterocycles, 1,2-diamines, and peptidomimetics.[2][3] Their derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, antiviral, and antibacterial properties.[3][4]

This compound (also known as alaninenitrile hydrochloride) is a cornerstone of this chemical class. As the direct precursor to alanine via hydrolysis, its utility is well-established. This guide aims to move beyond a singular focus, providing a comparative framework that evaluates this compound not in isolation, but against its structural analogs to illuminate the nuanced advantages and trade-offs in experimental design and application.

Physicochemical Properties: A Comparative Overview

The selection of a synthetic precursor is often governed by its physical and chemical properties, which dictate solubility, reactivity, and handling requirements. The hydrochloride salt form of these aminonitriles enhances stability and simplifies handling compared to the often unstable free bases.[5]

Property2-Aminopropanenitrile HCl Aminoacetonitrile HCl 2-Amino-2-methylpropanenitrile HCl
CAS Number 72187-91-8[6][7]6011-14-9[8][9]50846-36-1[10][11]
Molecular Formula C₃H₇ClN₂[6][12]C₂H₅ClN₂[8]C₄H₉ClN₂[13]
Molecular Weight 106.55 g/mol [6][14]92.53 g/mol [8][9]120.58 g/mol [13]
Appearance White to off-white solid[14][15]White needle-like crystalsWhite to off-white powder
Melting Point ~144-146 °C[6]172-174 °C[8][16]Data not consistently available
Solubility Soluble in water[14]Soluble in water (1000g/L at 20°C)[8][17]Soluble in water
Key Structural Feature Secondary α-carbonPrimary α-carbonTertiary α-carbon

Analysis: Aminoacetonitrile hydrochloride, the simplest of the three, serves as an excellent baseline. This compound introduces a methyl group, creating a secondary, chiral center which is fundamental for synthesizing chiral amino acids like alanine. 2-Amino-2-methylpropanenitrile hydrochloride features a tertiary α-carbon, which introduces significant steric hindrance, impacting its reactivity in nucleophilic additions.

Core Application: The Strecker Synthesis

The most common and historically significant method for preparing α-aminonitriles is the Strecker synthesis, first reported in 1850.[3] This robust one-pot, three-component reaction combines an aldehyde or ketone, an amine (often ammonia), and a cyanide source.[18][19] The subsequent hydrolysis of the resulting α-aminonitrile yields the corresponding α-amino acid.

Reaction Mechanism

The causality of the Strecker synthesis is a two-part process. Understanding this mechanism is key to troubleshooting and optimizing the reaction for different substrates.

  • Iminium Ion Formation: The aldehyde or ketone carbonyl is first activated, typically by protonation. Ammonia or an amine then performs a nucleophilic attack on the carbonyl carbon. Subsequent dehydration yields a reactive iminium ion intermediate.

  • Cyanide Addition: A cyanide ion (from sources like KCN, NaCN, or TMSCN) then acts as a nucleophile, attacking the electrophilic iminium carbon to form the stable α-aminonitrile product.[18]

Strecker_Mechanism cluster_1 Part 1: Iminium Formation cluster_2 Part 2: Cyanide Addition cluster_3 Part 3: Hydrolysis R-CHO Aldehyde Iminium Iminium Ion [R-CH=NH2]+ R-CHO->Iminium + NH3 - H2O NH3 Ammonia Aminonitrile α-Aminonitrile R-CH(NH2)CN Iminium->Aminonitrile + CN- H2O Water CN- Cyanide Ion Amino_Acid α-Amino Acid R-CH(NH2)COOH Aminonitrile->Amino_Acid + 2H2O, H+ - NH4+

Caption: Generalized mechanism of the Strecker amino acid synthesis.

Benchmarking Performance in Strecker-Type Reactions

The structure of the carbonyl precursor directly influences the resulting aminonitrile and its formation kinetics. Here, we compare the synthesis of our three target compounds.

Parametervs. Aminoacetonitrile HCl (from Formaldehyde)vs. 2-Aminopropanenitrile HCl (from Acetaldehyde)vs. 2-Amino-2-methylpropanenitrile HCl (from Acetone)
Precursor Reactivity High (Formaldehyde is highly electrophilic)Moderate (Acetaldehyde is less reactive)Lower (Ketones are less electrophilic than aldehydes; steric hindrance)
Typical Reaction Time ShortModerateLong / May require catalyst
Expected Yield HighHighModerate to Good (often requires optimized conditions)[20]
Side Reactions Polymerization of formaldehyde can be an issue.Aldol condensation of acetaldehyde is possible.Self-condensation of acetone is less favorable but possible.
Synthetic Utility Precursor to Glycine, the simplest amino acid.[5]Precursor to Alanine, a fundamental chiral amino acid.Precursor to α,α-disubstituted amino acids, valuable in peptide design.

Expert Analysis: The choice between these precursors is a trade-off between reactivity and the desired final structure. The synthesis of Aminoacetonitrile is typically the most straightforward. The synthesis of 2-Aminopropanenitrile from acetaldehyde represents the classic Strecker reaction and is highly efficient. The synthesis of 2-Amino-2-methylpropanenitrile from acetone is more challenging due to the lower electrophilicity of the ketone and steric hindrance around the carbonyl carbon. This often necessitates the use of Lewis acid catalysts or alternative cyanide sources like trimethylsilyl cyanide (TMSCN) to drive the reaction to completion.[20][21]

Experimental Protocols

Trustworthiness in scientific reporting is built upon methodological transparency. The following is a representative, self-validating protocol for the synthesis of an α-aminonitrile, which can be adapted for each of the benchmarked compounds by selecting the appropriate carbonyl starting material.

General Protocol for Strecker Synthesis of α-Aminonitriles

Experimental_Workflow start Setup: Round-bottom flask, magnetic stirrer, ice bath reagents Charge flask with NH4Cl and aqueous NH3 start->reagents addition1 Add carbonyl compound (e.g., Acetaldehyde) dropwise at 0-5°C reagents->addition1 addition2 Add NaCN solution slowly, maintaining T < 10°C addition1->addition2 reaction Stir at room temperature (Monitor by TLC/LC-MS) addition2->reaction workup Perform liquid-liquid extraction with an organic solvent (e.g., Ether) reaction->workup dry Dry combined organic layers (e.g., over Na2SO4) workup->dry concentrate Remove solvent under reduced pressure dry->concentrate salt_formation Dissolve residue in ether, add ethereal HCl concentrate->salt_formation isolate Filter the precipitated hydrochloride salt salt_formation->isolate finish Wash with cold ether and dry under vacuum isolate->finish

Caption: General experimental workflow for α-aminonitrile synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Reagent Charging: To the flask, add ammonium chloride (e.g., 1.1 eq) followed by a concentrated aqueous solution of ammonia (e.g., 2-3 eq). Stir until the salt dissolves.

  • Carbonyl Addition: Slowly add the corresponding aldehyde or ketone (1.0 eq; e.g., acetaldehyde for 2-aminopropanenitrile) dropwise via a dropping funnel, ensuring the internal temperature remains below 10°C. Stir for 15 minutes.

  • Cyanide Addition (Critical Step): Prepare a solution of sodium cyanide (1.05 eq) in water. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). Add the NaCN solution dropwise to the reaction mixture, again maintaining a temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl is consumed (typically 2-12 hours).

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude aminonitrile free base as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (100 mL) and cool the solution in an ice bath. Add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove impurities. Dry the product under vacuum to yield the pure α-aminonitrile hydrochloride salt.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

Safety and Handling Comparison

A comprehensive benchmark must include a thorough evaluation of safety and handling protocols. All aminonitriles and their precursors, particularly cyanide salts, are hazardous and must be handled with appropriate precautions in a controlled laboratory environment.[22][23]

CompoundGHS Hazard StatementsKey Handling Precautions
2-Aminopropanenitrile HCl H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]Avoid dust inhalation. Wear gloves and eye protection. Use in a well-ventilated area.[22]
Aminoacetonitrile HCl H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9][23]Same as above, with heightened awareness due to higher acute oral toxicity. Store locked up.[23]
2-Amino-2-methylpropanenitrile HCl H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[13]Requires stringent containment due to toxicity via all routes of exposure. Use under a chemical fume hood is mandatory.[23]

Conclusion and Outlook

This guide establishes that while this compound is a highly effective and versatile reagent, its optimal use is context-dependent.

  • Aminoacetonitrile hydrochloride is the precursor of choice for accessing glycine derivatives, offering high reactivity and straightforward synthesis.

  • This compound provides the ideal entry point for synthesizing alanine and other related chiral structures, balancing good reactivity with the introduction of a key methyl substituent.

  • 2-Amino-2-methylpropanenitrile hydrochloride , while synthetically more demanding, is an indispensable tool for creating sterically hindered, α,α-disubstituted amino acids, which are of growing importance in designing conformationally constrained peptides and pharmaceuticals.

The choice among these building blocks is a strategic decision guided by the target molecule's structural requirements, reaction kinetics, and safety considerations. Future research will likely focus on developing more efficient and enantioselective catalytic methods for the synthesis of these and other complex aminonitriles, further expanding their role in drug discovery and materials science.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. URL: [Link]
  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis and properties of α-aminonitriles. Russian Chemical Reviews, 58(2), 148. URL: [Link]
  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Related Syntheses of α-Amino Acids. Chemical Reviews, 103(8), 2795–2828. URL: [Link]
  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. URL: [Link]
  • Organic Chemistry Portal. Strecker Synthesis.
  • Johannes Gutenberg-Universität Mainz. Aminonitriles as building blocks in organic chemistry.
  • PubChem. This compound.
  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation.
  • LabSolutions. 2-Aminopropanenitrile, HCl.
  • AHH Chemical. 2-Aminopropanenitrile.
  • PubChem. Aminoacetonitrile hydrochloride.
  • SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • MySkinRecipes. This compound.
  • Autech Industry Co.,Limited. Aminoacetonitrile hydrochloride CAS:6011-14-9.
  • CAS Database. 6011-14-9 Glycinonitrile hydrochloride.
  • Cheméo. Aminoacetonitrile (CAS 540-61-4) - Chemical & Physical Properties.
  • Wikipedia. Aminoacetonitrile.
  • PubChem. 2-Amino-2-methylpropanenitrile hydrochloride.
  • LookChem. 2-aminopropanenitrile,hydrochloride CAS NO.72187-91-8.
  • Organic Syntheses. aminoacetone semicarbazone hydrochloride.

Sources

A Senior Application Scientist's Guide to Assessing the Stereochemistry of 2-Aminopropanenitrile Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise control and analysis of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and specificity of therapeutic agents. For researchers working with 2-aminopropanenitrile hydrochloride and its derivatives—a class of compounds with significant potential in medicinal chemistry—a robust and reliable assessment of their stereochemical integrity is paramount. This guide provides an in-depth comparison of key analytical techniques for this purpose, grounded in experimental data and practical insights to empower researchers in making informed decisions for their analytical workflows.

The Criticality of Chirality in 2-Aminopropanenitrile Derivatives

2-Aminopropanenitrile, also known as α-aminopropionitrile, is a chiral molecule possessing a stereocenter at the α-carbon.[1][2] The spatial arrangement of the amino and cyano groups around this center gives rise to two non-superimposable mirror images, or enantiomers: (R)-2-aminopropanenitrile and (S)-2-aminopropanenitrile. When protonated to form the hydrochloride salt, this chirality is retained.

The significance of this stereoisomerism cannot be overstated. In a biological system, enantiomers can interact differently with chiral entities such as enzymes and receptors, leading to distinct pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Consequently, the ability to separate, identify, and quantify the enantiomeric composition of 2-aminopropanenitrile derivatives is a critical step in the drug development pipeline.

This guide will compare three principal analytical techniques for stereochemical assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Polarimetry

Each method will be evaluated based on the information it provides (enantiomeric excess vs. absolute configuration), its sensitivity, sample requirements, and ease of implementation.

Comparative Analysis of Stereochemical Assessment Techniques

FeatureNMR with Chiral AuxiliariesChiral HPLCPolarimetry
Primary Output Enantiomeric Excess (ee), potential for Absolute ConfigurationEnantiomeric Excess (ee), Retention TimeOptical Rotation, Enantiomeric Excess (ee)
Principle Formation of diastereomers with distinct NMR signalsDifferential interaction with a Chiral Stationary Phase (CSP)Rotation of plane-polarized light
Sensitivity ModerateHighLow to Moderate
Sample Requirement mg scaleµg to ng scalemg scale
Destructive? NoYes (unless fraction collection)No
Quantitative Accuracy HighHighModerate (dependent on purity)
Information on Absolute Configuration Possible with specific reagents (e.g., Mosher's method)Indirectly, by comparison to a known standardIndirectly, by comparison to a known standard
Development Time Short to ModerateModerate to HighShort

NMR Spectroscopy with Chiral Auxiliaries: A Window into Diastereomeric Worlds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR spectrum due to their identical magnetic environments, the use of chiral auxiliaries can overcome this limitation.[3][] The core principle involves converting the enantiomeric pair into a mixture of diastereomers, which possess different physical properties and, crucially, distinct NMR spectra. This can be achieved through two main approaches:

  • Chiral Derivatizing Agents (CDAs): The amine functionality of 2-aminopropanenitrile derivatives is reacted with a chiral reagent to form a covalent bond, creating a pair of diastereomers. A classic example is the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[5][6]

  • Chiral Solvating Agents (CSAs): The analyte forms non-covalent diastereomeric complexes with a chiral solvating agent. These transient interactions are often sufficient to induce chemical shift differences between the enantiomers.[7] BINOL (1,1'-bi-2-naphthol) and its derivatives are common CSAs for primary amines.[7][8][9]

The ratio of the diastereomers, determined by integrating their well-resolved signals in the ¹H or ¹⁹F NMR spectrum, directly corresponds to the enantiomeric excess (ee) of the original sample.[9]

Causality in Experimental Choices

The choice between a CDA and a CSA is dictated by the specific needs of the analysis. Covalent derivatization with a CDA often leads to larger and more easily resolvable chemical shift differences. However, the reaction must proceed to completion without any kinetic resolution to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio. CSAs offer a simpler and non-destructive approach, as the sample can be recovered. The interactions are weaker, which may result in smaller chemical shift differences, requiring a higher field NMR spectrometer for resolution.

Visualizing the NMR Workflow with a Chiral Derivatizing Agent

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Analyte Racemic or Enantioenriched 2-Aminopropanenitrile Derivative Reaction Derivatization Reaction Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) CDA->Reaction Diastereomers Mixture of Diastereomers Reaction->Diastereomers NMR_Tube Dissolve in CDCl₃ Diastereomers->NMR_Tube NMR_Spec Acquire ¹H or ¹⁹F NMR Spectrum NMR_Tube->NMR_Spec Integration Integrate Diastereotopic Signals NMR_Spec->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR spectroscopy.

Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR using (R)-BINOL as a Chiral Solvating Agent
  • Sample Preparation: In an NMR tube, accurately weigh approximately 5 mg of the this compound derivative.

  • Addition of CSA: Add 1.0 to 1.2 equivalents of (R)-1,1'-bi-2-naphthol ((R)-BINOL).

  • Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Mixing: Cap the NMR tube and shake gently for about 30 seconds to ensure complete dissolution and complex formation.[7]

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer at 25 °C.[7]

  • Data Analysis: Identify a well-resolved proton signal (e.g., the α-proton) that shows distinct peaks for the two diastereomeric complexes. Integrate the areas of these two peaks.

  • Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, prized for its high resolution and sensitivity.[10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]

For primary amines and their salts, like this compound, several types of CSPs are effective:

  • Polysaccharide-based CSPs: Columns with chiral selectors such as amylose or cellulose derivatives coated or immobilized on a silica support are widely applicable.[12]

  • Macrocyclic Glycopeptide-based CSPs: These are particularly useful for polar and ionic compounds, including underivatized amino acids and their derivatives.[13]

  • Crown Ether-based CSPs: These are specifically designed for the separation of primary amines, relying on the formation of inclusion complexes.[14]

The choice of CSP and mobile phase is critical for achieving a successful separation and is often determined empirically through a screening process.[10][11]

Causality in Experimental Choices

The selection of the mobile phase is as important as the CSP. For polysaccharide-based columns, a normal-phase mode (e.g., hexane/alcohol mixtures) is common.[12] For basic analytes like 2-aminopropanenitrile, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica support. The choice of alcohol (e.g., isopropanol vs. ethanol) can also fine-tune the selectivity of the separation.[12]

Visualizing the Chiral HPLC Method Development Workflow

HPLC_Workflow Start Racemic Standard of 2-Aminopropanenitrile Derivative Screen_CSP Screen Chiral Stationary Phases (Polysaccharide, Macrocyclic, etc.) Start->Screen_CSP Select_MP Select Mobile Phase System (Normal, Reversed, Polar Organic) Screen_CSP->Select_MP Optimize_MP Optimize Mobile Phase Composition (Solvent Ratio, Additives) Select_MP->Optimize_MP Check_Res Assess Resolution (Rs) Optimize_MP->Check_Res Check_Res->Optimize_MP Rs < 1.5 Validated Validated Method Check_Res->Validated Rs > 1.5

Caption: A logical workflow for developing a chiral HPLC separation method.

Experimental Protocol: Chiral Separation of 2-Aminopropanenitrile Enantiomers by HPLC

This protocol provides a starting point for method development.

  • Recommended Equipment and Reagents:

    • HPLC system with UV detector.

    • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA).[12]

    • Mobile Phase: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).[12]

    • Sample: 1 mg/mL solution of the this compound derivative in the mobile phase.[12]

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

    • Inject the test sample.

    • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Polarimetry: A Classic, Non-Destructive Technique

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] This property, known as optical activity, is a hallmark of chirality. The magnitude and direction of the rotation are dependent on the compound's structure, concentration, path length, temperature, and the wavelength of the light used.[15]

The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions. For a sample that is a mixture of enantiomers, the observed rotation can be used to calculate the enantiomeric excess, provided the specific rotation of the pure enantiomer is known.[15]

Causality in Experimental Choices

Polarimetry is a simple and non-destructive technique, making it suitable for quick checks of enantiomeric purity, especially for bulk material where a high concentration can be readily prepared.[15] However, its application is limited by its lower sensitivity compared to chromatographic methods and the requirement for a pure sample, as any optically active impurities will interfere with the measurement. The sign of the optical rotation (+ or -) does not directly correlate with the (R/S) configuration of the molecule.[16]

Experimental Protocol: Determination of Enantiomeric Excess by Polarimetry
  • Sample Preparation: Prepare a solution of the this compound derivative of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., water, ethanol).

  • Instrument Setup:

    • Turn on the polarimeter and allow the lamp to warm up.

    • Calibrate the instrument with a blank (the pure solvent).

  • Measurement:

    • Rinse and fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed optical rotation (α).

  • Calculation:

    • Calculate the specific rotation of the sample: [α] = α / (c * l).

    • Calculate the enantiomeric excess (% ee) using the specific rotation of the pure enantiomer ([α]pure): % ee = ([α]sample / [α]pure) * 100

Conclusion and Recommendations

The choice of the most appropriate technique for assessing the stereochemistry of this compound derivatives depends on the specific requirements of the analysis.

  • For high-throughput screening and routine quality control where high accuracy and sensitivity are required, Chiral HPLC is the method of choice. Its ability to physically separate the enantiomers provides unambiguous quantification of the enantiomeric excess.

  • Polarimetry serves as a rapid, non-destructive method for a preliminary assessment of enantiomeric purity, especially for bulk samples. It is most effective when the specific rotation of the pure enantiomer is known and the sample is free of other optically active compounds.

In a comprehensive drug development program, these techniques are often used in a complementary fashion. Chiral HPLC may be used as the primary, validated method for release testing, while NMR and polarimetry can provide valuable supporting data throughout the research and development process. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to confidently and accurately characterize the stereochemistry of these important chiral building blocks.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. 2022.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. 2021.
  • HPLC-based method for determination of absolute configur
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. 2019.
  • Determination Techniques for Absolute Configuration of Chiral Compound.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.
  • Polarimetric assay for the medium-throughput determination of alpha-amino acid racemase activity. PubMed.
  • Polarimetric Assay for the Medium-Throughput Determination of α-Amino Acid Racemase Activity.
  • Chiral Columns for enantiomer separ
  • Polarimeter. S4Science.
  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.
  • Amino Acid Stereochemistry. UCSB MCDB Sears Biosci Portal. 2023.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Separ
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Rotational spectrum of a chiral amino acid precursor, 2-aminopropionitrile, and searches for it in Sagittarius B2(N).
  • Composition and Method for Chiral Separations.
  • Chiral Drug Separation.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. BenchChem. 2025.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023.
  • Propanenitrile, 2-amino-. PubChem.
  • Micro-analysis of mixtures (amino acids) in the form of isotopic derivatives. Journal of the American Chemical Society. 1946.

Sources

A Senior Application Scientist's Guide to the Mechanistic Nuances of 2-Aminopropanenitrile Hydrochloride in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide offers an in-depth technical comparison of 2-aminopropanenitrile hydrochloride in pivotal synthetic reactions. We will delve into the mechanistic underpinnings of its reactivity and benchmark its performance against common alternatives, supported by available experimental data and established chemical principles.

Introduction: The Versatile Role of this compound

This compound, the salt of α-aminopropionitrile, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic nitrile group, allows it to participate in a diverse array of chemical transformations. This guide will explore its utility and mechanistic intricacies in three key areas: the Strecker synthesis of amino acids, the Ugi multicomponent reaction, and the synthesis of nitrogen-containing heterocycles, most notably imidazoles. We will also draw comparisons with alternative reagents to provide a comprehensive understanding of its synthetic potential.

The Strecker Synthesis: A Cornerstone for Amino Acid Preparation

The Strecker synthesis, first reported in 1850, remains a fundamental method for the synthesis of α-amino acids from aldehydes or ketones. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[1][2] 2-Aminopropanenitrile is a direct product of the Strecker reaction when acetaldehyde is used as the starting carbonyl compound.

Mechanistic Pathway

The generally accepted mechanism for the Strecker synthesis involves two main stages: the formation of an α-aminonitrile and its subsequent hydrolysis.

Strecker_Mechanism cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + NH₃, - H₂O Ammonia Ammonia Aminonitrile α-Aminonitrile (e.g., 2-Aminopropanenitrile) Iminium_Ion->Aminonitrile + CN⁻ Cyanide CN⁻ Aminonitrile_hydrolysis α-Aminonitrile Amino_Acid α-Amino Acid Aminonitrile_hydrolysis->Amino_Acid + H₃O⁺

Caption: Mechanism of the Strecker Amino Acid Synthesis.

The initial step involves the reaction of an aldehyde (or ketone) with ammonia to form an imine, which is then protonated to an iminium ion. Nucleophilic attack by a cyanide ion on the iminium ion yields the α-aminonitrile.[1] The hydrochloride salt of 2-aminopropanenitrile is often isolated to improve stability and handling. The final step is the acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, affording the α-amino acid.[2]

Performance and Comparison with Alternatives

While direct head-to-head quantitative comparisons are sparse in the literature, we can infer performance differences based on the electronic and steric nature of the starting materials.

Alternative: Aminoacetonitrile Hydrochloride

Aminoacetonitrile hydrochloride, derived from formaldehyde, is the simplest α-aminonitrile. In Strecker-type reactions where an α-aminonitrile is used as a synthon, the methyl group in 2-aminopropanenitrile introduces a steric and electronic difference.

ReagentKey Structural FeatureExpected Impact on Reactivity
2-Aminopropanenitrile HCl Methyl group at the α-positionMay slightly decrease the rate of nucleophilic attack on the nitrile due to steric hindrance and electron-donating effect.
Aminoacetonitrile HCl No α-substituentGenerally more reactive due to less steric hindrance.

Theoretically, the less sterically hindered aminoacetonitrile might react faster in subsequent transformations. However, the electron-donating methyl group in 2-aminopropanenitrile could influence the basicity of the amino group and the electrophilicity of the nitrile carbon.

Experimental Data Snapshot

Experimental Protocol: Generalized Strecker Synthesis of an α-Aminonitrile

This protocol is a general procedure that can be adapted for various aldehydes and amines.

Materials:

  • Aldehyde (1.0 eq)

  • Ammonium chloride (1.2 eq)

  • Sodium cyanide (1.2 eq)

  • Methanol

  • Water

Procedure:

  • Dissolve the aldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of ammonium chloride in water to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium cyanide in water dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • The product can be further purified by crystallization or column chromatography. The hydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent.

The Ugi Multicomponent Reaction: A Pathway to Peptide Mimetics

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity, producing α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] this compound can potentially participate in Ugi-type reactions, although its use is less common than that of pre-formed amino acids or their esters.

Mechanistic Considerations

The Ugi reaction is believed to proceed through the initial formation of an iminium ion from the aldehyde and amine. This is followed by the nucleophilic addition of the isocyanide and subsequent attack of the carboxylate anion, culminating in an intramolecular acyl transfer (Mumm rearrangement).

Ugi_Mechanism Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine, - H₂O Amine Amine (or 2-Aminopropanenitrile) Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Carboxylic_Acid Carboxylic_Acid Adduct Intermediate Adduct Nitrilium_Ion->Adduct + Carboxylate Ugi_Product α-Acylamino Amide Adduct->Ugi_Product Mumm Rearrangement

Caption: Generalized Mechanism of the Ugi Four-Component Reaction.

When using this compound, the free amine can react with the aldehyde to form the requisite iminium ion. The nitrile group remains as a substituent on the final product, offering a handle for further synthetic transformations.

Comparison with an Alternative: Glycine Methyl Ester Hydrochloride

A more conventional amine component in the Ugi reaction is an amino acid ester, such as glycine methyl ester hydrochloride. The primary difference lies in the functional group at the α-position.

Reagentα-SubstituentImpact on Ugi Product
2-Aminopropanenitrile HCl -CH(CH₃)CNIntroduces a nitrile group, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Glycine Methyl Ester HCl -CH₂CO₂CH₃Incorporates an ester group, readily convertible to other functionalities like amides or carboxylic acids.

The choice between these two reagents depends on the desired functionality in the final product. The nitrile group from 2-aminopropanenitrile offers a unique synthetic trajectory compared to the more common ester group.

Performance Insights

Synthesis of Nitrogen-Containing Heterocycles

The bifunctional nature of 2-aminopropanenitrile makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as imidazoles, pyridines, and pyrimidines.[4][5]

Imidazole Synthesis: A Key Application

2-Aminopropanenitrile can serve as a three-atom component for the construction of the imidazole ring. The reaction with another molecule of an aminonitrile or other suitable reagents can lead to the formation of substituted aminoimidazoles.

Plausible Mechanistic Pathway

The synthesis of imidazoles from aminonitriles can proceed through various pathways. One plausible mechanism involves the initial dimerization of the aminonitrile to form an amidine intermediate, which then undergoes intramolecular cyclization.

Imidazole_Synthesis Aminonitrile1 2-Aminopropanenitrile Amidine_Intermediate Amidine Intermediate Aminonitrile1->Amidine_Intermediate + Aminonitrile2 Aminonitrile2 2-Aminopropanenitrile Cyclization Intramolecular Cyclization Amidine_Intermediate->Cyclization Aminoimidazole Substituted Aminoimidazole Cyclization->Aminoimidazole - NH₃

Caption: Plausible pathway for imidazole synthesis from 2-aminopropanenitrile.

Comparison with Alternative Precursors

Other bifunctional reagents can also be used for imidazole synthesis. A common alternative is the use of α-amino ketones or α-hydroxy ketones in condensation reactions with ammonia and an aldehyde (Debus synthesis).

PrecursorReaction TypeAdvantagesDisadvantages
2-Aminopropanenitrile HCl Dimerization/CyclizationReadily available, can lead to highly substituted imidazoles.May require harsher conditions; potential for side reactions.
α-Amino Ketones Condensation (e.g., Debus)Well-established method, versatile.Starting materials may be less accessible or require multi-step synthesis.

The choice of precursor often depends on the desired substitution pattern on the final imidazole ring and the availability of the starting materials.

Experimental Protocol: General Synthesis of 2,5-Disubstituted Imidazoles from an α-Aminonitrile

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • α-Aminonitrile (e.g., this compound) (1.0 eq)

  • A suitable reaction partner (e.g., another equivalent of the aminonitrile, an aldehyde, or a ketone)

  • Catalyst (e.g., a Lewis acid or a Brønsted acid)

  • High-boiling solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the α-aminonitrile in the chosen solvent, add the reaction partner and the catalyst.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion: A Versatile and Reactive Building Block

This compound is a highly valuable and reactive building block in organic synthesis. Its utility in the Strecker synthesis provides a direct route to alanine, while its bifunctional nature allows for its participation in Ugi-type multicomponent reactions and the construction of diverse heterocyclic scaffolds.

While direct, quantitative comparative studies against all possible alternatives are not always available, a thorough understanding of the underlying reaction mechanisms allows for rational choices in synthetic design. The methyl group in 2-aminopropanenitrile introduces subtle steric and electronic effects that can influence reactivity compared to its simpler analogue, aminoacetonitrile. In multicomponent reactions, it offers a unique entry point for introducing a nitrile functionality for further elaboration.

Future research focusing on head-to-head comparisons of reaction kinetics and yields under standardized conditions would be invaluable for further elucidating the subtle yet significant differences in reactivity among these important synthetic building blocks.

References

  • Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry (Weinheim an der Bergstrasse, Germany), 20(41), 13064–13077. [Link]
  • Wikipedia contributors. (2023, December 27). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]
  • de la Hoz, A., & Elguero, J. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS omega, 6(2), 1639–1651. [Link]
  • International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]
  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. [Link]
  • ResearchGate. (n.d.).
  • Molecules. (n.d.). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. [Link]
  • Mettler-Toledo International Inc. (n.d.).
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. [Link]
  • ScienceDirect. (n.d.). Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. [Link]
  • ResearchGate. (n.d.). Experimental and kinetic analysis of acetaldehyde low-temperature oxidation using a rapid compression machine. [Link]
  • ResearchGate. (n.d.). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. [Link]
  • MDPI. (n.d.).
  • Zenodo. (n.d.). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
  • National Center for Biotechnology Information. (n.d.). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
  • National Center for Biotechnology Information. (n.d.). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. [Link]
  • National Center for Biotechnology Information. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. [Link]
  • ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Aminonitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of aminonitriles represents a critical step in the journey toward novel therapeutics and complex molecules. The choice of precursor and synthetic route is a decision laden with implications for yield, purity, scalability, and, crucially, the overall cost-effectiveness of the process. This guide provides an in-depth, objective comparison of various aminonitrile precursors and their associated synthetic methodologies, supported by experimental data and field-proven insights to inform your selection process.

The Central Role of Aminonitriles and the Economic Imperative

Aminonitriles are versatile intermediates, serving as pivotal building blocks for a vast array of valuable compounds, including alpha-amino acids, the very foundation of peptides and proteins. Their strategic importance in pharmaceutical and agrochemical research cannot be overstated. However, the path from simple starting materials to complex aminonitrile structures is varied, with each route presenting a unique balance of costs and benefits. In an increasingly competitive landscape, a thorough understanding of the economic and practical implications of your chosen synthetic strategy is paramount.

The Strecker Synthesis: A Time-Honored and Economical Workhorse

First reported in 1850, the Strecker synthesis remains one of the most widely utilized methods for preparing α-aminonitriles due to its use of readily available and inexpensive starting materials. The classical one-pot, three-component reaction involves an aldehyde, an amine (or ammonia), and a cyanide source[1].

Classical Strecker Synthesis: The Gold Standard of Economy

The primary advantage of the classical Strecker reaction lies in its cost-effectiveness. Aldehydes, ammonia, and inorganic cyanides like sodium cyanide (NaCN) are bulk chemicals with relatively low procurement costs.

Table 1: Estimated Cost of Starting Materials for Classical Strecker Synthesis

ReagentRepresentative Price (per kg)Key Considerations
Benzaldehyde$10 - $50Price varies with purity and supplier.
Ammonia (aqueous)< $1Widely available and inexpensive.
Sodium Cyanide (NaCN)$2 - $5Highly toxic; requires specialized handling and disposal.

Note: Prices are estimates and can fluctuate based on market conditions and purchase volume.

While economically attractive, the classical Strecker synthesis is not without its drawbacks. The use of highly toxic and hazardous reagents like hydrogen cyanide (HCN) or its salts necessitates stringent safety protocols and specialized handling facilities, which can represent a significant capital and operational expenditure[2][3]. Furthermore, the reaction typically produces a racemic mixture of aminonitriles, requiring a subsequent and often costly resolution step to isolate the desired enantiomer for stereospecific applications[4].

Modern Variations: Greener and Asymmetric Approaches

In recent years, significant efforts have been directed toward developing more environmentally benign and enantioselective Strecker-type reactions.

Conducting the Strecker reaction in water as a solvent offers significant environmental and potential cost benefits[5]. It reduces the reliance on volatile organic compounds (VOCs), simplifying workup procedures and minimizing solvent-related waste disposal costs.

The emergence of organocatalysis has revolutionized the asymmetric synthesis of aminonitriles[6]. Small, chiral organic molecules, such as L-proline and thiourea derivatives, can catalyze the enantioselective addition of cyanide to imines, offering a direct route to chiral aminonitriles[7][8].

Strecker_Synthesis

Caption: Key stages and cost considerations in downstream processing.

Industrial Case Studies: Pregabalin and Saxagliptin

The industrial synthesis of pharmaceuticals provides valuable real-world examples of how cost-benefit analyses guide the selection of aminonitrile precursors and synthetic routes.

  • Pregabalin: The synthesis of the anticonvulsant drug pregabalin has been approached through various routes, including those involving aminonitrile intermediates. The drive for a cost-effective and enantioselective process has led to the development of innovative organocatalytic methods.[9][10][11][12] These approaches aim to minimize the use of expensive reagents and avoid costly resolution steps.

  • Saxagliptin: The synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin also involves a key aminonitrile intermediate.[13][14][15][16][17] The complexity of the molecule necessitates a highly controlled and efficient synthesis, where the cost and availability of starting materials and catalysts are critical factors in process development.

These examples highlight the industry's continuous effort to balance innovation with economic viability, often leading to the adoption of greener and more efficient synthetic methodologies.

Conclusion and Future Outlook

The selection of an aminonitrile precursor is a multifaceted decision that requires a holistic cost-benefit analysis. While the classical Strecker synthesis offers undeniable economic advantages in terms of raw material costs, the associated safety, environmental, and downstream processing costs must be carefully weighed.

Modern approaches, including organocatalysis and biocatalysis, present compelling alternatives that can offer improved selectivity, sustainability, and overall process economics, particularly for the synthesis of chiral aminonitriles. As the demand for complex and enantiomerically pure molecules continues to grow, these innovative methods are poised to play an increasingly important role in the pharmaceutical and chemical industries.

Ultimately, the optimal choice of precursor and synthetic route will depend on a careful evaluation of the specific target molecule, the scale of production, and the long-term economic and strategic goals of the organization.

References

  • A Comparative Guide to the Environmental Impact of Aminonitrile Synthesis Routes - Benchchem. (URL: )
  • The True Cost and Long-Term Value of Solvent Recycling in Industrial Manufacturing. (2025). (URL: )
  • Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341–3349. (URL: [Link])
  • From Waste to Resource: The Role of Solvent Recycling Systems in Green Manufacturing. (2025). (URL: )
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. (URL: [Link])
  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. (2021). (URL: [Link])
  • Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (URL: )
  • Economic Study of Solvent Recycling and Treatment – Final Report. (2010). Environmental Protection Agency. (URL: [Link])
  • Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (URL: )
  • The massive emissions-cutting and cost-saving potential of chemical reuse. (2019). Trellis Group. (URL: [Link])
  • The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermedi
  • Solvent purification and recycling in the process industry using innovative membrane technology. (2014). CORDIS | European Commission. (URL: [Link])
  • Process-for-preparing-saxagliptin-and-its-novel-intermediates-useful-in-the-synthesis-thereof.pdf. (2012). (URL: [Link])
  • Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development. (URL: [Link])
  • Process for synthesis of (s) - pregabalin. (URL: )
  • Understanding Enzymolysis Amino Acid Production Standards in the Global Market. (2025). (URL: [Link])
  • Hsiao, H. Y., et al. Enzymatic Production of Amino Acids. (URL: [Link])
  • Chiral auxiliary - Wikipedia. (URL: [Link])
  • Highly Atom Economic Synthesis of d -2-Aminobutyric Acid through an In Vitro Tri-enzymatic C
  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])
  • Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. (URL: [Link])
  • Nitrile hydrolyzing enzymes: Immobilization and potential applications. (2024). Technion - Israel Institute of Technology. (URL: [Link])
  • Cost-Effective Isolation of a Process Impurity of Pregabalin. (URL: [Link])
  • Lipase at Best Price in India - IndiaMART. (URL: [Link])
  • Process for the prepar
  • L-Proline, 500 g - Carl ROTH. (URL: [Link])
  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011).
  • Cost-Effective Isolation of a Process Impurity of Pregabalin. (2015). Scientia Pharmaceutica. (URL: [Link])
  • List of amino nitriles synthesized via Strecker reaction under solvent... (URL: [Link])
  • A truly green synthesis of a-aminonitriles via Strecker reaction. (2011). Semantic Scholar. (URL: [Link])
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. (URL: [Link])
  • Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite. (URL: [Link])
  • Nitrilase (Crude Enzyme) NATE-1842 from Creative Enzymes | Biocompare.com. (URL: [Link])
  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society. (URL: [Link])
  • Organocatalytic Enantioselective Strecker Reaction with Seven‐Membered Cyclic Imines. (URL: [Link])

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of novel compounds synthesized from the versatile starting material, 2-aminopropanenitrile hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance against established alternatives, supported by experimental data and authoritative references. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a fundamental building block in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its inherent reactivity makes it a valuable precursor for creating novel molecular frameworks with significant therapeutic potential.[3][4] The aminonitrile functional group is a key component that can be readily cyclized into various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.[3][5] This guide will explore the anticancer and antimicrobial activities of compounds derived from this precursor, offering a comparative analysis of their efficacy and mechanistic pathways.

Section 1: Anticancer Activity of Novel Heterocycles Derived from 2-Aminopropanenitrile

The development of novel anticancer therapeutics is a primary focus of modern medicinal chemistry. Derivatives of 2-aminopropanenitrile have emerged as a promising class of compounds, with numerous studies demonstrating their potent cytotoxic effects against a range of human cancer cell lines.[6][7]

Comparative Performance of Nicotinonitrile and Phenylacrylonitrile Derivatives

Recent research has highlighted the significant anticancer potential of nicotinonitrile and phenylacrylonitrile derivatives synthesized using aminonitrile precursors. These compounds have shown remarkable potency, in some cases exceeding that of conventional chemotherapeutic agents.[6][8]

For instance, a 2-amino-4,6-diphenylnicotinonitrile derivative demonstrated superior potency against both MDA-MB-231 and MCF-7 breast cancer cell lines when compared to Doxorubicin.[6] Similarly, certain 2-phenylacrylonitrile derivatives have exhibited exceptionally high activity against colon and liver cancer cells, with IC₅₀ values in the nanomolar range.[6][8]

Compound Class/DerivativeSpecific CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
2-Amino-4,6-diphenylnicotinonitrile Compound 3MDA-MB-231 (Breast Cancer)1.81 ± 0.1Doxorubicin3.18 ± 0.1
MCF-7 (Breast Cancer)2.85 ± 0.1Doxorubicin4.17 ± 0.2
2-Phenylacrylonitrile Compound 1g2aHCT116 (Colon Cancer)0.0059TaxolN/A
BEL-7402 (Liver Cancer)0.0078TaxolN/A
α-Amino Amide Analog α-AAA-AHL-60 (Leukemia)1.61 ± 0.11DoxorubicinN/A

Table 1: Comparative in vitro cytotoxic activity of aminonitrile derivatives against various human cancer cell lines. Data is compiled from multiple studies for analytical comparison.[6]

Experimental Protocol: MTT Assay for Cell Viability

The evaluation of cytotoxic activity is typically performed using standardized in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.[6]

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

To understand the underlying mechanism of cytotoxicity, further investigations often focus on the compound's effect on the cell cycle and its ability to induce apoptosis (programmed cell death).

Studies have shown that potent compounds like the 2-phenylacrylonitrile derivative 1g2a can inhibit the proliferation of cancer cells by arresting them in the G2/M phase of the cell cycle.[8] Furthermore, some thiazole derivatives have been shown to induce apoptosis, as evidenced by cell cycle arrest at the G2/M phase and pre-G1 apoptosis, and an increased concentration of caspase 3.[9]

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation & Staining cluster_analysis Data Acquisition & Analysis A Seed and culture cancer cells B Treat cells with test compound for 24-48h A->B C Harvest and wash cells B->C D Fix cells in cold 70% ethanol C->D E Stain with Propidium Iodide (PI) and RNase D->E F Acquire data using a flow cytometer E->F G Analyze DNA content to determine cell cycle phases (G1, S, G2/M) F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Section 2: Antimicrobial Activity of Heterocyclic Compounds from 2-Aminopropanenitrile

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds synthesized from 2-aminopropanenitrile have demonstrated promising activity against a variety of bacterial and fungal strains.[10][11]

Synthesis and Comparative Antimicrobial Efficacy

Multicomponent reactions utilizing aminonitriles have yielded compounds with significant antibacterial activity.[10] For example, certain derivatives have shown excellent to good activity against Gram-negative bacteria like P. aeruginosa and E. coli, and moderate activity against Gram-positive bacteria such as B. subtilis and S. aureus.[10] Pyrido[2,3-d]pyrimidine derivatives have also displayed good in-vitro antibacterial activities.[12]

Compound ClassTarget OrganismMIC (µM)Reference CompoundReference MIC (µg/mL)
Pyridopyrimidine Derivative S. aureus (Gram-positive)64CiprofloxacinN/A
Pyridopyrimidine Derivative B. subtilis (Gram-positive)64CiprofloxacinN/A
Thiazole Derivative E. coli (Gram-negative)32-64Ciprofloxacin2
Pyrido[2,3-d]pyrimidine Staphylococcus (Gram-positive)Good ActivityStreptomycinN/A
Pyrido[2,3-d]pyrimidine P. merabitis (Gram-negative)Good ActivityStreptomycinN/A

Table 2: Minimum Inhibitory Concentration (MIC) of various aminonitrile-derived heterocycles against selected microbial strains.[10][12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of these synthesized compounds is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. For example, in a series of cyclopropane amide derivatives, aryl amides showed higher antibacterial activity than fatty amides, and the introduction of a halogen at the 2-position of a benzene ring resulted in better activity than at the 4-position.[13]

SAR_Drug_Discovery cluster_synthesis Synthesis & Screening cluster_analysis Analysis & Design cluster_optimization Lead Optimization A Initial Synthesis Library of Derivatives B Biological Screening (e.g., MIC, IC50) A->B C Data Analysis Identify Active Compounds B->C D Establish SAR (e.g., Effect of Substituents) C->D E Rational Design of New Analogs D->E F Synthesis of Optimized Compounds E->F F->B Iterative Cycle

Caption: Iterative cycle of SAR-guided lead optimization.

Conclusion and Future Perspectives

Compounds synthesized from this compound represent a promising and versatile platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in both anticancer and antimicrobial applications, with some exhibiting potency superior to existing drugs.

Future research should be directed towards:

  • Lead Optimization: Leveraging SAR data to design and synthesize more potent, selective, and pharmacokinetically favorable analogs.

  • In Vivo Evaluation: Assessing the efficacy and safety of the most promising compounds in preclinical animal models.

  • Elucidation of Mechanisms: Conducting further studies to fully characterize the molecular targets and signaling pathways responsible for their biological effects.

Through continued investigation and optimization, this class of compounds holds the potential to yield new and effective treatments for a range of diseases.

References

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (n.d.).
  • This compound | C3H7ClN2 | CID 12782877 - PubChem. (n.d.).
  • Comparative Analysis of the Biological Activity of 2-Aminobutanenitrile Derivatives - Benchchem. (n.d.).
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022).
  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - NIH. (n.d.).
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC - NIH. (2021).
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).
  • Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. (n.d.).
  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed. (2009).
  • Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. (2022).
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.).
  • Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed. (n.d.).
  • (PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. (n.d.).
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024).
  • Antimicrobial activities of amphiphilic derivatives of α-amino acids - Journal of Chemical Technology and Metallurgy. (2023).
  • Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs - ResearchGate. (n.d.).
  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019).
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. (n.d.).
  • 72187-91-8, this compound Formula - Echemi. (n.d.).

Sources

Bridging the Divide: A Comparative Guide to Experimental Results and Theoretical Models in Aminonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminonitriles

Aminonitriles (NH₂CHRCN) are fundamental molecules that stand at the crossroads of organic synthesis, drug development, and prebiotic chemistry. As direct precursors to amino acids, their reaction pathways are of immense interest to researchers aiming to understand the origins of life or to design novel therapeutic agents.[1][2] The classic Strecker synthesis, which forms an α-aminonitrile from an aldehyde, ammonia, and cyanide, is a cornerstone reaction in this field.[3] However, predicting the precise behavior of these molecules—their formation rates, stability, and subsequent transformations—remains a significant challenge.

This guide provides an in-depth comparison of the theoretical models used to predict aminonitrile reactivity with the experimental results observed in the laboratory. We will explore the strengths and limitations of current computational approaches, detail robust experimental protocols for validation, and examine specific cases where theory and experiment align—or diverge. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of aminonitrile chemistry, fostering a more integrated approach to experimental design and interpretation.

I. Theoretical Models: Predicting Reactivity from First Principles

Computational chemistry provides a powerful lens for investigating reaction mechanisms at a molecular level. For aminonitrile reactions, theoretical models are primarily used to predict reaction energies, transition state geometries, and kinetic barriers, which are often difficult to measure directly.

Core Theoretical Approaches:

  • Density Functional Theory (DFT): DFT is a workhorse in computational chemistry, balancing accuracy with computational cost. Methods like B3LYP are frequently used to optimize molecular geometries and calculate the energy of reactants, intermediates, products, and transition states.[4] Solvent effects, which are critical in aminonitrile reactions, are often incorporated using models like the Polarizable Continuum Model (PCM).[4]

  • Ab Initio Methods: These "from the beginning" methods are based on quantum mechanics and do not rely on experimental parameters. While computationally expensive, they can provide highly accurate energy calculations and are crucial for benchmarking other methods. Recent studies have employed ab initio approaches to create a detailed, step-by-step microscopic description of the Strecker synthesis, mapping out the full free energy landscape.[5]

Theoretical calculations have successfully predicted that α-aminonitriles should be more reactive than other nitrile isomers (e.g., β- or γ-aminonitriles).[4][6] This is attributed to the electronic influence of the adjacent amino group. Such predictions are vital for understanding the selectivity observed in complex prebiotic scenarios where multiple isomers could potentially form.[4]

Logical Workflow for Theoretical Prediction

The following diagram illustrates a typical workflow for the theoretical investigation of an aminonitrile reaction.

G cluster_model Computational Modeling cluster_output Predictions Define Define Reaction: Reactants, Products, Solvent GeomOpt Geometry Optimization (e.g., DFT/B3LYP) Define->GeomOpt TS_Search Transition State Search GeomOpt->TS_Search FreqCalc Frequency Calculation (Confirm Minima/TS) TS_Search->FreqCalc Energy Calculate Free Energy Profile (ΔG, Ea) FreqCalc->Energy Mechanism Reaction Mechanism Energy->Mechanism Kinetics Rate Constants (k) Energy->Kinetics Thermo Thermodynamics (ΔH, ΔG) Energy->Thermo

Caption: Workflow for theoretical prediction of aminonitrile reactions.

II. Experimental Methodologies: Observing Reactions in Reality

Experimental validation is the ultimate arbiter of a theoretical model's accuracy. A variety of analytical techniques are employed to monitor aminonitrile reactions, each providing a different piece of the puzzle.

Key Experimental Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[4] They allow researchers to track the disappearance of reactants and the appearance of intermediates and products in real-time, often using deuterated solvents like D₂O to mimic aqueous reaction conditions.[6]

  • Mass Spectrometry (MS): MS is used to identify products and intermediates by their mass-to-charge ratio, confirming the molecular weights of species proposed by theoretical models.[7]

  • Liquid Chromatography (LC) / High-Performance Liquid Chromatography (HPLC): LC and HPLC are powerful separation techniques used to quantify the concentration of different species in a reaction mixture over time.[8] This is the primary method for gathering the raw data needed to calculate experimental reaction rates.[9]

The choice of technique is dictated by the research question. For instance, in studying the prebiotic reaction of aminoacetonitrile with cysteine, researchers used NMR to follow the reaction in D₂O solutions, allowing them to observe the formation of key intermediates and the final dipeptide product.[4][6] For quantitative kinetic studies of aminonitrile hydrolysis, researchers often rely on sampling the reaction at various time points and analyzing the composition using chromatography.[9]

Generalized Experimental Workflow

This diagram outlines the typical steps involved in an experimental study of aminonitrile kinetics.

G cluster_exp Experimental Protocol cluster_data Data Analysis Setup Reaction Setup: Control Temp, pH, Conc. Sampling Time-Course Sampling Setup->Sampling Quench Quench Reaction (if needed) Sampling->Quench Analysis Analytical Measurement (e.g., HPLC, NMR) Quench->Analysis Quant Quantify Species [Reactant], [Product] Analysis->Quant Plot Plot Concentration vs. Time Quant->Plot Fit Fit to Rate Law (e.g., First-Order) Plot->Fit Calc Calculate Rate Constant (k_exp) Fit->Calc

Caption: Workflow for experimental analysis of aminonitrile reactions.

III. The Comparison: Where Theory and Experiment Converge and Diverge

The true value of combining theoretical and experimental approaches lies in their comparison. This synergy can validate computational models, explain unexpected experimental results, and guide future research.

Case Study 1: Formation via Strecker Synthesis

The Strecker synthesis is a foundational reaction for forming α-aminonitriles.[3][10] It involves the reaction of an aldehyde with ammonia to form an imine, followed by the nucleophilic addition of cyanide.[3][11][12]

  • Theoretical Prediction: Computational studies have investigated the possibility of Strecker synthesis occurring in astrophysical environments, proposing that the condensation of ammonia with formaldehyde can lead to an amino alcohol intermediate.[7][10] Theoretical models also suggest that the subsequent addition of hydrogen cyanide to the resulting imine can occur in a solid-phase water environment.[7][10]

  • Experimental Result: Laboratory experiments simulating astrophysical-like conditions have confirmed that aminoacetonitrile can indeed be formed.[7] By monitoring the thermal processing of ices containing methanimine (CH₂NH), ammonia, and hydrogen cyanide with Fourier Transform InfraRed (FTIR) spectroscopy and mass spectrometry, researchers demonstrated the formation of aminoacetonitrile at 135 K.[13]

Convergence: In this case, experimental results provide strong support for the feasibility of the pathway predicted by theoretical models, suggesting the Strecker synthesis is a viable route to aminonitriles in prebiotic, non-aqueous environments.[7][13]

Case Study 2: Hydrolysis to Amino Acids

The hydrolysis of the nitrile group is the final step in converting an aminonitrile to an amino acid.[3] This reaction is typically base-catalyzed.[9]

  • Theoretical Prediction: Models generally predict that hydrolysis is an exothermic process but can have a significant activation energy barrier, making it a slow reaction without a catalyst.[4] This slowness is crucial in prebiotic chemistry, as it would have allowed aminonitriles time to react with other nucleophiles before being converted to amino acids.[4]

  • Experimental Result: Kinetic studies on the base-catalyzed hydrolysis of aminonitriles confirm that the reaction follows pseudo-first-order kinetics.[9] A study on the hydrolysis of aminocapronitrile and aminononanenitrile showed that the rate is dependent on temperature and the concentration of the base (NaOH).[9] In another study focused on prebiotic conditions on Titan, the alkaline hydrolysis of various aminonitriles was tested under different temperatures and ammonia concentrations.[8] The results showed that amino acids will likely form if aminonitriles are present in an environment with at least 5% ammonia in water.[8]

Convergence and Divergence: While both approaches agree on the fundamental nature of hydrolysis, quantitative comparison reveals the challenges. The exact experimental rate constants are highly sensitive to pH, temperature, and solvent composition—variables that can be difficult to model with perfect accuracy computationally.[8][9] For example, while equilibrium models might predict near-complete conversion of nitriles to amino acids, observed experimental rates often show only partial conversion over weeks.[14] This highlights a common divergence: theory excels at predicting thermodynamic endpoints, while experiments reveal the kinetic realities that may prevent equilibrium from being reached on practical timescales.

Data Summary: Theory vs. Experiment

The following table provides a conceptual comparison of parameters derived from theoretical models versus those measured experimentally. The values are illustrative and represent typical findings in the literature.

ParameterTheoretical Model (e.g., DFT)Experimental Measurement (e.g., HPLC)Key Insights from Comparison
Reaction Pathway Detailed step-by-step mechanism with transition states.Inferred from identified products and intermediates.Theory can propose intermediates that are too transient to be detected experimentally.
Activation Energy (Ea) Calculated (e.g., 80-120 kJ/mol).Derived from Arrhenius plots of k_exp vs. T.Discrepancies often point to limitations in the solvent model or unaccounted catalytic effects.
Rate Constant (k) Can be estimated via Transition State Theory.Measured directly (e.g., 10⁻⁴ to 10⁻² s⁻¹).Often the most direct point of comparison; agreement within an order of magnitude is considered good.
Product Selectivity Predicted based on relative energy barriers of competing pathways.Measured by product yield ratios (e.g., 95% α vs. 5% β).Experimental results can reveal unexpected side products not included in the initial theoretical model.[4]

IV. Detailed Experimental Protocol: Kinetic Analysis of Aminonitrile Hydrolysis

To provide a practical context, this section details a representative protocol for studying the kinetics of aminonitrile hydrolysis, a common experiment used to generate data for comparison with theoretical models.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of an α-aminonitrile under specific pH and temperature conditions.

Materials:

  • α-aminonitrile of interest (e.g., aminoacetonitrile)

  • Buffered aqueous solution (e.g., phosphate buffer at pH 8)

  • Temperature-controlled water bath or reaction block

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Volumetric flasks, pipettes, and autosampler vials

  • Quenching solution (e.g., strong acid like HCl)

Procedure:

  • Preparation: Prepare a stock solution of the aminonitrile in the chosen buffer. Prepare standards for both the aminonitrile reactant and the expected amino acid product for HPLC calibration.

  • Reaction Initiation: Place a known volume of the aminonitrile stock solution in a reaction vessel and immerse it in the temperature-controlled bath set to the desired temperature (e.g., 45 °C). Start a timer immediately. This is t=0.

  • Time-Course Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing the quenching solution. This stops the reaction by drastically changing the pH.

  • Analysis: Analyze each quenched sample using a calibrated HPLC method to determine the concentration of the remaining aminonitrile.

  • Data Processing:

    • Plot the natural logarithm of the aminonitrile concentration (ln[AN]) versus time (t).

    • If the reaction follows first-order kinetics, the plot will be a straight line.

    • The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.

Trustworthiness through Self-Validation: This protocol is self-validating. The linearity of the ln[AN] vs. time plot confirms the assumption of first-order kinetics. A high correlation coefficient (R² > 0.98) for the linear fit provides confidence in the calculated rate constant. Repeating the experiment at different temperatures allows for the construction of an Arrhenius plot to determine the experimental activation energy, providing another critical data point for comparison with theoretical predictions.

Conclusion: An Integrated Future

The study of aminonitrile reactions is a clear example of modern chemical research where theoretical modeling and empirical experimentation are not independent pursuits but two halves of a whole. Theoretical calculations provide an invaluable microscopic view, predicting reaction pathways and energetics that guide experimental design.[4][6] In turn, experimental results provide the real-world data needed to validate, refine, and sometimes challenge these computational models.[8][9]

For researchers in drug development and prebiotic chemistry, embracing this integrated approach is key. Discrepancies between theory and experiment are not failures but opportunities for deeper understanding—they may reveal the influence of subtle solvent effects, uncover novel catalytic pathways, or highlight the limitations of a given computational approach. By critically comparing these two domains, we can build more robust, predictive models and accelerate the discovery and application of aminonitrile chemistry.

References
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life.
  • Farnsworth, K. K., et al. (2024). Understanding Titan’s Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry.
  • Shalayel, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. ResearchGate.
  • Danger, G., et al. (2012). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). Astronomy & Astrophysics.
  • Danger, G., et al. (2012). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). EDP Sciences.
  • Jiménez-Blanco, J. L., et al. (2020). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules.
  • Song, Y., & Pintauro, P. N. (1997). Kinetic study of the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile. Industrial & Engineering Chemistry Research.
  • Shalayel, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI.
  • Dekamin, M. G., & Eslami, M. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts.
  • Green, N. J., & Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society.
  • Farnsworth, K., et al. (2024). Normalized reaction rates for the three aminonitriles in this study are... ResearchGate.
  • Biczysko, M., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters.
  • Voros, Z., et al. (2016). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.
  • Magrino, T., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal.
  • Kalita, H., & Phukan, P. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters.
  • Danger, G., et al. (2012). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: Reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). ResearchGate.
  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry.
  • Yasukawa, K., et al. (2014). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. ResearchGate.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.
  • De Vleeschouwer, F., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.

Sources

Safety Operating Guide

2-Aminopropanenitrile hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. 2-Aminopropanenitrile hydrochloride is a valuable intermediate in synthetic chemistry, but its toxicological profile demands a rigorous and informed approach to waste management. This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Core Hazard Profile and Risk Assessment

Before handling any waste, it is imperative to understand the inherent risks. This compound is not merely a benign laboratory reagent; it is a hazardous substance with a multi-faceted risk profile. Its proper disposal is dictated by these hazards.

The primary risks stem from its acute toxicity, irritant properties, and its chemical nature as a nitrile salt.[1][2] Nitrile compounds can be toxic and may release highly toxic hydrogen cyanide gas under certain conditions, such as contact with strong acids.[3] Furthermore, thermal decomposition can produce a cocktail of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[4]

Table 1: GHS Hazard and Precautionary Statements This table summarizes the key hazard classifications and the mandatory precautions for handling this compound, derived from safety data sheets (SDS).

GHS ClassificationCodeStatementSource(s)
Hazard Statements H301/H302Toxic or Harmful if swallowed[1][2][5]
H312Harmful in contact with skin[2]
H315Causes skin irritation[1][2][6]
H319Causes serious eye irritation[1][2][6]
H332Harmful if inhaled[2]
H335May cause respiratory irritation[1][2][6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[1][6]
P264Wash skin thoroughly after handling[1][4]
P270Do not eat, drink or smoke when using this product[1][4]
P280Wear protective gloves/protective clothing/eye protection/face protection[1][6]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor[1][7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]
P405Store locked up[1][6]
P501Dispose of contents/container to an approved waste disposal plant[1][4][6][7]

Section 2: Pre-Disposal Operations: Segregation and Containment

Safe disposal begins long before the waste leaves your facility. Proper handling and segregation are the foundation of a compliant waste management program.

Personal Protective Equipment (PPE)

When handling waste this compound, the same level of PPE required for its experimental use must be maintained. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[8] Gloves should be inspected before use and disposed of as contaminated waste after handling.

  • Body Protection: A laboratory coat.[8]

  • Respiratory Protection: All handling of the solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][9]

Waste Segregation and Containment Protocol
  • Designate a Specific Waste Container: Use a dedicated, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams, especially strong acids or oxidizers.[10] Mixing can lead to dangerous chemical reactions, including the potential liberation of hydrogen cyanide.[3]

  • Labeling is Critical: The waste container must be labeled in accordance with EPA and OSHA regulations. The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant").[1][2]

  • Maintain a Closed Container: Keep the waste container sealed at all times, except when adding waste.[6][10] This prevents the release of vapors and protects the contents from moisture, to which the compound is sensitive.[2]

Section 3: Step-by-Step Disposal and Decontamination Procedures

The disposal of this compound is governed by federal and local regulations. It is classified as hazardous waste and must be managed through a licensed disposal facility.[1]

Step 1: Waste Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[11][12] Given its toxic properties, this compound waste must be classified as hazardous. Your institution's Environmental Health and Safety (EHS) department will have specific waste codes to be used based on its characteristics and your process.[1]

Step 2: On-Site Accumulation

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your facility's protocols and EPA generator status.[12] This area should be secure, well-ventilated, and away from incompatible materials.

Step 3: Managing Spills and Contaminated Materials

Any materials used to clean up a spill of this compound are also considered hazardous waste.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear Full PPE: Don the appropriate PPE as described in Section 2.

  • Contain and Collect: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container.[1][6] Use an inert absorbent material for solutions.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials and rinsate as hazardous waste.

  • Dispose of Contaminated Items: All contaminated items, including gloves, absorbent pads, and wipes, must be placed in the sealed hazardous waste container.[13]

Step 4: Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash.[1][6] The only acceptable method of disposal is through a licensed hazardous waste management company. Your EHS department will coordinate the pickup, transportation, and ultimate disposal, which is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

Step 5: Decontaminating "Empty" Containers

The original product container is not truly empty and must be managed as hazardous waste. Triple-rinsing the container with a suitable solvent (e.g., water) can decontaminate it. However, the rinsate from this procedure is also hazardous waste and must be collected in the designated waste container.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound in a laboratory setting.

G start Generation of 2-Aminopropanenitrile HCl Waste decision1 Waste Type? start->decision1 spill Accidental Spill decision1->spill Spill reagent Unused Reagent or Contaminated Materials decision1->reagent Bulk/Residual protocol_spill Spill Cleanup Protocol: 1. Wear full PPE. 2. Avoid dust generation. 3. Collect with inert absorbent. 4. Place in waste container. spill->protocol_spill protocol_reagent Directly place in designated hazardous waste container. reagent->protocol_reagent containment Securely seal in a compatible, properly labeled container. protocol_spill->containment protocol_reagent->containment storage Store in designated Satellite Accumulation Area (SAA). containment->storage end Arrange pickup for disposal via licensed hazardous waste contractor. storage->end

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to these stringent protocols, researchers and scientists can ensure they are not only advancing their work but are also upholding their profound responsibility to safety and environmental stewardship.

References

  • Apollo Scientific. (2S)-2-Aminopropanamide hydrochloride Safety Data Sheet. [Online].
  • Sigma-Aldrich. 1-aminopropan-2-ol Safety Data Sheet. [Online].
  • Thermo Fisher Scientific. Aminoacetonitrile hydrochloride Safety Data Sheet. [Online].
  • Fisher Scientific. 3-Aminocrotononitrile Safety Data Sheet. [Online].
  • PubChem. 2-Amino-2-methylpropionitrile. National Institutes of Health. [Online].
  • Echemi. This compound Formula. [Online].
  • Guidechem. 2-Aminopropanenitrile 51806-98-5 wiki. [Online].
  • Fisher Scientific. Aminoacetonitrile hydrochloride Safety Data Sheet. [Online].
  • LabSolutions. 2-Aminopropanenitrile, HCl. [Online].
  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Online]. Available: [Link]
  • Santa Cruz Biotechnology. Aminoacetonitrile hydrochloride Safety Data Sheet. [Online].
  • Benchchem. Handling and safety precautions for 2-Aminobutanenitrile. [Online].
  • Nanjing Finechem Holding Co.,Limited. Propanenitrile, 2-Amino-, Monohydrochloride. [Online]. Available: [Link]
  • CSP Sales. Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. [Online]. Available: [Link]
  • University of California, Los Angeles.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Online]. Available: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Aminopropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth information for the safe handling of 2-Aminopropanenitrile hydrochloride, moving beyond a simple checklist to offer a framework of understanding and operational excellence. The protocols outlined here are designed to be self-validating, ensuring that safety is an integral part of the scientific process.

Hazard Assessment: Understanding the Risks of this compound

This compound is a chemical compound that demands careful handling due to its potential health hazards. According to safety data sheets, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] This toxicity profile necessitates a multi-faceted approach to personal protection, focusing on preventing all routes of exposure.

The primary hazards associated with this compound include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Exposure through ingestion, skin contact, or breathing in dust or fumes can lead to serious health effects.[1]

  • Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[2][3]

Given these hazards, a thorough understanding and implementation of appropriate personal protective equipment (PPE) are critical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[4][5] Always check for signs of degradation or puncture before use.
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.Protects against splashes and airborne particles.[4][6] Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
Body Laboratory coat or chemical-resistant coveralls.Provides a barrier against accidental spills and contamination of personal clothing.[4][5]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Use a respirator if working in a poorly ventilated area or when there is a risk of generating dust or aerosols.[6][7] The type of filter should be appropriate for particulates.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Preparation and Handling:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • PPE Inspection: Before handling the compound, thoroughly inspect all PPE for any damage.

  • Weighing and Transfer: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use appropriate tools and a contained weighing area.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][8]

Experimental Workflow Diagram:

The following diagram illustrates the logical flow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][9] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[1][12] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous.

  • Waste Segregation: Collect all contaminated materials, including gloves, disposable lab coats, and any absorbent materials used for spills, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly closed and store it in a well-ventilated and secure area.[1]

  • Disposal Protocol: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[6][13] Do not dispose of it down the drain or in the regular trash.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
  • What to do in a chemical emergency - GOV.UK. [Link]
  • eTools : Ammonia Refrigeration - General Safety - OSHA.
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. Princeton University. [Link]
  • What to Do in a Chemical Emergency - CDC. Centers for Disease Control and Prevention. [Link]
  • Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99% - Cole-Parmer. Cole-Parmer. [Link]
  • eTools : Ammonia Refrigeration - Emergency Response | Occupational Safety and Health Administration - OSHA.

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopropanenitrile hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.